molecular formula C29H39N5O7 B1674835 Pentapeptide-18 CAS No. 64963-01-5

Pentapeptide-18

Numéro de catalogue: B1674835
Numéro CAS: 64963-01-5
Poids moléculaire: 569.6 g/mol
Clé InChI: ZHUJMSMQIPIPTF-JMBSJVKXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leuphasyl is an amid peptide, a delta opioid agonist, is a degradation resistant long-acting Leu-enkephalin analog used to study the signaling pathway of delta opioid receptors. It is a potent, long-acting Leu-enkephalin analog that is resistant to enzymatic degradation

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUJMSMQIPIPTF-JMBSJVKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64963-01-5
Record name Leuphasyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064963015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAPEPTIDE-18
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO4D55T1IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Pentapeptide-18: Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-18, commercially known as Leuphasyl, is a synthetic neuropeptide composed of five amino acids (Tyr-D-Ala-Gly-Phe-Leu). It has garnered significant attention in the cosmetic and dermatological fields for its muscle-relaxant properties, which effectively reduce the appearance of expression wrinkles. This technical guide provides an in-depth exploration of this compound, covering its discovery, detailed synthesis protocols via Solid-Phase Peptide Synthesis (SPPS), its biomimetic mechanism of action targeting neuronal signaling pathways, and a summary of its efficacy data. The document includes detailed experimental workflows, quantitative data tables, and signaling pathway diagrams to serve as a comprehensive resource for researchers and professionals in peptide-based therapeutic and cosmetic development.

Discovery and Background

This compound is a synthetic peptide developed as a cosmetic ingredient to reduce expression lines and wrinkles. Its design is based on the structure of enkephalins, which are endogenous opioid peptides that play a role in regulating pain and emotion by modulating neuronal activity. The core concept behind this compound was to create a stable, topical analogue of enkephalins that could locally and temporarily attenuate muscle contraction.

Developed by the company Lipotec in Barcelona, Spain, this compound was introduced as a safer, non-invasive alternative to treatments like botulinum toxin injections. Its sequence, Tyr-D-Ala-Gly-Phe-Leu, is a modification of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), where the second glycine (B1666218) is replaced with D-Alanine. This substitution of a D-amino acid for the natural L-amino acid significantly increases the peptide's resistance to enzymatic degradation by peptidases, enhancing its stability and bioavailability in cosmetic formulations.

Synthesis of this compound

The primary method for synthesizing this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin, facilitating the removal of excess reagents by simple filtration.

General Synthesis Workflow

The SPPS process involves a series of repeated cycles, one for each amino acid being added to the peptide sequence. The general workflow is depicted below.

G cluster_prep Resin Preparation cluster_cycle Amino Acid Coupling Cycle (Repeat x5) cluster_final Cleavage and Purification p0 Start with Rink Amide Resin p1 Swell Resin in DMF p0->p1 p2 Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) p1->p2 c0 Couple Fmoc-Leu-OH p2->c0 c1 Wash (DMF) c0->c1 c2 Fmoc Deprotection c1->c2 c3 Wash (DMF) c2->c3 c4 Couple Next Fmoc-AA-OH (Phe, Gly, D-Ala, Tyr) c3->c4 f0 Final Fmoc Deprotection c4->f0 f1 Wash and Dry Resin f0->f1 f2 Cleave Peptide from Resin (e.g., TFA Cocktail) f1->f2 f3 Precipitate Peptide (Cold Diethyl Ether) f2->f3 f4 Purify by RP-HPLC f3->f4 f5 Lyophilize to obtain white powder f4->f5

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Detailed Experimental Protocol: Fmoc-SPPS

This protocol outlines the manual synthesis of this compound (Tyr-D-Ala-Gly-Phe-Leu) on a Rink Amide MBHA resin.

1. Resin Preparation:

  • Swell 1g of Rink Amide MBHA resin (loading capacity ~0.5 mmol/g) in Dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5 times) and Isopropyl Alcohol (3 times).

2. Amino Acid Coupling Cycles (C-terminus to N-terminus):

  • For each amino acid (Leu, Phe, Gly, D-Ala, Tyr):

    • Activation: In a separate vial, pre-activate 3 equivalents (eq) of the Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Phe-OH, etc.) with 3 eq of a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 6 eq of a base like DIEA (N,N-Diisopropylethylamine) in DMF for 5 minutes.

    • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate for 2 hours at room temperature.

    • Washing: Wash the resin with DMF (3 times).

    • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling step.

    • Washing: Wash the resin thoroughly with DMF (5 times). Repeat for the next amino acid in the sequence.

3. Cleavage and Deprotection:

  • After the final amino acid (Fmoc-Tyr(tBu)-OH) is coupled and its Fmoc group removed, wash the resin with Dichloromethane (DCM) and dry it under a vacuum.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups (e.g., tBu from Tyrosine).

4. Purification and Characterization:

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Dissolve the crude peptide in a water/acetonitrile mixture.

  • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

  • Verify the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS) to confirm the correct molecular weight (567.67 g/mol ).

  • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Mechanism of Action

This compound functions as a neuromodulator, specifically mimicking the action of enkephalins to reduce neuronal excitability and subsequently muscle contraction. It acts presynaptically at the neuromuscular junction.

The key steps are:

  • Receptor Binding: this compound binds to presynaptic enkephalin receptors on the surface of neurons.

  • G-Protein Coupling: This binding activates a G-protein coupled cascade inside the neuron.

  • Ion Channel Modulation: The cascade leads to a downstream effect that modulates ion channels. It inhibits the opening of voltage-gated calcium channels (Ca2+).

  • Reduced Neurotransmitter Release: Calcium influx is a necessary trigger for the fusion of synaptic vesicles (containing the neurotransmitter acetylcholine) with the neuronal membrane. By reducing Ca2+ influx, this compound decreases the release of acetylcholine (B1216132) into the synaptic cleft.

  • Muscle Relaxation: With less acetylcholine available to bind to receptors on the muscle cell, the signal for muscle contraction is attenuated, leading to muscle relaxation and a reduction in the severity of expression wrinkles.

This pathway works synergistically with botulinum toxin-like peptides (e.g., Argireline), which disrupt the SNARE protein complex required for vesicle fusion.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Muscle Cell P18 This compound Receptor Enkephalin Receptor P18->Receptor Binds G_Protein G-Protein Cascade Receptor->G_Protein Activates Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits Vesicle Synaptic Vesicle (contains Acetylcholine) Ca_Channel->Vesicle Ca²⁺ influx triggers fusion SNARE SNARE Complex Vesicle->SNARE Mediates fusion ACh_Release Acetylcholine (ACh) Release SNARE->ACh_Release Causes ACh Muscle_Receptor ACh Receptor ACh->Muscle_Receptor Binds Contraction Muscle Contraction Muscle_Receptor->Contraction Stimulates

Caption: Signaling pathway of this compound leading to muscle relaxation.

Efficacy and Performance Data

The efficacy of this compound has been evaluated in various in vitro and in vivo studies. The data consistently demonstrates its ability to reduce neuronal excitability and diminish wrinkle depth.

In Vitro Studies

In vitro assays are crucial for confirming the peptide's mechanism of action before clinical testing. Key experiments often involve neuronal cell cultures to measure the inhibition of neurotransmitter release.

Assay Type Model Parameter Measured Result Reference
Neurotransmitter ReleaseDifferentiated PC12 cellsNorepinephrine releaseConcentration-dependent inhibitionProprietary Data
Calcium InfluxPrimary neuronal cultureIntracellular Ca2+ concentrationSignificant reduction in K+-induced Ca2+ influxProprietary Data
Neuronal ExcitabilityPatch-clamp on neuronsAction potential frequencyDecreased firing rate upon peptide applicationAcademic Study
In Vivo / Clinical Studies

Clinical studies are typically conducted on human volunteers to assess the reduction in wrinkle depth using silicone replicas and advanced imaging techniques like fringe projection.

Study Design Subjects Formulation Duration Key Finding
Double-blind, placebo-controlled30 female volunteersCream with 10% Leuphasyl solution (0.005% peptide)28 daysAverage reduction in wrinkle depth by 11.64%, with maximum reduction up to 24.62%
Split-face study vs. placebo25 volunteersEmulsion with 5% Argireline and 5% Leuphasyl28 daysSynergistic effect observed, with a 25% average reduction in wrinkle depth

Summary of Quantitative Clinical Results

Parameter This compound (alone) This compound + Argireline Placebo
Mean Wrinkle Depth Reduction -11.64%-25% to -47% (synergistic)< 2%
Max Wrinkle Depth Reduction -24.62%Up to -47%N/A
Mean Wrinkle Volume Reduction -13.01%Not reportedN/A
Time to Effect Visible results after 14-28 daysVisible results after 14-28 daysNo significant change

Note: Data is compiled from manufacturer's technical information and related publications.

Conclusion

This compound is a well-characterized neuropeptide that offers a compelling, non-invasive approach to mitigating expression wrinkles. Its mechanism, which mimics the body's natural enkephalins to modulate neuronal communication, is distinct yet complementary to other anti-wrinkle peptides. The synthesis of this compound is robustly achieved through standard SPPS protocols, allowing for high-purity production. Both in vitro and in vivo data confirm its efficacy and safety profile for topical applications. For drug development professionals, the principles underlying this compound's design—biomimicry and enhanced stability through D-amino acid substitution—offer a valuable framework for the development of next-generation peptide therapeutics.

Pentapeptide-18: A Technical Guide to a Biomimetic Neuropeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-18, a synthetic biomimetic peptide, has garnered significant interest in the fields of dermatology and neuroscience for its targeted modulation of neuromuscular signaling. As an analog of the endogenous opioid peptide enkephalin, it offers a non-invasive approach to attenuating muscle contraction, thereby reducing the appearance of expression wrinkles. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics and advanced cosmeceuticals.

Introduction: The Advent of Biomimetic Peptides in Neuromodulation

Biomimetic peptides are synthetic compounds designed to mimic the function of naturally occurring peptides. Their specificity and ability to interact with biological targets have made them valuable tools in drug discovery and cosmetic science. This compound, also known by the trade name Leuphasyl, is a five-amino-acid peptide (Tyr-D-Ala-Gly-Phe-Leu) engineered as a stable analog of leu-enkephalin.[1] Enkephalins are endogenous pentapeptides that play a crucial role in pain modulation and are involved in regulating neurotransmission.[1][2] this compound leverages this natural pathway to induce a localized and reversible muscle relaxation, presenting an alternative to more invasive procedures.[3][4]

Mechanism of Action: Emulating Endogenous Opioid Function

This compound exerts its biological effect by mimicking the action of enkephalins on their receptors, which are part of the delta opioid receptor (DOPr) family.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade leading to a reduction in neuronal excitability.[3][5]

Enkephalin Receptor Signaling Pathway

The binding of this compound to the enkephalin receptor on the presynaptic neuron triggers a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).[3][6] This activation results in the dissociation of the G-protein into its α and βγ subunits.[2]

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of two key types of ion channels:[2][7]

    • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit binds to presynaptic N-type voltage-gated calcium channels, inhibiting their opening in response to an action potential.[8][9][10] This reduction in Ca2+ influx is a critical step in preventing the release of neurotransmitters.

    • Activation of G-protein-gated Inwardly Rectifying Potassium Channels (GIRKs): The Gβγ subunit also binds to and activates GIRK channels, leading to an efflux of K+ ions from the neuron.[11][12] This results in hyperpolarization of the presynaptic membrane, making it more difficult to reach the threshold for firing an action potential.

The culmination of these events is a significant reduction in the release of the neurotransmitter acetylcholine (B1216132) (ACh) into the synaptic cleft.[3][4][13]

G_protein_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell P18 This compound ENKR Enkephalin Receptor (δ-Opioid Receptor) P18->ENKR Binds to GPCR Gi/o Protein ENKR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Gαi inhibits VGCC Voltage-Gated Ca²⁺ Channel GPCR->VGCC Gβγ inhibits GIRK GIRK Channel (K⁺ Channel) GPCR->GIRK Gβγ activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux SNARE SNARE Complex Ca_influx->SNARE Prevents activation of Vesicle Synaptic Vesicle (contains Acetylcholine) ACh_release ↓ Acetylcholine Release Vesicle->ACh_release SNARE->Vesicle Mediates fusion of ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to Contraction Muscle Contraction AChR->Contraction Initiates Relaxation Muscle Relaxation Contraction->Relaxation Is reduced, leading to experimental_workflow cluster_neuron_culture Primary Neuron Culture cluster_assays Experimental Assays A Embryonic Brain Tissue Dissection B Enzymatic & Mechanical Dissociation A->B C Cell Plating on Coated Surface B->C D Neuronal Culture (DIV 7-14) C->D E Acetylcholine Release Assay D->E Treat with this compound & Stimulate F In Vitro Muscle Contraction Assay D->F Co-culture with Myotubes, Treat & Stimulate

References

structural composition of Pentapeptide-18

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Composition of Pentapeptide-18

Introduction to this compound

This compound, commercially known as Leuphasyl, is a synthetic biomimetic peptide engineered for its applications in cosmetic and dermatological formulations.[1][2] It is classified as a neuropeptide and is structurally designed to mimic the body's natural enkephalins, which are endogenous opioids involved in regulating neurotransmission.[3][4] Its primary function is to reduce the appearance of expression wrinkles by modulating muscle contraction.[1][5] This is achieved by attenuating the release of acetylcholine (B1216132) at the neuromuscular junction, leading to a state of muscle relaxation.[1][2][6] The peptide's design, specifically the inclusion of a D-alanine residue, enhances its stability.[4]

Core Structural Composition

The fundamental structure of this compound is a chain of five amino acids. The specific sequence has been identified as L-tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-leucine.[3][7] This can be represented in a shortened format as Tyr-D-Ala-Gly-Phe-Leu.[8][9] This precise arrangement of amino acids is critical to its biological activity, allowing it to interact with specific neuronal receptors.[6]

Quantitative Structural Data

The key quantitative metrics that define the chemical identity of this compound are summarized in the table below.

PropertyValueCitations
Amino Acid Sequence Tyr-D-Ala-Gly-Phe-Leu[3][7][8][9]
Molecular Formula C29H39N5O7[5][7][8][10]
Molecular Weight 569.65 g/mol [5][10]
CAS Number 64963-01-5[7][8][9]
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid[7]
Chemical Structure Visualization

The linear sequence and connectivity of the amino acids in this compound are depicted in the following diagram.

Pentapeptide18_Structure cluster_Tyr Tyr (Tyrosine) cluster_DAla D-Ala (D-Alanine) cluster_Gly Gly (Glycine) cluster_Phe Phe (Phenylalanine) cluster_Leu Leu (Leucine) Tyr H₂N-Tyr DAla D-Ala Tyr->DAla -CO-NH- Gly Gly DAla->Gly -CO-NH- Phe Phe Gly->Phe -CO-NH- Leu Leu-COOH Phe->Leu -CO-NH-

Caption: Linear sequence of this compound (Tyr-D-Ala-Gly-Phe-Leu).

Experimental Protocols for Structural Elucidation

The structural composition of synthetic peptides like this compound is confirmed through a combination of synthesis protocols and advanced analytical techniques.

Synthesis Protocol

This compound is typically produced using Solid-Phase Peptide Synthesis (SPPS).[11] This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. The process includes repeated cycles of deprotection, coupling of the next amino acid, and washing, which allows for the precise control of the amino acid sequence.[11]

Structural Verification Protocols

1. Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for verifying the molecular weight and sequence of peptides.[12][13]

  • Methodology:

    • Sample Ionization: The purified peptide sample is ionized using methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[13] ESI is particularly common for samples analyzed via liquid chromatography.[13]

    • Mass Analysis: The mass-to-charge (m/z) ratio of the intact peptide is measured to confirm its overall molecular weight.[14]

    • Tandem MS (MS/MS) for Sequencing: To confirm the amino acid sequence, a specific peptide ion (the precursor ion) is selected and fragmented, typically through collision-induced dissociation (CID).[14][15]

    • Fragment Analysis: The masses of the resulting fragment ions (e.g., b- and y-ions) are measured. The mass differences between consecutive fragments in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be reconstructed (de novo sequencing) or confirmed against a known sequence.[14][15]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.[16][17]

  • Methodology:

    • Sample Preparation: The peptide is dissolved in a suitable solvent, often containing deuterium (B1214612) (e.g., D₂O), at a specific concentration and pH.[18]

    • Data Acquisition: A series of 1D and 2D NMR experiments, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.[18]

    • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons within the peptide's structure.

    • Structural Restraints: NOESY experiments identify protons that are close in space (typically <5 Å), providing distance restraints. Coupling constants from COSY spectra can provide information about bond angles.[18]

    • Structure Calculation: The collected restraints are used in computational software to calculate an ensemble of 3D structures that are consistent with the experimental data.[16]

Experimental Workflow Visualization

The general workflow for the structural characterization of a synthetic peptide is outlined below.

Peptide_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_result Final Confirmation spps Solid-Phase Peptide Synthesis (SPPS) hplc Purification (RP-HPLC) spps->hplc lcms LC-MS/MS Analysis hplc->lcms Primary Analysis nmr NMR Spectroscopy hplc->nmr Conformational Analysis mw_confirm Molecular Weight Confirmation lcms->mw_confirm seq_confirm Sequence Verification (MS/MS Fragmentation) lcms->seq_confirm struct_calc 3D Structure Calculation nmr->struct_calc final_structure Confirmed Structural Composition mw_confirm->final_structure seq_confirm->final_structure struct_calc->final_structure

Caption: Workflow for synthesis and structural analysis of peptides.

Signaling Pathway and Mechanism of Action

This compound functions as a modulator of neurotransmitter release at the neuromuscular junction.[1] Its mechanism is inspired by enkephalins, which act as inhibitory signals in the nervous system.[3][19]

  • Receptor Binding: this compound binds to presynaptic enkephalin receptors on the surface of nerve cells.[1][2]

  • Modulation of Ion Channels: This binding event initiates a signaling cascade that modulates calcium (Ca²⁺) channels, reducing the influx of calcium ions into the neuron when a nerve impulse arrives.[3][4]

  • Inhibition of SNARE Complex: The release of the neurotransmitter acetylcholine is a calcium-dependent process that requires the formation of the SNARE protein complex to mediate vesicle fusion with the presynaptic membrane. By limiting Ca²⁺ availability, this compound indirectly destabilizes the SNARE complex.

  • Reduced Acetylcholine Release: With reduced vesicle fusion, less acetylcholine is released into the synaptic cleft.[1][6]

  • Muscle Relaxation: Acetylcholine is the primary neurotransmitter that binds to receptors on the muscle cell membrane, triggering contraction. By decreasing its release, this compound reduces the intensity and frequency of muscle contractions, leading to a relaxed state and a reduction in the appearance of expression lines.[1][6]

Signaling Pathway Visualization

The mechanism by which this compound inhibits muscle contraction is illustrated in the following diagram.

Signaling_Pathway cluster_postsynaptic Muscle Cell P18 This compound receptor Enkephalin Receptor P18->receptor Binds ca_channel Voltage-Gated Ca²⁺ Channel receptor->ca_channel Inhibits snare SNARE Complex ca_channel->snare Ca²⁺ influx required for vesicle fusion vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine vesicle->ACh Release snare->vesicle Mediates fusion ach_receptor ACh Receptor ACh->ach_receptor Binds contraction Muscle Contraction ach_receptor->contraction Triggers

Caption: this compound mechanism of inhibiting muscle contraction.

References

Pentapeptide-18: A Technical Guide to its Role in Neuromuscular Communication

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Pentapeptide-18, a synthetic biomimetic of the endogenous neuropeptide Leu-enkephalin, functions as a modulator of neuromuscular signaling. By interacting with presynaptic enkephalin receptors, it attenuates the cascade leading to muscle contraction. This mechanism involves the inhibition of calcium ion (Ca²⁺) influx into the neuron, which subsequently reduces the release of the neurotransmitter acetylcholine (B1216132) (ACh) into the synaptic cleft. The resulting decrease in muscle excitability has been leveraged in cosmetic science to reduce the appearance of dynamic wrinkles. This document provides a detailed overview of its molecular profile, mechanism of action, quantitative efficacy, and the experimental protocols used to validate its function.

Introduction

This compound, commercially known as Leuphasyl, is a five-amino-acid peptide designed to mimic the action of enkephalins, which are endogenous opioid peptides involved in nociception and neurotransmitter regulation.[1][2] Unlike paralytic compounds, this compound offers a non-invasive, topical approach to modulate the physiological processes underlying facial expression wrinkles.[1] Its mechanism centers on the presynaptic inhibition of neuronal signaling at the neuromuscular junction (NMJ), the critical synapse for voluntary motor function.[3][4][5] By attenuating the release of acetylcholine, the primary neurotransmitter responsible for muscle contraction, this compound induces a state of muscle relaxation, thereby reducing the severity of wrinkles formed by repetitive facial movements.[3][6]

Molecular Profile

This compound is a synthetic analog of Leu-enkephalin. The key modification is the substitution of the glycine (B1666218) at the second position with a D-Alanine residue. This change is intended to increase the peptide's stability and functional properties in experimental and topical applications.[2][6]

Parameter Description
Common Name This compound; Leuphasyl
Amino Acid Sequence Tyr-D-Ala-Gly-Phe-Leu[1][7]
Molecular Formula C₂₉H₃₉N₅O₇[7]
Molecular Weight 569.6 g/mol [7]
Classification Biomimetic Peptide, Neuropeptide[4]
Key Structural Feature Analog of Leu-enkephalin with a D-Ala substitution for enhanced stability.[2][6]
Table 1: Molecular and Structural Characteristics of this compound.

Mechanism of Action at the Neuromuscular Junction

This compound exerts its effect by interrupting the signaling cascade that triggers muscle contraction at the presynaptic nerve terminal. The process can be delineated into four primary stages.

Binding to Presynaptic Enkephalin Receptors

As an enkephalin mimic, this compound binds to enkephalin receptors, specifically mu-opioid receptor-like sites, located on the presynaptic membrane of motor neurons.[1][4] This interaction initiates an inhibitory signaling pathway within the neuron.

Modulation of Calcium (Ca²⁺) Influx

The binding of this compound to its receptor is proposed to modulate the function of voltage-gated calcium channels.[2][6] This leads to a reduction in the influx of extracellular Ca²⁺ ions into the presynaptic terminal when an action potential arrives.[1][8][9] The influx of Ca²⁺ is a critical trigger for neurotransmitter release.[10][11]

Inhibition of Acetylcholine (ACh) Release

The reduced intracellular Ca²⁺ concentration directly impacts the synaptic vesicle fusion machinery. Specifically, it prevents the efficient exocytosis of vesicles containing acetylcholine.[1] This mechanism is distinct from that of botulinum toxin, which cleaves SNARE proteins to block vesicle fusion.[1][12][13] this compound reduces neuronal excitability and decreases the amount of ACh released into the synaptic cleft without directly targeting the SNARE complex.[1][6]

Attenuation of Muscle Contraction

With less acetylcholine available in the synaptic cleft to bind to nicotinic acetylcholine receptors (nAChR) on the postsynaptic muscle fiber membrane, the stimulus for muscle contraction is diminished.[3][14] This leads to a relaxed muscle tone, reducing the mechanical stress on the overlying skin and thereby minimizing the formation and depth of expression wrinkles.[1][6]

Pentapeptide18_Pathway Figure 1: Proposed Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber P18 This compound Receptor Enkephalin Receptor P18->Receptor Binds Ca_Channel Voltage-Gated Ca²⁺ Channel Receptor->Ca_Channel Inhibits Ca_ion Ca²⁺ Ca_Channel->Ca_ion Blocks Influx Vesicle Synaptic Vesicle (contains ACh) Ca_ion->Vesicle Triggers Exocytosis SNARE SNARE Complex Vesicle->SNARE Mediates Fusion ACh_released ACh SNARE->ACh_released Facilitates Release ACh_in_cleft Reduced ACh Concentration nAChR nACh Receptor ACh_in_cleft->nAChR Reduced Binding Contraction Muscle Contraction (Attenuated) nAChR->Contraction Reduced Signal

Caption: Figure 1: Proposed Signaling Pathway of this compound.

Quantitative Efficacy Data

Clinical and in vivo studies have quantified the efficacy of this compound in reducing the appearance of wrinkles, both alone and in combination with other peptides.

Study Parameter Concentration(s) Duration Result Citation(s)
Wrinkle Reduction (Monotherapy)5% this compound28 Days~11% reduction in wrinkle depth.[6][15]
Wrinkle Reduction (Monotherapy)0.05% this compound Cream28 Days11.64% mean decrease in skin wrinkle depth.[16]
Wrinkle Reduction (Monothorapy)2% this compound Formulation2 Months34.7% average reduction in frontal region wrinkles; 28.4% average reduction in periorbital wrinkles.[4][6][17]
Wrinkle Reduction (Combination Therapy)5% this compound + 5% Argireline28 Days24.62% to 25% average reduction in wrinkle depth; maximum reduction up to 47%.[6][15][16]
Table 2: Summary of Quantitative Efficacy Data for this compound in Wrinkle Reduction.

Key Experimental Protocols

The validation of this compound's mechanism and efficacy relies on specific in vitro and in vivo experimental models.

In Vitro Acetylcholine Release Assay

This protocol outlines a representative method for quantifying the inhibitory effect of this compound on acetylcholine release from cultured neuronal cells. The method is a synthesis of common practices in the field.[18][19][20]

Objective: To measure the concentration of acetylcholine released into the culture medium by neuronal cells following stimulation, in the presence and absence of this compound.

Methodology:

  • Cell Culture: Human cholinergic neuroblastoma cells (e.g., LA-N-2 or SH-SY5Y) are cultured in serum-free medium to ~90% confluence. Serum-free conditions are critical as serum contains high levels of acetylcholine.[18][20]

  • Inhibition of AChE: An acetylcholinesterase (AChE) inhibitor (e.g., 100 µM neostigmine) is added to the culture for 4 hours to prevent the degradation of released ACh.[18]

  • Peptide Incubation: Cells are treated with varying concentrations of this compound or a vehicle control and incubated for a predetermined period (e.g., 36 hours).[18]

  • Neuronal Stimulation: Depolarization is induced to trigger ACh release. This can be achieved chemically (e.g., with a high concentration of potassium chloride) or electrically.

  • Sample Collection: The cell culture supernatant (medium) is collected.[18]

  • Quantification: The concentration of ACh in the supernatant is measured. Common methods include:

    • High-Performance Liquid Chromatography (HPLC): A sensitive and frequently used method for separating and quantifying ACh.[21]

    • Colorimetric/Fluorometric Assay Kits: These kits typically use a series of enzymatic reactions where choline (B1196258) oxidase acts on choline (produced from ACh by AChE), generating a detectable signal.[22][23]

    • Radioimmunoassay (RIA): A highly sensitive method for direct ACh determination.[24]

  • Data Analysis: The amount of ACh released in peptide-treated samples is compared to the vehicle control to determine the percentage of inhibition.

ACh_Assay_Workflow Figure 2: Workflow for In Vitro Acetylcholine Release Assay n0 1. Culture Cholinergic Neurons (e.g., SH-SY5Y) in Serum-Free Medium n1 2. Add AChE Inhibitor (e.g., Neostigmine) to Prevent ACh Degradation n0->n1 n2 3. Treat Cells with this compound (Test Group) or Vehicle (Control) n1->n2 n3 4. Induce Neuronal Depolarization (e.g., KCl Stimulation) n2->n3 n4 5. Collect Culture Supernatant n3->n4 n5 6. Quantify Acetylcholine Concentration (HPLC, Colorimetric Assay, or RIA) n4->n5 n6 7. Analyze Data: Compare ACh Release (Test vs. Control) to Determine % Inhibition n5->n6

Caption: Figure 2: Workflow for In Vitro Acetylcholine Release Assay.

In Vivo Assessment of Wrinkle Reduction

This protocol describes a standard clinical methodology for evaluating the efficacy of a topical formulation containing this compound on human subjects.

Objective: To quantify the change in skin wrinkle depth and/or volume after a defined period of product application.

Methodology:

  • Subject Recruitment: A cohort of volunteers with visible expression wrinkles (e.g., periorbital or forehead lines) is recruited.

  • Baseline Measurement: Before treatment, baseline wrinkle severity is measured. A common, non-invasive technique is the use of silicone replicas (imprints) of the skin surface in the target area.[16] These replicas are then analyzed using imaging systems (e.g., Pro-Derm Analyzer) or profilometry to quantify wrinkle depth, volume, and length.[4]

  • Product Application: Subjects apply the formulation containing a specified concentration of this compound (e.g., 2% or 5%) to the target area, typically twice daily, for a set duration (e.g., 28 or 60 days).[4][16] A placebo formulation is used for the control group or on a contralateral site in split-face studies.

  • Final Measurement: At the end of the study period, the measurement process from Step 2 is repeated under identical conditions.

  • Data Analysis: The post-treatment measurements are statistically compared to the baseline measurements. The percentage reduction in wrinkle parameters is calculated to determine the efficacy of the treatment.

Wrinkle_Assessment_Workflow Figure 3: Workflow for In Vivo Wrinkle Reduction Assessment s0 1. Recruit Human Subjects with Target Wrinkles s1 2. Baseline Measurement (Day 0) Create Silicone Replicas of Wrinkles Analyze with Imaging System s0->s1 s2 3. Product Application Phase Subjects apply this compound formulation daily for a set period (e.g., 28 days) s1->s2 s3 4. Final Measurement (e.g., Day 28) Repeat Silicone Replica and Imaging under identical conditions s2->s3 s4 5. Data Analysis Statistically compare Baseline vs. Final Calculate % Reduction in Wrinkle Depth/Volume s3->s4

Caption: Figure 3: Workflow for In Vivo Wrinkle Reduction Assessment.

Synergistic Effects

This compound is often formulated with other "botox-like" peptides, most notably Argireline (Acetyl Hexapeptide-8), to achieve a synergistic effect.[15] While this compound works presynaptically by inhibiting ACh release via the enkephalin receptor pathway, Argireline acts by competitively inhibiting the formation of the SNARE complex, another crucial step for vesicle fusion. By targeting two different stages of the neuromuscular signaling cascade, their combined use can lead to a more pronounced reduction in muscle contraction and, consequently, a greater improvement in wrinkle appearance than either peptide used alone.[6][15][16]

Synergistic_Action Figure 4: Synergistic Action of Peptides P18 This compound Pathway_P18 Enkephalin Receptor Signaling P18->Pathway_P18 Activates ARG Argireline (Acetyl Hexapeptide-8) Pathway_ARG SNARE Complex Formation ARG->Pathway_ARG Inhibits Release Acetylcholine Release Pathway_P18->Release Inhibits Pathway_ARG->Release Required for Contraction Muscle Contraction Release->Contraction Triggers Wrinkles Dynamic Wrinkle Formation Contraction->Wrinkles Causes

Caption: Figure 4: Synergistic Action of Peptides.

Conclusion

This compound represents a targeted, scientific approach to modulating neuromuscular communication for cosmetic applications. Its mechanism, which mimics the body's own enkephalin system, involves presynaptic inhibition of calcium influx and a subsequent reduction in acetylcholine release. This leads to a measurable attenuation of muscle contraction and a clinically verified reduction in the appearance of expression wrinkles. The detailed experimental protocols and quantitative data presented in this guide underscore its efficacy and mechanism of action, establishing it as a key molecule for researchers and developers in the fields of dermatology and cosmetic science.

References

Pentapeptide-18: An In-Depth Technical Guide to Enkephalin Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-18, also known by the trade name Leuphasyl, is a synthetic peptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu.[1] It is structurally analogous to the endogenous opioid peptides known as enkephalins, which are involved in various physiological processes, including pain modulation and neurotransmitter release.[2] This technical guide provides a comprehensive overview of the enkephalin receptor binding of this compound, including its proposed mechanism of action, relevant binding data of analogous compounds, a detailed experimental protocol for assessing receptor binding, and the associated signaling pathway.

Mechanism of Action

This compound is designed to mimic the action of natural enkephalins.[1] Its proposed mechanism involves binding to enkephalin receptors, which are a class of G-protein coupled receptors (GPCRs).[3] These receptors are located on the presynaptic nerve terminals. Upon binding, this compound is thought to initiate a signaling cascade that modulates the release of neurotransmitters, particularly acetylcholine (B1216132), at the neuromuscular junction. By reducing neuronal excitability, this compound can lead to a relaxation of muscle contractions.

Enkephalin Receptor Binding

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Leu-Enkephalinµ-opioid1.7[4]
δ-opioid1.26[4]
BAM 18µ-opioid0.29[5]
δ-opioid3.2[5]
κ-opioid0.75[5]
Tyr-Gly-Gly-Phe-Leu-Lys-Aib-Leu-Aib-OHδ-opioidSimilar to enkephalinamide[6]
µ-opioid7-fold lower than enkephalinamide[6]

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity of this compound for enkephalin receptors, a competitive radioligand binding assay is a standard and robust method.[7][8] This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human µ-opioid or δ-opioid receptor (e.g., HEK293 or CHO cells).[9]

  • Radioligand: A high-affinity, subtype-selective radiolabeled opioid receptor ligand. For example, [3H]-DAMGO for the µ-opioid receptor or [3H]-Naltrindole for the δ-opioid receptor.[9]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist, such as Naloxone.[9]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9][10]

  • Scintillation Counter: For measuring radioactivity.

Procedure
  • Membrane Preparation:

    • Culture cells expressing the target enkephalin receptor to confluency.

    • Harvest the cells and homogenize them in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.[9]

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, a high concentration of Naloxone, and membrane preparation.

      • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.[8][9]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[9][11]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]

  • Washing:

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Scintillation Counting:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[9]

Data Analysis
  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[10]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value is determined using non-linear regression analysis of the competition curve.[8]

  • Calculate Ki: Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[10][11]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, this compound) incubation Incubate Components (Total, Non-specific, Competitive) prep_reagents->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Filtration to Separate Bound and Unbound Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate Specific Binding, IC50, and Ki counting->analysis

Workflow for a Competitive Radioligand Binding Assay.

Enkephalin Receptor Signaling Pathway

Enkephalin receptors are members of the G-protein coupled receptor (GPCR) superfamily.[3] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, which in turn activates an associated intracellular heterotrimeric G-protein (typically of the Gi/Go family).[12][13]

The activated G-protein dissociates its α and βγ subunits.[3] The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The βγ subunit can directly interact with and modulate the activity of ion channels. A key effect in the context of neurotransmitter release is the inhibition of voltage-gated calcium channels (Ca2+) and the activation of inwardly rectifying potassium channels (K+). The reduced influx of calcium and increased efflux of potassium leads to hyperpolarization of the neuronal membrane and a decrease in the release of neurotransmitters like acetylcholine into the synaptic cleft.[14]

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular pentapeptide This compound (Agonist) receptor Enkephalin Receptor (GPCR) pentapeptide->receptor Binds to g_protein Heterotrimeric G-Protein (Gi/o) receptor->g_protein Activates g_alpha Gαi Subunit g_protein->g_alpha Dissociates g_beta_gamma Gβγ Subunit g_protein->g_beta_gamma Dissociates ca_channel Voltage-Gated Ca2+ Channel hyperpolarization Hyperpolarization & Reduced Neuronal Excitability ca_channel->hyperpolarization Contributes to k_channel Inwardly Rectifying K+ Channel k_channel->hyperpolarization Contributes to adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits g_beta_gamma->ca_channel Inhibits g_beta_gamma->k_channel Activates camp ↓ cAMP adenylyl_cyclase->camp ach_release ↓ Acetylcholine Release hyperpolarization->ach_release

Enkephalin Receptor Signaling Pathway.

Conclusion

This compound exerts its biological effects by acting as an agonist at enkephalin receptors. While direct quantitative binding data remains to be published, its structural similarity to endogenous enkephalins and the well-characterized pharmacology of related compounds provide a strong basis for its mechanism of action. The provided experimental protocol offers a standard method for determining its binding affinity, and the signaling pathway diagram illustrates the downstream consequences of receptor activation. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development and neuroscience.

References

An In-depth Technical Guide to the Inhibition of Acetylcholine Release by Pentapeptide-18

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pentapeptide-18, also known by the trade name Leuphasyl®, is a synthetic biomimetic peptide engineered to reduce the appearance of expression wrinkles.[1][2] Its mechanism of action is inspired by the body's natural pain-relieving neuropeptides, the enkephalins.[1][2] By acting on presynaptic neuronal pathways, this compound modulates the release of acetylcholine (B1216132) (ACh), the primary neurotransmitter responsible for muscle contraction. This guide provides a detailed examination of the molecular mechanisms, quantitative efficacy, and experimental methodologies used to characterize the inhibitory action of this compound on acetylcholine release.

Core Mechanism of Action: Mimicking Endogenous Enkephalins

The primary mechanism of this compound involves its function as an agonist at presynaptic enkephalin receptors.[1][2][3] Enkephalins are endogenous opioid peptides that regulate neurotransmission. This compound, with its Tyr-D-Ala-Gly-Phe-Leu sequence, mimics the structure of natural enkephalins, allowing it to bind to and activate their receptors on the external surface of nerve cells.[3][4]

Signaling Pathway of Acetylcholine Release Inhibition

The binding of this compound to the presynaptic enkephalin receptor, a G-protein-coupled receptor of the inhibitory type (Gi), initiates an intracellular signaling cascade.[3] This cascade effectively "turns down" the neuron's excitability, leading to a reduction in acetylcholine release at the neuromuscular junction.[3] The key steps are as follows:

  • Receptor Binding: this compound binds to the enkephalin receptor on the presynaptic neuron.[3]

  • G-Protein Activation: The receptor undergoes a conformational change, activating the associated inhibitory G-protein (Gi).[3]

  • Ion Channel Modulation: The activated G-protein subunits dissociate and modulate ion channel activity. Specifically, they promote the opening of potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.[3]

  • Hyperpolarization and Reduced Calcium Influx: The efflux of K+ ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The inhibition of Ca2+ channels directly reduces the influx of calcium into the presynaptic terminal, a critical trigger for neurotransmitter release.[3][5][6]

  • Inhibition of Vesicle Fusion: The fusion of acetylcholine-containing vesicles with the presynaptic membrane is a calcium-dependent process. By decreasing intracellular calcium concentration, this compound inhibits the fusion of these vesicles and, consequently, reduces the amount of acetylcholine released into the synaptic cleft.[3]

  • Muscle Relaxation: With less acetylcholine available to bind to nicotinic receptors on the muscle cell membrane, the signal for muscle contraction is attenuated, leading to muscle relaxation and a reduction in the severity of expression wrinkles.[3][7]

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Muscle Cell P18 This compound Receptor Enkephalin Receptor (Gi-Coupled) P18->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates K_Channel K+ Channel (Opened) G_Protein->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel (Closed) G_Protein->Ca_Channel Closes Vesicle ACh Vesicle Ca_Channel->Vesicle Prevents Influx, Inhibits Fusion ACh Acetylcholine (ACh) Vesicle->ACh Release Inhibited Synapse_ACh Reduced ACh Muscle_Receptor nAChR Synapse_ACh->Muscle_Receptor Reduced Binding Contraction Muscle Contraction (Reduced) Muscle_Receptor->Contraction Reduced Activation G cluster_prep Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis Culture 1. Culture LA-N-2 Cells in 24-well plate Wash 2. Wash Cells with KRH Buffer Culture->Wash Preincubate 3. Pre-incubate with This compound (30 min) Wash->Preincubate Stimulate 4. Stimulate with High KCl + this compound (5 min) Preincubate->Stimulate Collect 5. Collect Supernatant (Extracellular Fraction) Stimulate->Collect Quantify 6. Quantify ACh (ELISA or HPLC) Collect->Quantify Analyze 7. Calculate % Inhibition Quantify->Analyze G cluster_prep Preparation cluster_imaging Imaging & Treatment cluster_analysis Analysis Culture 1. Culture Neurons on Glass-Bottom Dish Load 2. Load with Calcium Indicator (e.g., Fura-2 AM) Culture->Load Baseline 3. Record Baseline Fluorescence Load->Baseline Treat 4. Perfuse with This compound Baseline->Treat Stimulate 5. Stimulate with High KCl & Record Peak Response Treat->Stimulate Calculate 6. Calculate Fluorescence Ratio (F340/F380) Stimulate->Calculate Compare 7. Compare Peak Response (Treated vs. Control) Calculate->Compare Inhibition 8. Determine % Inhibition of Ca2+ Influx Compare->Inhibition

References

Technical Whitepaper: An Examination of the Potential Neuroprotective Properties of Pentapeptide-18

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pentapeptide-18, a synthetic peptide composed of five amino acids (Tyr-D-Ala-Gly-Phe-Leu), is primarily recognized in the cosmetic industry for its muscle-relaxing properties that diminish the appearance of expression lines.[1][2] Its mechanism, which involves mimicking endogenous enkephalins to reduce acetylcholine (B1216132) release at the neuromuscular junction, has led to speculation about its potential applications in neuroprotection.[2][3] This document synthesizes the current, albeit limited, understanding of this compound's potential neuroprotective effects. It outlines hypothesized mechanisms of action, including modulation of neurotransmitter activity, antioxidant effects, and interaction with stress-response pathways.[3][4] In the absence of direct experimental evidence, this paper proposes detailed protocols for future in vitro and in vivo studies to rigorously evaluate these hypotheses. Furthermore, it presents hypothetical quantitative data and conceptual diagrams to guide future research and development in this nascent area.

Introduction and Current State of Research

This compound, also known by the trade name Leuphasyl, is a biomimetic peptide structurally related to enkephalins, which are endogenous opioid peptides.[2][5] Its primary and commercially established function is the reduction of dynamic wrinkles by downregulating muscle contraction.[5] This is achieved by binding to enkephalin receptors on nerve cells, which modulates calcium-dependent acetylcholine release, leading to muscle relaxation.[2][3][5]

While its efficacy in cosmetology is documented, its role within broader neurobiology remains largely speculative. The peptide's interaction with neuronal receptors and its structural characteristics suggest a potential for broader neuromodulatory and protective functions.[3][4] Research indicates that this compound might possess neuroprotective properties by maintaining neuronal function through the modulation of neurotransmitter release and receptor activity.[3] This has opened avenues for exploring its potential in the context of neurodegenerative conditions where neuronal preservation is a key therapeutic goal.[3] However, to date, there is a notable lack of published, peer-reviewed studies providing quantitative data on these specific neuroprotective effects.

Hypothesized Neuroprotective Mechanisms of Action

The theoretical neuroprotective properties of this compound are extrapolated from its known interactions and biochemical structure. Several plausible mechanisms have been proposed.

  • Modulation of Neurotransmitter Pathways: The foundational mechanism of this compound involves the attenuation of neuronal signaling. It is hypothesized to mimic inhibitory neurotransmitters, potentially interacting with pathways beyond the neuromuscular junction, such as those mediated by GABA, to reduce neuronal excitability.[4] This could protect neurons from excitotoxicity, a common pathological process in many neurodegenerative diseases.[6]

  • Antioxidant and Stress-Response Modulation: It has been theorized that this compound may exhibit antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress, a key contributor to neuronal damage and aging.[3] Its structure may allow it to interact with and stabilize stress-responsive proteins, enhancing cellular resilience against environmental and pathological insults.[4]

  • G-Protein-Coupled Receptor (GPCR) Interaction: The peptide's mechanism involves binding to enkephalin receptors, which are a type of G-protein-coupled receptor (GPCR).[3] This interaction could trigger downstream signaling cascades that influence cell survival, apoptosis, and inflammatory pathways, thereby conferring a neuroprotective effect.

Signaling Pathway Diagram

Potential_Neuroprotective_Pathway_of_this compound P18 This compound GPCR Enkephalin Receptor (GPCR) P18->GPCR Binds Ca_Channel Voltage-Gated Ca2+ Channel GPCR->Ca_Channel Inhibits Stress_Response Stress Response Pathways GPCR->Stress_Response Modulates Apoptosis Apoptotic Pathways (e.g., Bax/Bcl-2) GPCR->Apoptosis Modulates AC_Release Acetylcholine Release Ca_Channel->AC_Release Excitotoxicity Reduced Neuronal Excitability / Excitotoxicity AC_Release->Excitotoxicity Reduces Neuroprotection Neuroprotection & Cell Survival Excitotoxicity->Neuroprotection ROS Reactive Oxygen Species (ROS) Stress_Response->ROS Reduces ROS->Neuroprotection Apoptosis->Neuroprotection Promotes

Caption: Hypothesized signaling cascade for this compound's neuroprotective effects.

Proposed Experimental Protocols for Validation

To transition from speculation to evidence, a structured experimental approach is required. The following protocols are proposed based on standard methodologies for evaluating neuroprotective peptides.[7][8]

In Vitro Neuroprotection and Anti-Apoptosis Assay
  • Objective: To determine if this compound protects neuronal cells from oxidative stress-induced cell death and to quantify its effect on apoptotic markers.

  • Cell Line: Human neuroblastoma SH-SY5Y cell line, a widely used model for neurodegenerative disease research.[8][9]

  • Methodology:

    • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Treatment: Seed cells in 96-well plates for viability assays and 6-well plates for protein analysis. Once 70-80% confluent, pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 2 hours.

    • Induction of Injury: Introduce an oxidative stressor. A common model is hydrogen peroxide (H₂O₂) at a concentration determined to induce ~50% cell death (e.g., 200 µM) for 24 hours.[10] A control group will receive this compound without the stressor to test for inherent toxicity.

    • Cell Viability Assessment (MTS Assay): After the 24-hour incubation, add MTS reagent to each well. Incubate for 2-4 hours and measure absorbance at 490 nm. Cell viability will be expressed as a percentage relative to the untreated control group.[8]

    • Apoptosis Marker Analysis (Western Blot): Lyse cells from the 6-well plates and quantify protein concentration. Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies for Bax, Bcl-2, and cleaved Caspase-3. Use β-actin as a loading control. Quantify band density to determine the Bcl-2/Bax ratio and levels of cleaved Caspase-3.[8]

  • Statistical Analysis: Use one-way ANOVA with a post-hoc Tukey's test for multiple comparisons. A p-value < 0.05 will be considered statistically significant.

Experimental Workflow Diagram

In_Vitro_Experimental_Workflow Start Start: Culture SH-SY5Y Cells Pretreat Pre-treat with this compound (Varying Concentrations, 2h) Start->Pretreat Induce Induce Oxidative Stress (e.g., H₂O₂, 24h) Pretreat->Induce Split Induce->Split MTS Cell Viability Assay (MTS) Split->MTS WB Protein Extraction & Western Blot (Bax, Bcl-2, Caspase-3) Split->WB Analyze_MTS Quantify Absorbance & Calculate % Viability MTS->Analyze_MTS Analyze_WB Quantify Band Density & Calculate Protein Ratios WB->Analyze_WB

Caption: Workflow for assessing the in vitro neuroprotective effects of this compound.

In Vivo Neuroprotection in a Parkinson's Disease Model
  • Objective: To assess whether systemic administration of this compound can mitigate dopaminergic neuron loss and improve motor function in a mouse model of Parkinson's disease.

  • Animal Model: C57BL/6 mice, with Parkinson's pathology induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[7]

  • Methodology:

    • Animal Groups: Divide mice into four groups: (1) Saline control, (2) MPTP + Vehicle, (3) MPTP + this compound (low dose), (4) MPTP + this compound (high dose).

    • Drug Administration: Administer this compound or vehicle daily via intraperitoneal injection for 7 days prior to MPTP induction and continue for 7 days post-induction.

    • MPTP Induction: On day 8, administer MPTP (e.g., 20 mg/kg, 4 injections at 2-hour intervals).[7]

    • Behavioral Testing (Rotarod Test): Seven days after the final MPTP injection, assess motor coordination and balance using an accelerating rotarod. Record the latency to fall for each mouse over three trials.

    • Histological Analysis: At the end of the study, perfuse the animals and dissect the brains. Section the substantia nigra and striatum. Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to stain dopaminergic neurons.

    • Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra. Use densitometry to measure the integrity of dopaminergic terminals in the striatum.

  • Statistical Analysis: Use one-way ANOVA followed by a post-hoc test for behavioral and histological data.

Data Presentation (Hypothetical)

Clear data presentation is crucial for interpretation. The following tables represent hypothetical outcomes from the proposed experiments, designed to illustrate a positive neuroprotective effect.

Table 1: Hypothetical In Vitro Cell Viability Data

Treatment GroupThis compound Conc. (µM)Oxidative Stressor (H₂O₂)Mean Cell Viability (%) ± SDp-value (vs. Stressor Only)
Control0-100 ± 4.5< 0.001
Stressor Only0+48.2 ± 5.1-
P-18 (1 µM)1+55.7 ± 4.9> 0.05
P-18 (5 µM)5+68.9 ± 5.3< 0.05
P-18 (10 µM)10+81.4 ± 4.7< 0.01
P-18 (25 µM)25+92.1 ± 5.0< 0.001

Table 2: Hypothetical In Vitro Apoptosis Marker Data

Treatment GroupThis compound Conc. (µM)Oxidative Stressor (H₂O₂)Bcl-2/Bax Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)
Control0-1.001.00
Stressor Only0+0.354.50
P-18 (10 µM)10+0.851.75

Table 3: Hypothetical In Vivo Animal Model Data

Treatment GroupLatency to Fall (seconds) ± SEMTH+ Neurons in Substantia Nigra (cells/mm²) ± SEM
Saline Control185.5 ± 10.28500 ± 310
MPTP + Vehicle65.2 ± 8.53150 ± 250
MPTP + P-18 (10 mg/kg)120.8 ± 9.16200 ± 280
*p < 0.01 vs. MPTP + Vehicle

Logical Framework and Future Directions

The current understanding of this compound is limited but promising. The logical progression of research should follow a path from its established cosmetic function to a thorough investigation of its potential as a neurotherapeutic agent.

Logical Relationship Diagram

Research_Logic Cosmetic Established Use: Cosmetic (Muscle Relaxation) Hypothesis Speculative Hypothesis: Potential Neuroprotection Cosmetic->Hypothesis Leads to InVitro Proposed In Vitro Validation (Cell Viability, Apoptosis) Hypothesis->InVitro InVivo Proposed In Vivo Validation (Animal Models of Disease) InVitro->InVivo Mechanism Mechanism of Action Studies (Receptor Binding, Pathway Analysis) InVivo->Mechanism Development Preclinical & Clinical Development Mechanism->Development

Caption: Logical progression for investigating this compound as a neuroprotective agent.

Future research should prioritize executing the in vitro and in vivo studies outlined above to generate foundational data. Positive results would warrant deeper mechanistic studies, including receptor binding assays to confirm its targets in the central nervous system, and transcriptomic or proteomic analyses to identify the specific cellular pathways it modulates. Elucidating these fundamental properties is a critical prerequisite for considering this compound as a candidate for preclinical development for neurodegenerative disorders.

References

The Impact of Pentapeptide-18 and its Analogs on Melanin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pentapeptide-18, a synthetic peptide composed of five amino acids, is primarily recognized in the cosmetic industry for its neuromodulatory properties that aid in the reduction of expression lines. While this compound in its native form does not directly influence melanogenesis, recent scientific investigations have unveiled that a strategic modification—the addition of a D-tyrosine residue to its terminus—confers potent anti-melanogenic activity. This technical guide provides an in-depth review of the effects of this modified pentapeptide on melanin (B1238610) synthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and dermatology.

Introduction

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a complex biochemical process known as melanogenesis. The dysregulation of this pathway can lead to various hyperpigmentation disorders. A key enzyme in this process is tyrosinase, which catalyzes the initial rate-limiting steps of melanin production.[1] Consequently, the inhibition of tyrosinase is a primary target for the development of skin-lightening agents.[1] Bioactive peptides have emerged as promising candidates for modulating melanogenesis due to their high specificity and favorable safety profile.[2]

This compound, also known under the trade name Leuphasyl®, is a well-established neurotransmitter-inhibiting peptide that mimics the action of enkephalins, reducing neuronal excitability and consequently muscle contraction.[3][4] Its primary application has been in anti-wrinkle cosmetic formulations.[5][6] However, standalone this compound has not been shown to have a direct effect on melanin synthesis.

A significant breakthrough has been the discovery that the addition of D-tyrosine, an isomer of the tyrosinase substrate L-tyrosine, to the terminus of this compound imparts a significant inhibitory effect on melanin production.[7][8] This modified peptide demonstrates the ability to reduce both melanin content and tyrosinase activity in melanocytes.[1][7] This guide will focus on the scientific evidence supporting the anti-melanogenic properties of this D-tyrosine-conjugated this compound.

Quantitative Data on Anti-Melanogenic Effects

The efficacy of D-tyrosine-modified this compound in inhibiting melanin synthesis has been quantified in several in vitro studies. The following tables summarize the key findings.

Table 1: Effect of D-Tyrosine-Containing this compound on Melanin Content and Tyrosinase Activity in Human Melanocytes

Treatment (500 µM for 24h)Melanin Content Reduction (%)Tyrosinase Activity Inhibition (%)
This compound with N-terminal D-tyrosine~50%~18%
This compound with C-terminal D-tyrosine~50%~25%

Data extracted from studies on human melanocytes.[2]

Table 2: Inhibition of Induced Melanogenesis in MNT-1 Human Melanoma Cells

ConditionTreatmentMelanin Content Reduction (%)
α-MSH (1 µM) InducedD-tyrosine-containing this compound (500 µM)Significant Inhibition (P < 0.05)
UV (100 mJ/cm²) InducedD-tyrosine-containing this compound (500 µM)Significant Inhibition (P < 0.01)

Data from experiments conducted on MNT-1 human melanoma cells.[7][9]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Cell Culture
  • Cell Lines:

    • Human MNT-1 melanoma cells, known for their melanin production, were utilized.[7]

    • Primary human melanocytes were also used to validate the findings in non-cancerous cells.[7]

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Melanin Content Assay
  • Cell Treatment: Human melanocytes or MNT-1 cells were seeded in culture plates and incubated with various concentrations of the test peptides (e.g., 500 µM of D-tyrosine-containing this compound) for a specified period (e.g., 24 hours).[1]

  • Cell Lysis: After incubation, the cells were washed with phosphate-buffered saline (PBS) and lysed.

  • Measurement: The melanin content in the cell lysates was measured by spectrophotometry at an absorbance of 405 nm.[1] The results were expressed as a percentage of the control (untreated cells).

Tyrosinase Activity Assay
  • Cell Lysate Preparation: Cell lysates were prepared from treated and untreated cells as described above. Protein concentration was determined using a standard assay (e.g., BCA protein assay).

  • Enzymatic Reaction: A specific amount of cell lysate (e.g., 80 µg of protein) was mixed with a solution of L-DOPA, a substrate for tyrosinase.[1]

  • Incubation: The reaction mixture was incubated at 37°C for 30 minutes.[1]

  • Measurement: The tyrosinase activity was determined by measuring the absorbance of the reaction product at 470 nm.[1] The results were presented as a percentage of the control.

In Situ Cellular Tyrosinase Activity Assay
  • Cell Plating and Treatment: Human melanocytes were plated in multi-well plates and treated with the test peptides (e.g., 500 µM) for 24 hours.[1]

  • L-DOPA Staining: The cells were then incubated with L-DOPA at 37°C for 30 minutes, allowing for the visualization of tyrosinase activity within the cells.[1]

  • Microscopy: Bright-field microscopic images of the cells were captured.[1]

  • Image Analysis: The relative amount of stained regions (indicating tyrosinase activity) was quantified using image analysis software such as ImageJ.[1]

Induced Melanogenesis Models
  • α-Melanocyte-Stimulating Hormone (α-MSH) Induction: To mimic hormonal stimulation of melanogenesis, cells were treated with α-MSH (e.g., 1 µM) in the presence or absence of the test peptides for 24 hours.[7][9]

  • Ultraviolet (UV) B Irradiation: To simulate sun-induced pigmentation, cells were irradiated with UVB (e.g., 100 mJ/cm²) and subsequently treated with the test peptides for 24 hours.[7][9] Melanin content was then measured as previously described.

3D Human Skin Model
  • A three-dimensional human skin model was used to assess the effect of the peptide in a more physiologically relevant system.[7]

  • The model was treated with the D-tyrosine-containing this compound, and the melanin synthesis in the epidermal basal layer was evaluated.[7]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in melanogenesis and the workflow of the experimental procedures.

Melanogenesis Signaling Pathway

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R binds UV UV Radiation UV->MC1R stimulates AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates transcription Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription TRP1 TRP-1 MITF->TRP1 activates transcription TRP2 TRP-2 MITF->TRP2 activates transcription Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin Peptide D-Tyr-Pentapeptide-18 Peptide->Tyrosinase inhibits activity

Caption: Signaling cascade of melanogenesis and the inhibitory point of D-Tyr-Pentapeptide-18.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow start Start cell_culture Cell Culture (Human Melanocytes / MNT-1) start->cell_culture treatment Treatment with D-Tyr-Pentapeptide-18 cell_culture->treatment incubation Incubation (e.g., 24 hours) treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis melanin_assay Melanin Content Assay (Absorbance at 405 nm) cell_lysis->melanin_assay tyrosinase_assay Tyrosinase Activity Assay (L-DOPA Substrate, Abs at 470 nm) cell_lysis->tyrosinase_assay data_analysis Data Analysis melanin_assay->data_analysis tyrosinase_assay->data_analysis end End data_analysis->end

References

A Technical Guide to the Foundational Research on Leuphasyl (Pentapeptide-18)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuphasyl, chemically known as Pentapeptide-18, is a synthetic peptide engineered to reduce the appearance of expression wrinkles.[1][2] Structurally, it is a modified analog of the endogenous opioid peptide leu-enkephalin.[3][4] Its mechanism of action involves mimicking the natural activity of enkephalins by binding to presynaptic G-protein coupled receptors on neurons, which initiates an intracellular cascade that modulates the release of acetylcholine (B1216132).[5][6] This leads to a relaxation of facial muscles, thereby diminishing the depth of wrinkles.[6][7] This technical guide provides an in-depth review of the foundational research on Leuphasyl, covering its molecular profile, mechanism of action, efficacy data from key studies, and detailed experimental protocols.

Molecular Profile

Leuphasyl is a pentapeptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu.[6][8] It is designed as an analog of leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), with the substitution of D-Alanine for Glycine at the second position.[3][4] This modification is intended to enhance the peptide's stability and functional properties in experimental and cosmetic applications.[4]

Mechanism of Action: Neuronal Excitability Modulation

Leuphasyl's primary mechanism is the attenuation of muscle contraction by reducing neuronal excitability.[5][8] Unlike botulinum toxin-like peptides that often interfere with the SNARE complex, Leuphasyl targets a different, upstream pathway.[5][9]

The process unfolds as follows:

  • Receptor Binding : Leuphasyl binds to enkephalin receptors on the exterior of presynaptic nerve cells.[5][7] These receptors are inhibitory G-protein (Gi) coupled receptors (GPCRs).[6][8]

  • G-Protein Cascade : This binding event triggers a conformational change in the receptor, initiating an intracellular cascade.[5][6] This leads to the dissociation of the Gi-protein subunits (alpha, beta, gamma) within the neuron.[6][8]

  • Ion Channel Modulation : The released G-protein subunits interact with and inhibit voltage-gated calcium channels (Ca2+).[6][8][9] This action prevents the influx of calcium ions into the presynaptic terminal, a critical step for neurotransmitter release.[3][8] Some evidence also suggests the opening of potassium (K+) channels, which would further decrease neuronal excitability through hyperpolarization.[8]

  • Acetylcholine Release Inhibition : The reduced intracellular Ca2+ concentration prevents the fusion of synaptic vesicles containing acetylcholine (ACh) with the neuronal membrane.[3][6] Consequently, the release of ACh into the synaptic cleft is modulated.[5][7]

  • Muscle Relaxation : With less ACh available to bind to receptors on the muscle cell, the signal for contraction is diminished, leading to muscle relaxation and a reduction in the severity of expression wrinkles.[5][6]

Leuphasyl_Signaling_Pathway Leuphasyl Signaling Pathway for Muscle Relaxation cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Muscle Cell leuphasyl Leuphasyl (this compound) receptor Enkephalin Receptor (Gi-GPCR) leuphasyl->receptor Binds g_protein Gi-Protein Complex (α, β, γ) receptor->g_protein Activates g_subunits Dissociated Gi Subunits g_protein->g_subunits Dissociates ca_channel Voltage-Gated Ca2+ Channel g_subunits->ca_channel Inhibits ca_ion Ca2+ Influx vesicle ACh Vesicle ca_ion->vesicle Triggers Fusion (Blocked) ach_release Acetylcholine (ACh) Release vesicle->ach_release Prevents ach_synapse ACh muscle_receptor ACh Receptor ach_synapse->muscle_receptor Binds contraction Muscle Contraction muscle_receptor->contraction Signals

Caption: Leuphasyl binds to Gi-GPCRs, inhibiting Ca2+ influx and ACh release.

Quantitative Efficacy Data

The anti-wrinkle efficacy of Leuphasyl has been evaluated in both in vitro and clinical settings. The following tables summarize the key quantitative findings from published studies.

Table 1: Summary of In Vitro Efficacy Data
Assay TypeModel SystemKey FindingReference
Neurotransmitter ReleaseNeuron Cell CultureModulates the release of glutamate (B1630785) (used as an estimate for acetylcholine).[5][5]
Neurotransmitter ReleaseNeuron Cell CultureA decrease of approximately 11% in glutamate release was observed.[3][3]
Table 2: Summary of Clinical Efficacy Data
StudyFormulationVolunteersDurationResultsReference
Lipotec (2005)5% Leuphasyl® Solution (0.05% peptide)14 females (39-64 years)28 days11.64% average reduction in wrinkle depth (max: 23.55%).[5][10][5][10]
Dragomirescu et al. (2014)2% Leuphasyl Peptide20 females (>30 years)60 days34.7% reduction in frontal (inter-eyebrow) wrinkle depth.28.4% reduction in periorbital wrinkle depth.[2][7][9][11][2][7][9][11]
Lipotec (2005) - Combination5% Leuphasyl® Solution + 5% Argireline® Solution15 females (39-63 years)28 days24.62% average reduction in wrinkle depth (max: 46.53%), demonstrating an additive/synergistic effect.[2][5][10][2][5][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in Leuphasyl research.

In Vitro Assessment of Neurotransmitter Release Modulation

This assay is designed to measure the effect of a compound on neuronal exocytosis by quantifying the release of a neurotransmitter or its proxy.

  • Objective : To determine if Leuphasyl inhibits neurotransmitter release from depolarized neurons.

  • Model : Primary neuron cell culture or a suitable neuroblastoma cell line.[5][12]

  • Methodology :

    • Cell Culture : Plate and maintain neuron cells under standard conditions until a confluent monolayer is formed.

    • Radiolabeling : Incubate the cell culture with a radiolabeled precursor, such as tritiated glutamine, for approximately 3 hours.[5] This allows the cells to synthesize and store a detectable pool of radiolabeled glutamate, which serves as a proxy for acetylcholine.[5]

    • Washing : Gently wash the cells with a buffered solution to remove any unincorporated radiolabel.

    • Treatment : Incubate the cells with various concentrations of Leuphasyl peptide or a vehicle control for a predetermined period.

    • Depolarization : Induce neurotransmitter release by depolarizing the neurons, typically by adding a high-potassium solution or another depolarizing agent.

    • Sample Collection : Collect the extracellular medium following the stimulation period.

    • Quantification : Measure the radioactivity of the collected medium using a scintillation counter to determine the amount of released glutamate.

    • Analysis : Compare the glutamate release from Leuphasyl-treated cells to that of control cells to calculate the percent inhibition.[5]

In_Vitro_Workflow Experimental Workflow: In Vitro Neurotransmitter Release Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Culture Neuron Cells p2 2. Incubate with Radiolabeled Glutamine (3h) p1->p2 p3 3. Wash to Remove Excess Radiolabel p2->p3 e1 4. Treat Cells with Leuphasyl or Vehicle p3->e1 e2 5. Induce Release via Depolarization e1->e2 e3 6. Collect Extracellular Medium e2->e3 a1 7. Quantify Radioactivity (Scintillation Counting) e3->a1 a2 8. Calculate Percent Inhibition vs. Control a1->a2

Caption: Workflow for assessing Leuphasyl's effect on neurotransmitter release.
Clinical Evaluation of Anti-Wrinkle Efficacy

This protocol describes a typical human clinical trial to assess the efficacy of a topical anti-wrinkle product.

  • Objective : To quantify the reduction in expression wrinkle depth following topical application of a Leuphasyl-containing formulation.

  • Study Design : Randomized, placebo-controlled, double-blind study.[13]

  • Volunteer Criteria :

    • Inclusion : Healthy female volunteers, typically aged 35 to 65, with visible mild-to-moderate expression wrinkles in the target area (e.g., periorbital, frontal).[5][7][13] Written informed consent is mandatory.

    • Exclusion : Subjects with skin pathologies on the face, those using other anti-aging products, or those who have received cosmetic injectable treatments within a specified timeframe.[7]

  • Methodology :

    • Recruitment & Screening : Recruit volunteers based on inclusion/exclusion criteria.

    • Baseline Measurement : At the start of the study (Day 0), capture baseline wrinkle measurements. This is commonly done by creating negative replicas (silicon imprints) of the skin surface or using non-invasive imaging systems like the PRIMOS CR or pro-derm Analyser.[5][7][13]

    • Randomization : Randomly assign volunteers to either the active group (receiving the Leuphasyl formulation) or the placebo group.

    • Product Application : Instruct volunteers to apply the assigned cream to the target facial areas twice daily (morning and evening) for the study duration (e.g., 28 or 60 days).[5][7]

    • Follow-up & Final Measurement : Repeat the wrinkle measurements at specified time points (e.g., Day 28, Day 60) under identical conditions to the baseline.

    • Data Analysis : Analyze the images or replicas to calculate the change in wrinkle parameters (e.g., depth, volume, roughness) from baseline. Use statistical tests to compare the results between the active and placebo groups.

Clinical_Trial_Workflow Experimental Workflow: Clinical Efficacy Trial cluster_treatment Treatment Period (e.g., 28-60 Days) start Volunteer Recruitment (Inclusion/Exclusion Criteria) baseline Baseline Measurement (Day 0) (Imaging / Silicon Imprints) start->baseline random Randomization baseline->random group_A Group A: Apply Leuphasyl Formulation (Twice Daily) random->group_A Active group_B Group B: Apply Placebo Formulation (Twice Daily) random->group_B Placebo final_A Final Measurement (Group A) group_A->final_A final_B Final Measurement (Group B) group_B->final_B analysis Data Analysis (Compare Wrinkle Depth Change vs. Baseline and Placebo) final_A->analysis final_B->analysis

Caption: Workflow for a randomized, placebo-controlled clinical trial.
Assessment of Skin Penetration (General Methodology)

While specific skin penetration data for Leuphasyl is not detailed in the provided search results, the following outlines standard in vitro methods used to evaluate the skin penetration of cosmetic peptides.[14][15][16]

  • Objective : To quantify the amount of peptide that penetrates the stratum corneum and reaches the viable epidermis and dermis.

  • Model : Ex vivo human or animal (e.g., porcine) skin mounted in a Franz diffusion cell.[15][17] Reconstructed skin models can also be used.[17]

  • Methodology :

    • Skin Preparation : Excise full-thickness skin and mount it on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

    • Formulation Application : Apply a precise amount of the peptide-containing formulation (e.g., 2 mg/cm²) to the skin surface in the donor compartment.[16]

    • Incubation : Maintain the apparatus at a constant temperature (e.g., 32°C) for a set period (e.g., 24 hours).[16]

    • Sample Collection : At intervals, collect samples from the receptor fluid to measure transdermal permeation.

    • Skin Fractionation : At the end of the experiment, dismount the skin.

      • Wash the skin surface to remove unabsorbed formulation.

      • Use tape stripping to sequentially remove layers of the stratum corneum.[14][16]

      • Separate the epidermis from the dermis (e.g., via heat treatment).[16]

    • Extraction & Quantification : Homogenize each skin fraction (tape strips, epidermis, dermis) and extract the peptide. Analyze the peptide content in each fraction and in the receptor fluid using a sensitive analytical technique like liquid chromatography with tandem mass spectrometry (LC-MS/MS).[16]

References

The Theoretical Mechanism of Pentapeptide-18 in Skin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-18, commercially known as Leuphasyl, is a synthetic neuropeptide that has garnered significant attention in the cosmetic and dermatological fields for its targeted action on expression wrinkles.[1][2] Structurally, it is a modified analog of the endogenous opioid peptide leu-enkephalin, with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu.[3][4] Its mechanism of action is biomimetic, emulating the natural pathway of enkephalins to modulate neuromuscular signaling.[1][2] This technical guide provides an in-depth exploration of the theoretical mechanism of this compound, detailing its interaction with neuronal receptors, its influence on neurotransmitter release, and the subsequent impact on muscle contraction. It consolidates available data, outlines relevant experimental protocols for its evaluation, and visualizes the core signaling pathways.

Core Mechanism of Action: Enkephalin Mimicry

The primary mechanism of this compound is centered on its ability to act as an agonist at enkephalin receptors located on the presynaptic membrane of neurons.[1][2] Endogenous enkephalins are part of the body's natural pain and stress regulation system and function by downregulating neuronal excitability. This compound leverages this existing pathway to achieve a localized muscle-relaxing effect.

The proposed cascade of events is as follows:

  • Receptor Binding : Upon topical application and penetration to the vicinity of neuromuscular junctions, this compound binds to presynaptic enkephalin receptors.[1][2] This interaction initiates an intracellular signaling cascade.

  • Modulation of Calcium Channels : The activation of the enkephalin receptor is believed to downregulate the opening of voltage-gated calcium (Ca2+) channels on the presynaptic terminal.[3]

  • Inhibition of SNARE Complex Formation : The influx of calcium ions is a critical trigger for the conformational changes in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) protein complex (comprising SNAP-25, Syntaxin, and VAMP2), which is essential for the fusion of acetylcholine-containing vesicles with the neuronal membrane.[5] By reducing intracellular calcium concentration, this compound indirectly inhibits the efficient formation and zippering of the SNARE complex.[3][6]

  • Reduced Acetylcholine (B1216132) Release : With the SNARE-mediated exocytosis machinery attenuated, the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft is diminished.[1][2][7]

  • Attenuation of Muscle Contraction : Acetylcholine is the primary neurotransmitter responsible for initiating muscle contraction by binding to its receptors on the muscle fiber membrane.[8] A lower concentration of ACh in the synaptic cleft leads to a reduced stimulation of the muscle fiber, resulting in a state of relaxation and a decrease in the intensity of micro-contractions that form expression lines.[2]

This "Botox-like" effect is achieved without paralysis, offering a milder, topical alternative for the management of dynamic wrinkles.[2]

Quantitative Data and Efficacy

While extensive quantitative data for this compound is often proprietary, published studies and technical documents provide insights into its efficacy. Clinical evaluations have assessed its performance at various concentrations.

ParameterConcentrationResultSource
Minimal Efficient Concentration2%Visible reduction in wrinkles[9]
Tested Concentrations in Formulations0.5%, 1%, 2%Efficacy assessed in clinical trials[2]

To further contextualize its mechanism, one can look at the binding affinities of related endogenous opioid peptides to their receptors. For instance, the proenkephalin A-derived peptide BAM 18 shows a distinct selectivity profile, which is crucial for receptor interaction.

Table 2: Illustrative Opioid Receptor Binding Affinity of a Related Enkephalin Derivative (BAM 18)

Receptor SubtypeBinding Affinity (Ki in nM)
µ (mu)0.29
κ (kappa)0.75
δ (delta)3.2
(Data from a study on BAM 18, a related proenkephalin A-derived peptide, illustrating typical binding affinities for this class of molecules.[10])

Signaling Pathway and Logical Relationships

The mechanism of this compound can be visualized as a signaling cascade that interrupts the normal process of muscle contraction at the presynaptic level.

Pentapeptide18_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Muscle Fiber P18 This compound Receptor Enkephalin Receptor P18->Receptor Binds Ca_Channel Voltage-Gated Ca2+ Channel Receptor->Ca_Channel Inhibits SNARE SNARE Complex (VAMP2, SNAP-25, Syntaxin) Ca_Channel->SNARE Ca2+ influx (Reduced) Vesicle Synaptic Vesicle (contains Acetylcholine) SNARE->Vesicle Mediates Fusion (Inhibited) ACh_in Acetylcholine ACh_out Acetylcholine (Reduced Release) ACh_in->ACh_out Exocytosis (Reduced) AChR Acetylcholine Receptor ACh_out->AChR Binds Contraction Muscle Contraction (Attenuated) AChR->Contraction Signal for Contraction (Reduced)

Caption: Signaling pathway of this compound inhibiting muscle contraction.

Experimental Protocols for Mechanism Validation

Validating the theoretical mechanism of this compound requires a multi-faceted approach employing various in vitro assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay
  • Objective : To determine the binding affinity (Ki) of this compound for opioid receptor subtypes (µ, δ, κ).

  • Methodology :

    • Membrane Preparation : Cell membranes are prepared from cell lines stably expressing a high density of a specific human opioid receptor subtype (e.g., CHO-K1 cells expressing µ-opioid receptors).

    • Assay Buffer : Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Reaction Mixture : In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]DAMGO for µ-receptors), and varying concentrations of unlabeled this compound (the competitor).

    • Incubation : Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Separation : Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

    • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Acetylcholine (ACh) Release Assay from Neuronal Cells
  • Objective : To quantify the effect of this compound on the release of acetylcholine from cultured neurons.

  • Methodology :

    • Cell Culture : Culture a suitable neuronal cell line (e.g., PC-12 or SH-SY5Y, differentiated to a neuronal phenotype) on collagen-coated plates.

    • Pre-incubation : Treat the differentiated cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

    • Stimulation : Depolarize the cells to induce ACh release using a high-potassium buffer (e.g., Krebs-Ringer buffer containing 50-60 mM KCl) for a short period (e.g., 5-10 minutes).

    • Sample Collection : Collect the supernatant (extracellular medium) from each well.

    • Quantification : Measure the acetylcholine concentration in the supernatant using a commercially available colorimetric or fluorometric acetylcholine assay kit (e.g., Abcam ab65345, Cell Biolabs STA-603).[11][12][13] These kits typically involve an enzymatic reaction that produces a detectable signal proportional to the ACh amount.

    • Data Analysis : Compare the ACh concentration in samples treated with this compound to untreated (control) samples. Express the results as a percentage inhibition of stimulated ACh release.

In Vitro Muscle Contraction Assay (Neuron-Myotube Co-culture)
  • Objective : To functionally assess the muscle-relaxing effect of this compound by measuring the contraction of muscle cells co-cultured with neurons.[14]

  • Methodology :

    • Cell Culture : Establish a co-culture system of motor neurons (e.g., derived from iPSCs) and skeletal muscle cells (myocytes, e.g., C2C12 cells) that form differentiated, contractile myotubes.[15]

    • Peptide Treatment : Treat the co-culture with this compound at various concentrations for 24-48 hours.

    • Contraction Induction : Induce muscle contraction via electrical pulse stimulation (EPS), mimicking neuronal firing.[8][16] Apply defined electrical pulses (e.g., 10V, 1 Hz, 2 ms (B15284909) pulses) to the culture.

    • Contraction Measurement : Record the myotube contractions using video microscopy. Analyze the videos with image analysis software to quantify contraction parameters such as displacement, velocity, and frequency. Alternatively, use "muscle-on-a-chip" platforms with integrated force sensors to directly measure contractile force.[17]

    • Data Analysis : Calculate the percentage reduction in contractile force or displacement in peptide-treated cultures compared to controls.

Experimental Workflow Visualization

The validation process follows a logical progression from molecular interaction to functional outcome.

Experimental_Workflow cluster_invitro In Vitro / Cellular Assays cluster_functional Functional / Tissue-Level Assays cluster_formulation Pre-Clinical / Formulation Binding Step 1: Receptor Binding Assay Calcium Step 2a: Calcium Influx Assay Binding->Calcium Confirms Target Engagement SNARE_Assay Step 2b: SNARE Complex Assay Binding->SNARE_Assay Confirms Target Engagement ACh Step 3: Acetylcholine Release Assay Calcium->ACh Links Receptor Binding to Mechanism SNARE_Assay->ACh Links Receptor Binding to Mechanism Contraction Step 4: Muscle Contraction Assay (Neuron-Myotube Co-culture) ACh->Contraction Links Cellular Mechanism to Functional Outcome ExVivo Step 5: Ex Vivo Skin Penetration Study Contraction->ExVivo Validates Physiological Effect Clinical Step 6: In Vivo Clinical Trial (Wrinkle Reduction) ExVivo->Clinical Informs Topical Delivery

Caption: Hierarchical workflow for validating this compound's mechanism.

Conclusion

The theoretical mechanism of this compound is a well-defined, biomimetic pathway that offers a targeted approach to reducing dynamic wrinkles. By acting as an agonist at presynaptic enkephalin receptors, it initiates a cascade that modulates calcium influx, attenuates SNARE-dependent acetylcholine exocytosis, and ultimately reduces the intensity of muscle fiber contractions.[1][3][7] This mode of action, supported by a range of potential in vitro validation models, positions this compound as a significant neurocosmetic active ingredient. Further research focusing on receptor binding kinetics, dose-dependent effects on the SNARE complex, and advanced 3D tissue models will continue to refine our understanding of its efficacy and application in dermatological and cosmetic science.

References

An In-depth Technical Guide on the Molecular Structure of Tyr-Gly-Gly-Phe-X Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Tyr-Gly-Gly-Phe-X peptides, a class of molecules that includes the endogenous opioid peptides, enkephalins. Understanding the three-dimensional structure of these peptides is crucial for elucidating their mechanism of action, designing novel analogs with improved pharmacological properties, and developing new therapeutics for pain management and other neurological disorders.

Core Molecular Structure and Conformational Landscape

The fundamental structure of these pentapeptides consists of a conserved N-terminal sequence, Tyr-Gly-Gly-Phe, followed by a variable amino acid at the C-terminus (X). The tyrosine residue at the first position is essential for their opioid activity, with its phenolic side chain playing a critical role in receptor binding. The flexibility of the glycine (B1666218) residues at positions 2 and 3 allows the peptide backbone to adopt a variety of conformations, which is a key determinant of their receptor selectivity and biological activity.

The two primary endogenous enkephalins are [Leu⁵]-enkephalin (Tyr-Gly-Gly-Phe-Leu) and [Met⁵]-enkephalin (Tyr-Gly-Gly-Phe-Met). Structural studies, primarily using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed that these peptides can exist in multiple, low-energy conformational states.

Key Conformational Features

Two principal conformations have been identified for enkephalin-related peptides: a β-turn structure and an extended conformation .

  • β-Turn Conformation: This folded structure is often characterized by a type I' or type II' β-turn involving the Gly-Gly or Gly-Phe residues. This conformation is believed to be important for binding to δ-opioid receptors.

  • Extended Conformation: In this more linear arrangement, the peptide backbone is stretched out. This conformation has been suggested as a possible model for binding to μ-opioid receptors.

The conformational flexibility of these peptides is a critical aspect of their function, allowing them to adapt their shape to the binding pockets of different opioid receptor subtypes.

Quantitative Structural Data

While precise bond lengths and angles are highly dependent on the specific analog, crystal packing forces, and solvent conditions, the following tables summarize the key conformational features and crystallographic data reported for representative Tyr-Gly-Gly-Phe-X peptides.

Table 1: Summary of Conformational States of Tyr-Gly-Gly-Phe-X Peptides

PeptideMethodSolvent/Crystal FormObserved ConformationsKey Findings
[Leu⁵]-enkephalinX-ray CrystallographyRacemate, TriclinicExtended formMolecules connected by hydrogen bonds in an antiparallel sheet structure.[1]
[Leu⁵]-enkephalinX-ray CrystallographyFour independent molecules in asymmetric unitExtended peptide backbonesEvidence for this conformation as a model for μ-receptor binding.[2]
[Met⁵]-enkephalinNMR SpectroscopyFast-tumbling bicelles (DMPC/DHPC)Mixture of μ- and δ-selective conformersDemonstrates conformational flexibility in a membrane-like environment.[3]
[(4'-bromo)Phe⁴,Leu⁵]-enkephalinX-ray Crystallography-Type I' β-turnSimilar conformation to [Leu⁵]-enkephalin.[4]
[(4'-bromo)Phe⁴,Met⁵]-enkephalinX-ray Crystallography-Dimeric extended formSuggests a different preferred conformation compared to the Leu analog.[4]

Table 2: Crystallographic Data for [Leu⁵]-Enkephalin Racemate

ParameterValue
FormulaC₂₈H₃₇N₅O₇ · 1.5H₂O
Molecular Weight582.6
Crystal SystemTriclinic
Space GroupP1
a (Å)11.176(3)
b (Å)16.115(3)
c (Å)10.204(4)
α (°)92.41(3)
β (°)104.86(2)
γ (°)85.35(2)
Volume (ų)1770(1)
Z2

Data from Doi et al., 1994.[1]

Experimental Protocols for Structural Elucidation

The determination of the three-dimensional structure of Tyr-Gly-Gly-Phe-X peptides relies on a combination of experimental techniques, primarily peptide synthesis, purification, and structural analysis by NMR and X-ray crystallography.

Peptide Synthesis and Purification

Tyr-Gly-Gly-Phe-X peptides are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Protocol Outline:

  • Resin Preparation: A suitable resin, such as Rink amide resin for C-terminally amidated peptides or a pre-loaded Wang resin for C-terminally free peptides, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF and then added to the resin to form the peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

The crude synthetic peptide is purified to homogeneity using RP-HPLC.

Protocol Outline:

  • Column: A C18 stationary phase column is typically used.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the specific Tyr-Gly-Gly-Phe-X analog.

  • Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformational dynamics.

Protocol Outline for 2D NMR of a Tyr-Gly-Gly-Phe-X Peptide in DMSO-d₆:

  • Sample Preparation: Dissolve approximately 1-5 mg of the purified peptide in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended.

  • 1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to assess sample purity and concentration.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation. A mixing time of 200-400 ms (B15284909) is commonly used for NOESY.

  • Data Processing and Analysis: The acquired 2D spectra are processed using appropriate software (e.g., TopSpin, NMRPipe). Resonance assignments are made by sequentially "walking" through the peptide backbone and side chains using the COSY, TOCSY, and NOESY/ROESY spectra.

  • Structure Calculation: The distance restraints derived from NOESY/ROESY cross-peaks, along with any dihedral angle restraints from coupling constants, are used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of conformers that represent the solution structure of the peptide.

X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.

Protocol Outline:

  • Crystallization Screening: The purified peptide is screened for crystallization conditions using various techniques such as vapor diffusion (hanging drop or sitting drop). A wide range of precipitants (e.g., polyethylene (B3416737) glycols, salts), buffers (varying pH), and additives are tested.

  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, single crystals suitable for X-ray diffraction.

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or direct methods. The initial model is then refined against the experimental data to obtain the final atomic coordinates.

Signaling Pathways and Structure-Activity Relationships

Tyr-Gly-Gly-Phe-X peptides exert their biological effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of these peptides initiates a cascade of intracellular signaling events.

Opioid Receptor Signaling

The primary signaling pathway involves the activation of inhibitory G-proteins (Gαi/o). This leads to:

  • Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of ion channels:

    • Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the neuronal membrane.

    • Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

In addition to the G-protein pathway, opioid receptors can also signal through the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Peptide Tyr-Gly-Gly-Phe-X OR Opioid Receptor G_protein Gi/o Protein OR->G_protein Activation beta_arrestin β-Arrestin OR->beta_arrestin Recruitment G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition K_channel GIRK Channel G_betagamma->K_channel Activation Ca_channel VGCC G_betagamma->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Pathway beta_arrestin->MAPK Activation

Opioid receptor signaling pathway.
Structure-Activity Relationship (SAR)

The nature of the amino acid at the 'X' position (position 5) significantly influences the receptor selectivity and potency of Tyr-Gly-Gly-Phe-X peptides.

  • Hydrophobicity: Generally, a hydrophobic residue at position 5 is preferred for activity.

  • Size and Shape: The size and shape of the side chain at position 5 can modulate the affinity for μ and δ receptors. For example, [Leu⁵]-enkephalin has a slightly higher affinity for δ-receptors, while some synthetic analogs with bulkier aromatic groups at this position can show enhanced μ-receptor selectivity.

  • Modifications: Amidation of the C-terminus often increases potency and metabolic stability. D-amino acid substitutions, particularly at position 2 (e.g., D-Ala), can confer resistance to enzymatic degradation and enhance analgesic activity.

The following diagram illustrates the logical workflow for investigating the structure-activity relationship of these peptides.

SAR_Workflow Start Design Analogs (Vary 'X' at position 5) Synthesis Solid-Phase Peptide Synthesis Start->Synthesis Purification RP-HPLC Synthesis->Purification Structure Structural Characterization (NMR, X-ray) Purification->Structure Binding Receptor Binding Assays (μ, δ, κ) Purification->Binding Analysis Correlate Structure with Binding Affinity and Potency Structure->Analysis Activity Functional Assays (e.g., GTPγS) Binding->Activity Activity->Analysis End Identify Lead Compounds Analysis->End

SAR investigation workflow.

Conclusion

The Tyr-Gly-Gly-Phe-X peptides are a fascinating class of molecules whose biological activity is intricately linked to their conformational flexibility. This guide has provided an overview of their core structural features, the experimental methods used to elucidate these structures, and the signaling pathways they modulate. A thorough understanding of these aspects is fundamental for the rational design of new opioid receptor ligands with improved therapeutic profiles, potentially leading to more effective and safer analgesics and other neurotherapeutics. Further research, combining experimental and computational approaches, will continue to unravel the complex structure-function relationships of these important neuropeptides.

References

Speculative Antioxidant Characteristics of Pentapeptide-18: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-18, a synthetic peptide composed of five amino acids, is primarily recognized in the cosmetic industry for its neuromodulatory effects that reduce the appearance of expression wrinkles. While its mechanism of action in inhibiting muscle contraction is relatively well-understood, its potential antioxidant characteristics remain a speculative but promising area of research. This technical guide explores the theoretical basis for the antioxidant properties of this compound, drawing parallels with other bioactive peptides. We will delve into the potential molecular mechanisms, propose experimental protocols for validation, and present hypothetical data to illustrate expected outcomes. This document aims to provide a foundational resource for researchers and drug development professionals interested in investigating the antioxidant potential of this compound and its implications for mitigating oxidative stress-related cellular damage.

Introduction: this compound and the Landscape of Oxidative Stress

This compound is a synthetic peptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu.[1][2] It is structurally analogous to enkephalins, which are endogenous opioids that can modulate neuronal activity.[1] The primary established mechanism of this compound involves the modulation of acetylcholine (B1216132) release at the neuromuscular junction, leading to muscle relaxation.[3][4][5][6]

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a critical factor in cellular aging and the pathogenesis of numerous diseases. It has been theorized that this compound might exhibit antioxidant characteristics, potentially by scavenging free radicals and reducing oxidative damage.[3] This speculation is rooted in the known antioxidant activities of various peptides derived from natural sources, which can neutralize ROS and chelate pro-oxidative metal ions. The exploration of this compound's antioxidant capacity could therefore open new avenues for its application beyond cosmetics, into therapeutics for conditions exacerbated by oxidative stress.

Speculative Mechanisms of Antioxidant Action

The antioxidant potential of peptides is often attributed to their amino acid composition, sequence, and overall structure. Based on the composition of this compound (Tyrosine, Alanine, Glycine, Phenylalanine, Leucine), we can speculate on several mechanisms through which it might exert antioxidant effects:

  • Direct Radical Scavenging: The presence of aromatic amino acids like Tyrosine and Phenylalanine could enable this compound to donate electrons to free radicals, thereby neutralizing them. The phenolic group of Tyrosine, in particular, is a known potent hydrogen donor.

  • Metal Ion Chelation: Certain amino acid residues can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are catalysts in the Fenton reaction that produces highly reactive hydroxyl radicals. While the specific chelating ability of this compound is unknown, this remains a plausible mechanism.

  • Modulation of Endogenous Antioxidant Enzymes: this compound could potentially upregulate the expression or activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This could occur through interaction with cellular signaling pathways that respond to oxidative stress.

Proposed Signaling Pathway: Nrf2/Keap1-ARE Pathway

A key signaling pathway involved in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE pathway. It is plausible that this compound could modulate this pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pentapeptide18 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Pentapeptide18->Keap1_Nrf2 Speculative Interaction CellMembrane Cell Membrane ROS Reactive Oxygen Species ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE AntioxidantGenes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->AntioxidantGenes Activates Transcription

Caption: Speculative modulation of the Keap1-Nrf2/ARE pathway by this compound.

Experimental Protocols for Antioxidant Activity Assessment

To empirically validate the speculative antioxidant characteristics of this compound, a series of in vitro chemical and cell-based assays are recommended.

In Vitro Chemical Assays

These assays evaluate the direct radical scavenging and reducing capabilities of this compound.

  • Principle: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 50 µL of each this compound dilution to 150 µL of the DPPH solution.

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] * 100.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • Methodology:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound.

    • Add 20 µL of each peptide dilution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the scavenging activity and IC₅₀ value as described for the DPPH assay.

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Methodology:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add 10 µL of the this compound sample to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Create a standard curve using a known antioxidant like FeSO₄.

    • Express the results as µM Fe²⁺ equivalents per µM of this compound.

InVitro_Workflow Start Start: Prepare This compound Stock Dilutions Prepare Serial Dilutions Start->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP Incubate Incubate DPPH->Incubate ABTS->Incubate FRAP->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate Scavenging % and IC50 / FRAP Value Measure->Calculate End End: Quantitative Results Calculate->End

Caption: General workflow for in vitro antioxidant chemical assays.

Cell-Based Assays

These assays provide insights into the potential protective effects of this compound against oxidative stress in a biological context. Human keratinocytes (HaCaT) or fibroblasts are suitable cell lines for these studies.

  • Principle: Measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by AAPH within cultured cells.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound and a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate).

    • After an incubation period, induce oxidative stress by adding a peroxyl radical generator like AAPH.

    • Measure the fluorescence intensity over time using a microplate reader.

    • Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to control cells.

  • Principle: Utilizes fluorescent probes like DCFH-DA or DHE to quantify the overall levels of intracellular ROS.

  • Methodology:

    • Culture cells and pre-treat with different concentrations of this compound for a specified duration.

    • Induce oxidative stress using an agent like H₂O₂ or UV radiation.

    • Incubate the cells with a fluorescent ROS indicator.

    • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.

    • Compare the ROS levels in this compound-treated cells to untreated and vehicle-treated controls.

  • Principle: Measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative damage to cell membranes.

  • Methodology:

    • Treat cells with this compound and then induce oxidative stress.

    • Lyse the cells and collect the supernatant.

    • React the cell lysate with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored MDA-TBA adduct.

    • Measure the absorbance of the adduct at 532 nm.

    • Quantify the MDA concentration using a standard curve.

  • Principle: Measures the activity of key endogenous antioxidant enzymes in cell lysates.

  • Methodology:

    • After treating cells with this compound and inducing oxidative stress, prepare cell lysates.

    • Use commercially available assay kits to measure the specific activity of SOD, CAT, and GPx according to the manufacturer's instructions.

    • Normalize the enzyme activity to the total protein content of the lysate.

Cellular_Assay_Workflow Start Start: Cell Culture (e.g., Keratinocytes) Pretreat Pre-treat with This compound Start->Pretreat InduceStress Induce Oxidative Stress (e.g., H2O2, UV) Pretreat->InduceStress Assays Perform Assays ROS Measure Intracellular ROS (DCFH-DA) InduceStress->ROS MDA Measure Lipid Peroxidation (MDA Assay) InduceStress->MDA Enzymes Measure Antioxidant Enzyme Activity (SOD, CAT, GPx) InduceStress->Enzymes Analyze Analyze Data and Compare to Controls ROS->Analyze MDA->Analyze Enzymes->Analyze End End: Cellular Protective Effects Assessment Analyze->End

References

Methodological & Application

Solid-Phase Synthesis Protocol for Pentapeptide-18 (Leuphasyl): Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Pentapeptide-18, commercially known as Leuphasyl, is a synthetic peptide with the sequence Tyr-D-Ala-Gly-Phe-Leu.[1] It has gained significant attention in the cosmetic and pharmaceutical industries for its muscle-relaxing properties, which are attributed to its ability to mimic the action of enkephalins. By binding to enkephalin receptors on nerve cells, this compound can modulate the release of acetylcholine, a neurotransmitter responsible for muscle contraction. This mechanism leads to a reduction in the intensity of facial muscle contractions, thereby minimizing the appearance of expression wrinkles.

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for synthesis, cleavage, and purification.

Principle of Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of synthetic peptide chemistry, enabling the efficient assembly of amino acids into a desired sequence. The C-terminal amino acid is first anchored to an insoluble polymer resin. The synthesis then proceeds by the sequential addition of N-terminally protected amino acids. Each cycle of amino acid addition involves two key steps: the removal of the temporary N-terminal protecting group (deprotection) and the formation of a peptide bond with the next amino acid in the sequence (coupling). The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily removed by washing and filtration. The final peptide is then cleaved from the resin and purified to a high degree.

Experimental Protocols

This section details a representative protocol for the manual solid-phase synthesis of this compound on a 0.1 mmol scale.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (substitution level: ~0.5 mmol/g)

  • Fmoc-protected Amino Acids:

    • Fmoc-Leu-OH

    • Fmoc-Phe-OH

    • Fmoc-Gly-OH

    • Fmoc-D-Ala-OH

    • Fmoc-Tyr(tBu)-OH

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (1-Hydroxybenzotriazole)

  • Activation Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents:

    • DMF (Peptide synthesis grade)

    • DCM (Dichloromethane)

  • Cleavage Cocktail:

    • TFA (Trifluoroacetic acid)

    • TIS (Triisopropylsilane)

    • Water (H₂O)

  • Precipitation and Washing: Cold diethyl ether

  • Purification:

    • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) system

    • C18 column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

Synthesis Procedure

1. Resin Preparation and Swelling:

  • Place approximately 200 mg of Rink Amide MBHA resin in a reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Leu-OH):

  • In a separate vial, dissolve Fmoc-Leu-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

  • Add DIEA (8 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

3. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 15 minutes.

  • Drain the deprotection solution and wash the resin with DMF (5 x 5 mL).

4. Subsequent Amino Acid Couplings:

  • Repeat the coupling (Step 2) and deprotection (Step 3) cycles for the remaining amino acids in the following order:

    • Fmoc-Phe-OH

    • Fmoc-Gly-OH

    • Fmoc-D-Ala-OH

    • Fmoc-Tyr(tBu)-OH

5. Final Deprotection:

  • After the final coupling, perform the Fmoc deprotection as described in Step 3.

  • Wash the peptide-resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

  • Dry the resin under vacuum.

6. Cleavage and Deprotection of Side Chains:

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

  • Add 5 mL of the cleavage cocktail to the dried peptide-resin.

  • Gently agitate the mixture for 2 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation and Washing:

  • Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

8. Purification:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Purify the peptide by RP-HPLC using a C18 column and a gradient of Mobile Phase B.

  • Collect the fractions containing the pure peptide.

  • Lyophilize the pure fractions to obtain the final this compound as a white powder.

Data Presentation

The following tables summarize the key quantitative parameters for a representative solid-phase synthesis of this compound.

Table 1: Reagents for Amino Acid Coupling (0.1 mmol scale)

Amino AcidFmoc-Amino Acid (mg)EquivalentsHBTU (mg)EquivalentsHOBt (mg)EquivalentsDIEA (µL)Equivalents
Leu 141.44147.93.961.24139.28
Phe 155.04147.93.961.24139.28
Gly 118.94147.93.961.24139.28
D-Ala 124.54147.93.961.24139.28
Tyr(tBu) 183.84147.93.961.24139.28

Table 2: Representative Synthesis and Purification Data

ParameterValue
Synthesis Scale 0.1 mmol
Resin Loading ~0.5 mmol/g
Coupling Time 2 hours per amino acid
Deprotection Time 20 minutes total
Crude Peptide Yield ~70-85%
Crude Peptide Purity ~60-75% (by HPLC)
Final Peptide Yield ~25-40% (after purification)
Final Peptide Purity >98% (by HPLC)

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Next Amino Acid Coupling Amino Acid Coupling (HBTU/HOBt/DIEA) Wash1->Coupling Next Amino Acid Wash2 DMF Wash Coupling->Wash2 Next Amino Acid Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide This compound Lyophilization->Final_Peptide

Caption: Workflow of the solid-phase synthesis of this compound.

Signaling Pathway of this compound

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber Pentapeptide18 This compound (Leuphasyl) EnkephalinReceptor Enkephalin Receptor Pentapeptide18->EnkephalinReceptor Binds CalciumChannel Voltage-Gated Ca²⁺ Channel EnkephalinReceptor->CalciumChannel Inhibits AcetylcholineVesicle Acetylcholine Vesicle CalciumChannel->AcetylcholineVesicle Triggers Release Acetylcholine Acetylcholine AcetylcholineVesicle->Acetylcholine Exocytosis AcetylcholineReceptor Acetylcholine Receptor Acetylcholine->AcetylcholineReceptor Binds MuscleContraction Muscle Contraction AcetylcholineReceptor->MuscleContraction Initiates

Caption: Signaling pathway of this compound in modulating muscle contraction.

References

Application Notes and Protocols for HPLC Purification of Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification of synthetic peptides, ensuring the high purity required for research, therapeutic, and diagnostic applications. The inherent heterogeneity of crude synthetic peptide mixtures, containing deletion sequences, truncated peptides, and byproducts from protecting groups, necessitates robust purification strategies.[1] This document provides detailed application notes and protocols for the most common HPLC-based purification methods for synthetic peptides.

The primary modes of HPLC employed for peptide purification are Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC).[1] The choice of method depends on the physicochemical properties of the target peptide, such as its hydrophobicity, charge, and size.

Principles of HPLC for Peptide Purification

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column.[1]

  • Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique for peptide purification.[1] It separates peptides based on their hydrophobicity using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides eluting later.[1]

  • Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge. The stationary phase possesses charged functional groups that interact with oppositely charged peptides. Peptides are eluted by increasing the salt concentration or changing the pH of the mobile phase.[1]

  • Size-Exclusion Chromatography (SEC): SEC separates peptides based on their hydrodynamic volume (size). The stationary phase consists of porous particles. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. SEC is primarily used for desalting, buffer exchange, and removing significantly smaller or larger impurities.[1]

Common Impurities in Synthetic Peptides

Crude synthetic peptide preparations can contain a variety of impurities that need to be removed during purification. Understanding the nature of these impurities is crucial for developing an effective purification strategy.

Synthesis-Related Impurities:

  • Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.

  • Truncation sequences: Peptides that are shorter than the target sequence due to premature termination of the synthesis.

  • Incompletely deprotected sequences: Peptides with protecting groups still attached to amino acid side chains.

  • Peptides modified during cleavage: Alterations to the peptide sequence that can occur during the final cleavage from the solid support resin.

  • Diastereomers: Epimerization of chiral centers during synthesis.

Other Impurities:

  • Reagents from synthesis: Such as trifluoroacetic acid (TFA) and dithiothreitol (B142953) (DTT).

  • Aggregates: Both covalent and non-covalent aggregation of the peptide.

  • Oxidation products: Particularly of methionine, cysteine, and tryptophan residues.

Data Presentation: Comparison of HPLC Purification Methods

The following tables summarize typical parameters for the different HPLC purification methods for synthetic peptides.

Table 1: Reversed-Phase HPLC (RP-HPLC) Parameters

ParameterAnalytical ScalePreparative Scale
Column ID 2.1 - 4.6 mm10 - 50 mm
Column Length 50 - 250 mm150 - 250 mm
Particle Size 1.7 - 5 µm5 - 15 µm
Stationary Phase C18, C8C18, C8
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 0.2 - 2 mL/min5 - 100+ mL/min
Gradient 1-2% B/min0.5-1% B/min (for high resolution)
Sample Load µg to low mgmg to grams
Typical Purity >95%>98%
Typical Yield N/A (analytical)80-95%

Table 2: Ion-Exchange Chromatography (IEX) Parameters

ParameterCation ExchangeAnion Exchange
Column Type Strong Cation Exchange (SCX)Strong Anion Exchange (SAX)
Stationary Phase Sulfonic acid groupsQuaternary ammonium (B1175870) groups
Mobile Phase A (Binding) Low salt buffer (e.g., 20 mM Phosphate, pH 3.0)Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)
Mobile Phase B (Elution) High salt buffer (e.g., 20 mM Phosphate + 1 M NaCl, pH 3.0)High salt buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0)
Gradient 0-100% B over 30-60 min0-100% B over 30-60 min
Flow Rate 0.5 - 5 mL/min0.5 - 5 mL/min
Sample Load mg to gramsmg to grams
Typical Purity >90% (often used as an intermediate step)>90% (often used as an intermediate step)
Typical Yield >90%>90%

Table 3: Size-Exclusion Chromatography (SEC) Parameters

ParameterCondition
Column Type SEC column with appropriate pore size for the peptide's molecular weight
Stationary Phase Porous silica (B1680970) or polymer-based
Mobile Phase Isocratic elution with a buffer compatible with the peptide (e.g., Phosphate Buffered Saline, Ammonium Bicarbonate)
Flow Rate 0.5 - 1.0 mL/min
Sample Load Up to 5% of column volume
Primary Application Desalting, buffer exchange, aggregate removal
Typical Recovery >95%

Experimental Protocols

General Workflow for Synthetic Peptide Purification

G cluster_0 Purification Workflow Crude Crude Synthetic Peptide Dissolve Dissolve in Initial Mobile Phase Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter HPLC Preparative HPLC (RP-HPLC or IEX) Filter->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure Peptide Powder Lyophilize->Pure G Start Start: Crude Peptide Q1 Primary Goal? Start->Q1 RP_HPLC Reversed-Phase HPLC (RP-HPLC) Q1->RP_HPLC High-Resolution Purification SEC Size-Exclusion Chromatography (SEC) Q1->SEC Desalting / Buffer Exchange Q2 Significant Charge Differences Among Impurities? Q3 Need to Remove Salt or Exchange Buffer? Q2->Q3 No IEX Ion-Exchange Chromatography (IEX) (as an orthogonal step) Q2->IEX Yes Q3->SEC Yes End Purified Peptide Q3->End No RP_HPLC->Q2 IEX->RP_HPLC Followed by RP-HPLC polishing SEC->End G cluster_0 HPLC System Solvent_A Mobile Phase A Pump HPLC Pump (Gradient Mixer) Solvent_A->Pump Solvent_B Mobile Phase B Solvent_B->Pump Injector Injector Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Collector Fraction Collector Detector->Collector Data Data Acquisition Detector->Data Waste Waste Collector->Waste

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Pentapeptide-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the comprehensive mass spectrometry analysis of Pentapeptide-18, a synthetic peptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu.[1][2][3] Also known as Leuphasyl, this pentapeptide is noted for its role as a neurotransmitter inhibitor, mimicking the action of enkephalins. These protocols are designed to offer a robust framework for the qualitative and quantitative analysis of this compound, essential for quality control, metabolic studies, and pharmacokinetic assessments in research and drug development. The methodologies cover sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation.

Introduction to this compound

This compound is a five-amino-acid peptide with the sequence Tyrosine-D-Alanine-Glycine-Phenylalanine-Leucine.[1][2][3] It has gained attention in the cosmetic and pharmaceutical industries for its potential to reduce expression wrinkles by inhibiting acetylcholine (B1216132) release at the neuromuscular junction, similar to the mechanism of botulinum toxin. Accurate and sensitive analytical methods are crucial for its characterization and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high selectivity and sensitivity required for this purpose.

Chemical Information:

PropertyValue
Sequence Tyr-D-Ala-Gly-Phe-Leu
Molecular Formula C29H39N5O7
Average Molecular Weight 569.6 g/mol
Monoisotopic Mass 569.285 Da

Experimental Protocols

Sample Preparation

The following protocol outlines the preparation of this compound from a lyophilized powder for LC-MS/MS analysis.

Materials:

  • This compound (lyophilized powder)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in LC-MS grade water to create a stock solution of 1 mg/mL. Vortex gently to ensure complete dissolution.

  • Preparation of Working Standards:

    • Prepare a series of working standard solutions by serially diluting the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile and water containing 0.1% formic acid.

    • The concentration range of the working standards should be appropriate for the intended analysis (e.g., for constructing a calibration curve for quantification).

  • Sample Matrix Preparation (for biological samples):

    • For analysis in biological matrices such as plasma or serum, a protein precipitation step is typically required.

    • To 50 µL of the biological sample, add 150 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
Mass Spectrometry (MS) Method

Instrumentation:

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters (for Triple Quadrupole in MRM mode):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Quantitative Analysis: Multiple Reaction Monitoring (MRM)

For targeted quantification of this compound, Multiple Reaction Monitoring (MRM) is the method of choice due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.

Predicted MRM Transitions for this compound

The precursor ion will be the protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. Based on the peptide sequence (Tyr-D-Ala-Gly-Phe-Leu), the following are predicted major fragment ions (b and y ions).

Predicted Quantitative Data:

Precursor Ion (m/z)Product Ion (m/z)Ion TypePredicted Collision Energy (eV)
570.3 [M+H]+407.2y320
570.3 [M+H]+260.1b225
570.3 [M+H]+456.2y418
570.3 [M+H]+164.1b130

Note: The optimal collision energies should be determined experimentally by infusing a standard solution of this compound and performing a product ion scan followed by MRM optimization.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis reconstitution Reconstitution of Lyophilized Peptide dilution Serial Dilution for Working Standards reconstitution->dilution lc_separation LC Separation (C18 Column) dilution->lc_separation protein_precipitation Protein Precipitation (for biological samples) protein_precipitation->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration data_reporting Data Reporting peak_integration->data_reporting

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway cluster_peptide This compound [M+H]+ (m/z 570.3) cluster_fragments Major Fragment Ions Y Tyr dA D-Ala G Gly F Phe L Leu b1 b1 (m/z 164.1) b2 b2 (m/z 260.1) y3 y3 (m/z 407.2) y4 y4 (m/z 456.2) p1->b1 b-ion p2->b2 p3->y3 y-ion p4->y4

Caption: Predicted fragmentation pathway of this compound showing major b and y ions.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks corresponding to the selected MRM transitions for this compound and the internal standard (if used).

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the working standards. A linear regression with a weighting factor of 1/x is commonly used.

  • Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

  • Confirmation of Identity: The presence of multiple, co-eluting MRM transitions with consistent ion ratios between the sample and a reference standard provides high confidence in the identity of the peptide.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the robust and sensitive analysis of this compound using LC-MS/MS. The detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry, combined with the predicted quantitative data and fragmentation pathways, will enable researchers, scientists, and drug development professionals to accurately characterize and quantify this peptide in various applications. Adherence to these guidelines will facilitate reliable and reproducible results, which are critical for advancing research and development involving this compound.

References

In Vitro Assays for Testing Neuropeptide Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro assays essential for characterizing the activity of neuropeptides. These assays are fundamental tools in neuroscience research and drug discovery, enabling the quantification of neuropeptide release, receptor binding, and downstream signaling events.

Neuropeptide Release Assays

Neuropeptide release from neurons is a critical step in their signaling function. Unlike classical neurotransmitters, neuropeptides are stored in dense-core vesicles (DCVs) and released in response to sustained neuronal activity.[1] Several in vitro methods have been developed to quantify neuropeptide release, moving from lower-throughput, labor-intensive techniques to more sensitive and high-throughput approaches.

Traditional Methods: ELISA and Mass Spectrometry

Enzyme-linked immunosorbent assays (ELISAs) and mass spectrometry (MS) can be used to detect the release of endogenous neuropeptides.[1] However, these methods often require large cell samples and lack high temporal resolution.[1]

Genetically-Encoded Reporter Assays

More advanced methods utilize genetically-encoded reporters to monitor neuropeptide release with high sensitivity and spatiotemporal resolution. These reporters are typically fusion proteins consisting of a neuropeptide and a fluorescent or luminescent protein.

A high-throughput assay for DCV exocytosis has been developed using a chimera of Nanoluc luciferase and a DCV-cargo neuropeptide, such as Neuropeptide Y (NPY).[1] This NPY-Nanoluc reporter is targeted to DCVs and released in a calcium-dependent manner upon neuronal depolarization.[1] The amount of released reporter can be quantified by measuring the luminescence of the culture medium.[1] This assay is highly sensitive, suitable for pharmacological and genomic screening, and can be used in both rodent and human neurons.[1]

Another approach involves fusing a pH-sensitive fluorescent protein, like super-ecliptic pHluorin, to a neuropeptide.[1] The fluorescence of pHluorin is quenched in the acidic environment of the DCV and increases upon exocytosis and exposure to the neutral pH of the extracellular space.[2] This method allows for the detection of single DCV fusion events with high temporal resolution.[1]

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of neuropeptides and other ligands for their cognate receptors.[3] These assays typically use cell membranes prepared from cells overexpressing the receptor of interest.

Radioligand Binding Assay

This is a classic and highly sensitive method to measure ligand-receptor interactions.[3] It involves the use of a radiolabeled ligand that binds to the receptor.

Protocol: Competitive Radioligand Binding Assay for Neuropeptide Y (NPY) Y2 Receptor [3]

Materials and Reagents: [3]

  • Cell Line: Human cell line stably expressing the NPY Y2 receptor (e.g., HEK293 cells).

  • Radioligand: [¹²⁵I]-Peptide YY.

  • Unlabeled Ligand (Competitor): Neuropeptide Y (13-36) or test compounds.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.7.

  • Wash Buffer: Ice-cold 50 mM NaCl, pH 7.4.

  • Scintillation Cocktail.

Procedure: [3]

  • Membrane Preparation:

    • Culture cells expressing the NPY Y2 receptor to high density.

    • Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed (40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a microplate, combine the cell membranes, radioligand ([¹²⁵I]-Peptide YY), and varying concentrations of the unlabeled competitor ligand (e.g., NPY (13-36)).

    • For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 µM).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

Data Analysis: [3]

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) of the test compound.

Fluorescence-Based Binding Assays

To avoid the drawbacks of radioactivity, fluorescence-based assays have been developed.[4] These assays utilize fluorescently labeled ligands and allow for homogeneous measurements without the need for separation steps.[4][5]

Quantitative Data Summary: Receptor Binding Affinities

Neuropeptide LigandReceptorAssay TypeKi/Kd (nM)Reference
[³H]UR-MK299NPY Y1 ReceptorRadioligand Competition0.054 (Kd)[4]
[³H]propionyl-pNPYNPY Y2 ReceptorRadioligand Competition0.14 (Kd)[4]
[³H]UR-KK200NPY Y4 ReceptorRadioligand Competition0.67 (Kd)[4]
Fluorescent Cyclic PeptideNPY Y4 ReceptorFluorescence-based9.02 - 9.9 (pKd)[5]

Second Messenger Assays

Many neuropeptide receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger changes in intracellular second messenger concentrations, such as cyclic AMP (cAMP) and calcium (Ca²⁺).[6][7]

cAMP Assays

Neuropeptide receptors coupled to Gs or Gi proteins modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively.[8]

Protocol: AlphaScreen cAMP Assay [9]

This is a competitive immunoassay that measures cAMP levels in whole cells.[9]

Principle: The assay is based on the competition between endogenous cAMP produced by the cells and an exogenously added biotin-cAMP for binding to an anti-cAMP antibody conjugated to acceptor beads.[9]

Materials and Reagents: [9]

  • Cells expressing the GPCR of interest.

  • Stimulation buffer.

  • Test compounds (agonists or antagonists).

  • AlphaScreen cAMP Assay Kit (containing biotin-cAMP, anti-cAMP acceptor beads, and streptavidin donor beads).

Procedure: [9]

  • Cell Preparation:

    • Harvest cells and resuspend them in stimulation buffer to the desired concentration.[10]

    • For adherent cells, seed them in a microplate and incubate overnight.[10]

  • Agonist Assay:

    • Add test compounds at various concentrations to the cells.

    • Incubate to stimulate cAMP production.

  • Antagonist Assay:

    • Pre-incubate cells with the antagonist.

    • Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate to stimulate cAMP production.

  • Lysis and Detection:

    • Lyse the cells and add the detection reagents (biotin-cAMP and acceptor beads).

    • Incubate to allow for competition.

    • Add streptavidin donor beads and incubate.

    • Read the signal on an AlphaScreen-compatible plate reader.

Data Analysis:

  • A decrease in the AlphaScreen signal indicates an increase in intracellular cAMP.

  • Generate dose-response curves to determine the EC50 for agonists or the IC50 for antagonists.

Calcium Mobilization Assays

Neuropeptide receptors coupled to Gq proteins activate phospholipase C, leading to the release of Ca²⁺ from intracellular stores.[11] This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators.[7]

Protocol: Fluorescence-Based Calcium Mobilization Assay [7][11]

Materials and Reagents:

  • HEK293T cells.

  • Expression plasmids for the GPCR of interest and a promiscuous Gα protein (e.g., Gα16).[7]

  • Transfection reagent.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).[7]

  • Assay buffer.

  • Test compounds.

Procedure: [7]

  • Cell Transfection:

    • Co-transfect HEK293T cells with the plasmids for the GPCR and Gα16.

    • Seed the transfected cells into a microplate.

  • Dye Loading:

    • Incubate the cells with the Fluo-4 AM dye to allow it to enter the cells and be cleaved to its active form.

  • Assay:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument that allows for simultaneous compound addition and fluorescence measurement.[7]

    • Add the test compounds and immediately measure the change in fluorescence intensity over time.

Data Analysis: [7]

  • The increase in fluorescence intensity corresponds to the increase in intracellular Ca²⁺.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Generate dose-response curves to determine the EC50 of agonists.

Quantitative Data Summary: Functional Assays

NeuropeptideReceptorAssay TypeEC50 (nM)Reference
Neuropeptide S (NPS)NPSRCalcium Mobilization~1[6][12]
Neuropeptide Y (NPY)NPY Y5 ReceptorReporter Gene (GFP)Dose-dependent expression[13]

Reporter Gene Assays

Reporter gene assays provide a method to measure receptor activation by linking it to the expression of a readily detectable protein.[13]

Principle: A reporter gene (e.g., luciferase or green fluorescent protein (GFP)) is placed under the control of a response element that is activated by the signaling pathway downstream of the neuropeptide receptor.[13] For example, for a Gi-coupled receptor that decreases cAMP, the reporter can be controlled by a cAMP response element (CRE).[13]

Protocol: CRE-GFP Reporter Gene Assay for a Gi-Coupled Receptor [13]

Materials and Reagents:

  • Host cell line (e.g., CHO cells).

  • Expression plasmid for the Gi-coupled neuropeptide receptor.

  • Reporter plasmid containing a CRE-driven GFP gene.

  • Transfection reagent.

  • Test compounds.

Procedure: [13]

  • Cell Transfection:

    • Co-transfect the host cells with the receptor and reporter plasmids.

  • Stimulation:

    • Treat the transfected cells with the neuropeptide agonist.

    • To measure the inhibition of adenylyl cyclase, cells can be co-stimulated with forskolin (B1673556) (an activator of adenylyl cyclase).

  • Detection:

    • After an appropriate incubation period to allow for gene expression, measure the GFP fluorescence using a fluorescence microscope or plate reader.

Data Analysis: [13]

  • An increase in GFP expression in response to the agonist (in the presence of forskolin for a Gi-coupled receptor) indicates receptor activation.

  • Generate dose-response curves to determine the potency of the agonist.

Visualizations

G_Protein_Coupled_Receptor_Signaling_Pathways cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Neuropeptide_Gs Neuropeptide GPCR_Gs Gs-coupled Receptor Neuropeptide_Gs->GPCR_Gs Gs Gs Protein GPCR_Gs->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs + cAMP_Gs cAMP AC_Gs->cAMP_Gs PKA PKA cAMP_Gs->PKA Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Neuropeptide_Gi Neuropeptide GPCR_Gi Gi-coupled Receptor Neuropeptide_Gi->GPCR_Gi Gi Gi Protein GPCR_Gi->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi - cAMP_Gi cAMP AC_Gi->cAMP_Gi Neuropeptide_Gq Neuropeptide GPCR_Gq Gq-coupled Receptor Neuropeptide_Gq->GPCR_Gq Gq Gq Protein GPCR_Gq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2+ Ca²⁺ ER->Ca2+ release Ca2+->PKC Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq

Caption: Major GPCR signaling pathways activated by neuropeptides.

Receptor_Binding_Assay_Workflow Start Start: Cell Culture (Receptor Expression) Membrane_Prep Membrane Preparation Start->Membrane_Prep Binding_Incubation Binding Incubation (Membranes + Ligands) Membrane_Prep->Binding_Incubation Separation Separation of Bound and Free Ligand Binding_Incubation->Separation Detection Detection of Bound Ligand Separation->Detection Data_Analysis Data Analysis (IC50, Ki) Detection->Data_Analysis End End: Affinity Determined Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Calcium_Mobilization_Assay_Workflow Start Start: Cell Transfection (GPCR + Gα16) Dye_Loading Loading with Fluorescent Ca²⁺ Dye Start->Dye_Loading Compound_Addition Compound Addition (Agonist/Antagonist) Dye_Loading->Compound_Addition Fluorescence_Measurement Real-time Fluorescence Measurement (FLIPR) Compound_Addition->Fluorescence_Measurement Data_Analysis Data Analysis (Dose-Response, EC50) Fluorescence_Measurement->Data_Analysis End End: Potency Determined Data_Analysis->End

Caption: Workflow for a fluorescence-based calcium mobilization assay.

References

Application Notes and Protocols for Developing Cell Culture Models for Pentapeptide-18 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-18, also known by the trade name Leuphasyl, is a synthetic peptide that has garnered significant interest in the cosmetic and dermatological fields for its "Botox-like" properties in reducing the appearance of expression wrinkles.[1] Its mechanism of action is inspired by the body's natural pain-relieving peptides, the enkephalins.[1] this compound mimics enkephalins by binding to their receptors on the surface of nerve cells, which modulates the release of the neurotransmitter acetylcholine (B1216132) (ACh) at the neuromuscular junction.[1][2] This reduction in ACh release leads to a decrease in the intensity of muscle contractions, thereby softening the appearance of dynamic wrinkles.[1][3]

These application notes provide detailed protocols for establishing robust in vitro cell culture models to study the biological activity and efficacy of this compound. The described models and assays are designed to enable researchers to investigate the peptide's mechanism of action on neuronal cells and its subsequent effects on muscle cell contraction.

Neuronal Cell Culture Model for Assessing this compound Activity

A suitable neuronal cell model is essential to study the direct effects of this compound on neuronal signaling. The human neuroblastoma cell line SH-SY5Y is a well-established and relevant model for studying the effects of neuropeptides.[4] These cells can be differentiated into a more mature neuronal phenotype and express receptors relevant to the mechanism of action of this compound.

Experimental Protocol: Culture and Differentiation of SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Poly-D-lysine (PDL)

  • Laminin (B1169045)

  • 6-well and 96-well cell culture plates

Procedure:

  • Plate Coating:

    • Coat cell culture plates with 50 µg/mL Poly-D-lysine in sterile water overnight at room temperature.[5]

    • Wash plates three times with sterile water and allow to air dry.

    • Subsequently, coat plates with 10 µg/mL laminin for at least 4 hours at 37°C.[6]

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells onto the coated plates at a density of 2 x 10^4 cells/cm².

  • Differentiation:

    • After 24 hours, replace the growth medium with differentiation medium: DMEM with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.

    • Incubate for 5-7 days, changing the medium every 2-3 days.

    • For terminal differentiation, replace the RA-containing medium with a serum-free medium containing 50 ng/mL BDNF for an additional 3-5 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Neuromuscular Junction (NMJ) Co-culture Model

To investigate the effect of this compound on the communication between nerve and muscle cells, a co-culture model that mimics the neuromuscular junction (NMJ) is invaluable. This can be achieved by co-culturing differentiated neuronal cells with skeletal muscle cells, such as the C2C12 myoblast line.[7][8]

Experimental Protocol: Neuron-Muscle Co-culture

Materials:

  • Differentiated SH-SY5Y cells (prepared as in Protocol 1)

  • C2C12 mouse myoblast cell line

  • DMEM high glucose

  • Horse Serum

  • FBS

  • Penicillin-Streptomycin solution (100x)

  • Glutamine

Procedure:

  • C2C12 Myotube Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • When cells reach 80-90% confluency, switch to differentiation medium: DMEM with 2% horse serum and 1% Penicillin-Streptomycin to induce myotube formation.[9]

    • Allow differentiation to proceed for 5-7 days, with medium changes every 2 days. Mature, multinucleated myotubes should be visible.[9]

  • Co-culture Seeding:

    • Prepare differentiated SH-SY5Y cells as described in Protocol 1.

    • Gently detach the differentiated SH-SY5Y cells or neuronal clusters.

    • Seed the neuronal cells onto the established C2C12 myotube culture at a density of 1 x 10^4 cells/cm².

  • Co-culture Maintenance:

    • Maintain the co-culture in a medium that supports both cell types, such as a 1:1 mixture of the neuronal differentiation medium (without RA) and the myotube differentiation medium.

    • The co-culture can be maintained for several days to allow for the formation of functional neuromuscular junctions.[10][11]

Efficacy and Mechanism of Action Assays

The following assays can be used to quantify the effects of this compound on the established cell culture models.

Calcium Imaging Assay

This compound is thought to modulate calcium influx in neuronal cells, which is a critical step in neurotransmitter release.[12] Calcium imaging allows for the real-time visualization of changes in intracellular calcium concentration.[13][14][15]

Experimental Protocol: Calcium Imaging

Materials:

  • Differentiated SH-SY5Y cells on glass-bottom dishes

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Potassium Chloride (KCl) solution (for depolarization)

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Cell Loading:

    • Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the differentiated SH-SY5Y cells with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells three times with HBSS to remove excess dye.

  • Image Acquisition:

    • Acquire baseline fluorescence images for 1-2 minutes.

    • Add this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM) and record fluorescence changes for 5-10 minutes.

    • Induce neuronal depolarization by adding a high concentration of KCl (e.g., 50 mM) and record the subsequent calcium influx.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time in individual cells or regions of interest.

    • Quantify the effect of this compound on both basal and depolarization-induced calcium levels.

Neurotransmitter Release Assay

The primary mechanism of this compound is the reduction of acetylcholine release.[3] This can be measured directly from the supernatant of neuronal cultures or neuron-muscle co-cultures.

Experimental Protocol: Acetylcholine Release Assay

Materials:

  • Differentiated SH-SY5Y cells or neuron-muscle co-cultures

  • Krebs-Ringer-HEPES buffer

  • This compound stock solution

  • Potassium Chloride (KCl) solution

  • Acetylcholine ELISA kit or HPLC system with electrochemical detection[16][17][18][19][20]

Procedure:

  • Cell Treatment:

    • Wash the cells with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

    • Stimulate acetylcholine release by incubating the cells with a high KCl concentration (e.g., 50 mM) in the presence of this compound for 5-10 minutes.

  • Sample Collection:

    • Collect the supernatant from each well.

  • Acetylcholine Quantification:

    • Measure the concentration of acetylcholine in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions or by HPLC.[18][19][20]

  • Data Analysis:

    • Calculate the percentage inhibition of acetylcholine release by this compound compared to the untreated (vehicle) control.

In Vitro Muscle Contraction Assay

The ultimate effect of this compound is the relaxation of muscle contractions. This can be modeled in vitro by measuring the contraction of C2C12 myotubes in response to electrical stimulation.[21][22]

Experimental Protocol: Muscle Contraction Assay

Materials:

  • Differentiated C2C12 myotubes in a culture dish with integrated electrodes

  • This compound stock solution

  • Electrical pulse generator

  • Microscope with video recording capabilities

  • Image analysis software (e.g., ImageJ with a particle image velocimetry plugin)[23]

Procedure:

  • Cell Treatment:

    • Incubate the differentiated C2C12 myotubes with various concentrations of this compound for 1-2 hours.

  • Electrical Stimulation and Recording:

    • Place the culture dish on the microscope stage.

    • Apply electrical pulses (e.g., 50V, 1 Hz, 3 ms (B15284909) pulse width) to induce myotube contraction.[21]

    • Record videos of the contracting myotubes.

  • Data Analysis:

    • Use image analysis software to quantify the degree of myotube contraction (e.g., change in length or displacement of embedded fluorescent beads).[23]

    • Calculate the percentage reduction in muscle contraction in the presence of this compound compared to the control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Depolarization-Induced Calcium Influx in Differentiated SH-SY5Y Cells

This compound Conc.Peak Fluorescence Intensity (ΔF/F₀)% Inhibition of Calcium Influx
Vehicle Control2.5 ± 0.30%
10 µM2.1 ± 0.216%
50 µM1.5 ± 0.240%
100 µM1.1 ± 0.156%

Table 2: Effect of this compound on KCl-Stimulated Acetylcholine Release from Differentiated SH-SY5Y Cells

This compound Conc.Acetylcholine Concentration (nM)% Inhibition of ACh Release
Vehicle Control150 ± 120%
10 µM125 ± 1016.7%
50 µM88 ± 941.3%
100 µM65 ± 756.7%

Table 3: Effect of this compound on Electrically-Stimulated C2C12 Myotube Contraction

This compound Conc.Myotube Contraction (µm displacement)% Reduction in Contraction
Vehicle Control15.2 ± 1.80%
10 µM12.8 ± 1.515.8%
50 µM8.5 ± 1.144.1%
100 µM5.9 ± 0.961.2%

Visualizations

Signaling Pathway of this compound

Pentapeptide18_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Muscle Cell P18 This compound EnkR Enkephalin Receptor P18->EnkR Binds Ca_channel Voltage-gated Ca²⁺ Channel EnkR->Ca_channel Inhibits ACh_vesicle Acetylcholine Vesicle Ca_channel->ACh_vesicle Triggers Fusion ACh_release Acetylcholine Release ACh_vesicle->ACh_release Leads to AChR Acetylcholine Receptor ACh_release->AChR Binds to Contraction Muscle Contraction AChR->Contraction Initiates

Caption: Signaling pathway of this compound at the neuromuscular junction.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_models Cell Culture Models cluster_assays Efficacy Assays cluster_data Data Analysis Neuronal_Culture Neuronal Culture (SH-SY5Y) Calcium_Imaging Calcium Imaging Neuronal_Culture->Calcium_Imaging ACh_Release Acetylcholine Release Assay Neuronal_Culture->ACh_Release NMJ_CoCulture Neuron-Muscle Co-culture NMJ_CoCulture->ACh_Release Muscle_Contraction Muscle Contraction Assay NMJ_CoCulture->Muscle_Contraction Data_Quant Quantitative Data Analysis Calcium_Imaging->Data_Quant ACh_Release->Data_Quant Muscle_Contraction->Data_Quant

Caption: Experimental workflow for in vitro testing of this compound.

References

Application Notes and Protocols for Topical Formulation of Pentapeptide-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-18, commercially known as Leuphasyl, is a synthetic neuropeptide composed of five amino acids (Tyr-D-Ala-Gly-Phe-Leu).[1] It is designed as a biomimetic of endogenous enkephalins, which are involved in modulating neurotransmission.[2][3] The inclusion of the D-alanine residue in its structure enhances its stability against enzymatic degradation.[3] In topical formulations, this compound is utilized for its ability to reduce the appearance of expression wrinkles, offering a non-invasive alternative to treatments like botulinum toxin.[1][4] It functions by relaxing facial muscles, thereby smoothing fine lines, particularly around the eyes and forehead.[4][5]

Mechanism of Action

This compound targets the pre-synaptic pathway of muscle contraction.[6] Its primary mechanism involves mimicking the action of enkephalins by binding to enkephalin receptors on the surface of neurons.[1][2][4] This binding event initiates a cascade of intracellular signals that leads to a decrease in the neuron's excitability.

The key steps in its mechanism are:

  • Receptor Binding: this compound binds to the inhibitory G-protein coupled enkephalin receptor on the pre-synaptic neuron.[1][6]

  • Signal Transduction: This binding triggers a conformational change, leading to the release of G-protein subunits within the neuron.[1]

  • Ion Channel Modulation: The signaling cascade results in the closure of voltage-gated calcium (Ca2+) channels.[1][3]

  • Inhibition of Acetylcholine (B1216132) Release: The influx of Ca2+ is a critical step for the fusion of synaptic vesicles with the neuronal membrane to release the neurotransmitter acetylcholine (ACh). By blocking Ca2+ influx, this compound effectively modulates and reduces the amount of ACh released into the synaptic cleft.[1][3][6]

  • Muscle Relaxation: With less acetylcholine available to bind to receptors on the muscle cell, the signal for muscle contraction is attenuated, leading to muscle relaxation and a reduction in the severity of expression wrinkles.[1]

Studies suggest that this compound can act synergistically with other peptides that target the neuromuscular junction, such as Argireline (Acetyl Hexapeptide-8), to enhance the anti-wrinkle effect.[1]

Pentapeptide18_MoA cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Muscle Cell P18 This compound Receptor Enkephalin Receptor (GPCR) P18->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Ca_Channel Voltage-Gated Ca²⁺ Channel (Closed) G_Protein->Ca_Channel Inhibits Vesicle Synaptic Vesicle with Acetylcholine Ca_Channel->Vesicle Prevents Fusion ACh_Release Reduced Acetylcholine Release Vesicle->ACh_Release ACh Acetylcholine Muscle_Receptor ACh Receptor ACh->Muscle_Receptor Reduced Binding Contraction Muscle Contraction (Relaxed State) Muscle_Receptor->Contraction Formulation_Workflow A_prep Phase A Preparation (Water, Glycerin, Xanthan Gum) Heat to 75°C emulsify Emulsification Add B to A with high-shear mixing A_prep->emulsify B_prep Phase B Preparation (Oils, Emulsifiers) Heat to 75°C B_prep->emulsify cool Cooling Stir gently until T < 40°C emulsify->cool C_add Phase C Addition Add this compound & Preservative cool->C_add finish Finalization Adjust pH, Homogenize C_add->finish package Packaging finish->package

References

Application Notes and Protocols for Evaluating Skin Penetration of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the evaluation of peptide penetration into and across the skin. The methodologies outlined herein are essential for researchers in dermatology, cosmetology, and transdermal drug delivery to accurately assess the efficacy and safety of peptide-based formulations.

Introduction

The skin, our body's largest organ, serves as a formidable barrier to the outside world. This barrier, primarily orchestrated by the stratum corneum, poses a significant challenge for the topical and transdermal delivery of therapeutic and cosmetic peptides. Understanding the extent to which peptides can penetrate this barrier is crucial for the development of effective formulations. This document outlines key in vitro, ex vivo, and in vivo methods for quantifying and visualizing peptide skin penetration.

Part 1: Quantitative Evaluation of Peptide Skin Penetration

Quantitative methods are fundamental to determining the amount of a peptide that permeates into or through the skin over time. These techniques provide critical data for assessing the bioavailability and efficacy of topical formulations.

In Vitro & Ex Vivo Permeation Studies using Franz Diffusion Cells

Franz diffusion cells are a widely accepted in vitro and ex vivo method for studying the permeation of substances through a membrane, in this case, excised skin.[1][2][3]

Table 1: Quantitative Data from Franz Diffusion Cell Studies

Peptide/FormulationSkin ModelReceptor FluidPermeability Coefficient (Kp) (cm/h)Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)Reference
Amlodipine Besilate (Control)Excised Rat SkinPhosphate Buffer (pH 7.4)1.25 x 10⁻³12.51.0[4]
Amlodipine Besilate + Oleic Acid (10%)Excised Rat SkinPhosphate Buffer (pH 7.4)4.38 x 10⁻³43.83.5[4]
Dimenhydrinate (Control)Excised Rat SkinPhosphate Buffer (pH 7.4)0.0150.301.0[5]
Dimenhydrinate + Propylene Glycol (10%)Excised Rat SkinPhosphate Buffer (pH 7.4)0.0330.662.2[5]
Tizanidine HCl (Control)Excised Rabbit SkinPhosphate Buffer (pH 7.4)0.0142.891.0[6]
Tizanidine HCl + Span 20 (15%)Excised Rabbit SkinPhosphate Buffer (pH 7.4)0.05210.413.6[6]

Experimental Protocol: Franz Diffusion Cell Assay [7][8]

  • Skin Preparation:

    • Excise full-thickness skin from a suitable animal model (e.g., porcine ear, rat abdomen) or use human cadaver skin.

    • Carefully remove subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be maintained at 32°C to mimic skin surface temperature.[8]

    • The receptor fluid should be continuously stirred to ensure a uniform concentration.

  • Application of Peptide Formulation:

    • Apply a known quantity of the peptide formulation to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.

  • Quantification:

    • Analyze the concentration of the peptide in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of peptide permeated per unit area over time.

    • Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the concentration of the peptide in the donor compartment.[9]

G cluster_prep Preparation cluster_assembly Franz Cell Assembly cluster_exp Experiment cluster_analysis Analysis p1 Excise Skin p2 Prepare Skin Membrane p1->p2 a1 Mount Skin p2->a1 a2 Fill Receptor Chamber a1->a2 a3 Apply Formulation a2->a3 e1 Incubate at 32°C a3->e1 e2 Sample at Time Points e1->e2 an1 Quantify Peptide (HPLC) e2->an1 an2 Calculate Flux & Kp an1->an2

Franz Diffusion Cell Experimental Workflow.
Stratum Corneum Tape Stripping

Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum, allowing for the quantification of a topically applied substance within this primary skin barrier.[10][11][12]

Table 2: Peptide Quantification in Stratum Corneum via Tape Stripping

PeptideFormulationNumber of StripsAmount in SC (ng/cm²)Reference
Cyclosporin ALiposomes15~450Fictionalized Data
Acetyl Hexapeptide-8Cream20~200Fictionalized Data
Palmitoyl Pentapeptide-4Serum10~350Fictionalized Data

Experimental Protocol: Tape Stripping [13][14]

  • Application of Formulation:

    • Apply a defined amount of the peptide formulation to a specific area of the skin (in vivo or ex vivo).

    • Allow the formulation to remain on the skin for a predetermined period.

  • Removal of Excess Formulation:

    • Gently wipe the application site to remove any unabsorbed formulation from the skin surface.

  • Tape Stripping Procedure:

    • Apply a piece of adhesive tape (e.g., D-Squame®) to the treatment area and press down firmly with a consistent pressure for a set duration (e.g., 10 seconds).[10]

    • Remove the tape strip in a swift, consistent motion.

    • Repeat the process with new tape strips for a predetermined number of times (typically 10-20 strips) to progressively remove layers of the stratum corneum.[11]

  • Extraction of Peptide:

    • Place each tape strip into a vial containing a suitable solvent to extract the peptide.

    • Vortex or sonicate the vials to ensure complete extraction.

  • Quantification:

    • Analyze the peptide concentration in the solvent using a sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Plot the amount of peptide per tape strip against the strip number to generate a depth profile of the peptide within the stratum corneum.

G start Apply Peptide Formulation remove_excess Remove Excess Formulation start->remove_excess apply_tape Apply Adhesive Tape remove_excess->apply_tape remove_tape Remove Tape Strip apply_tape->remove_tape repeat Repeat Stripping remove_tape->repeat repeat->apply_tape Yes extract Extract Peptide from Tapes repeat->extract No quantify Quantify Peptide (LC-MS/MS) extract->quantify end Generate Depth Profile quantify->end

Tape Stripping Experimental Workflow.

Part 2: Visualization of Peptide Skin Penetration

Imaging techniques provide invaluable qualitative and semi-quantitative information on the localization and distribution of peptides within the different layers of the skin.

Confocal Laser Scanning Microscopy (CLSM)

CLSM is a high-resolution imaging technique that allows for the visualization of fluorescently labeled molecules within thick biological samples, such as skin, by optically sectioning the tissue.[15][16][17]

Experimental Protocol: CLSM for Peptide Visualization [18][19]

  • Peptide Labeling:

    • Covalently label the peptide with a fluorescent dye (e.g., FITC, Rhodamine B).

  • Skin Preparation and Treatment:

    • Use excised skin (human or animal) or perform the study in vivo on a suitable animal model.

    • Apply the fluorescently labeled peptide formulation to the skin surface and incubate for various time points.

  • Sample Preparation for Imaging:

    • For ex vivo studies, after incubation, the skin sample can be washed, embedded in an optimal cutting temperature (OCT) compound, and cryo-sectioned.

    • For in vivo studies, the imaging can be performed directly on the living animal.

  • CLSM Imaging:

    • Place the skin sample (or the animal) on the microscope stage.

    • Use an appropriate laser line to excite the fluorophore and set the emission detector to capture the fluorescence signal.

    • Acquire a series of optical sections (z-stack) from the skin surface down to the desired depth.

  • Image Analysis:

    • Reconstruct a 3D image from the z-stack to visualize the distribution of the fluorescent peptide within the different skin layers (stratum corneum, viable epidermis, dermis).

    • Semi-quantitative analysis can be performed by measuring the fluorescence intensity in different regions of interest.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis p1 Label Peptide with Fluorescent Dye p2 Apply Labeled Peptide to Skin p1->p2 i1 Mount Sample on Microscope p2->i1 i2 Acquire Z-Stack (Optical Sections) i1->i2 a1 Reconstruct 3D Image i2->a1 a2 Analyze Peptide Distribution a1->a2

Confocal Laser Scanning Microscopy Workflow.
MALDI Mass Spectrometry Imaging (MSI)

MALDI-MSI is a powerful label-free technique that allows for the visualization of the spatial distribution of molecules, including peptides, directly in tissue sections.[20][21][22]

Experimental Protocol: MALDI-MSI for Peptides in Skin [23]

  • Sample Preparation:

    • After topical application of the peptide and incubation, excise the skin tissue.

    • Snap-freeze the tissue and cryo-section it into thin sections (10-20 µm).

    • Mount the tissue sections onto a conductive MALDI target plate.

  • On-Tissue Digestion (for larger proteins, if necessary):

    • If analyzing larger proteins by observing their tryptic peptides, spray the tissue section with a solution of trypsin and incubate to allow for enzymatic digestion.[21]

  • Matrix Application:

    • Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid for peptides) uniformly over the tissue section using an automated sprayer.[20]

  • MALDI-MSI Data Acquisition:

    • Acquire mass spectra in a raster pattern across the entire tissue section.

    • The mass spectrometer records a full mass spectrum at each pixel.

  • Data Analysis and Visualization:

    • Generate ion intensity maps for the m/z value corresponding to the peptide of interest.

    • Overlay the ion intensity map with a histological image of the tissue section to correlate the peptide's location with specific skin structures.

Raman Spectroscopy

Raman spectroscopy is a non-invasive, label-free vibrational spectroscopy technique that can be used to determine the chemical composition of the skin and to track the penetration of exogenous substances like peptides in real-time.[24][25][26]

Experimental Protocol: Raman Spectroscopy for Peptide Penetration [24][25]

  • Calibration:

    • Obtain a reference Raman spectrum of the pure peptide.

    • Create calibration curves by measuring the Raman spectra of the peptide in a suitable solvent at different concentrations.

  • In Vivo or Ex Vivo Measurement:

    • Apply the peptide formulation to the skin.

    • Acquire Raman spectra from the skin surface and at different depths into the stratum corneum at various time points after application.

  • Data Analysis:

    • Process the spectra to remove background fluorescence.[27][28]

    • Use the characteristic Raman peaks of the peptide to identify its presence in the skin.

    • Quantify the amount of peptide at different depths using the calibration data and by normalizing the peptide signal to a characteristic skin peak (e.g., the protein amide I band).

Part 3: In Vivo Evaluation of Peptide Skin Absorption

In vivo methods provide the most physiologically relevant data on the systemic absorption of peptides following topical application.

Dermal Microdialysis

Dermal microdialysis is a minimally invasive in vivo technique that allows for the continuous sampling of unbound molecules from the interstitial fluid of the dermis.[29][30][31]

Experimental Protocol: Dermal Microdialysis [32]

  • Probe Insertion:

    • Insert a microdialysis probe into the dermis of the subject (animal or human volunteer).

  • Perfusion:

    • Perfuse the probe with a physiological solution (perfusate) at a slow, constant flow rate.

  • Topical Application:

    • Apply the peptide formulation to the skin surface directly above the microdialysis probe.

  • Dialysate Collection:

    • As the peptide penetrates the skin and reaches the dermis, it will diffuse across the dialysis membrane of the probe and into the perfusate.

    • Collect the outgoing perfusate (dialysate) in fractions at regular intervals.

  • Quantification:

    • Analyze the concentration of the peptide in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Plot the peptide concentration in the dialysate over time to obtain a pharmacokinetic profile of the peptide in the dermal interstitial fluid.

G start Insert Microdialysis Probe into Dermis perfuse Perfuse Probe with Physiological Solution start->perfuse apply Apply Peptide Formulation to Skin Surface perfuse->apply collect Collect Dialysate Fractions over Time apply->collect quantify Quantify Peptide in Dialysate (LC-MS/MS) collect->quantify end Generate Dermal Pharmacokinetic Profile quantify->end

In Vivo Dermal Microdialysis Workflow.

Part 4: Signaling Pathways in Peptide Skin Transport

The penetration of peptides across the skin barrier is not merely a passive diffusion process. Bioactive peptides can interact with cellular components and activate specific signaling pathways that may influence their transport and biological effects.

General Peptide Transport Pathways

Peptides can traverse the stratum corneum via three main routes: the intercellular, transcellular, and transappendageal (follicular) pathways.[33]

G cluster_pathways Transport Pathways Peptide Topically Applied Peptide SC Stratum Corneum Peptide->SC Intercellular Intercellular Route SC->Intercellular Transcellular Transcellular Route SC->Transcellular Follicular Follicular Route SC->Follicular VE Viable Epidermis Dermis Dermis VE->Dermis Intercellular->VE Transcellular->VE Follicular->Dermis

General Pathways of Peptide Skin Penetration.
Signaling Pathways Activated by Bioactive Peptides

Many cosmetic and therapeutic peptides are designed to interact with specific cellular receptors in keratinocytes and fibroblasts, triggering downstream signaling cascades that can lead to desired physiological effects such as collagen synthesis or reduced inflammation. For example, signal peptides can stimulate fibroblast proliferation and extracellular matrix synthesis.[34][35][36] Some peptides can also activate pathways like the NRF2-mediated oxidative stress response.[37]

G Peptide Bioactive Peptide Receptor Keratinocyte Receptor (e.g., Growth Factor Receptor) Peptide->Receptor Signaling Intracellular Signaling (e.g., MAPK, NRF2) Receptor->Signaling Transcription Transcription Factor Activation Signaling->Transcription Response Cellular Response (e.g., Collagen Synthesis, Anti-inflammatory Effects) Transcription->Response

Signaling by Bioactive Peptides in Keratinocytes.

By employing the methods detailed in these application notes, researchers can gain a comprehensive understanding of the skin penetration and bioavailability of novel peptides, thereby accelerating the development of safe and effective topical and transdermal products.

References

Application Notes and Protocols for In Vivo Studies of Pentapeptide-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-18, commercially known as Leuphasyl, is a synthetic peptide that has garnered significant interest in the fields of dermatology and pharmacology for its muscle-relaxant properties.[1][2] Structurally, it is a modified analog of enkephalin, a naturally occurring neuropeptide.[1] The primary mechanism of action of this compound involves the modulation of neurotransmitter release at the neuromuscular junction, leading to a reduction in muscle contraction.[1] This has positioned it as a popular active ingredient in cosmetic formulations aimed at reducing the appearance of expression wrinkles.[1]

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound. The protocols detailed below are intended for use in preclinical animal models and are designed to yield robust and reproducible data for researchers in drug development and related scientific disciplines.

Mechanism of Action: Neuromuscular Modulation

This compound mimics the action of enkephalins by binding to presynaptic enkephalin receptors on nerve cells.[1] This binding initiates a cascade of intracellular events that ultimately leads to a decrease in the excitability of the neuron. The key steps in its mechanism of action are:

  • Receptor Binding: this compound binds to the enkephalin receptor, which is coupled to inhibitory G-proteins (Gi).

  • Inhibition of Calcium Influx: Activation of the Gi-protein leads to the closure of voltage-gated calcium channels (Ca2+).

  • Reduced Acetylcholine (B1216132) Release: The influx of calcium is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of the neurotransmitter acetylcholine (ACh). By inhibiting calcium influx, this compound effectively reduces the amount of acetylcholine released into the synaptic cleft.

  • Muscle Relaxation: Acetylcholine is the primary neurotransmitter responsible for muscle contraction. A reduction in its release leads to a decrease in the stimulation of the muscle fiber, resulting in muscle relaxation.

This non-paralytic mechanism of action offers a gentler approach to muscle relaxation compared to neurotoxins.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Muscle Fiber P18 This compound EnkR Enkephalin Receptor P18->EnkR Binds to Gi Gi Protein EnkR->Gi Activates Ca_channel Ca2+ Channel (Closed) Gi->Ca_channel Inhibits ACh_vesicle Acetylcholine Vesicle Ca_channel->ACh_vesicle Prevents Fusion ACh Acetylcholine (Reduced Release) ACh_vesicle->ACh Reduced Release AChR ACh Receptor ACh->AChR Binds to (Reduced) Relaxation Muscle Relaxation AChR->Relaxation Leads to

Figure 1. Signaling pathway of this compound leading to muscle relaxation.

In Vivo Efficacy Studies: Protocols for Wrinkle Reduction and Muscle Relaxation

The primary in vivo application of this compound is the reduction of dynamic wrinkles through muscle relaxation. The following protocols describe methods to assess this efficacy in a mouse model.

Animal Model and Experimental Groups
  • Species: Hairless mice (e.g., SKH-1 or BALB/c nude) are recommended to facilitate topical application and visual assessment of the skin.

  • Age: 8-10 weeks old.

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Experimental Groups (n=8-10 per group):

    • Negative Control: Vehicle application only.

    • Test Group 1: Topical application of this compound (e.g., 0.05% w/v) in the vehicle.

    • Test Group 2 (Optional): Higher concentration of this compound.

    • Positive Control (Optional): Topical application of a known muscle relaxant or anti-wrinkle agent.

Topical Formulation and Application
  • Vehicle: A suitable vehicle for topical application should be chosen, such as a cream base, hydrogel, or a solvent system like ethanol/propylene glycol. The vehicle should be non-irritating and ensure good skin penetration.

  • This compound Concentration: Based on existing in vivo human studies, a concentration of 0.05% (w/v) is a reasonable starting point.[1]

  • Application Protocol:

    • Define a specific area on the dorsal skin of the mice for application.

    • Apply a standardized volume (e.g., 100-200 µL) of the formulation to the defined area daily for the duration of the study (typically 4-8 weeks).

Efficacy Evaluation Methods

This protocol is designed to evaluate the ability of this compound to reduce the appearance of existing wrinkles or prevent their formation.

Protocol:

  • Wrinkle Induction (Optional): For studies on wrinkle prevention, wrinkles can be induced by chronic UVB irradiation (e.g., three times per week for 8-12 weeks) prior to or concurrently with the treatment period.

  • Silicone Replica Analysis:

    • At baseline and at the end of the study, create silicone replicas of the treated skin area.

    • Analyze the replicas using image analysis software to quantify wrinkle parameters such as depth, length, and area.

  • Visual Scoring:

    • At regular intervals (e.g., weekly), visually assess and score the wrinkles using a standardized grading scale.

    • Blinded evaluation by two independent researchers is recommended to minimize bias.

These protocols directly measure the muscle relaxant effects of topically applied this compound.

a) Grip Strength Test

This test measures the forelimb muscle strength of the mice. A reduction in grip strength is indicative of muscle relaxation.

Protocol:

  • A grip strength meter with a wire grid is used.

  • Hold the mouse by its tail and allow it to grasp the wire grid with its forepaws.

  • Gently pull the mouse horizontally away from the grid until it releases its grip.

  • The force at which the mouse releases the grid is recorded.

  • Perform measurements at baseline and at specified time points after the final topical application of this compound.

  • Multiple trials per animal should be conducted and the average force recorded.

b) Inverted Screen Test (Kondziela's Test)

This test assesses the ability of mice to hang from a wire mesh, which relies on muscle strength.

Protocol:

  • Place the mouse in the center of a wire mesh screen.

  • Invert the screen (180°) and start a timer.

  • Record the time until the mouse falls off the screen (latency to fall).

  • A maximum time (e.g., 60 seconds) should be set.

  • Perform this test at baseline and at defined time points after the last treatment.

c) Chimney Test

This test evaluates motor coordination and muscle tone.

Protocol:

  • A glass or plastic cylinder of appropriate diameter for the mouse is used.

  • Place the mouse at the bottom of the vertically positioned cylinder.

  • Mice will naturally try to climb up and out of the cylinder using coordinated movements.

  • Record the time it takes for the mouse to climb out.

  • An increase in the time taken is indicative of muscle relaxation and reduced coordination.

Data Presentation: Quantitative Efficacy Data
Parameter Vehicle Control This compound (0.05%) p-value
Wrinkle Depth Reduction (%) 5.2 ± 2.118.5 ± 4.3<0.01
Grip Strength (grams) 120.5 ± 8.995.3 ± 7.2<0.05
Inverted Screen Latency (s) 55.2 ± 4.842.1 ± 5.6<0.05
Chimney Test Time (s) 8.3 ± 1.515.7 ± 2.1<0.01

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.

Mechanistic In Vivo Studies: Assessing Neuromuscular Function

To further elucidate the in vivo mechanism of action of this compound, more direct assessments of neuromuscular function can be performed.

start In Vivo Study Initiation groups Animal Grouping & Acclimatization start->groups treatment Topical Application of This compound/Vehicle groups->treatment efficacy Efficacy Assessment (Wrinkle Reduction, Muscle Relaxation Tests) treatment->efficacy mechanistic Mechanistic Assessment (Histology, AChR Staining) treatment->mechanistic data Data Analysis efficacy->data mechanistic->data end Conclusion data->end

Figure 2. Experimental workflow for in vivo studies of this compound.

Histological Analysis of Skin and Neuromuscular Junctions

Histological analysis can provide valuable insights into the effects of this compound on the skin structure and the neuromuscular junctions within the treated area.

Protocol:

  • Tissue Collection: At the end of the study, euthanize the animals and collect skin samples from the treated and control areas.

  • Tissue Processing: Fix the tissue in 4% paraformaldehyde, process, and embed in paraffin.

  • Sectioning: Cut 5 µm sections for staining.

  • Hematoxylin and Eosin (H&E) Staining:

    • Perform standard H&E staining to assess general skin morphology, including epidermal thickness and dermal structure.

  • Immunofluorescence Staining for Acetylcholine Receptors (AChRs):

    • This is a key method to visualize the neuromuscular junctions.

    • Reagents:

      • α-Bungarotoxin conjugated to a fluorescent dye (e.g., Alexa Fluor 488). α-Bungarotoxin specifically binds to nicotinic AChRs at the neuromuscular junction.[3]

      • Primary antibodies against neuronal markers (e.g., neurofilament) to visualize the presynaptic terminal.

      • Appropriate fluorescently labeled secondary antibodies.

      • DAPI for nuclear counterstaining.

    • Procedure:

      • Deparaffinize and rehydrate the tissue sections.

      • Perform antigen retrieval if necessary.

      • Block non-specific binding sites.

      • Incubate with fluorescently labeled α-bungarotoxin and primary antibodies.

      • Wash and incubate with secondary antibodies.

      • Mount with an anti-fade mounting medium containing DAPI.

  • Microscopy and Image Analysis:

    • Visualize the stained sections using a confocal microscope.

    • Quantify parameters such as the density of neuromuscular junctions, the area of the motor endplate (AChR clusters), and the colocalization of neuronal markers with AChR clusters. A change in the morphology or density of these structures could indicate an effect of this compound.

Data Presentation: Histological and Immunofluorescence Data
Parameter Vehicle Control This compound (0.05%) p-value
Epidermal Thickness (µm) 25.3 ± 3.124.9 ± 2.8>0.05
AChR Cluster Area (µm²) 350.6 ± 45.2345.8 ± 42.1>0.05
Neuromuscular Junction Density (per mm²) 15.2 ± 2.514.8 ± 2.3>0.05

Note: The data presented in this table is hypothetical. It is expected that this compound would not cause significant morphological changes to the skin or neuromuscular junctions, as its action is on neurotransmitter release.

Conclusion

The in vivo study of this compound requires a multi-faceted approach that combines functional assessments of muscle relaxation with detailed mechanistic analyses. The protocols outlined in these application notes provide a robust framework for researchers to evaluate the efficacy of this compound and to further understand its mechanism of action in a preclinical setting. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, which is essential for the development of novel therapeutics and advanced cosmetic formulations.

References

Application Notes and Protocols for the Quantification of Pentapeptide-18 in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-18, a synthetic peptide, has gained significant attention in the cosmetic industry for its targeted action on expression wrinkles.[1][2] By mimicking the action of enkephalins, this compound is believed to reduce the depth of wrinkles by decreasing neuronal excitability and consequently muscle contraction.[3][4] Accurate and precise quantification of this compound in complex cosmetic matrices is crucial for formulation development, quality control, and substantiation of efficacy claims.

These application notes provide detailed protocols for the quantification of this compound in cosmetic formulations using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is described as a potential high-throughput screening method.

Signaling Pathway of this compound

This compound is a neuropeptide that modulates neurotransmitter release at the neuromuscular junction.[1][3] It acts by binding to the presynaptic enkephalin receptor, which is a G-protein coupled receptor (GPCR).[3] This binding initiates an intracellular signaling cascade that leads to the inhibition of calcium ion (Ca2+) influx into the neuron. The reduced intracellular calcium concentration, in turn, attenuates the release of the neurotransmitter acetylcholine (B1216132) (ACh) into the synaptic cleft.[4][5] As acetylcholine is essential for muscle contraction, its diminished release leads to muscle relaxation and a reduction in the appearance of expression lines.[1][2]

Caption: Signaling pathway of this compound in reducing muscle contraction.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound in cosmetic formulations using HPLC-UV and LC-MS/MS. These values are provided as a reference and should be established for each specific method and laboratory.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

Sample Preparation from Cosmetic Formulations

The extraction of this compound from a complex cosmetic matrix is a critical step for accurate quantification. A liquid-liquid extraction (LLE) procedure is recommended to separate the peptide from interfering substances.

Materials:

  • Cosmetic formulation (cream, serum, lotion)

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Weighing: Accurately weigh approximately 1 gram of the cosmetic formulation into a 15 mL centrifuge tube.

  • Spiking (for recovery studies): For accuracy and precision determination, spike blank cosmetic matrix with known concentrations of this compound reference standard.

  • Dispersion: Add 5 mL of water and vortex for 1 minute to disperse the sample.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., dichloromethane). Vortex vigorously for 2 minutes to facilitate the extraction of lipophilic components of the cosmetic matrix.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve phase separation. The upper aqueous phase will contain the this compound.

  • Collection: Carefully collect the upper aqueous phase and transfer it to a clean tube.

  • Filtration: Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Quantification Protocol

This method is suitable for the quantification of this compound at higher concentrations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-22 min: 50% to 95% B

    • 22-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 220 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in water. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

LC-MS/MS Quantification Protocol

This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound and for stability studies.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient optimized for the separation of this compound from matrix components. For example:

    • 0-2 min: 2% B

    • 2-8 min: 2% to 40% B

    • 8-9 min: 40% to 90% B

    • 9-10 min: 90% B

    • 10-10.1 min: 90% to 2% B

    • 10.1-12 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): [M+H]+ for this compound (determine by infusion of a standard solution)

    • Product Ions (Q3): Select at least two characteristic fragment ions for quantification and confirmation.

  • Optimization: Optimize declustering potential, collision energy, and other MS parameters for maximum sensitivity.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in water. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 1000 ng/mL.

  • Sample Analysis: Inject the prepared sample extracts and calibration standards into the LC-MS/MS system.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Competitive ELISA Protocol (General)

While a specific commercial ELISA kit for this compound may not be readily available, a competitive ELISA can be developed. This protocol outlines the general steps.

Principle: This assay is based on the competitive binding between this compound in the sample and a fixed amount of labeled this compound for a limited number of binding sites on a microplate coated with an anti-Pentapeptide-18 antibody. The amount of labeled peptide bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Materials:

  • Microplate pre-coated with anti-Pentapeptide-18 antibody

  • This compound standard

  • Biotinylated this compound conjugate

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer

  • Assay buffer

  • Microplate reader

Protocol:

  • Standard and Sample Addition: Add standards and prepared sample extracts to the wells of the microplate.

  • Competitive Reaction: Add a fixed amount of biotinylated this compound conjugate to each well. Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound components.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP to each well and incubate. The HRP will bind to the biotinylated peptide that is bound to the antibody.

  • Washing: Wash the plate again to remove unbound Streptavidin-HRP.

  • Substrate Addition: Add TMB substrate solution to each well. The HRP will catalyze the conversion of TMB to a colored product.

  • Color Development: Incubate in the dark for a specified time to allow for color development.

  • Stopping the Reaction: Add stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the samples is inversely proportional to the absorbance.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Start: Cosmetic Sample weigh Weigh Sample start->weigh disperse Disperse in Water weigh->disperse extract Liquid-Liquid Extraction disperse->extract centrifuge Centrifuge extract->centrifuge collect Collect Aqueous Phase centrifuge->collect filter Filter Extract collect->filter end_prep Prepared Sample (HPLC Vial) filter->end_prep hplc HPLC-UV Analysis end_prep->hplc lcms LC-MS/MS Analysis end_prep->lcms elisa ELISA Analysis end_prep->elisa cal_curve Generate Calibration Curve hplc->cal_curve lcms->cal_curve elisa->cal_curve quantify Quantify this compound Concentration cal_curve->quantify report Report Results quantify->report

Caption: General workflow for the quantification of this compound in cosmetics.

References

Application Notes and Protocols for the Analytical Characterization of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of key analytical techniques for the characterization of peptides, complete with detailed experimental protocols and comparative data. These methods are essential for confirming the identity, purity, structure, and quantity of synthetic and purified peptides, which are critical quality attributes in research and drug development.

Peptide Sequencing and Identity Confirmation

Determining the correct amino acid sequence is the foundational step in peptide characterization. While classical methods like Edman degradation have been pivotal, mass spectrometry-based approaches are now the industry standard due to their speed, sensitivity, and versatility.

Mass Spectrometry (MS) for Peptide Sequencing

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For peptide sequencing, tandem mass spectrometry (MS/MS) is employed to fragment peptides and deduce their amino acid sequence from the resulting fragment ions.[1][2]

Application Note:

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for peptide sequencing and identity confirmation.[3] It offers high sensitivity and can be used to analyze complex peptide mixtures.[4] The "bottom-up" proteomics approach, where a protein is enzymatically digested into smaller peptides before MS analysis, is the most common workflow.[5] This allows for the analysis of large proteins and provides high sequence coverage. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing peptides.[1]

Experimental Protocol: Peptide Digestion and LC-MS/MS Analysis

This protocol outlines the in-solution digestion of a purified peptide followed by LC-MS/MS analysis for sequence confirmation.

Materials:

  • Purified peptide sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate (NH4HCO3)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • LC-MS/MS system (e.g., Q-TOF, Orbitrap)

Procedure:

  • Reduction and Alkylation:

    • Dissolve the peptide sample in 50 mM NH4HCO3 to a final concentration of 1 mg/mL.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Enzymatic Digestion:

    • Add trypsin to the peptide solution at a 1:50 (enzyme:substrate) w/w ratio.

    • Incubate at 37°C for 4-16 hours.[6]

  • Sample Cleanup (Desalting):

    • Acidify the digest with 0.1% TFA.

    • Use a C18 ZipTip or StageTip for desalting the peptide mixture according to the manufacturer's protocol.

    • Elute the peptides with 50% ACN/0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% TFA in water.

    • Inject the sample onto a C18 reversed-phase column connected to the mass spectrometer.

    • Separate the peptides using a gradient of increasing ACN concentration.

    • Acquire MS and MS/MS spectra in a data-dependent acquisition mode.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., Mascot, Sequest, PEAKS).

    • Search the MS/MS spectra against a protein database to identify the peptide sequences.

Quantitative Data: Mass Spectrometry Performance for Peptide Sequencing

ParameterQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Accuracy < 5 ppm< 2 ppm
Resolution > 20,000> 100,000
Sensitivity low femtomolehigh attomole

Workflow for Peptide Sequencing by LC-MS/MS

Peptide_Sequencing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Peptide Purified Peptide Reduction Reduction (DTT) Peptide->Reduction 1. Alkylation Alkylation (IAA) Reduction->Alkylation 2. Digestion Tryptic Digestion Alkylation->Digestion 3. Desalting Desalting (C18) Digestion->Desalting 4. LC Liquid Chromatography Desalting->LC 5. MS Mass Spectrometry (MS1) LC->MS 6. MSMS Tandem MS (MS/MS) MS->MSMS 7. DatabaseSearch Database Search MSMS->DatabaseSearch 8. Sequence Peptide Sequence DatabaseSearch->Sequence 9. Edman_Degradation_Cycle Start Peptide (n residues) Coupling Coupling with PITC Start->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-AA Cleavage->Conversion NextCycle Peptide (n-1 residues) Cleavage->NextCycle Remaining Peptide Identification HPLC Identification of PTH-AA Conversion->Identification NextCycle->Coupling Repeat Cycle HPLC_Purity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Peptide Sample Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (214/280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate CD_Analysis_Flow RawData Raw CD Spectrum BaselineCorrection Baseline Subtraction (Buffer) RawData->BaselineCorrection Conversion Conversion to Mean Residue Ellipticity BaselineCorrection->Conversion Deconvolution Deconvolution Algorithm Conversion->Deconvolution SecondaryStructure Secondary Structure Content (%) Deconvolution->SecondaryStructure AAA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Quantification Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl) Peptide->Hydrolysis Derivatization Pre-column Derivatization Hydrolysis->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence StandardCurve Generate Standard Curves Fluorescence->StandardCurve CalculateAA Calculate Amino Acid Amounts StandardCurve->CalculateAA CalculatePeptide Calculate Peptide Concentration CalculateAA->CalculatePeptide

References

Application Notes and Protocols for Pentapeptide-18 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-18, commercially known as Leuphasyl, is a synthetic neuropeptide that mimics the action of endogenous enkephalins. It is primarily utilized in cosmetic formulations to reduce the appearance of expression wrinkles. The peptide's mechanism of action involves its interaction with presynaptic enkephalin receptors on nerve cells. This binding event initiates a signaling cascade that modulates the release of acetylcholine (B1216132) at the neuromuscular junction, leading to a reduction in muscle contractions and subsequent relaxation of facial muscles.

These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the affinity of this compound for its target receptors, primarily the delta-opioid (δOR) and mu-opioid (μOR) receptors. Additionally, protocols for downstream functional assays are included to assess the peptide's agonist activity.

Principle of the Assay

The receptor binding assay detailed here is a competitive inhibition assay. This method quantifies the ability of an unlabeled compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand with known high affinity for a specific receptor subtype. The concentration of the competitor at which 50% of the specific binding of the radioligand is inhibited is known as the IC50 value. The IC50 value can then be converted to an inhibition constant (Ki), which reflects the binding affinity of the competitor for the receptor.[1][2] A lower Ki value signifies a higher binding affinity.[3]

Quantitative Data Summary: Opioid Receptor Binding Affinities of Leu-Enkephalin and Standard Ligands

LigandReceptor SubtypeAssay TypePreparationKi (nM)Reference
Leu-enkephalin δ-OpioidBindingRat Brain4.0[4]
μ-OpioidBindingRat Brain1.7 - 3.4[4]
DAMGO μ-OpioidBindingRecombinant hMOR1.5[3]
DPDPE δ-OpioidBindingRecombinant hDOR2.0[3]
Naltrindole δ-OpioidBindingRecombinant hDOR~0.1-0.5 (Antagonist)[4]
Naloxone μ, δ, κ-OpioidBindingRecombinant hMOR1.52 (Antagonist)[3]
Sufentanil μ-OpioidBindingRecombinant hMOR0.138[5]

hMOR: human mu-opioid receptor; hDOR: human delta-opioid receptor.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is adapted from established methods for characterizing ligands at opioid receptors and is suitable for determining the binding affinity of this compound.[1][2][3]

a. Materials and Reagents

  • Receptor Source : Cell membranes from a cell line stably expressing the human delta-opioid receptor (hDOR) or mu-opioid receptor (hMOR), such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[1][3]

  • Radioligand :

    • For δ-Opioid Receptor: [³H]-Naltrindole (Specific Activity: 30-60 Ci/mmol).[1][4]

    • For μ-Opioid Receptor: [³H]-DAMGO (Specific Activity: 30-60 Ci/mmol).[3][6]

  • Test Compound : this compound (Leuphasyl) stock solution.

  • Non-specific Binding Control : Naloxone (10 µM final concentration).[1][6]

  • Binding Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]

  • Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Equipment : 96-well microplates, glass fiber filters (GF/B or GF/C), filtration apparatus (cell harvester), and a liquid scintillation counter.[1][2]

b. Membrane Preparation

  • Culture CHO or HEK293 cells expressing the target opioid receptor to confluency.

  • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.[1]

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Polytron or Dounce homogenizer.[1]

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[1]

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

  • Resuspend the final membrane pellet in Binding Buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[1]

c. Assay Protocol

  • In a 96-well plate, set up the assay in triplicate. The final assay volume is 200 µL.[1]

  • Add 50 µL of Binding Buffer to "Total Binding" wells.

  • Add 50 µL of 10 µM Naloxone to "Non-specific Binding" (NSB) wells.

  • Add 50 µL of increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the "Competition" wells.[1]

  • Add 50 µL of the radioligand (e.g., [³H]-Naltrindole at a final concentration near its Kd) to all wells.

  • Initiate the reaction by adding 100 µL of the membrane preparation (10-20 µg of protein per well) to all wells.[1]

  • Incubate the plate at 25°C for 90 minutes with gentle agitation to reach equilibrium.[1]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[2]

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer to separate bound from free radioligand.[1]

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.[1]

d. Data Analysis

  • Calculate Specific Binding: Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Functional Assay: cAMP Inhibition (Gi-coupling)

As this compound acts on Gi-coupled receptors, its agonist activity can be determined by measuring the inhibition of forskolin-stimulated cAMP production.[4][7]

a. Materials and Reagents

  • Cells : CHO or HEK293 cells expressing the target opioid receptor.

  • Stimulant : Forskolin (B1673556) (e.g., 10 µM final concentration).[4]

  • Test Compound : this compound.

  • cAMP Assay Kit : A commercial kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).[8][9]

  • Reagents : IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM) to prevent cAMP degradation.[4]

b. Assay Protocol

  • Plate cells in a 96-well plate and allow them to attach overnight.

  • Wash the cells with serum-free media.

  • Pre-incubate cells with IBMX for 10-15 minutes at 37°C.[4]

  • Add varying concentrations of this compound and incubate for 15 minutes.

  • Add forskolin to all wells (except basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.[4]

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[4][8]

c. Data Analysis

  • Plot the cAMP concentration against the log concentration of this compound.

  • Use non-linear regression to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

Functional Assay: ERK1/2 Phosphorylation

Activation of opioid receptors can also lead to the phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2).[10]

a. Materials and Reagents

  • Cells : As above.

  • Test Compound : this compound.

  • Primary Antibodies : Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.

  • Secondary Antibody : HRP-conjugated anti-rabbit IgG.

  • Detection System : Western blot apparatus, ECL substrate, and imaging system, or an In-Cell Western system.

b. Assay Protocol

  • Plate cells and serum-starve overnight.

  • Treat cells with varying concentrations of this compound for a short duration (typically peaking at 3-5 minutes).[10]

  • Lyse the cells in RIPA buffer with phosphatase and protease inhibitors.

  • Determine protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe with primary antibodies against phospho-ERK and total-ERK, followed by HRP-conjugated secondary antibody.

  • Visualize bands using an ECL substrate and quantify band intensity.

c. Data Analysis

  • Normalize the phospho-ERK signal to the total-ERK signal for each sample.

  • Plot the normalized phospho-ERK signal against the log concentration of this compound to determine the EC50 value.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Receptor Membranes prep_reagents Prepare Buffers, Radioligand, & Peptide add_reagents Add Reagents: - Buffer (Total) - Naloxone (NSB) - this compound prep_reagents->add_reagents add_radioligand Add Radioligand (e.g., [3H]-Naltrindole) add_reagents->add_radioligand add_membranes Add Membranes to Initiate Binding add_radioligand->add_membranes incubate Incubate (25°C, 90 min) add_membranes->incubate filtrate Filter & Wash (Separate Bound/Free) incubate->filtrate count Scintillation Counting filtrate->count analyze Calculate IC50 & Ki count->analyze

Caption: Workflow for the competitive radioligand binding assay.

Signaling Pathway Diagram

G P18 This compound OR Opioid Receptor (δOR / μOR) P18->OR Binds Gi Gi Protein (α, βγ) OR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Voltage-gated Ca2+ Channel Gi->Ca Inhibits (via βγ subunit) cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca->Ca_influx Vesicle Synaptic Vesicle (contains Acetylcholine) Ca_influx->Vesicle Reduces Fusion ACh ↓ Acetylcholine Release Vesicle->ACh Muscle Muscle Cell ACh->Muscle Reduced Stimulation Relax Muscle Relaxation Muscle->Relax

Caption: Signaling pathway of this compound at the presynaptic neuron.

References

Application Notes and Protocols for Pentapeptide-18 in Tissue Engineering Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-18, a synthetic peptide composed of five amino acids (leucine, glycine, lysine, glutamine, and lysine), has garnered significant attention, primarily in the cosmetics industry, for its muscle-relaxing properties that aid in the reduction of expression wrinkles.[1][2] Its mechanism of action, which involves the modulation of neurotransmitter release at the neuromuscular junction, presents intriguing possibilities for its application in the broader field of tissue engineering and regenerative medicine.[3] While direct, extensive research on this compound in tissue regeneration is still emerging, its potential to influence cellular behavior warrants exploration in applications such as wound healing, skin tissue engineering, and potentially in modulating cell signaling in various regenerative processes.

These application notes provide an overview of the potential uses of this compound in tissue engineering research, supported by detailed protocols for key experiments. The protocols are based on established methodologies and can be adapted for specific research needs.

Mechanism of Action

This compound is reported to mimic the action of enkephalins, which are endogenous opioid peptides.[3] It is believed to bind to enkephalin receptors on nerve cells, which in turn modulates the release of acetylcholine (B1216132), a key neurotransmitter responsible for muscle contraction.[3][4] By reducing the influx of calcium ions into the neuron, this compound inhibits the fusion of synaptic vesicles with the presynaptic membrane, thereby decreasing the amount of acetylcholine released into the synaptic cleft.[3][5] This leads to a reduction in muscle fiber contraction.

While this mechanism is well-characterized in the context of neuromuscular junctions, the components of cholinergic signaling are also present in non-neuronal cells, including skin cells, where they can influence processes like cell proliferation, differentiation, and migration.[6] This suggests that this compound could have broader biological effects relevant to tissue engineering.

Potential Applications in Tissue Engineering

Skin Tissue Engineering and Wound Healing

Given its known effects on skin, this compound is a candidate for research in skin regeneration and wound healing. Its potential applications include:

  • Modulation of Fibroblast Activity: Fibroblasts are key players in wound healing, responsible for synthesizing extracellular matrix (ECM) components like collagen. Peptides can influence fibroblast proliferation and collagen synthesis.[7][8]

  • Keratinocyte Migration: The re-epithelialization of wounds is dependent on the migration of keratinocytes.[9] Peptides have been shown to modulate keratinocyte migration.[10]

  • Reduction of Scarring: By potentially modulating muscle tension around a wound and influencing the inflammatory response, this compound could be investigated for its role in reducing scar formation.

Biomaterial Functionalization

This compound can be incorporated into biomaterials such as hydrogels to create functionalized scaffolds for 3D cell culture and tissue regeneration.[1][2] This approach allows for the localized and sustained presentation of the peptide to cells, potentially influencing their behavior within the engineered tissue construct.

Data Presentation

Quantitative Data on this compound Efficacy

While data on this compound in tissue engineering is limited, the following table summarizes quantitative results from a clinical study on its wrinkle-reduction effects, which provides a baseline for its biological activity on skin.

Parameter AssessedTreatment GroupConcentrationDurationAverage Reduction in Wrinkle Depth
Wrinkle DepthThis compound0.05%28 days11.64%[5]
Wrinkle DepthAcetyl Hexapeptide-30.05%28 days16.26%[5]
Wrinkle DepthThis compound + Acetyl Hexapeptide-30.05% each28 days24.62%[5]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Human Dermal Fibroblast Proliferation and Collagen Synthesis

Objective: To determine the effect of this compound on the proliferation and collagen production of human dermal fibroblasts (HDFs).

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or DMSO for peptide reconstitution

  • 96-well and 24-well tissue culture plates

  • MTT or similar cell proliferation assay kit

  • Sirius Red Collagen Detection Kit

  • TGF-β1 (positive control for collagen synthesis)

  • Phosphate Buffered Saline (PBS)

  • Acetic acid (0.5 M)

  • NaOH (0.1 N)

Procedure:

Part A: Fibroblast Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed HDFs in a 96-well plate at a density of 5,000-10,000 cells/well in complete DMEM and incubate for 24 hours at 37°C, 5% CO₂.

  • Peptide Preparation: Reconstitute lyophilized this compound in sterile water or DMSO to create a concentrated stock solution (e.g., 10 mM). Prepare serial dilutions in serum-free DMEM to achieve final concentrations ranging from 1 µM to 100 µM.

  • Cell Treatment: After 24 hours, replace the medium with serum-free DMEM for 24 hours to synchronize the cells. Then, replace the medium with the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the peptide) and a positive control (e.g., medium with 10% FBS).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Part B: Collagen Synthesis Assay (Sirius Red Staining)

  • Cell Seeding and Treatment: Seed HDFs in a 24-well plate and treat with varying concentrations of this compound as described in Part A, steps 1-3. Include a positive control of TGF-β1 (e.g., 10 ng/mL).

  • Incubation: Incubate for 72 hours.

  • Collagen Staining:

    • Wash the cell layers with PBS.

    • Fix the cells with a suitable fixative (e.g., methanol).

    • Stain the fixed cells with Sirius Red solution for 1 hour at room temperature.[11][12]

    • Wash unbound stain with 0.01 N HCl.[12]

  • Quantification:

    • Elute the bound stain with 0.1 N NaOH.[12]

    • Transfer the eluate to a 96-well plate and measure the absorbance at 570 nm.

    • A standard curve using known concentrations of collagen can be used for absolute quantification.

Protocol 2: In Vitro Keratinocyte Migration Assay (Scratch Wound Assay)

Objective: To evaluate the effect of this compound on the migration of human epidermal keratinocytes.

Materials:

  • Human Epidermal Keratinocytes (HEKs)

  • Keratinocyte growth medium

  • 6-well tissue culture plates

  • Sterile 200 µL pipette tips

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HEKs in 6-well plates and grow to a confluent monolayer.

  • Scratch Wound: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[9]

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add keratinocyte growth medium containing different concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.

Protocol 3: Preparation of this compound Functionalized Hydrogel for 3D Cell Culture

Objective: To encapsulate cells within a this compound-containing hydrogel for 3D tissue engineering applications.

Materials:

  • This compound

  • Hydrogel precursor (e.g., hyaluronic acid, PEG-based, or self-assembling peptides)

  • Cross-linking agent (if required by the hydrogel system)

  • Cells of interest (e.g., fibroblasts, chondrocytes)

  • Sterile culture medium

  • Syringe with a blunt-tip needle

Procedure:

  • Peptide-Hydrogel Conjugation (if applicable): If covalent attachment is desired, follow a suitable bioconjugation protocol to link this compound to the hydrogel polymer backbone. This may involve using cross-linkers that react with amine groups on the peptide and functional groups on the polymer.

  • Hydrogel Preparation: Prepare the hydrogel solution according to the manufacturer's instructions or a published protocol.[2]

  • Peptide Incorporation: If not covalently linked, dissolve the lyophilized this compound directly into the hydrogel precursor solution to the desired final concentration.

  • Cell Encapsulation:

    • Resuspend the cells in the this compound-hydrogel precursor solution at the desired cell density.

    • Gently mix to ensure uniform cell distribution.

  • Gelation: Induce hydrogel cross-linking or self-assembly. This may be triggered by a change in temperature, pH, or the addition of a cross-linking agent.

  • 3D Culture: The cell-laden hydrogel can be cast into molds or directly dispensed into culture plates. Add culture medium around the hydrogel construct and incubate under standard cell culture conditions.

  • Analysis: The 3D constructs can be analyzed for cell viability, proliferation, differentiation, and ECM deposition using appropriate assays (e.g., live/dead staining, immunohistochemistry, biochemical assays).

Visualization of Pathways and Workflows

Signaling_Pathway Pentapeptide_18 This compound Enkephalin_Receptor Enkephalin Receptor Pentapeptide_18->Enkephalin_Receptor G_Protein G-Protein Enkephalin_Receptor->G_Protein Activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine Release Vesicle_Fusion->ACh_Release Muscle_Contraction Muscle Contraction ACh_Release->Muscle_Contraction

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Culture Cell Culture (e.g., Fibroblasts) Cell_Seeding Cell Seeding in Multi-well Plates Cell_Culture->Cell_Seeding Peptide_Prep This compound Preparation Treatment Treatment with This compound Peptide_Prep->Treatment Cell_Seeding->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Migration_Assay Migration Assay (e.g., Scratch Wound) Treatment->Migration_Assay ECM_Assay ECM Deposition Assay (e.g., Sirius Red) Treatment->ECM_Assay Gene_Expression Gene Expression (e.g., RT-qPCR) Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis ECM_Assay->Data_Analysis Gene_Expression->Data_Analysis

Caption: General experimental workflow for in vitro studies.

Conclusion

This compound presents a novel avenue for research in tissue engineering, particularly in applications related to skin regeneration and functionalized biomaterials. While its primary characterization has been in the cosmetic field, its fundamental biological activity on cell signaling suggests a broader potential. The protocols and information provided herein offer a starting point for researchers to explore the utility of this compound in their specific tissue engineering models. Further research is necessary to fully elucidate its mechanisms of action in different cell types and its efficacy in promoting the regeneration of various tissues.

References

Application Notes and Protocols for Studying Signal Transduction Pathways with Pentapeptide-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-18, commercially known as Leuphasyl, is a synthetic peptide that has garnered significant interest in the fields of dermatology and neurobiology for its muscle-relaxant properties. Structurally, it is a biomimetic peptide, designed to mimic the action of endogenous enkephalins, which are neuropeptides involved in modulating neuronal excitability.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in studying the signal transduction pathways affected by this compound.

This compound's primary mechanism of action involves the modulation of neurotransmitter release at the neuromuscular junction. By acting on presynaptic neurons, it can attenuate the signaling cascade that leads to muscle contraction, making it a valuable tool for research into wrinkle formation, neuropharmacology, and cellular signaling.[2][3] Additionally, research suggests that modified versions of this compound may influence melanogenesis, opening avenues for its investigation in skin pigmentation studies.[4]

Signal Transduction Pathways Modulated by this compound

Neuromuscular Junction Signaling and Acetylcholine (B1216132) Release

The principal pathway influenced by this compound is the regulation of acetylcholine (ACh) release from presynaptic nerve terminals. This process is initiated by the binding of this compound to enkephalin receptors, which are G-protein coupled receptors (GPCRs), on the surface of neurons.[3][5] This binding event triggers a downstream signaling cascade that leads to a decrease in neuronal excitability.

The key steps in this pathway are:

  • Receptor Binding: this compound binds to presynaptic enkephalin receptors.[3]

  • G-Protein Activation: This binding activates an inhibitory G-protein (Gi).[6]

  • Ion Channel Modulation: The activated G-protein complex leads to the closure of voltage-gated calcium channels (Ca2+) and the opening of potassium channels (K+).[3][6]

  • Reduced Calcium Influx: The closure of calcium channels prevents the influx of extracellular calcium into the neuron, a critical step for neurotransmitter release.

  • Inhibition of SNARE Complex: The reduction in intracellular calcium concentration interferes with the assembly and function of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane.

  • Decreased Acetylcholine Release: As a result, the release of acetylcholine into the synaptic cleft is diminished.[5]

  • Muscle Relaxation: With less acetylcholine available to bind to its receptors on the postsynaptic muscle cell, muscle contraction is reduced, leading to muscle relaxation.[3]

This compound Neuromuscular Junction Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell P18 This compound EnkR Enkephalin Receptor (GPCR) P18->EnkR Binds G_protein Inhibitory G-protein (Gi) EnkR->G_protein Activates Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits SNARE SNARE Complex Ca_channel->SNARE Ca2+ influx (reduced) ACh_vesicle Acetylcholine Vesicle SNARE->ACh_vesicle Mediates fusion (inhibited) ACh Acetylcholine (reduced release) ACh_vesicle->ACh Exocytosis AChR Acetylcholine Receptor ACh->AChR Binds Contraction Muscle Contraction (Reduced) AChR->Contraction Initiates

This compound's inhibition of acetylcholine release.
Melanogenesis Pathway

Modified versions of this compound, particularly those incorporating D-tyrosine, have been shown to influence the melanogenesis pathway.[4] This pathway is responsible for the production of melanin (B1238610), the pigment that determines skin color. The primary mechanism of action in this context is the inhibition of tyrosinase, the key enzyme in melanin synthesis.

The proposed steps are:

  • Inhibition of Tyrosinase: The modified this compound acts as a competitive inhibitor of the tyrosinase enzyme.[4]

  • Reduced Melanin Synthesis: By blocking the active site of tyrosinase, the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin production cascade are inhibited.

  • Decreased Pigmentation: The overall result is a reduction in melanin content in melanocytes, which can lead to a lightening of the skin and a reduction in hyperpigmentation.[4]

This compound Melanogenesis Pathway P18_mod Modified this compound (with D-tyrosine) Tyrosinase Tyrosinase P18_mod->Tyrosinase Inhibits L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Tyrosinase Melanin Melanin Synthesis (Reduced) L_DOPA->Melanin Further Oxidation Tyrosinase

Inhibition of melanogenesis by modified this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vivo Wrinkle Reduction Efficacy

Active Ingredient(s)ConcentrationDurationWrinkle Depth Reduction (%)Reference(s)
This compound (Leuphasyl®)5% Solution (0.05% peptide)28 days11.64% (up to 23.55%)
Acetyl Hexapeptide-8 (Argireline®)5% Solution (0.05% peptide)28 days16.26% (up to 31.80%)[3]
This compound + Acetyl Hexapeptide-85% Solution each28 days24.62% (up to 46.53%)[3]
This compound (Leuphasyl®)2%60 days34.7% (frontal), 28.4% (periorbital)[5]

Table 2: In Vitro Neurotransmitter Release Modulation

Active IngredientCell TypeAssayEffectReference(s)
This compound (Leuphasyl®)Neuronal CultureGlutamate Release~11% decrease

Table 3: In Vitro Melanogenesis Inhibition

PeptideCell LineParameterIC50Reference(s)
This compound with terminal D-tyrosineB16F10Mushroom Tyrosinase ActivityData not specified, but showed strong inhibition[4]
This compound with terminal D-tyrosineB16F10Melanin ContentSignificant reduction at 500 µM[4]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound.

Protocol 1: In Vitro Acetylcholine Release Assay in SH-SY5Y Cells

This protocol is designed to quantify the effect of this compound on acetylcholine release from a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in sterile water)

  • Krebs-Ringer-HEPES (KRH) buffer

  • High potassium KRH buffer (depolarizing solution)

  • Acetylcholine assay kit (colorimetric or fluorometric)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere and differentiate for 24-48 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in KRH buffer to achieve final concentrations ranging from 1 µM to 1 mM.

    • Remove the culture medium from the wells and wash the cells twice with KRH buffer.

    • Add 100 µL of the this compound dilutions or vehicle control (KRH buffer) to the respective wells and incubate for 30-60 minutes at 37°C.

  • Stimulation of Acetylcholine Release:

    • To induce acetylcholine release, gently remove the treatment solution and add 100 µL of high potassium KRH buffer to each well.

    • Incubate for 5-10 minutes at 37°C.

  • Sample Collection and Analysis:

    • Carefully collect the supernatant from each well.

    • Quantify the acetylcholine concentration in the supernatant using a commercially available acetylcholine assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of acetylcholine release inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the data to generate a dose-response curve and determine the IC50 value.

Acetylcholine Release Assay Workflow Start Seed SH-SY5Y cells in 96-well plate Incubate1 Incubate 24-48h Start->Incubate1 Wash Wash cells with KRH buffer Incubate1->Wash Treat Add this compound dilutions and incubate 30-60 min Wash->Treat Stimulate Stimulate with high K+ KRH buffer for 5-10 min Treat->Stimulate Collect Collect supernatant Stimulate->Collect Analyze Quantify acetylcholine using assay kit Collect->Analyze Data Calculate % inhibition and IC50 Analyze->Data

Workflow for the in vitro acetylcholine release assay.
Protocol 2: Calcium Influx Assay in Neuronal Cells

This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound, providing insight into its effect on calcium channel activity.

Materials:

  • Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells)

  • Cell culture medium

  • This compound stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Depolarizing agent (e.g., high potassium solution or a specific agonist)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation:

    • Seed neuronal cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence imaging.

    • Allow cells to grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium, wash the cells with HBSS, and add the dye loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and incubate for a further 30 minutes to allow for de-esterification of the dye.

  • This compound Treatment and Imaging:

    • Place the plate in the fluorescence microscope or plate reader and acquire a baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells.

    • After a pre-incubation period (e.g., 5-10 minutes), add the depolarizing agent to stimulate calcium influx.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF) from baseline after stimulation.

    • Normalize the fluorescence signal (ΔF/F0, where F0 is the baseline fluorescence).

    • Compare the calcium response in this compound-treated cells to control cells to determine the inhibitory effect.

    • Generate a dose-response curve and calculate the EC50 or IC50 value.

Calcium Influx Assay Workflow Start Seed neuronal cells Load_Dye Load with calcium-sensitive dye (e.g., Fluo-4 AM) Start->Load_Dye Wash Wash to remove excess dye Load_Dye->Wash Baseline Acquire baseline fluorescence Wash->Baseline Treat Add this compound Baseline->Treat Stimulate Add depolarizing agent Treat->Stimulate Record Record fluorescence over time Stimulate->Record Analyze Analyze fluorescence change (ΔF/F0) Record->Analyze

Workflow for the calcium influx assay.
Protocol 3: In Vitro Tyrosinase Activity Assay

This protocol provides a method to assess the inhibitory effect of modified this compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA solution (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • Modified this compound stock solution

  • Kojic acid (positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the modified this compound and kojic acid in phosphate buffer.

    • In a 96-well plate, add 20 µL of the sample or control solution to each well.

    • Add 140 µL of phosphate buffer to each well.

  • Enzyme and Substrate Addition:

    • Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time zero and then every minute for 20-30 minutes.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of tyrosinase inhibition for each concentration of the test compound compared to the untreated control.

    • Calculate the IC50 value from the dose-response curve.

Tyrosinase Activity Assay Workflow Start Prepare serial dilutions of modified this compound Add_Sample Add sample and buffer to 96-well plate Start->Add_Sample Add_Enzyme Add tyrosinase and incubate Add_Sample->Add_Enzyme Add_Substrate Add L-DOPA to start reaction Add_Enzyme->Add_Substrate Measure Measure absorbance at 475 nm over time Add_Substrate->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze

Workflow for the in vitro tyrosinase activity assay.

Conclusion

This compound is a valuable research tool for investigating signal transduction pathways involved in neuromuscular communication and potentially in skin pigmentation. The protocols outlined in this document provide a framework for characterizing its biological activity. Further research utilizing these and other advanced techniques will continue to elucidate the full therapeutic and scientific potential of this and other neuromodulatory peptides.

References

Troubleshooting & Optimization

identifying and removing impurities in synthetic peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities in synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in synthetic peptides?

A1: Impurities in synthetic peptides can be broadly categorized as process-related or degradation-related.[1] Common process-related impurities stemming from solid-phase peptide synthesis (SPPS) include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[2][3]

  • Truncated Sequences: Peptides that are shorter than the target sequence, often resulting from incomplete deprotection steps.[4]

  • Insertion Sequences: Peptides with additional amino acids, which can occur if excess activated amino acids are not completely washed away after a coupling step.[2][5]

  • Incompletely Deprotected Peptides: Peptides where side-chain protecting groups have not been fully removed during the final cleavage step.[2][6]

  • By-products from Synthesis or Cleavage: Residual reagents and scavengers used during synthesis, such as Trifluoroacetic Acid (TFA) and Dithiothreitol (DTT).

  • Peptide Aggregates: Both covalent (e.g., disulfide bonds) and non-covalent (e.g., hydrophobic interactions) aggregates can form, especially with hydrophobic sequences.[2][7]

Degradation-related impurities can arise during synthesis, purification, or storage and include:

  • Oxidation: Particularly common for methionine, tryptophan, and histidine residues when exposed to air or acidic conditions.[2][7][8]

  • Deamidation: Conversion of asparagine or glutamine side chains to aspartic acid or glutamic acid, respectively.[2][8]

  • Racemization/Epimerization: Changes in the stereochemistry of an amino acid, with histidine and cysteine being particularly susceptible.[4][7][8]

  • Aspartimide Formation: A side reaction common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, which can lead to a mixture of alpha and beta coupled peptides.[7]

  • Pyroglutamate (B8496135) Formation: Cyclization of an N-terminal glutamine or glutamic acid residue.[3][8][9]

Q2: What purity level is appropriate for my peptide application?

A2: The required purity level is dictated by the intended application. For general screening purposes, a purity of >80-95% may be sufficient. However, for applications such as in vivo studies, drug development, or structural analysis (NMR, X-ray crystallography), a purity of >98% is often necessary to ensure reliable and reproducible results, as even minor impurities can have significant biological effects.[1]

Q3: How is peptide purity determined?

A3: The most common methods for determining peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[10][11]

  • RP-HPLC: This technique separates the target peptide from its impurities based on hydrophobicity. The purity is typically reported as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.[10][12]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired peptide and to identify the masses of any impurities present.[1][10] High-resolution mass spectrometry can be particularly useful for identifying impurities that co-elute with the main product in HPLC.[13][14]

Amino Acid Analysis (AAA) can also be used for an absolute quantification of the peptide content.[1]

Troubleshooting Guides

Problem 1: My HPLC analysis shows multiple unexpected peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation Prepare fresh sample solutions immediately before analysis. Ensure proper storage of stock peptides (lyophilized, at -20°C or -80°C).
Contaminated Sample or Mobile Phase Use high-purity solvents and filter them before use.[1] Run a blank injection (sample solvent only) to identify any peaks originating from the solvent or system.
Incomplete Deprotection Review the cleavage and deprotection protocol. Ensure sufficient time and appropriate scavengers were used. Analyze the unexpected peaks by MS to see if their masses correspond to the target peptide with protecting groups still attached.[6]
Deletion or Truncation Sequences These are common synthesis-related impurities. Optimize the coupling and deprotection steps during synthesis. Purification via preparative HPLC is necessary to remove these.
Oxidation If the peptide contains susceptible residues like Met, Trp, or Cys, add antioxidants like DTT to the cleavage cocktail.[7] Analyze peaks by MS to check for mass additions of +16 Da (oxidation).
Aggregation Hydrophobic peptides are prone to aggregation.[7] Try dissolving the sample in a small amount of organic solvent like acetonitrile (B52724) before diluting with the aqueous mobile phase. Sonication can also help break up aggregates.
Problem 2: The observed mass in my MS analysis does not match the theoretical mass of my peptide.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Adducts Check for common adducts like sodium (+22 Da) or potassium (+38 Da) which can be added during sample preparation or from glassware.[1]
Incorrect Charge State Assignment Examine the isotopic pattern to confirm the correct charge state of the ion.[1]
Unintended Modifications Consider potential modifications that may have occurred during synthesis or storage, such as oxidation (+16 Da), deamidation (+1 Da), or pyroglutamate formation (-17 Da for Gln, -18 Da for Glu).[1][8]
Incomplete Removal of Protecting Groups Calculate the mass difference to see if it corresponds to any of the protecting groups used in the synthesis (e.g., tBu +56 Da, Pbf +252 Da).[6][8]
Problem 3: My peptide has low purity after synthesis and cleavage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Coupling Reactions For difficult couplings (e.g., sterically hindered amino acids), consider using a more potent coupling reagent, increasing the coupling time, or performing a double coupling.[15] Microwave-assisted synthesis can also improve coupling efficiency.[7]
Incomplete Fmoc Deprotection Monitor the Fmoc deprotection step, for example by observing the UV absorbance of the piperidine-dibenzofulvene adduct.[11][16] For difficult sequences, a stronger base like DBU can be used in the deprotection solution.[7]
Peptide Aggregation on Resin Aggregation of the growing peptide chain on the solid support can hinder subsequent reactions.[7] Strategies to overcome this include switching to a more polar solvent like N-methylpyrrolidone (NMP), adding chaotropic salts, or using a lower substitution resin.[7]
Side Reactions During Cleavage Ensure the cleavage cocktail contains the appropriate scavengers to prevent re-attachment of cleaved protecting groups or modification of sensitive amino acids.[17]

Summary of Common Impurities and Mass Shifts

The following table summarizes common modifications and their corresponding mass changes, which can be helpful for identifying impurities via mass spectrometry.

Modification Description Mass Shift (Da) Commonly Affected Residues
Oxidation Addition of an oxygen atom+16Met, Trp, Cys, His
Deamidation Conversion of an amide to a carboxylic acid+1Asn, Gln
Pyroglutamate Formation Cyclization of N-terminal Gln or Glu-17 (from Gln), -18 (from Glu)N-terminal Gln, Glu
Acetylation Addition of an acetyl group+42N-terminus, Lys
Trifluoroacetylation Addition of a trifluoroacetyl group from TFA+96N-terminus, Lys
t-Butyl (tBu) Adduct Incomplete removal of t-butyl protecting group+56Ser, Thr, Tyr, Asp, Glu
Pbf Adduct Incomplete removal of Pbf protecting group+252Arg

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC) for Peptide Purity Assessment

This protocol provides a general method for analyzing the purity of a synthetic peptide. Optimization of the gradient and column may be necessary depending on the specific peptide's properties.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • System: An HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is commonly used.[12]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Note: For LC-MS analysis, 0.1% formic acid is a more suitable mobile phase modifier than TFA, as TFA can cause ion suppression.[12][18]

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min for analytical columns.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 214 nm or 220 nm (for peptide bonds).

    • Gradient: A common starting gradient is a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. This can be optimized to improve the resolution between the main peptide peak and impurities.[12]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Mass Spectrometry (MS) for Peptide Identification

This protocol outlines the general steps for confirming the molecular weight of a synthetic peptide.

  • Sample Preparation:

    • Prepare a dilute solution of the peptide (approximately 10-100 pmol/µL) in a solvent compatible with the ionization source (e.g., 50% acetonitrile/50% water with 0.1% formic acid for ESI).

  • Mass Spectrometer Setup:

    • Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for peptides.[10]

    • Mass Analyzer: A variety of analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Calibration: Calibrate the instrument using a known standard to ensure mass accuracy.

  • Data Acquisition:

    • Infuse the sample directly into the ion source or analyze the eluent from an LC separation (LC-MS).

    • Acquire the mass spectrum over a mass range that includes the expected molecular weight of the peptide.

  • Data Analysis:

    • Deconvolute the raw spectrum to determine the monoisotopic mass of the peptide.

    • Compare the experimentally determined mass to the theoretical mass calculated from the peptide's amino acid sequence.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Initial Analysis cluster_purification Purification cluster_final_qc Final Quality Control synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude_peptide Crude Peptide Product cleavage->crude_peptide hplc_analysis Analytical RP-HPLC crude_peptide->hplc_analysis ms_analysis Mass Spectrometry (MS) crude_peptide->ms_analysis purification Preparative RP-HPLC / SPE hplc_analysis->purification Develop Purification Method ms_analysis->purification Identify Target & Impurities fraction_collection Fraction Collection purification->fraction_collection purity_check Purity Check (Analytical HPLC) fraction_collection->purity_check identity_check Identity Confirmation (MS) fraction_collection->identity_check lyophilization Lyophilization purity_check->lyophilization identity_check->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for synthetic peptide purification and analysis.

troubleshooting_workflow cluster_hplc HPLC Analysis cluster_ms MS Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Purity in Crude Peptide hplc_profile Analyze HPLC Profile start->hplc_profile ms_analysis Analyze MS Data start->ms_analysis multiple_peaks Multiple Peaks? hplc_profile->multiple_peaks incomplete_coupling Incomplete Coupling (Deletion/Truncation) multiple_peaks->incomplete_coupling Yes aggregation Aggregation multiple_peaks->aggregation Yes mass_match Mass Matches Target? ms_analysis->mass_match mass_match->incomplete_coupling No (Lower Mass) incomplete_deprotection Incomplete Deprotection (Protecting Group Adducts) mass_match->incomplete_deprotection No (Higher Mass) side_reactions Side Reactions (Oxidation, Deamidation) mass_match->side_reactions No (Mass Shift) optimize_synthesis Optimize Synthesis Protocol (Coupling/Deprotection) incomplete_coupling->optimize_synthesis optimize_cleavage Optimize Cleavage Cocktail incomplete_deprotection->optimize_cleavage side_reactions->optimize_synthesis side_reactions->optimize_cleavage aggregation->optimize_synthesis purify Purify via Preparative HPLC optimize_synthesis->purify optimize_cleavage->purify

References

Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of hydrophobic peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying hydrophobic peptides with RP-HPLC? Hydrophobic peptides present several challenges during RP-HPLC purification due to their intrinsic properties.[1] The most common issues include poor solubility in aqueous mobile phases, a tendency to aggregate, and strong interactions with the stationary phase, which can lead to poor peak shape, low recovery, and irreversible adsorption to the column.[1]

Q2: How does increasing column temperature improve the separation of hydrophobic peptides? Elevating the column temperature is a powerful tool for optimizing hydrophobic peptide separations.[2][3] Increased temperature enhances peptide solubility in the mobile phase, which improves peak shape and recovery.[4] It also reduces mobile phase viscosity, leading to lower system backpressure and improved mass transfer, which contributes to sharper peaks and better resolution.[2][5]

Q3: What is an ion-pairing agent and why is it necessary for peptide purification? Ion-pairing agents are mobile phase additives that contain both a hydrophobic and an ionic functional group.[6] For peptide analysis, acidic modifiers like trifluoroacetic acid (TFA) are used.[7] They work by forming a neutral ion-pair with the positively charged residues on the peptide, which increases the peptide's overall hydrophobicity and enhances its retention on the non-polar stationary phase.[8][9] This process also masks unwanted interactions with residual silanols on the silica-based column packing, leading to significantly improved peak shape.[10]

Q4: When should I use a C4 or C8 column instead of a C18 column? While C18 columns are the standard for many peptide separations, columns with shorter alkyl chains like C8 or C4 are less hydrophobic.[7][11] A C4 column is often recommended for very large or highly hydrophobic peptides that might be too strongly retained or even irreversibly bound to a C18 stationary phase, leading to poor recovery and peak shape.[7]

Q5: How can I prevent my hydrophobic peptide from adsorbing to sample vials? Non-specific binding (NSB) to container surfaces is a common cause of low peptide recovery, especially at low concentrations.[12] This can be mitigated by using specially designed low-bind vials and plates.[12] Alternatively, modifying the sample solvent by adding organic modifiers like acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) can significantly improve recovery by keeping the peptide in solution.[13][14]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape (Broadening, Tailing, or Fronting)

Q: My peptide peak is broad and shows significant tailing. What are the likely causes and solutions?

Poor peak shape is a common problem, often stemming from chemical interactions, column issues, or improper method parameters.

  • Cause 1: Secondary Interactions: Peptide amine groups can interact with acidic silanol (B1196071) groups on the silica (B1680970) column packing, causing peak tailing.[10]

    • Solution: Ensure an adequate concentration of an ion-pairing agent, such as 0.1% TFA, in your mobile phase.[7] TFA masks the silanols and provides a consistent ion-pairing environment, leading to sharper, more symmetrical peaks.[10]

  • Cause 2: Poor Solubility or Aggregation: The peptide may be precipitating on the column or in the sample solvent. Hydrophobic peptides are prone to aggregation, which can result in broad or even split peaks.[15]

    • Solution: Increase the column temperature to 40-60 °C to improve solubility.[2] You can also try dissolving the sample in a stronger solvent like DMSO or adding a small percentage of isopropanol (B130326) or formic acid to the mobile phase.[13][15]

  • Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit can distort the flow path, leading to peak distortion for all peaks.[16] A void at the head of the column can also cause peak tailing or splitting.[17]

    • Solution: First, try backflushing the column to dislodge any particulate matter from the inlet frit.[16] If this doesn't work, perform a column regeneration and cleaning procedure (see Protocol 3). If the problem persists, the column may be irreversibly damaged and needs to be replaced.[17]

  • Cause 4: Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing peak fronting or tailing.[17]

    • Solution: Reduce the amount of peptide injected onto the column. Dilute your sample and reinject to see if the peak shape improves.

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing, Broadening, Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks frit_check Possible Frit Blockage or Column Void check_all_peaks->frit_check Yes single_peak_issue Issue is specific to the peptide check_all_peaks->single_peak_issue No backflush Action: Reverse and backflush column frit_check->backflush replace_column Action: Replace column if problem persists backflush->replace_column end_node Peak Shape Improved replace_column->end_node check_overload Is peak fronting observed? single_peak_issue->check_overload overload Possible Mass Overload check_overload->overload Yes tailing_broad Possible Chemical Issue (Tailing or Broad) check_overload->tailing_broad No reduce_load Action: Reduce injection volume/concentration overload->reduce_load reduce_load->end_node check_tfa Is [TFA] >= 0.1%? tailing_broad->check_tfa increase_tfa Action: Increase TFA to 0.1% check_tfa->increase_tfa No solubility_issue Possible Solubility/ Aggregation Issue check_tfa->solubility_issue Yes increase_tfa->end_node increase_temp Action: Increase column temperature (40-60°C) solubility_issue->increase_temp change_solvent Action: Use stronger sample solvent (e.g., DMSO) increase_temp->change_solvent change_solvent->end_node G center_node Improve Resolution gradient Modify Gradient center_node->gradient organic Change Organic Solvent center_node->organic ion_pair Change Ion-Pair Reagent center_node->ion_pair temp Adjust Temperature center_node->temp shallow Decrease slope (e.g., 0.5%/min) gradient->shallow acn_ipa Use ACN/Isopropanol mixture organic->acn_ipa tfa_pfpa Switch TFA to PFPA or HFBA ion_pair->tfa_pfpa temp_screen Screen 30-60°C temp->temp_screen

References

Technical Support Center: Overcoming Peptide Aggregation in Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation during their experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of peptide aggregation?

A1: Peptide aggregation is a complex process where peptide molecules self-associate to form larger, often insoluble structures.[1] This can lead to loss of therapeutic efficacy, altered pharmacokinetics, and potential immunogenicity.[2] The primary drivers of aggregation can be categorized as intrinsic and extrinsic factors.

  • Intrinsic Factors: These are inherent to the peptide's amino acid sequence and physicochemical properties.[3]

    • Hydrophobicity: Peptides with a high proportion of hydrophobic amino acids tend to aggregate to minimize their exposure to the aqueous environment.

    • Secondary Structure Propensity: Sequences prone to forming β-sheets are particularly susceptible to aggregation, as these structures can stack together to form insoluble fibrils.[1]

    • Net Charge: The overall charge of a peptide at a given pH influences its solubility and tendency to aggregate. Aggregation is often minimized at pH values where the peptide has a net positive or negative charge, due to electrostatic repulsion between molecules.

  • Extrinsic Factors: These are environmental conditions that can induce or accelerate aggregation.[3]

    • pH: The pH of the formulation buffer can significantly impact the charge state of ionizable amino acid residues, affecting solubility and aggregation propensity.[4][5][6][7]

    • Temperature: Elevated temperatures can increase the rate of chemical degradation and conformational changes, leading to aggregation.[8][9][10][11]

    • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.[8]

    • Ionic Strength: The salt concentration of the formulation can influence electrostatic interactions between peptide molecules.

    • Mechanical Stress: Agitation, shearing, and filtration can introduce energy into the system that may induce unfolding and aggregation.[12]

    • Interfaces: Exposure to air-liquid or solid-liquid interfaces can cause peptides to denature and aggregate.

Q2: How can I detect and quantify peptide aggregation?

A2: Several analytical techniques can be used to detect and quantify peptide aggregation, each with its own advantages and limitations. It is often recommended to use a combination of orthogonal methods for a comprehensive assessment.

  • Size Exclusion Chromatography (SEC): A widely used technique to separate and quantify soluble aggregates, dimers, and monomers based on their hydrodynamic size.[13][14][15]

  • Dynamic Light Scattering (DLS): A non-invasive method for measuring the size distribution of particles in a solution, providing information on the presence of aggregates.[3][16][17][18][19]

  • Thioflavin T (ThT) Assay: A fluorescence-based assay used to detect and quantify the formation of amyloid-like fibrils, which are a common type of peptide aggregate.[1][20][21][22][23][24]

  • Visual Inspection: A simple but crucial first step to check for visible particulates or turbidity in the formulation.

  • UV-Visible Spectroscopy: Can be used to monitor changes in turbidity as an indicator of aggregation.

Q3: What role do excipients play in preventing aggregation?

A3: Excipients are inactive ingredients added to a formulation to improve the stability, solubility, and overall performance of the active pharmaceutical ingredient (API).[25] Several classes of excipients are effective in preventing peptide aggregation:

  • Sugars and Polyols (e.g., sucrose (B13894), trehalose (B1683222), mannitol): These act as cryoprotectants and lyoprotectants, stabilizing the peptide structure during freezing and drying by forming a glassy matrix and through preferential exclusion.

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80, Pluronics): These non-ionic surfactants reduce surface-induced aggregation by competing with the peptide for adsorption at interfaces and can also stabilize the peptide in solution.[12]

  • Amino Acids (e.g., arginine, glycine, histidine): Certain amino acids can act as stabilizers by various mechanisms, including preferential exclusion, binding to hydrophobic patches, and buffering the formulation.

  • Polymers (e.g., polyethylene (B3416737) glycol (PEG)): PEG can be conjugated to peptides to increase their solubility and steric hindrance, thereby reducing aggregation.

  • Buffers (e.g., phosphate, citrate, acetate): Buffers are crucial for maintaining the pH of the formulation in a range where the peptide is most stable and soluble.

Q4: How does lyophilization affect peptide aggregation, and how can it be optimized?

A4: Lyophilization, or freeze-drying, is a common technique to improve the long-term stability of peptide formulations.[26][27] However, the freezing and drying steps can also induce stress and lead to aggregation if not properly controlled.[26][28]

Strategies to minimize aggregation during lyophilization include:

  • Use of Lyoprotectants: Sugars like sucrose and trehalose are essential to protect the peptide during the drying process.[29]

  • Controlled Freezing: The rate of freezing can impact the ice crystal size and the concentration of the peptide in the unfrozen portion, both of which can affect aggregation.[28]

  • Optimized Primary and Secondary Drying: The temperature and pressure during the sublimation and desorption phases must be carefully controlled to avoid collapse of the cake and degradation of the peptide.[28][29]

Q5: What is the best way to reconstitute a lyophilized peptide to avoid aggregation?

A5: Proper reconstitution is critical to avoid aggregation of the lyophilized peptide.

  • Allow the vial to warm to room temperature before opening: This prevents condensation of moisture into the vial, which can lead to aggregation.[29]

  • Use the recommended solvent: Reconstitute with the solvent specified in the protocol, which is often sterile water, buffer, or a dilute acid or base solution depending on the peptide's properties.[12]

  • Gentle mixing: Gently swirl or pipette the solution to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can introduce mechanical stress and cause aggregation.[29]

  • Avoid repeated freeze-thaw cycles: If the entire volume is not used at once, it is best to aliquot the reconstituted peptide into single-use vials and store them at the recommended temperature.[29]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Visible precipitation or cloudiness in the peptide solution. - Peptide concentration is too high.- pH is near the isoelectric point (pI) of the peptide.- Inappropriate buffer or ionic strength.- Temperature fluctuations.- Decrease the peptide concentration.- Adjust the pH of the buffer to be at least 1-2 units away from the pI.- Screen different buffer systems and ionic strengths.- Store the solution at the recommended temperature and avoid temperature cycling.
Increase in aggregate peak observed by SEC. - Formulation is not stable over time.- Mechanical stress during handling or processing.- Exposure to interfaces (air-liquid, solid-liquid).- Add stabilizing excipients such as sugars, surfactants, or amino acids.- Minimize agitation, vigorous pipetting, and filtration-induced shear stress.- Use surfactants to protect against interfacial stress. Fill vials to minimize headspace.
Increased particle size detected by DLS. - Formation of soluble oligomers or larger aggregates.- Correlate DLS data with SEC to identify the nature of the aggregates.- Optimize formulation pH, ionic strength, and excipients to prevent oligomerization.
Positive Thioflavin T assay result. - Formation of amyloid-like fibrils.- Modify the peptide sequence to remove aggregation-prone regions if possible.- Screen for excipients known to inhibit fibril formation (e.g., certain polyphenols, small molecules).
Peptide aggregates after reconstitution of lyophilized powder. - Inappropriate reconstitution procedure.- Lyophilization cycle was not optimal.- Absence of a lyoprotectant in the formulation.- Follow the recommended reconstitution protocol, including gentle mixing and using the correct solvent.- Optimize the freezing and drying steps of the lyophilization cycle.- Include a lyoprotectant such as trehalose or sucrose in the formulation.[29]

Quantitative Data on Factors Affecting Peptide Aggregation

Table 1: Effect of pH on Pentapeptide-3 Aggregation Rate

pHAggregation Rate (% increase in hydrodynamic radius/hour)
4.08.5
5.03.2
6.01.1
7.00.5
8.01.3
9.04.8
Data adapted from a study on Pentapeptide-3.[29]

Table 2: Influence of Temperature on Pentapeptide-3 Stability in Solution (pH 7.0)

Temperature (°C)Time to 10% Aggregation (days)
4> 90
2514
373
Data adapted from a study on Pentapeptide-3.[29]

Table 3: Efficacy of Excipients in Preventing Pentapeptide-3 Aggregation (1 mg/mL, pH 7.0, 37°C for 72h)

ExcipientConcentration (%)% Aggregation Reduction
None-0
Arginine1.065
Trehalose5.078
Polysorbate 800.185
Data adapted from a study on Pentapeptide-3.[29]

Experimental Protocols

Protocol 1: Detection of Peptide Aggregation by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Prepare peptide solutions at the desired concentration in a filtered, appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).[29]

    • Filter the samples through a 0.22 µm syringe filter to remove dust and pre-existing large aggregates.[29]

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).[29]

    • Transfer the sample to a clean, dust-free cuvette.[29]

    • Perform the DLS measurement to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI). An increase in Rh and PDI over time or under stress conditions indicates aggregation.

Protocol 2: Quantification of Amyloid Fibrils using Thioflavin T (ThT) Assay

  • Reagent Preparation:

    • Prepare a ThT stock solution (e.g., 1 mM in water). Store protected from light.

    • Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5). The final ThT concentration in the assay is typically 10-20 µM.[24]

  • Assay Procedure:

    • Add a small volume of the peptide sample to the ThT working solution in a black 96-well plate.

    • Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[20][21][24]

    • An increase in fluorescence intensity compared to a monomeric peptide control indicates the presence of amyloid fibrils.

Protocol 3: Lyophilization of a Peptide Formulation

  • Formulation: Dissolve the purified peptide in a solution containing a lyoprotectant (e.g., 5% trehalose in water for injection).[29]

  • Freezing: Cool the shelves of the lyophilizer to -40°C. Hold for 2-3 hours to ensure complete freezing.[29]

  • Primary Drying (Sublimation): Apply a vacuum (e.g., 100 mTorr). Increase the shelf temperature to -10°C and hold for 24-48 hours, or until the ice has sublimated.[29]

  • Secondary Drying (Desorption): Increase the shelf temperature to 25°C and hold for 12-24 hours to remove residual bound water.[29]

Visualizations

PeptideAggregationWorkflow cluster_formulation Formulation Development cluster_analysis Aggregation Analysis cluster_processing Processing & Stability Peptide_Solution Peptide in Solution Excipient_Screening Excipient Screening (Sugars, Surfactants, etc.) Peptide_Solution->Excipient_Screening pH_Optimization pH & Buffer Optimization Peptide_Solution->pH_Optimization Formulated_Peptide Optimized Formulation Excipient_Screening->Formulated_Peptide pH_Optimization->Formulated_Peptide SEC Size Exclusion Chromatography (SEC) Aggregation_Assessment Aggregation Assessment SEC->Aggregation_Assessment DLS Dynamic Light Scattering (DLS) DLS->Aggregation_Assessment ThT_Assay Thioflavin T (ThT) Assay ThT_Assay->Aggregation_Assessment Lyophilization Lyophilization Stability_Study Stability Studies Lyophilization->Stability_Study Final_Product Stable Lyophilized Product Stability_Study->Final_Product Formulated_Peptide->SEC Formulated_Peptide->DLS Formulated_Peptide->ThT_Assay Aggregation_Assessment->Peptide_Solution Reformulate if unstable Aggregation_Assessment->Lyophilization Proceed if stable

Caption: Workflow for developing a stable peptide formulation.

Caption: Troubleshooting decision tree for peptide aggregation.

References

Technical Support Center: Stability of Pentapeptide-18 in Cosmetic Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Pentapeptide-18 in cosmetic formulations. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cosmetic bases a concern?

This compound, also known by the trade name Leuphasyl®, is a synthetic peptide composed of five amino acids (Tyr-D-Ala-Gly-Phe-Leu).[1] It is classified as a neuropeptide that helps to reduce the appearance of expression wrinkles by modulating muscle contraction.[1][2] Like all peptides, this compound is susceptible to chemical and physical degradation within cosmetic formulations, which can lead to a loss of efficacy and potential changes in the product's properties.[3][4] Therefore, thorough stability testing is crucial to ensure the final product delivers the intended benefits throughout its shelf life.

Q2: What are the primary degradation pathways for this compound in a cosmetic formulation?

Peptides like this compound are prone to several degradation pathways in cosmetic bases:

  • Hydrolysis: Cleavage of the peptide bonds by water, which is often the primary degradation route in aqueous formulations. This can be accelerated by extremes in pH.

  • Oxidation: The amino acid residues within the peptide can be susceptible to oxidation, especially in the presence of oxygen, transition metal ions, or light.

  • Deamidation: The conversion of asparagine or glutamine residues to their corresponding carboxylic acids, which can alter the peptide's structure and function.

  • Aggregation and Precipitation: Peptides can self-assemble and form aggregates, leading to a loss of solubility and bioavailability. This can be influenced by factors such as pH, ionic strength, and temperature.[4]

Q3: Which factors have the most significant impact on the stability of this compound?

Several factors can influence the stability of this compound in a cosmetic base:

  • pH: The pH of the formulation is a critical factor. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of the peptide bonds.[5]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, such as hydrolysis and oxidation.[4]

  • Choice of Cosmetic Base: The ingredients in the cosmetic base (e.g., emulsifiers, preservatives, chelating agents, antioxidants) can either enhance or compromise the stability of the peptide.

  • Presence of Water: As a key component in hydrolysis, the water activity in a formulation plays a significant role in peptide stability.

  • Light Exposure: UV radiation can induce photo-degradation of peptides.

  • Packaging: The choice of packaging is important to protect the formulation from light and oxygen.

Troubleshooting Guide

Issue 1: I am observing a loss of this compound potency in my cream formulation over time. What could be the cause?

A loss of potency typically indicates chemical degradation of the peptide. Consider the following:

  • pH Shift: Has the pH of your formulation drifted over time? A shift to a more acidic or alkaline pH could be accelerating hydrolysis. Re-evaluate your buffering system.

  • Oxidation: Is your formulation adequately protected from oxygen? Consider incorporating antioxidants and using airless packaging. Also, ensure your raw materials are not contaminated with metal ions that can catalyze oxidation.

  • Ingredient Interaction: Are there any ingredients in your formulation that could be reacting with the peptide? Certain reactive ingredients could be contributing to its degradation.

Issue 2: My serum containing this compound has become cloudy and is showing signs of precipitation.

Cloudiness and precipitation are signs of physical instability, likely due to peptide aggregation. Here are some troubleshooting steps:

  • Check the pH: Is the pH of your serum close to the isoelectric point of this compound? At its isoelectric point, a peptide has a net neutral charge and is often least soluble. Adjusting the pH away from the isoelectric point can improve solubility.

  • Evaluate Ionic Strength: High salt concentrations can sometimes lead to "salting out" of peptides. Assess the ionic strength of your formulation.

  • Solvent System: Ensure that the solvent system in your serum is optimal for keeping the peptide solubilized.

  • Temperature Fluctuations: Have the samples been exposed to freeze-thaw cycles or extreme temperatures? This can induce aggregation.

Issue 3: The color of my cosmetic product containing this compound is changing over time.

Color change can be due to several factors:

  • Oxidation: Oxidation of the peptide or other ingredients in the formulation can lead to colored byproducts.

  • Interaction with Other Ingredients: The peptide or its degradation products might be reacting with other components in the formulation to produce colored compounds.

  • Packaging: If the packaging is not adequately protecting the product from light, photo-degradation can cause color changes. Consider using opaque or UV-protective packaging.

Quantitative Data Summary

The following tables provide an overview of stability data for this compound. Table 1 summarizes data from a study on this compound encapsulated in solid lipid nanoparticles (SLNs). Table 2 provides a hypothetical but realistic example of stability data for un-encapsulated this compound in a generic cream base, illustrating the expected impact of pH and temperature based on typical peptide behavior.

Table 1: Stability of this compound in Solid Lipid Nanoparticles (SLNs) over 4 Weeks [3][6]

Storage Temperature (°C)Physicochemical ParameterValue at Day 0Value after 4 Weeks
4Mean Particle Size (Z-Ave)134.7 ± 0.3 nmStable
Polydispersity Index (PDI)0.269 ± 0.017Stable
Zeta Potential (ZP)-42.7 ± 1.2 mVStable
25Mean Particle Size (Z-Ave)134.7 ± 0.3 nm134.7 ± 0.3 nm
Polydispersity Index (PDI)0.269 ± 0.0170.269 ± 0.017
Zeta Potential (ZP)-42.7 ± 1.2 mV-42.7 ± 1.2 mV
45Mean Particle Size (Z-Ave)134.7 ± 0.3 nmSlight Increase
Polydispersity Index (PDI)0.269 ± 0.017Slight Increase
Zeta Potential (ZP)-42.7 ± 1.2 mVSlight Decrease

Note: The original study confirmed the desired physicochemical parameters were maintained over the storage period, indicating good stability of the SLN formulation.[3][6]

Table 2: Illustrative Example of this compound Stability in a Generic O/W Cream Base (Hypothetical Data)

pHStorage Temperature (°C)This compound Remaining (%) after 3 Months
5.02592%
4078%
6.52595%
4085%
8.02590%
4072%

Disclaimer: This table is for illustrative purposes only and is based on general knowledge of peptide stability. Actual stability will depend on the specific formulation.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for Quantification of this compound in a Cream Base

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound in a cosmetic cream.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • Methanol (B129727)

  • Cream base (placebo)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector (e.g., PDA detector)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., water/acetonitrile mixture) to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the cream (e.g., 1 g) into a volumetric flask.

    • Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water) to dissolve the cream and extract the peptide.

    • Sonicate for 15-20 minutes to ensure complete extraction.

    • Centrifuge the solution to precipitate excipients.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the peptide.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

5. Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study on the this compound in the cream base. Expose the samples to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80 °C for 48 hours

  • Photostability: Expose to UV light as per ICH guidelines.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

cluster_degradation Common Peptide Degradation Pathways Pentapeptide18 This compound Hydrolysis Hydrolysis (Cleavage of peptide bonds) Pentapeptide18->Hydrolysis H₂O, pH extremes Oxidation Oxidation (Modification of amino acid side chains) Pentapeptide18->Oxidation O₂, metal ions, light Deamidation Deamidation (Change in charge and structure) Pentapeptide18->Deamidation pH, temperature Aggregation Aggregation/Precipitation (Physical Instability) Pentapeptide18->Aggregation pH, temp, ionic strength

Caption: Common degradation pathways for this compound in cosmetic formulations.

cluster_workflow Stability Testing Workflow for this compound Formulation Prepare Cosmetic Formulation with this compound Stress Subject Samples to Stress Conditions (Temp, pH, Light) Formulation->Stress Sampling Sample at Defined Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC/LC-MS Method Sampling->Analysis Data Quantify Remaining Peptide and Degradation Products Analysis->Data Report Evaluate Data and Determine Shelf Life Data->Report

Caption: Experimental workflow for assessing the stability of this compound.

cluster_troubleshooting Troubleshooting this compound Instability Start Instability Observed (e.g., Potency Loss, Precipitation) CheckpH Check pH of Formulation Start->CheckpH pH_OK pH is Stable and Optimal CheckpH->pH_OK Yes pH_NotOK pH Drifted or is Suboptimal CheckpH->pH_NotOK No CheckIngredients Review Formulation for Incompatible Ingredients pH_OK->CheckIngredients AdjustBuffer Adjust/Strengthen Buffering System pH_NotOK->AdjustBuffer Ingredients_OK No Obvious Incompatibilities CheckIngredients->Ingredients_OK Yes Ingredients_NotOK Potential Incompatibility Identified CheckIngredients->Ingredients_NotOK No CheckStorage Evaluate Storage Conditions (Temp, Light, Oxygen) Ingredients_OK->CheckStorage Reformulate Reformulate to Remove Incompatible Ingredient Ingredients_NotOK->Reformulate Storage_OK Storage Conditions are Correct CheckStorage->Storage_OK Yes Storage_NotOK Improper Storage CheckStorage->Storage_NotOK No ImprovePackaging Improve Packaging (Airless, Opaque) Storage_NotOK->ImprovePackaging

Caption: A decision tree for troubleshooting common stability issues with this compound.

References

Technical Support Center: Improving the Bioavailability of Topical Pentapeptide-18

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your work with topical Pentapeptide-18.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known by the trade name Leuphasyl, is a synthetic peptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu.[1] It is designed to reduce the appearance of expression wrinkles.[2][3] Its mechanism of action is inspired by the body's natural enkephalins, which are involved in regulating pain and muscle contraction.[4] this compound binds to enkephalin receptors on the surface of nerve cells, initiating a signaling cascade that modulates the release of acetylcholine, a key neurotransmitter responsible for muscle contraction.[2][5] By reducing the release of acetylcholine, this compound helps to relax facial muscles, thereby diminishing the formation of dynamic wrinkles.[2]

Q2: What are the main challenges in delivering this compound topically?

The primary challenge for the topical delivery of this compound, like many peptides, is overcoming the skin's barrier function, primarily the stratum corneum.[6] Key obstacles include:

  • Poor Permeability: Due to its molecular size and hydrophilic nature, this compound has limited ability to passively diffuse through the lipid-rich intercellular matrix of the stratum corneum.

  • Enzymatic Degradation: The skin contains proteases that can degrade peptides, reducing the amount of active ingredient that reaches the target site.[7]

  • Formulation Stability: this compound can be prone to physical and chemical instability within a formulation, such as aggregation, adsorption to packaging, hydrolysis, and oxidation, which can decrease its bioavailability and shelf-life.[8]

Q3: What are the most promising strategies to enhance the bioavailability of topical this compound?

Several strategies can be employed to improve the skin penetration and stability of this compound:

  • Chemical Modification: While not altering the core this compound, derivatization with fatty acids (lipophilization) can increase its affinity for the stratum corneum.

  • Penetration Enhancers: Incorporating chemical penetration enhancers such as certain alcohols, fatty acids, and surfactants into the formulation can temporarily and reversibly disrupt the stratum corneum's lipid structure, facilitating peptide diffusion.[7][9]

  • Advanced Delivery Systems: Encapsulating this compound in carrier systems like liposomes, niosomes, solid lipid nanoparticles (SLNs), and microemulsions can protect it from degradation, improve its stability, and enhance its penetration into the skin.[7][10][11][12][13][14]

Troubleshooting Guides

In Vitro Skin Permeation Studies (Franz Diffusion Cell)
Problem Possible Causes Solutions & Troubleshooting Steps
No or very low peptide detected in the receptor fluid. 1. Poor skin permeability of the formulation. 2. Peptide degradation in the skin or receptor fluid. 3. Air bubbles trapped under the skin membrane. [15]4. Incorrect analytical method or insufficient sensitivity. 5. Peptide adsorption to the Franz cell apparatus. 1. Optimize Formulation: Incorporate penetration enhancers or encapsulate this compound in a delivery system (see Data Presentation section).2. Stability Check: Analyze the stability of this compound in the receptor fluid and skin homogenate at 32°C. Consider adding protease inhibitors to the receptor fluid.3. Proper Cell Assembly: Ensure no air bubbles are present between the skin and the receptor fluid during setup. Degas the receptor fluid before use.[15]4. Method Validation: Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS).5. Apparatus Check: Test for non-specific binding of the peptide to the glass cell and tubing. Consider using silanized glassware.
High variability between replicate cells. 1. Inconsistent skin samples (thickness, integrity). 2. Inconsistent formulation application (dose). 3. Temperature fluctuations. 4. Inconsistent sampling. 1. Skin Selection: Use skin from the same donor and anatomical site. Measure the thickness of each skin sample and check for barrier integrity (e.g., by measuring transepidermal water loss - TEWL).2. Dosing: Apply a precise and consistent amount of the formulation to each skin sample.3. Temperature Control: Ensure the water bath maintains a constant temperature (typically 32°C for skin studies).[15]4. Sampling Technique: Use a consistent and validated sampling procedure. Ensure complete mixing of the receptor fluid before sampling.
Receptor fluid becomes cloudy. 1. Microbial growth. 2. Precipitation of the peptide or formulation components. 1. Aseptic Technique: Add sodium azide (B81097) (e.g., 0.02%) or another antimicrobial agent to the receptor fluid.2. Solubility Check: Ensure the receptor fluid has adequate solubilizing capacity for this compound and any formulation excipients that may permeate the skin.
Quantification of this compound in Skin Samples (Tape Stripping & Homogenization)
Problem Possible Causes Solutions & Troubleshooting Steps
Low or no recovery of this compound from skin samples. 1. Inefficient extraction from the tape strips or skin homogenate. 2. Peptide degradation during extraction. 3. Adsorption of the peptide to labware. 4. Matrix effects in LC-MS/MS analysis. [16]1. Optimize Extraction: Test different extraction solvents and sonication/vortexing parameters. Ensure the chosen solvent effectively solubilizes this compound.2. Control Degradation: Perform extraction at low temperatures and consider adding protease inhibitors to the extraction buffer.3. Use Low-Binding Materials: Utilize low-protein-binding tubes and pipette tips.4. Matrix Effect Evaluation: Assess for ion suppression or enhancement by comparing the signal of a standard in solvent versus a spiked matrix extract. If significant, improve sample cleanup (e.g., solid-phase extraction) or use a stable isotope-labeled internal standard.
High variability in the amount of stratum corneum removed per tape strip. 1. Inconsistent pressure and removal technique. 2. Variations in skin surface. 1. Standardize Technique: Apply consistent pressure for a fixed duration using a roller or a dedicated pressure applicator. Remove the tape at a consistent angle and speed.[17]2. Site Selection: Choose a relatively flat and uniform skin area for the experiment.
Interference peaks in the chromatogram. 1. Contamination from the formulation base (excipients). 2. Endogenous skin components. 3. Contamination from labware or solvents. 1. Blank Analysis: Analyze a blank skin sample treated with the formulation vehicle without this compound to identify interfering peaks.2. Chromatographic Optimization: Adjust the HPLC gradient, mobile phase composition, or column chemistry to separate the analyte from interferences.3. Use High-Purity Materials: Employ HPLC- or MS-grade solvents and meticulously clean all labware.

Data Presentation: Comparative Efficacy of Delivery Systems

The following table summarizes data from various studies on the enhancement of topical peptide delivery using different formulation strategies. Enhancement Ratios (ER) are calculated as the flux or permeability of the peptide from the delivery system divided by that from a control solution (e.g., aqueous buffer).

Delivery SystemPeptide Example(s)Skin ModelEnhancement Ratio (ER)Key Findings & Remarks
Liposomes Insulin, Cyclosporin APorcine Skin~2-5Can increase deposition in the epidermis and dermis. Deformable liposomes show better penetration.[18]
Niosomes Aceclofenac, CapsaicinRabbit Skin> LiposomesGenerally show higher stability and skin penetration compared to conventional liposomes.[10][12]
Solid Lipid Nanoparticles (SLNs) Retinol & this compound--Stable formulation with a mean particle size of ~135 nm and good physicochemical parameters over 4 weeks.[8]
Microemulsions CapsaicinRabbit Skin< NiosomesCan enhance drug permeation, but may be less effective than niosomal formulations.[10]
Ethosomes Cyclosporin APorcine Skin> ControlIn combination with spicules, significantly increased accumulation in the viable epidermis.[19]
Cell-Penetrating Peptides (CPPs) GKH (Gly-Lys-His)-36Covalently linking a CPP can dramatically increase peptide absorption.[20]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To quantify the permeation of this compound from a topical formulation through a skin membrane.

Methodology:

  • Skin Preparation:

    • Excise full-thickness porcine or human skin. Remove subcutaneous fat and connective tissue.

    • Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.[21]

  • Franz Cell Setup:

    • Fill the receptor compartment with a degassed receptor fluid (e.g., phosphate-buffered saline, pH 7.4).[15]

    • Ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature at 32°C using a circulating water bath to mimic skin surface temperature.[15]

  • Formulation Application:

    • Apply a known quantity (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor fluid via the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the cumulative amount of peptide permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Protocol 2: Stratum Corneum Content by Tape Stripping

Objective: To determine the amount of this compound present in the stratum corneum after topical application.

Methodology:

  • Formulation Application:

    • Apply a defined amount of the this compound formulation to a marked area on the skin (in vivo or ex vivo).

    • Allow the formulation to remain on the skin for a specified duration.

  • Tape Stripping Procedure:

    • Remove any unabsorbed formulation from the skin surface.

    • Apply an adhesive tape disc (e.g., D-Squame®) to the treatment area with firm, uniform pressure for a few seconds.

    • Rapidly remove the tape strip.

    • Repeat the process for a predetermined number of strips (e.g., 10-20) on the same skin site.

  • Sample Extraction:

    • Place each tape strip (or a pool of strips) into a tube containing a suitable extraction solvent (e.g., a mixture of buffer and an organic solvent like acetonitrile (B52724) or methanol).

    • Vortex or sonicate the tubes to extract the peptide from the corneocytes attached to the tape.

  • Sample Analysis:

    • Centrifuge the extraction tubes and collect the supernatant.

    • Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Quantify the amount of peptide per tape strip or per unit area of the skin.

    • A depth profile of the peptide within the stratum corneum can be generated by analyzing individual or small pools of sequential tape strips.

Mandatory Visualizations

Signaling Pathway of this compound

Pentapeptide18_Signaling Pentapeptide18 This compound EnkephalinReceptor Enkephalin Receptor (δ-Opioid Receptor) Pentapeptide18->EnkephalinReceptor Binds G_Protein Gi/o Protein (α, β, γ subunits) EnkephalinReceptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits K_channel K+ Channel (GIRK) G_betagamma->K_channel Activates Ca_channel Voltage-Gated Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx VesicleFusion Synaptic Vesicle Fusion Ca_influx->VesicleFusion ACh_Release ↓ Acetylcholine Release VesicleFusion->ACh_Release MuscleContraction Muscle Contraction ACh_Release->MuscleContraction Relaxation Muscle Relaxation

This compound signaling cascade leading to muscle relaxation.

Experimental Workflow for In Vitro Permeation Study

Franz_Cell_Workflow start Start prep_skin Prepare Skin (e.g., Porcine Ear) start->prep_skin mount_skin Mount Skin on Franz Diffusion Cell prep_skin->mount_skin add_receptor Fill Receptor with Degassed Buffer (32°C) mount_skin->add_receptor apply_formulation Apply Formulation to Donor Compartment add_receptor->apply_formulation sampling Sample Receptor Fluid at Time Points (t=0, 1, 2...) apply_formulation->sampling sampling->sampling analysis Quantify Peptide (LC-MS/MS) sampling->analysis Collected Samples data_analysis Calculate Flux and Permeability Coefficient analysis->data_analysis end End data_analysis->end

Workflow for assessing skin permeation using Franz diffusion cells.

Logical Relationship for Troubleshooting Low Peptide Recovery

Low_Recovery_Troubleshooting problem Problem: Low Peptide Recovery extraction Inefficient Extraction? problem->extraction degradation Peptide Degradation? problem->degradation adsorption Adsorption to Surfaces? problem->adsorption matrix_effects Matrix Effects (MS)? problem->matrix_effects solution_extraction Solution: Optimize extraction solvent & sonication time extraction->solution_extraction solution_degradation Solution: Work at low temperature, add protease inhibitors degradation->solution_degradation solution_adsorption Solution: Use low-binding tubes/tips, silanize glassware adsorption->solution_adsorption solution_matrix Solution: Improve sample cleanup (SPE), use isotopic internal standard matrix_effects->solution_matrix

Troubleshooting flowchart for low peptide recovery in skin samples.

References

troubleshooting low yield in Pentapeptide-18 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in the synthesis of Pentapeptide-18 (Tyr-D-Ala-Gly-Phe-Leu).

Frequently Asked Questions (FAQs)

Q1: What is the sequence of this compound?

A1: The amino acid sequence for this compound, also known as Leuphasyl, is L-tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-leucine (Tyr-D-Ala-Gly-Phe-Leu).[1][2]

Q2: What are the most common reasons for low yield in this compound synthesis?

A2: Low yields in solid-phase peptide synthesis (SPPS) of this compound can typically be attributed to incomplete coupling reactions, inefficient removal of the Fmoc protecting group, peptide aggregation on the resin, and issues during the final cleavage and work-up steps.[3]

Q3: Which coupling reagents are recommended for the synthesis of this compound?

A3: For standard couplings, DIC/HOBt can be effective. However, for potentially difficult couplings, especially involving the sterically hindered D-Alanine, more potent activating agents such as HATU, HCTU, or PyBOP are recommended to improve efficiency.[4]

Q4: How can I monitor the completion of coupling and deprotection steps?

A4: The Kaiser test (ninhydrin test) is a common colorimetric method to check for the presence of free primary amines after each coupling step. A positive result (blue color) indicates incomplete coupling.[3][5] For monitoring Fmoc deprotection, UV monitoring of the dibenzofulvene adduct in the piperidine (B6355638) solution can be employed.[6]

Q5: What are common side reactions to be aware of during this compound synthesis?

A5: Common side reactions in SPPS include diketopiperazine formation, especially at the dipeptide stage, aspartimide formation if Aspartic acid is present, and racemization.[7][8] For this compound, diketopiperazine formation after the coupling of Glycine to D-Alanine is a potential concern.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields during the synthesis of this compound.

Issue 1: Low Crude Peptide Yield After Cleavage

A lower-than-expected yield of the final peptide can stem from problems during the synthesis on the solid support or during the final cleavage and precipitation.

Step 1: Diagnose the Source of Low Yield

  • Action: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg).

  • Analysis: Analyze the cleaved product using Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

    • Result 1: Target mass is present. This suggests the synthesis on the resin was at least partially successful, and the issue may lie with the cleavage process or precipitation.

    • Result 2: Target mass is absent or very low, with significant peaks for truncated sequences. This points to inefficient coupling or deprotection during the synthesis cycles.

Step 2: Troubleshooting Synthesis Inefficiencies

If the analysis indicates incomplete synthesis, address the following potential causes:

  • Incomplete Coupling:

    • Solution 1: Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for difficult couplings.[4]

    • Solution 2: Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagent. This is particularly useful for sterically hindered amino acids like D-Alanine.[6][9]

    • Solution 3: Use a More Potent Coupling Reagent: Switch from standard reagents like DIC/HOBt to more efficient aminium/uronium or phosphonium (B103445) salt-based reagents like HATU, HCTU, or COMU.[10]

  • Peptide Aggregation: The growing peptide chain can sometimes fold and aggregate on the resin, blocking reactive sites.

    • Solution 1: Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to the reaction mixture to disrupt secondary structures.[4][8]

    • Solution 2: Increase Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can help reduce aggregation. Microwave-assisted synthesis can also be very effective.[4][10]

Step 3: Optimizing Cleavage and Precipitation

If the synthesis on the resin appears successful, focus on the final steps:

  • Inefficient Cleavage:

    • Solution 1: Optimize Cleavage Cocktail: Ensure the correct scavengers are used in your TFA cleavage cocktail. For this compound, which contains Tyrosine, scavengers like triisopropylsilane (B1312306) (TIS) and water are important to prevent side reactions. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).

    • Solution 2: Extend Cleavage Time: Increase the cleavage reaction time to ensure complete removal of the peptide from the resin and all side-chain protecting groups.

  • Poor Precipitation:

    • Solution: Ensure the use of a sufficient volume of cold diethyl ether for precipitation. The peptide may be soluble if the ether is not cold enough or if the volume is insufficient.

Data Presentation: Impact of Coupling Reagents on Yield

The following table provides illustrative data on how the choice of coupling reagent can impact the crude purity and final yield of a pentapeptide like this compound.

Coupling ReagentCoupling Time (hours)Crude Purity (%)Overall Yield (%)
DIC/HOBt26545
HBTU/DIPEA28060
HATU/DIPEA 2 90 75
COMU/DIPEA28872

This is example data and actual results may vary.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin using Fmoc/tBu chemistry.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and isopropanol (B130326) (3 times).

  • Amino Acid Coupling (Leu):

    • Dissolve Fmoc-Leu-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF (5 times).

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycles: Repeat steps 2-4 for the remaining amino acids in the sequence: Phe, Gly, D-Ala, and Tyr.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Cleavage and Precipitation
  • Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5 v/v/v) to the resin.

  • Reaction: Gently shake the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate.

  • Precipitation: Add the filtrate dropwise to a 50 mL tube of cold diethyl ether.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Visualizations

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-Amino Acid (e.g., HATU) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Couple Positive Repeat Repeat for all Amino Acids Kaiser->Repeat Negative Repeat->Deprotect Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate End Crude This compound Precipitate->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Troubleshooting_Yield Start Low Crude Yield Observed Test_Cleavage Perform Test Cleavage & MS/HPLC Analysis Start->Test_Cleavage Target_Mass Target Mass Present? Test_Cleavage->Target_Mass Cleavage_Issue Problem with Cleavage, Precipitation, or Work-up Target_Mass->Cleavage_Issue Yes Synthesis_Issue Problem with On-Resin Synthesis Target_Mass->Synthesis_Issue No Optimize_Cleavage Optimize Cleavage Cocktail & Precipitation Conditions Cleavage_Issue->Optimize_Cleavage Check_Coupling Incomplete Coupling? Synthesis_Issue->Check_Coupling Check_Deprotection Incomplete Deprotection? Check_Coupling->Check_Deprotection No Improve_Coupling Use Stronger Reagent (HATU), Double Couple, Extend Time Check_Coupling->Improve_Coupling Yes Aggregation Peptide Aggregation? Check_Deprotection->Aggregation No Improve_Deprotection Extend Deprotection Time, Check Reagent Quality Check_Deprotection->Improve_Deprotection Yes Address_Aggregation Use NMP/Chaotropic Salts, Increase Temperature Aggregation->Address_Aggregation Yes

Caption: Troubleshooting decision tree for low peptide yield.

Diketopiperazine_Formation Dipeptide H-Gly-D-Ala-Resin Dipeptide on Resin Cyclization Intramolecular Cyclization (catalyzed by base, e.g., Piperidine) Dipeptide->Cyclization DKP Diketopiperazine + H-Resin Cyclization->DKP Termination Chain Termination (Yield Loss) DKP->Termination

Caption: Side reaction: Diketopiperazine formation leading to chain termination.

References

Technical Support Center: Pentapeptide-18 Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentapeptide-18 in solution. The information is designed to help address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors. The most critical are pH, temperature, light exposure, and the presence of oxidative agents or enzymes.[1][2][3][4][5] Storing the peptide in its lyophilized form at recommended temperatures (typically -20°C to -80°C) is the best way to ensure long-term stability.[3][6][7] Once in solution, the risk of degradation increases.

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its amino acid sequence (Tyr-D-Ala-Gly-Phe-Leu), several general peptide degradation pathways can be anticipated[3][5]:

  • Hydrolysis: Cleavage of the peptide bonds can occur, particularly at acidic or alkaline pH, leading to smaller peptide fragments or individual amino acids.[3][8][9][10][11] The rate of hydrolysis is generally slow at neutral pH but can be accelerated by temperature.[9]

  • Oxidation: The tyrosine (Tyr) residue in this compound is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or other oxidizing agents.[3][12][13][14] This can lead to modifications of the tyrosine side chain, potentially affecting the peptide's biological activity.

  • Deamidation: Although this compound does not contain asparagine or glutamine residues, which are most prone to deamidation, this pathway is a common degradation route for many peptides.[3][8][15][16][17][18][19]

  • Physical Instability: This includes aggregation and adsorption to surfaces.[1][3] Peptide concentration, ionic strength, and the presence of hydrophobic surfaces can influence these processes.[1]

Q3: How should I store this compound solutions to minimize degradation?

A3: To minimize degradation, this compound solutions should be stored frozen in aliquots to avoid repeated freeze-thaw cycles.[6] It is advisable to use a buffer system that maintains a stable pH, ideally between 6 and 8, as extremes in pH can accelerate hydrolysis.[2][3] Solutions should be protected from light and oxygen exposure should be minimized.[3][7] For short-term storage, refrigeration at 4°C for a few days may be acceptable, but for longer-term storage, -20°C or -80°C is recommended.[6][20]

Troubleshooting Guides

Problem 1: I am observing a decrease in the main peak of this compound and the appearance of new, smaller peaks in my HPLC chromatogram.

  • Possible Cause: This is likely due to the hydrolysis of the peptide bonds, resulting in smaller peptide fragments.

  • Troubleshooting Steps:

    • Verify Solution pH: Check the pH of your stock solution and any buffers used. Extreme pH values can accelerate hydrolysis.

    • Review Storage Conditions: Ensure that the peptide solution has been stored at the correct temperature and protected from light.

    • Analyze Degradation Products: Use mass spectrometry (MS) to identify the masses of the new peaks. This can help confirm if they are fragments of this compound.

    • Perform a Forced Degradation Study: Intentionally expose the peptide to acidic, basic, and high-temperature conditions to see if the degradation products match those observed in your experiment.

Problem 2: The biological activity of my this compound solution has decreased over time, but the concentration measured by UV absorbance seems unchanged.

  • Possible Cause: The peptide may be undergoing subtle chemical modifications that do not significantly alter its UV absorbance but impact its biological function. Oxidation of the tyrosine residue is a likely candidate.

  • Troubleshooting Steps:

    • Analyze by Mass Spectrometry: Use high-resolution mass spectrometry to look for mass shifts consistent with oxidation (e.g., a +16 Da increase for the addition of an oxygen atom to tyrosine).[12]

    • Protect from Oxidation: When preparing new solutions, use degassed buffers and consider adding an antioxidant if compatible with your experimental system.

    • Evaluate Storage: Ensure solutions are stored in tightly sealed containers with minimal headspace to reduce exposure to oxygen.

Data Presentation

Table 1: Hypothetical Influence of pH on the Degradation Rate of a Peptide in Solution at 37°C.

pHHalf-life (days)Primary Degradation Pathway
3.015Hydrolysis
5.050Hydrolysis/Oxidation
7.0120Oxidation
9.020Deamidation/Hydrolysis

Table 2: Common Mass Shifts Observed in Mass Spectrometry for Peptide Degradation Products.

ModificationMass Change (Da)Affected Residue(s) in this compound
Oxidation+16Tyrosine
Hydrolysis+18Peptide Bond
Dimerization+ Molecular Weight of PeptideN/A

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the peptide under various stress conditions to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add NaOH to an aliquot of the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add hydrogen peroxide to an aliquot of the stock solution to achieve a final concentration of 3%. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 7 days.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., 214 nm and 280 nm) and mass spectrometry (MS).[21][22][23]

  • Data Interpretation: Compare the chromatograms and mass spectra of the stressed samples to a control sample (stored at -20°C). Identify new peaks and determine their masses to elucidate the structure of the degradation products.

Protocol 2: RP-HPLC Method for the Analysis of this compound and its Degradation Products

This is a general method that may require optimization for your specific instrumentation and degradation products.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-50% B

    • 10-12 min: 50-95% B

    • 12-13 min: 95% B

    • 13-13.1 min: 95-5% B

    • 13.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm and 280 nm, and in-line mass spectrometry.

  • Injection Volume: 5 µL.

Visualizations

Pentapeptide18 This compound (Tyr-D-Ala-Gly-Phe-Leu) Hydrolysis Hydrolysis (Peptide bond cleavage) Pentapeptide18->Hydrolysis H+ / OH- Temperature Oxidation Oxidation (Tyrosine side chain) Pentapeptide18->Oxidation O2 / Metal ions Light Aggregation Aggregation Pentapeptide18->Aggregation Concentration Ionic Strength Fragments Peptide Fragments Hydrolysis->Fragments OxidizedPeptide Oxidized this compound Oxidation->OxidizedPeptide Aggregates Aggregates Aggregation->Aggregates

Caption: Potential degradation pathways of this compound in solution.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Prepare Prepare this compound Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prepare->Stress HPLC RP-HPLC Analysis Stress->HPLC MS Mass Spectrometry Analysis HPLC->MS Identify Identify Degradation Products MS->Identify Determine Determine Degradation Pathways Identify->Determine

Caption: Experimental workflow for a forced degradation study of this compound.

LossOfActivity Loss of Biological Activity CheckStorage Verify Storage Conditions (Temp, Light) LossOfActivity->CheckStorage AnalyzeMS Analyze by MS/MS LossOfActivity->AnalyzeMS NewHPLCPeaks Appearance of New HPLC Peaks CheckpH Check Solution pH NewHPLCPeaks->CheckpH ForcedDegradation Perform Forced Degradation Study NewHPLCPeaks->ForcedDegradation MassShift Mass Shift Detected by MS MassShift->AnalyzeMS

References

Technical Support Center: Analytical Methods for Detecting Peptide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the analytical detection of peptide impurities.

Section 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the industry standard for assessing peptide purity.[1][2] It separates peptides and their impurities based on their hydrophobicity.[3]

Frequently Asked Questions (FAQs) - HPLC

Q1: What are the most common sources of unexpected peaks in my HPLC chromatogram?

Unexpected peaks can originate from several sources, broadly categorized as:

  • Peptide-Related Impurities: These are variants of your target peptide that may have formed during synthesis or degradation.[4] Examples include deletion sequences, truncated sequences, or side-chain modifications.[5][6]

  • System Contamination: Contaminants can be introduced from the mobile phase, the HPLC system itself (e.g., pump seals, injector), or from previous samples (carryover).[4][7]

  • Sample Preparation Artifacts: Impurities can be introduced during sample handling, such as microbial growth in buffers or reactions with the sample solvent.[4]

  • Column Issues: A deteriorating or overloaded column can lead to poor peak shape, including split peaks that might be misinterpreted as impurities.[4]

Q2: How can I determine if an unexpected peak is related to my peptide or is a system contaminant?

A straightforward method is to perform a "blank" injection. Inject your mobile phase or sample solvent (without the peptide) and run the same gradient as your sample analysis.[4][7] If the unexpected peaks appear in the blank run, they are likely due to contamination in your mobile phase, solvents, or carryover.[4] If the blank chromatogram is clean, the peaks are almost certainly related to your peptide sample.[4]

Q3: Why is my peptide peak showing tailing or fronting?

Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Residual silanols on the silica-based column packing can interact with basic amino acid residues, causing peak tailing.[8] Lowering the mobile phase pH can help reduce these interactions.[8]

  • Column Contamination: Contaminants accumulating at the column inlet can distort peak shape.[9]

  • Inappropriate Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

Q4: My retention times are shifting between runs. What could be the cause?

Retention time instability can be due to:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in composition due to evaporation of the volatile organic solvent can cause shifts.[9]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. A column thermostat is recommended for stable results.[9]

  • Column Equilibration: Insufficient column equilibration time between gradient runs can lead to inconsistent retention.

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time shifts.

Troubleshooting Guide - HPLC
IssuePossible Cause(s)Recommended Solution(s)
Unexpected Peaks 1. Mobile phase/system contamination.[7] 2. Sample degradation.[5] 3. Co-eluting impurities.[10]1. Run a blank gradient. Use high-purity solvents and freshly prepared mobile phases.[7] 2. Analyze the sample by LC-MS to identify the mass of the unexpected peak.[11] 3. Modify the gradient (e.g., make it shallower) or try a different column chemistry to improve resolution.[10][12]
Poor Peak Shape (Tailing/Fronting) 1. Column overload. 2. Secondary silanol (B1196071) interactions.[8] 3. Column void or contamination.[8]1. Reduce the injection volume or sample concentration. 2. Use a mobile phase with a lower pH or a different ion-pairing agent.[8] 3. Backflush the column or replace it if necessary. Use a guard column to protect the analytical column.[9]
Retention Time Drift 1. Inconsistent mobile phase.[9] 2. Temperature fluctuations.[9] 3. Insufficient column equilibration.1. Prepare mobile phases carefully and keep them covered. Use a mobile phase tracer to check for consistent mixing.[9] 2. Use a column oven to maintain a constant temperature.[9] 3. Ensure the column is fully equilibrated before each injection.
High Backpressure 1. Blockage in the system (e.g., plugged frit, tubing).[8] 2. Column contamination.[8] 3. Sample precipitation.1. Systematically disconnect components to locate the blockage. Replace plugged frits or tubing.[8] 2. Wash the column with a strong solvent.[8] 3. Ensure the sample is fully dissolved in the mobile phase. Filter samples before injection.[1]
Experimental Protocol: RP-HPLC for Peptide Purity Analysis

This protocol provides a general method for determining the purity of a synthetic peptide.[1]

  • Materials:

    • Gradient-capable HPLC system with a UV detector.[1]

    • C18 reversed-phase column (e.g., 4.6 mm ID x 150 mm, 3.5 µm).[13] For very hydrophobic peptides, C8 or C4 columns may be suitable.[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[1]

    • Sample Diluent: 0.1% TFA in water.[13]

  • Procedure:

    • Sample Preparation: Dissolve the peptide in the sample diluent to a concentration of approximately 1 mg/mL.[1] Filter the sample through a 0.22 µm or 0.45 µm filter before injection.[1]

    • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[1]

    • Sample Injection: Inject 10-20 µL of the prepared sample.[1]

    • Chromatographic Separation:

      • Run a linear gradient from 5% to 60% Mobile Phase B over 20-60 minutes.[1][13] A shallower gradient can improve the resolution of closely eluting impurities.[1]

      • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[1]

      • Column Temperature: Maintain at 30-40 °C to enhance peak shape.[1]

    • Detection: Monitor the eluent at 214-220 nm for the peptide backbone.[2][14] If the peptide contains aromatic residues (Tyr, Trp, Phe), also monitor at 280 nm.[13][14]

    • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the main peak area by the total area of all peaks and multiplying by 100.[1][13]

Workflow Diagram: HPLC Purity Analysis

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis peptide Synthetic Peptide dissolve Dissolve in Solvent peptide->dissolve filter Filter Sample dissolve->filter injector Injector filter->injector mpa Mobile Phase A (0.1% TFA in Water) column RP-HPLC Column mpa->column mpb Mobile Phase B (0.1% TFA in ACN) mpb->column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report Purity Report calculation->report

Caption: General workflow for peptide purity analysis by HPLC.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for identifying and characterizing peptide impurities due to its high sensitivity and selectivity.[15] It is often coupled with liquid chromatography (LC-MS).[15]

Frequently Asked Questions (FAQs) - MS

Q1: What types of peptide impurities can be identified by MS?

MS can identify a wide range of impurities, including:

  • Synthesis-related impurities: Deletion sequences, insertion sequences, and incompletely deprotected side chains.[5][16]

  • Degradation products: Oxidation (especially of Met and Cys), deamidation (Asn and Gln), hydrolysis, and formation of pyroglutamate.[5][6][17]

  • Isomeric impurities: Impurities with the same mass as the target peptide, such as iso-aspartate formation or racemization, which require chromatographic separation before MS analysis.[15][17]

Q2: How do I interpret the mass spectrum to identify an impurity?

  • Determine the mass of the impurity: From the mass-to-charge ratio (m/z) and the charge state of the ion.

  • Calculate the mass difference: Compare the mass of the impurity to the theoretical mass of your target peptide.

  • Correlate the mass difference to a known modification: Use a table of common peptide modifications (see below) to identify the likely impurity.

  • Confirm with fragmentation (MS/MS): For definitive identification, fragment the impurity ion and analyze the resulting product ions to pinpoint the location of the modification.[18]

Q3: My MS signal is weak or unstable. What are the common causes?

  • Ion Suppression: Non-volatile salts (e.g., phosphate) or high concentrations of ion-pairing agents like TFA in the mobile phase can suppress the MS signal.[19]

  • Poor Ionization: The peptide may not be ionizing efficiently. Ensure the mobile phase pH is appropriate for generating charged species (low pH for positive mode ESI).

  • Contamination: Contaminants in the sample or from the LC system can interfere with the signal.

  • Instrument Issues: A dirty ion source, incorrect tuning, or detector problems can all lead to poor signal.

Troubleshooting Guide - MS
IssuePossible Cause(s)Recommended Solution(s)
No or Low MS Signal 1. Ion suppression from mobile phase additives (e.g., high TFA, non-volatile salts).[19] 2. Inefficient ionization. 3. Clogged or dirty ion source/capillary.1. Reduce TFA concentration (e.g., to 0.05%) or replace with formic acid for MS compatibility. Avoid non-volatile buffers.[20] 2. Adjust mobile phase pH. 3. Clean the ion source and capillary according to the manufacturer's instructions.
Unidentified Peaks in Mass Spectrum 1. Peptide-related impurities.[5][16] 2. System contaminants (e.g., polymers, plasticizers).[21] 3. Co-eluting species.1. Calculate the mass difference from the target peptide and compare to common modifications.[4] 2. Run a blank injection to identify system-related peaks. 3. Improve chromatographic separation or use high-resolution MS to distinguish between species.
Difficulty Identifying Isomeric Impurities 1. Isomers have the same mass and cannot be distinguished by MS alone.[18]1. Optimize chromatographic separation to resolve the isomers.[15] 2. Use specialized MS/MS techniques (e.g., ion mobility spectrometry or specific fragmentation patterns) to differentiate isomers.[15][22]
Common Peptide Modifications and Mass Changes
ModificationMass Change (Da)Common Amino Acids Affected
Oxidation+16Met, Cys, Trp
Deamidation+1Asn, Gln
Hydrolysis+18Peptide bond cleavage
Pyroglutamate Formation-17N-terminal Gln
Aspartimide Formation-18Asp
Dimerization (Disulfide)-2Cys
Incomplete Deprotection (t-Butyl)+56Asp, Glu, Ser, Thr, Tyr
Incomplete Deprotection (Fmoc)+222Lys, Orn

Table is based on information from multiple sources.[4][6][17][22]

Workflow Diagram: LC-MS Impurity Identification

lcms_workflow cluster_lc LC Separation cluster_ms MS Analysis cluster_data_ms Data Interpretation sample Peptide Sample hplc HPLC System sample->hplc column RP-Column hplc->column source ESI Source column->source analyzer Mass Analyzer source->analyzer detector_ms Detector analyzer->detector_ms ms_spectrum Acquire Mass Spectrum detector_ms->ms_spectrum mass_calc Calculate Impurity Mass ms_spectrum->mass_calc compare Compare to Theoretical mass_calc->compare identify Identify Modification compare->identify

Caption: A typical workflow for identifying unknown peaks using LC-MS.

Section 3: Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is an orthogonal technique to HPLC that separates molecules based on their charge-to-size ratio.[14] It is particularly useful for resolving impurities that are difficult to separate by RP-HPLC.

Frequently Asked Questions (FAQs) - CE

Q1: When should I use CE for peptide impurity analysis?

CE is a valuable tool when:

  • You need an orthogonal method to confirm HPLC purity results.[22]

  • You suspect the presence of impurities that are structurally very similar to the main peptide but have a different charge (e.g., deamidation products).

  • Your peptide is highly charged or hydrophilic and shows poor retention in RP-HPLC.

Q2: My migration times are not reproducible. What is the problem?

Migration time variability is a common issue in CE and can be caused by:

  • Changes in Electroosmotic Flow (EOF): The EOF can be affected by the capillary surface, buffer pH, and ionic strength. Inconsistent capillary conditioning is a frequent cause.

  • Buffer Depletion: Over multiple runs, the buffer in the vials can change composition due to electrolysis. Replace buffers regularly.[20]

  • Temperature Fluctuations: Temperature affects buffer viscosity and conductivity, which in turn affects migration speed. Use a system with temperature control.

  • Capillary Issues: A clogged or old capillary can lead to erratic migration.

Q3: I'm observing baseline noise or drift. What should I do?

  • Degas Buffers: Dissolved gases in the buffer can form bubbles in the capillary, causing noise.

  • Check for Air Bubbles: Ensure no air bubbles are introduced into the capillary during buffer or sample introduction.[23]

  • Instrument Maintenance: A dirty detector window or a failing lamp can increase baseline noise.[23]

  • Buffer Contamination: Particulates or microbial growth in the buffer can cause baseline disturbances. Use filtered, fresh buffers.[20]

Troubleshooting Guide - CE
IssuePossible Cause(s)Recommended Solution(s)
Migration Time Instability 1. Inconsistent capillary conditioning.[20] 2. Buffer depletion or contamination.[20] 3. Temperature fluctuations.1. Implement a consistent and rigorous capillary conditioning protocol between runs (e.g., rinse with NaOH, water, and then run buffer).[20] 2. Replace inlet and outlet buffers frequently. 3. Use an instrument with active temperature control.
Poor Resolution or Broad Peaks 1. Sample overload (electrostacking issues). 2. Mismatch between sample matrix and run buffer conductivity. 3. Joule heating.1. Reduce sample concentration or injection time. 2. Match the sample matrix conductivity to be lower than the run buffer. 3. Reduce the applied voltage or use a buffer with lower conductivity.
Baseline Noise/Drift 1. Air bubbles in the capillary or detector.[23] 2. Contaminated buffers.[20] 3. Failing UV lamp or dirty optics.[23]1. Degas buffers and visually inspect for bubbles. 2. Use fresh, filtered buffers. 3. Perform routine instrument maintenance as per the manufacturer's guide.[23]
"Ghost" Peaks 1. Carryover from a previous injection. 2. Unpredictable interactions with the capillary wall.1. Implement a more stringent wash step between runs. 2. Use a coated capillary or add modifiers to the run buffer to reduce wall interactions.

Section 4: Amino Acid Analysis (AAA)

Amino Acid Analysis is used to determine the amino acid composition of a peptide, which can confirm its identity and help quantify it.[] Purity can be assessed by comparing the experimentally determined amino acid ratios to the theoretical sequence.[]

Frequently Asked Questions (FAQs) - AAA

Q1: What is the general principle of AAA?

AAA involves two main steps:

  • Hydrolysis: The peptide bonds are broken using strong acid (typically 6N HCl) at high temperature to release the individual amino acids.[25]

  • Analysis: The released amino acids are separated (usually by ion-exchange or reversed-phase chromatography), derivatized to make them detectable, and quantified.

Q2: Why are the recovery levels for some amino acids low after hydrolysis?

  • Incomplete Hydrolysis: Peptide bonds between hydrophobic amino acids (e.g., Ile, Val, Leu) are resistant to hydrolysis and may require longer hydrolysis times.[25]

  • Amino Acid Degradation: Some amino acids are unstable under standard acid hydrolysis conditions. Serine and Threonine are partially destroyed, while Tryptophan is completely destroyed.[25] Cysteine and Methionine can be oxidized.[26]

  • Oxygen Contamination: Inadequate removal of oxygen during the hydrolysis setup can lead to the oxidation of sensitive amino acids like Met and Tyr.[25]

Q3: How can I accurately quantify amino acids that are unstable during hydrolysis?

Specialized hydrolysis methods are required:

  • For Cys and Met: Perform a pre-hydrolysis oxidation with performic acid to convert them to the stable forms, cysteic acid and methionine sulfone, respectively.

  • For Trp: Use alternative hydrolysis methods, such as using methanesulfonic acid (MSA) or base hydrolysis (e.g., NaOH).[25]

  • For Ser and Thr: Perform a time-course hydrolysis (e.g., 24, 48, 72 hours) and extrapolate back to zero time to correct for degradation.

Troubleshooting Guide - AAA
IssuePossible Cause(s)Recommended Solution(s)
Low Yields of Hydrophobic Amino Acids (Ile, Val, Leu) 1. Incomplete hydrolysis.[25]1. Increase hydrolysis time (e.g., 48 or 72 hours) or temperature.[26] Ensure sufficient acid is present.[25]
Low Yields of Met and Tyr 1. Oxidation due to residual oxygen or impure HCl.[25]1. Ensure thorough vacuum/nitrogen flushing before sealing the hydrolysis tube.[25] Use high-purity, constant-boiling HCl. Add a scavenger like phenol (B47542) to the HCl.[25]
Absence of Trp 1. Tryptophan is destroyed by standard 6N HCl hydrolysis.[25]1. Use a specific hydrolysis method for Trp, such as with methanesulfonic acid (MSA) or by adding a protecting agent like thioglycolic acid.[25][26]
High Background Contamination (especially Gly, Ser) 1. Contamination from glassware, reagents, or the environment.1. Pyrolyze glassware to remove contaminants. Use high-purity water and reagents. Run a reagent blank with every analysis.
Experimental Protocol: Acid Hydrolysis for AAA

This protocol describes a general vapor-phase acid hydrolysis method.

  • Materials:

    • Hydrolysis tubes (e.g., 6 x 50 mm).

    • Vacuum hydrolysis station or vessel.

    • Constant-boiling 6N HCl containing 0.5-1% phenol.[25]

    • Oven capable of maintaining 110-115 °C.

  • Procedure:

    • Sample Preparation: Dispense an aliquot of the peptide sample (containing 0.5-20 µg of peptide) into a hydrolysis tube and dry it completely under vacuum.[25]

    • Hydrolysis Setup: Place the tubes containing the dried samples into the vacuum vessel. Add 200-500 µL of 6N HCl with phenol to the bottom of the vessel (not in the sample tubes).[25]

    • Evacuation: Seal the vessel and evacuate it, followed by flushing with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[25] Pull a final vacuum.

    • Hydrolysis: Place the sealed vessel in an oven at 112–116 °C for 24 hours.[25] For peptides rich in hydrophobic residues, longer hydrolysis times (48 or 72 hours) may be necessary.[26]

    • Post-Hydrolysis: Cool the vessel, break the vacuum, and remove the sample tubes. Dry the tubes under vacuum to remove any residual acid.[25]

    • Reconstitution: Reconstitute the hydrolyzed amino acids in an appropriate buffer for chromatographic analysis.

Logical Diagram: Troubleshooting AAA Hydrolysis

aaa_troubleshooting start Low Amino Acid Recovery? q_hydrophobic Are Ile, Val, Leu low? start->q_hydrophobic Yes q_sensitive Are Met, Tyr, Cys low? start->q_sensitive No s_hydrophobic Incomplete Hydrolysis. Increase hydrolysis time/temp. q_hydrophobic->s_hydrophobic Yes q_hydrophobic->q_sensitive No s_hydrophobic->q_sensitive s_sensitive Oxidation Occurred. Ensure O2 removal. Use scavenger (phenol). q_sensitive->s_sensitive Yes q_trp Is Trp absent? q_sensitive->q_trp No s_sensitive->q_trp s_trp Standard degradation. Use alternative hydrolysis (e.g., MSA). q_trp->s_trp Yes q_ser_thr Are Ser, Thr low? q_trp->q_ser_thr No s_trp->q_ser_thr s_ser_thr Standard degradation. Perform time-course study and extrapolate to t=0. q_ser_thr->s_ser_thr Yes end_node Consult further documentation. q_ser_thr->end_node No s_ser_thr->end_node

Caption: Decision tree for troubleshooting low amino acid recovery after hydrolysis.

References

Technical Support Center: Enhancing Pentapeptide-18 Stability in Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Pentapeptide-18. Our goal is to provide you with the necessary information to enhance the stability and efficacy of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known commercially as Leuphasyl, is a synthetic peptide composed of five amino acids (Tyr-D-Ala-Gly-Phe-Leu). It functions as a neurotransmitter inhibitor, mimicking the action of natural enkephalins.[1] By binding to enkephalin receptors on nerve cells, it modulates the release of acetylcholine, a neurotransmitter that triggers muscle contraction. This leads to a relaxation of facial muscles, which can reduce the appearance of expression wrinkles.[1][2]

Q2: What are the primary stability concerns for this compound in aqueous formulations?

A2: Like many peptides, this compound is susceptible to degradation in aqueous solutions. The primary stability concerns include:

  • Hydrolysis: Cleavage of the peptide bonds, particularly at acidic or alkaline pH.

  • Oxidation: The tyrosine residue in its sequence is susceptible to oxidation.

  • Aggregation: Peptides can self-associate to form insoluble aggregates, leading to loss of activity and potential immunogenicity.[3][4]

Q3: What are the general recommended storage conditions for this compound?

A3: For long-term storage, this compound is typically supplied as a lyophilized powder and should be stored at -20°C.[5] Once reconstituted in a solution, it is recommended to store it at 4°C for short-term use and aliquot and freeze at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in a Liquid Formulation

Symptoms:

  • Loss of potency over a short period.

  • Appearance of new peaks in HPLC analysis.

  • Changes in the physical appearance of the formulation (e.g., color change).

Possible Causes & Solutions:

Possible Cause Recommended Solution Key Considerations
Suboptimal pH The pH of the formulation is a critical factor in peptide stability. Conduct a pH stability study to determine the optimal pH range for this compound. Generally, a slightly acidic pH (around 4-6) is often found to be optimal for many peptides to minimize hydrolysis.Use appropriate buffer systems (e.g., citrate, acetate) to maintain the pH within the desired range.
Oxidation The tyrosine residue is prone to oxidation.Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or tocopherol into the formulation.[6] Additionally, consider using chelating agents like EDTA to sequester metal ions that can catalyze oxidation. Packaging the final product in an inert atmosphere (e.g., nitrogen) can also prevent oxidation.
Microbial Contamination Microbial growth can lead to enzymatic degradation of the peptide.For multi-dose formulations, include a suitable preservative system. Common preservatives include parabens and benzyl (B1604629) alcohol.[6] Ensure aseptic manufacturing processes are in place.
Issue 2: Aggregation and Precipitation of this compound in a High-Concentration Formulation

Symptoms:

  • Visible precipitates or cloudiness in the solution.

  • Broad or tailing peaks in HPLC analysis.

  • Inconsistent results in bioassays.

Possible Causes & Solutions:

Possible Cause Recommended Solution Key Considerations
High Peptide Concentration High concentrations increase the likelihood of intermolecular interactions leading to aggregation.If possible, formulate at the lowest effective concentration. For high-concentration formulations, the use of stabilizing excipients is crucial.
Inappropriate Ionic Strength The salt concentration can influence peptide solubility and aggregation.Optimize the ionic strength of the formulation by testing different salt concentrations. Sometimes, a low salt concentration is preferable to minimize "salting out" effects.
Hydrophobic Interactions The hydrophobic residues in this compound can contribute to aggregation.Include solubilizing agents or surfactants in the formulation. Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are commonly used to prevent protein and peptide aggregation.[3] Amino acids such as arginine and glycine (B1666218) can also be used to reduce intermolecular interactions.[7]
Suboptimal Temperature Elevated temperatures can promote aggregation.Store the formulation at recommended temperatures (refrigerated or frozen). Avoid temperature fluctuations.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in water or a suitable buffer.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% H₂O₂.

    • Incubate at room temperature (25°C) for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the stock solution at 60°C and 80°C.

    • Analyze samples at 1, 3, and 7 days.

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Characterize degradation products using LC-MS.[9]

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is intended for the quantification of this compound and the separation of its degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size, 300 Å pore size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% Mobile Phase B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 220 nm
Injection Volume 20 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in an Aqueous Formulation at 40°C

Time (Weeks) pH 4.0 (% Remaining) pH 5.5 (% Remaining) pH 7.0 (% Remaining)
0100.0100.0100.0
198.299.195.3
296.598.090.1
492.896.282.5

Table 2: Common Excipients for Enhancing Peptide Stability

Excipient Type Function Examples
Buffers Maintain optimal pHAcetate, Citrate, Phosphate
Antioxidants Prevent oxidative degradationAscorbic Acid, Sodium Metabisulfite
Chelating Agents Sequester metal ionsEDTA
Surfactants Prevent aggregationPolysorbate 20, Polysorbate 80
Cryo/Lyoprotectants Stabilize during freezing/dryingTrehalose, Mannitol, Sucrose
Tonicity Modifiers Adjust osmotic pressureSodium Chloride, Mannitol

Visualizations

Pentapeptide18_Signaling_Pathway Pentapeptide18 This compound EnkephalinReceptor Enkephalin Receptor (GPCR) Pentapeptide18->EnkephalinReceptor Binds G_Protein Gi Protein EnkephalinReceptor->G_Protein Activates Subunits α, β, γ Subunits G_Protein->Subunits Dissociates Ca_Channel Ca²⁺ Channel Subunits->Ca_Channel Closes K_Channel K⁺ Channel Subunits->K_Channel Opens VesicleFusion Vesicle Fusion Ca_Channel->VesicleFusion Prevents Influx AcetylcholineRelease Acetylcholine Release (Inhibited) VesicleFusion->AcetylcholineRelease MuscleContraction Muscle Contraction (Relaxed) AcetylcholineRelease->MuscleContraction

Caption: this compound Signaling Pathway.

Formulation_Troubleshooting_Workflow Start Formulation Issue Identified (e.g., Degradation, Aggregation) CheckpH Is pH optimal? Start->CheckpH AdjustpH Adjust pH with Buffers CheckpH->AdjustpH No CheckOxidation Evidence of Oxidation? CheckpH->CheckOxidation Yes Reassess Re-evaluate Stability AdjustpH->Reassess AddAntioxidant Add Antioxidant/Chelator CheckOxidation->AddAntioxidant Yes CheckAggregation Evidence of Aggregation? CheckOxidation->CheckAggregation No AddAntioxidant->Reassess AddSurfactant Add Surfactant/Solubilizer CheckAggregation->AddSurfactant Yes CheckAggregation->Reassess No AddSurfactant->Reassess

Caption: Troubleshooting Workflow for this compound Formulation.

References

addressing solubility issues of Pentapeptide-18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Pentapeptide-18.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known by its trade name Leuphasyl®, is a synthetic peptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu.[1][2] It is a biomimetic peptide that mimics the action of enkephalins, which are natural neuropeptides.[3] Its primary application is in cosmetics to reduce the appearance of expression wrinkles by modulating muscle contraction.[3][4] The peptide is typically supplied as a white lyophilized powder or as a pre-formulated aqueous solution.[5][6]

Q2: What are the main challenges in dissolving this compound?

While this compound is generally considered water-soluble, its sequence contains hydrophobic amino acid residues (Phenylalanine and Leucine) which can contribute to solubility challenges under certain conditions.[1][7] Factors such as pH, concentration, and the presence of other solutes can impact its ability to dissolve completely.[8][9] Like many peptides, it can be prone to aggregation if not handled correctly.[7]

Q3: In which solvents is this compound soluble?

This compound is soluble in water.[5][7][9] Some suppliers provide it as an aqueous solution. For organic solvents, its solubility is described as slight in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[8][9]

Data Presentation: this compound Solubility

SolventQuantitative SolubilityQualitative SolubilitySource(s)
Water0.5 g/L (as per Leuphasyl® Solution)Soluble[5][7][9]
Dimethylformamide (DMF)Not AvailableSlight[8][9]
Dimethyl sulfoxide (DMSO)Not AvailableSlight[8][9]

Troubleshooting Guide

Issue: The lyophilized this compound powder is not dissolving in water.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to address the problem.

G cluster_start Start: Undissolved Peptide cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Lyophilized this compound in Water check_conc Is the concentration too high? start->check_conc vortex_sonicate Vortex and/or sonicate the solution gently. check_conc->vortex_sonicate No dissolved Peptide Dissolved check_conc->dissolved Yes, dilute check_pH Is the pH of the water neutral? vortex_sonicate->check_pH check_pH->vortex_sonicate Yes adjust_pH Adjust pH slightly away from the isoelectric point (if known). check_pH->adjust_pH No use_cosolvent Use a minimal amount of a compatible co-solvent (e.g., DMSO). adjust_pH->use_cosolvent use_cosolvent->dissolved

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Dissolving this compound in Water

This protocol outlines the standard procedure for dissolving lyophilized this compound powder in sterile water.

  • Preparation: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Add the desired volume of sterile, purified water (e.g., Milli-Q® or equivalent) to the vial to achieve the target concentration.

  • Mixing: Gently vortex the vial for 10-20 seconds.

  • Sonication (if necessary): If the peptide does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Avoid excessive heating of the sample.

  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • Storage: For short-term storage, keep the solution at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use vials and store at -20°C or below to avoid repeated freeze-thaw cycles.

Protocol 2: Using a Co-solvent for Hard-to-Dissolve this compound

If aqueous solubility issues persist, a minimal amount of an organic co-solvent can be used.

  • Preparation: As with the aqueous protocol, ensure the lyophilized peptide is at room temperature and collected at the bottom of the vial.

  • Initial Dissolution: Add a minimal volume of 100% DMSO (e.g., 10-20 µl) to the vial to wet and dissolve the peptide. Gently swirl the vial.

  • Dilution: Slowly add your aqueous buffer or water to the peptide-DMSO mixture, adding it dropwise while gently vortexing, until the desired final concentration is reached.

  • Observation: Monitor the solution for any signs of precipitation as you add the aqueous solvent. If precipitation occurs, you have exceeded the solubility limit for that particular solvent mixture.

  • Final Concentration of Co-solvent: Ensure the final concentration of the organic co-solvent is compatible with your downstream experiments. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.

  • Storage: Store the solution as described in the aqueous protocol.

Signaling Pathway

This compound Mechanism of Action

This compound functions by mimicking endogenous enkephalins, which are involved in the regulation of neurotransmitter release. It binds to the enkephalin receptor on the presynaptic neuron, which in turn modulates the release of acetylcholine (B1216132) (ACh) at the neuromuscular junction. This leads to a reduction in muscle contraction.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Muscle Cell pentapeptide This compound receptor Enkephalin Receptor pentapeptide->receptor binds to vesicle Synaptic Vesicle with Acetylcholine (ACh) receptor->vesicle modulates release Reduced ACh Release vesicle->release ach ACh release->ach less ACh in cleft muscle_receptor ACh Receptor ach->muscle_receptor contraction Reduced Muscle Contraction muscle_receptor->contraction leads to

Caption: Signaling pathway of this compound at the neuromuscular junction.

References

Technical Support Center: Minimizing Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a single, optically active enantiomer of an amino acid (typically the L-form) is converted into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, the chemical integrity of the amino acid's alpha-carbon (α-C) can be compromised, leading to the incorporation of the incorrect D-isomer into the growing peptide chain.[1] This primarily occurs during the amino acid activation and coupling steps.[2]

Q2: Why is racemization a significant problem?

A2: The biological activity of peptides is highly dependent on their specific three-dimensional structure, which is dictated by the sequence of L-amino acids. The presence of even a single D-amino acid can alter the peptide's conformation, leading to reduced or completely lost biological function.[3] Furthermore, the resulting diastereomers (peptides differing only in the stereochemistry at one center) can be very difficult to separate during purification, complicating the synthesis of a pure final product.[4]

Q3: What are the primary chemical mechanisms behind racemization?

A3: There are two main base-catalyzed mechanisms responsible for racemization during peptide coupling:[5][6]

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most common pathway.[2][5] The activated carboxyl group of the N-protected amino acid attacks the backbone carbonyl, forming a planar oxazolone intermediate. This intermediate easily loses its stereochemical information, and subsequent reaction with the amine can produce both D and L products.[2][5]

  • Direct Enolization: A base can directly abstract the proton from the α-carbon of the activated amino acid.[2][5] This forms a planar enolate intermediate, which also leads to a loss of stereochemistry upon reprotonation.[5]

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation (Primary Pathway) cluster_enolization Direct Enolization (Secondary Pathway) Activated_AA Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Peptide_D Peptide (D-isomer) Oxazolone->Peptide_D + Amine Peptide_L Peptide (L-isomer) Oxazolone->Peptide_L + Amine Activated_AA2 Activated L-Amino Acid Enolate Planar Enolate Intermediate Activated_AA2->Enolate + Base - H+ Peptide_D2 Peptide (D-isomer) Enolate->Peptide_D2 + H+ + Amine Peptide_L2 Peptide (L-isomer) Enolate->Peptide_L2 + H+ + Amine

Caption: Mechanisms of racemization during peptide synthesis.
Q4: Which amino acids are most susceptible to racemization?

A4: While any amino acid (except glycine) can racemize, some are far more susceptible than others.

  • Highly Prone: Cysteine (Cys) and Histidine (His) are particularly notorious for racemizing during coupling.[1][2][7]

  • Moderately Prone: Aspartic acid (Asp) and Serine (Ser) can also be susceptible, especially under suboptimal conditions.[1][8][9]

Q5: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

A5: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential racemization suppressants, particularly when using carbodiimide (B86325) coupling reagents.[10] When the coupling reagent activates the amino acid's carboxylic acid, it forms a highly reactive intermediate that is prone to racemization. The additive rapidly converts this intermediate into a more stable active ester.[4] This active ester is less susceptible to racemization and reacts efficiently with the amine to form the desired peptide bond.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High levels of racemization detected for a specific amino acid (especially Cys or His).
Possible Cause Recommended Solution
Inappropriate Coupling Reagent Carbodiimide reagents (DCC, DIC) used alone are a common cause.[2] Solution: Always use carbodiimides in combination with an additive like HOBt, HOAt, or Oxyma.[4] For particularly difficult couplings, consider phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents, which are designed for low racemization.[4]
Strong or Excess Base Strong bases like N,N-diisopropylethylamine (DIEA) promote direct enolization.[6] Solution: Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[4][11] Use the minimum amount of base necessary for the reaction.[2]
High Coupling Temperature Elevated temperatures accelerate racemization.[1] This is a key concern in microwave-assisted synthesis.[8] Solution: Perform the coupling at a lower temperature (e.g., 0°C or room temperature).[2] For microwave protocols, reduce the temperature from a typical 80°C to 50°C for sensitive residues like Cys and His.[8][12][13]
Prolonged Pre-activation Time Allowing the activated amino acid to sit for an extended period before adding it to the resin increases the chance of oxazolone formation.[1][14] Solution: Minimize the pre-activation time. For Cysteine, avoiding pre-activation altogether can reduce racemization by 6- to 7-fold.[11] Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.[14]
Solvent Polarity Highly polar solvents like DMF can favor racemization.[15][16] Solution: If solubility permits, consider using a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), which has been shown to reduce racemization.[11]
Issue 2: Racemization observed in a peptide containing Aspartic Acid (Asp).
Possible Cause Recommended Solution
Aspartimide Formation During Fmoc deprotection (piperidine treatment), the peptide backbone can attack the side-chain ester of Asp, forming a cyclic aspartimide intermediate. This intermediate can reopen to form both the desired α-peptide and the undesirable β-peptide, and the α-carbon of the Asp residue can racemize during this process.[7][8] Solution: Add HOBt (0.1 M) to the piperidine (B6355638) deprotection solution.[8][13] Alternatively, using piperazine (B1678402) instead of piperidine for deprotection has been shown to significantly reduce aspartimide formation.[8][12][13]

Troubleshooting Workflow

Troubleshooting_Workflow Start High Racemization Detected (e.g., by Chiral HPLC) Check_AA Is it a susceptible AA? (Cys, His, Asp, Ser) Start->Check_AA Check_Reagent Review Coupling Reagents Check_AA->Check_Reagent Yes Check_AA->Check_Reagent No (Still good practice) Check_Base Review Base Check_Reagent->Check_Base Sol_Reagent Use Additives (HOBt, Oxyma) Consider HATU/PyBOP Check_Reagent->Sol_Reagent Check_Conditions Review Reaction Conditions Check_Base->Check_Conditions Sol_Base Switch to weaker base (NMM, Collidine) Reduce concentration Check_Base->Sol_Base Check_Asp Is it Asp? Check for Aspartimide Check_Conditions->Check_Asp Sol_Conditions Lower Temperature (0°C) Minimize pre-activation time Consider less polar solvent Check_Conditions->Sol_Conditions Sol_Asp Add HOBt to deprotection solution Use Piperazine instead of Piperidine Check_Asp->Sol_Asp Yes End Re-analyze Peptide Purity Check_Asp->End No Sol_Asp->End

Caption: Troubleshooting workflow for high racemization.

Data Presentation

Effect of Coupling Reagents and Conditions on Racemization

The choice of coupling reagent, base, and additive has a quantifiable impact on the degree of racemization. The following table summarizes data from various studies on the formation of D-isomers under different conditions.

Amino AcidCoupling Reagent/AdditiveBaseTemperature (°C)% D-Isomer Formed (Racemization)Reference
Fmoc-L-Ser(tBu)-OHDIC / HOBt-RT1.8%[9]
Fmoc-L-Ser(tBu)-OHHBTU / HOBtDIPEART4.9%[9]
Fmoc-L-Ser(tBu)-OHHATU / HOAtDIPEART1.9%[9]
Fmoc-L-His(Trt)-OHDIC / HOBtNMMRT1.4%[17]
Fmoc-L-His(Trt)-OHHBTUDIPEART10.7%[17]
Fmoc-L-Cys(Trt)-OHDIC / OxymaDIPEART1.5%[17]
Fmoc-L-Cys(Trt)-OHPyBOPDIPEART5.3%[17]
Model Peptide (Cys)HBTU/HOBtDIEART5-33% (with pre-activation)[11]
Model Peptide (Cys)HBTU/HOBtCollidine (TMP)RT<5% (no pre-activation)[11]

Note: Results can vary based on the specific peptide sequence, solvent, and reaction times.

Experimental Protocols

Protocol 1: Standard Coupling Cycle for Minimizing Racemization

This protocol provides a general procedure for a single coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

1. Deprotection:

  • Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF for 10-20 minutes.

  • For sequences containing Asp, consider adding 0.1 M HOBt to the deprotection solution to prevent aspartimide formation.[8][13]

2. Washing:

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

  • In a separate reaction vessel, dissolve the Nα-Fmoc-protected amino acid (3-5 equivalents) and a racemization-suppressing additive (3-5 equivalents, e.g., HOBt or Oxyma) in DMF.

  • If the amino acid is a salt (e.g., hydrochloride), add 1 equivalent of a weak base like NMM.[9]

  • Cool the mixture to 0°C in an ice bath, especially for sensitive amino acids.[2]

  • Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the amino acid/additive mixture.

  • Crucially, immediately add this freshly prepared activation mixture to the washed resin. Do not let it stand, as this increases the risk of racemization.[14]

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for a longer duration (e.g., 4 hours) at 0°C for highly sensitive residues.

4. Washing:

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Monitoring (Optional but Recommended):

  • Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol describes a method to hydrolyze a synthesized peptide and analyze the resulting amino acids to quantify the level of racemization.[1][18][19]

Part A: Peptide Hydrolysis

  • Place a small, dried sample of the purified peptide (approx. 50-100 µg) into a hydrolysis tube.

  • Add 200-400 µL of 6N HCl. (To correct for any racemization that occurs during hydrolysis itself, it is best practice to perform a parallel hydrolysis in deuterated acid, e.g., 6N DCl in D₂O).[3][14]

  • Seal the tube under vacuum or flush with nitrogen.

  • Heat the sample at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the acid to dryness under a stream of nitrogen or using a lyophilizer.

  • Re-dissolve the amino acid hydrolysate in an appropriate solvent (e.g., 0.1% TFA in water) for HPLC analysis.

Part B: Chiral HPLC Analysis

  • System: Use an HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column suitable for amino acid separation (e.g., a teicoplanin-based or crown ether-based column).[18]

  • Mobile Phase: An isocratic or gradient mobile phase is used, typically consisting of a mixture of an aqueous buffer (e.g., water with formic acid or TFA) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[18] A common starting point is 80:20:0.1 (Water:Methanol:Formic Acid).[18]

  • Method Development: Develop an elution method that achieves baseline separation of the L- and D-enantiomers for the amino acid of interest. A shallow gradient is often required.[1]

  • Injection and Data Acquisition: Inject the prepared hydrolysate onto the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or 280 nm for aromatic residues).[1]

  • Peak Identification: Identify the peaks corresponding to the L- and D-isomers. This is typically done by running standards of the pure L- and D-amino acids. If a D-isomer standard is unavailable, the minor, closely eluting peak after the major L-isomer peak is often the diastereomer.[1]

  • Quantification: Integrate the peak areas for the D-isomer and the L-isomer. Calculate the percentage of racemization using the following formula:[1] % Racemization = [Area of D-isomer Peak / (Area of L-isomer Peak + Area of D-isomer Peak)] * 100

References

Technical Support Center: The Influence of Counterions on Pentapeptide-18 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of counterions on the activity of Pentapeptide-18.

Frequently Asked Questions (FAQs)

Q1: What is a counterion and why is it present with my this compound sample?

A1: Peptides are often synthesized using solid-phase peptide synthesis (SPPS), which involves the use of strong acids like trifluoroacetic acid (TFA) for cleavage from the resin and during purification by high-performance liquid chromatography (HPLC).[1] Consequently, the final lyophilized peptide is often isolated as a salt, with the positively charged amino acid residues electrostatically associated with negatively charged counterions, most commonly TFA (CF₃COO⁻).[2][3] The presence of these counterions is a standard outcome of the synthesis and purification process.

Q2: Can the type of counterion affect the biological activity of this compound?

A2: Yes, the counterion can significantly influence the biological activity of peptides.[1][2] While specific data on this compound is limited in public literature, general principles suggest that counterions can affect the peptide's secondary structure, solubility, and stability, all of which can modulate its biological efficacy.[1][2][4] For instance, some counterions can induce a more helical structure in peptides, which may alter their receptor-binding affinity.[2]

Q3: Are there any potential negative effects of the trifluoroacetate (B77799) (TFA) counterion in my experiments?

A3: TFA is a strong acid and, in some cellular assays, residual TFA has been reported to interfere with results by altering the pH of the medium or even exhibiting cellular toxicity at higher concentrations.[1][5] It has been shown to potentially inhibit cell proliferation in some instances.[5] For sensitive cell-based assays, it is crucial to consider the potential impact of the TFA counterion.

Q4: What are common alternative counterions to TFA for peptides like this compound?

A4: In pharmaceutical development, it is common to replace TFA with more biocompatible counterions. The most common alternatives are acetate (B1210297) (CH₃COO⁻) and hydrochloride (Cl⁻).[6][7] These are generally considered to have a better safety profile and are preferred for in-vivo studies and final drug formulations.[6]

Q5: How can I exchange the counterion of my this compound sample?

A5: Counterion exchange can be performed using techniques such as ion-exchange chromatography or repeated lyophilization from a solution containing the desired counterion (e.g., acetic acid or hydrochloric acid). This process involves dissolving the peptide in a dilute solution of the acid of the desired counterion and then lyophilizing, repeated several times to ensure complete exchange.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Possible Cause Troubleshooting Step Expected Outcome
TFA Interference 1. Calculate the final concentration of TFA in your assay medium. 2. Run a control experiment with the vehicle containing the same concentration of TFA to assess its effect on the cells. 3. If TFA toxicity is observed, consider exchanging the counterion to acetate or hydrochloride.Determine if TFA is the source of the reduced cell viability or activity. Switching to a more biocompatible counterion should restore the expected cellular response.
Peptide Aggregation 1. Analyze the peptide solution for signs of precipitation or aggregation. 2. Test different formulation buffers to improve solubility. The choice of counterion can influence aggregation kinetics.[8] 3. Use dynamic light scattering (DLS) to check for aggregates.A clear, aggregate-free peptide solution should provide more consistent results.
Incorrect Peptide Quantification 1. The presence of counterions and water can affect the accuracy of peptide quantification based on weight. 2. Perform amino acid analysis (AAA) for precise determination of the peptide concentration.Accurate quantification will ensure that the correct dose is being used in the assay, leading to more reliable results.
Issue 2: Poor solubility of this compound in aqueous buffers.
Possible Cause Troubleshooting Step Expected Outcome
Influence of Counterion The type of counterion can impact the solubility of the peptide.[1] If you are using a TFA salt, consider switching to an acetate or hydrochloride salt, which may have different solubility properties.Improved solubility of the peptide in the desired buffer system.
pH of the Solution The net charge of the peptide is pH-dependent. Adjust the pH of the buffer to be further from the isoelectric point (pI) of this compound to increase solubility.Enhanced solubility due to increased electrostatic repulsion between peptide molecules.
Buffer Composition Some buffer components can interact with the peptide and its counterion, leading to precipitation. Try alternative buffer systems (e.g., phosphate, citrate).Identification of a compatible buffer system that maintains peptide solubility.

Quantitative Data Summary

Table 1: Hypothetical Impact of Counterion on this compound Properties

Counterion Purity (HPLC) Solubility in PBS (mg/mL) In Vitro Activity (IC50, µM) *Cell Viability at 100 µM (%)
TFA >98%51585
Acetate >98%101098
Hydrochloride >98%12899

*In vitro activity measured as inhibition of neurotransmitter release in a relevant neuronal cell line.

Experimental Protocols

Protocol 1: Counterion Exchange from TFA to Acetate
  • Dissolution: Dissolve the this compound TFA salt in a 10% (v/v) aqueous solution of acetic acid.

  • Lyophilization: Freeze the solution and lyophilize until the peptide is a dry powder.

  • Repetition: Repeat the dissolution and lyophilization steps three to five times to ensure complete exchange of the TFA for the acetate counterion.

  • Verification: After the final lyophilization, the peptide is considered the acetate salt. The efficiency of the exchange can be verified using techniques like ion chromatography or NMR.

Protocol 2: Assessing the Impact of Counterions on In Vitro Activity
  • Prepare Stock Solutions: Prepare equimolar stock solutions of this compound with different counterions (e.g., TFA, acetate) in a suitable solvent (e.g., sterile water or DMSO).

  • Cell Culture: Culture a relevant cell line (e.g., a neuronal cell line) to an appropriate confluency.

  • Treatment: Treat the cells with a serial dilution of each this compound salt. Include a vehicle control and a positive control.

  • Activity Assay: After a suitable incubation period, perform an assay to measure the biological activity of this compound. For its known mechanism of action, this could be an assay that measures the release of a neurotransmitter like acetylcholine.[9][10]

  • Data Analysis: Calculate the IC50 value for each this compound salt to determine if the counterion affects its potency.

Visualizations

Signaling_Pathway cluster_neuron Presynaptic Neuron P18 This compound EnkR Enkephalin Receptor P18->EnkR Binds to G_protein Inhibitory G-protein EnkR->G_protein Activates Ca_channel Ca2+ Channel (Closed) G_protein->Ca_channel Inhibits Vesicle Acetylcholine Vesicle Ca_channel->Vesicle Prevents fusion Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Reduced ACh Release Muscle_Cell Muscle Cell Synaptic_Cleft->Muscle_Cell No Contraction

Caption: Proposed signaling pathway for this compound, leading to muscle relaxation.[11][12]

Experimental_Workflow start Start with This compound (TFA salt) exchange Counterion Exchange (e.g., to Acetate) start->exchange dissolve Dissolve in Assay Buffer exchange->dissolve quantify Quantify Peptide (Amino Acid Analysis) dissolve->quantify activity_assay In Vitro Activity Assay (e.g., Neuronal Cells) quantify->activity_assay data_analysis Compare IC50 Values activity_assay->data_analysis end Conclusion on Counterion Impact data_analysis->end

Caption: Experimental workflow for evaluating the impact of counterions on peptide activity.

Troubleshooting_Logic start Inconsistent Experimental Results check_solubility Is the peptide fully dissolved? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_tfa Could TFA be interfering? tfa_yes Possible check_tfa->tfa_yes Yes tfa_no Unlikely check_tfa->tfa_no No check_quantification Is the peptide concentration accurate? quant_yes Yes check_quantification->quant_yes Yes quant_no No check_quantification->quant_no No solubility_yes->check_tfa tfa_no->check_quantification

Caption: A logical decision tree for troubleshooting common issues with this compound.

References

Technical Support Center: Optimizing Storage and Handling of Lyophilized Pentapeptide-18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions, handling procedures, and troubleshooting for lyophilized Pentapeptide-18.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at temperatures of -20°C or, for extended periods, at -80°C.[1][2] Storing the peptide in a freezer is optimal for preserving its integrity over several months to years.[3][4]

Q2: Can I store lyophilized this compound at room temperature or in a refrigerator?

Lyophilized peptides are generally stable at room temperature for short periods, such as a few days to weeks, making them suitable for shipping at ambient temperatures.[3] For short-term storage of a few weeks, refrigeration at 4°C is acceptable.[3] However, for any duration longer than a few weeks, freezing at -20°C or -80°C is strongly recommended to prevent degradation.[3]

Q3: How should I protect lyophilized this compound from environmental factors?

It is crucial to protect the peptide from moisture, light, and oxygen.[2][5] Store the vial in a dark place or use an amber-colored vial to prevent photodegradation.[3] To minimize moisture absorption, which can significantly decrease long-term stability, it is advisable to store the vial in a desiccator.[4]

Q4: What is the proper procedure for opening a new vial of lyophilized this compound?

Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold peptide, which can compromise its stability.[5]

Q5: How long is this compound stable once it is reconstituted in a solution?

The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[4] When stored at 4°C, a peptide solution is typically stable for up to one to two weeks.[3] For longer-term storage of a reconstituted peptide, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C.[4][5] This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4]

Troubleshooting Guide

Issue 1: The lyophilized this compound powder is difficult to see or appears as a gel.

  • Cause: Short peptides like this compound can be highly hygroscopic. The small amount of powder may be distributed as a thin film on the vial's surface or may have absorbed moisture, giving it a gel-like appearance.[3]

  • Solution: This is often normal and does not necessarily indicate a problem with the peptide's quality.[3] Before opening, centrifuge the vial briefly to collect all the powder at the bottom. Proceed with the reconstitution protocol as planned.

Issue 2: this compound is not dissolving properly in an aqueous buffer.

  • Cause: The solubility of a peptide is determined by its amino acid composition and net charge.[6] If the pH of the buffer is close to the peptide's isoelectric point (pI), its solubility will be at its minimum.

  • Solution:

    • Check the Peptide's Properties: this compound has a net positive charge at neutral pH.

    • Adjust pH: For basic peptides, using a slightly acidic solution can improve solubility. Try dissolving the peptide in a small amount of 10% acetic acid and then dilute it with your buffer.[6]

    • Use Organic Solvents: If the peptide is still insoluble, it may have hydrophobic characteristics. In such cases, dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF, and then slowly add the aqueous buffer to the desired concentration.[6]

    • Sonication: Brief sonication can help to break up aggregates and aid in dissolution.

Issue 3: I am observing a loss of bioactivity in my experiments.

  • Cause: Loss of bioactivity can be due to improper storage, handling, or degradation of the peptide. Repeated freeze-thaw cycles, exposure to high temperatures, moisture, or oxidation can all contribute to this issue.[4][5]

  • Solution:

    • Review Storage and Handling: Ensure that the lyophilized peptide has been stored at the correct temperature and protected from light and moisture. Confirm that reconstituted aliquots have not been subjected to multiple freeze-thaw cycles.[4]

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments whenever possible.

    • Perform a Stability Check: If you suspect degradation, you can perform a stability analysis using a technique like HPLC to check for the presence of degradation products.

Data Presentation

Table 1: Illustrative Example of Lyophilized Peptide Stability Over 12 Months

Storage TemperaturePurity after 3 monthsPurity after 6 monthsPurity after 12 months
-80°C >99%>99%>99%
-20°C >98%>97%>95%
4°C ~95%~90%<85%
25°C (Room Temp) <90%<80%Significantly degraded

Note: This data is for illustrative purposes only and represents the typical stability profile of a lyophilized peptide. Actual stability will vary depending on the specific amino acid sequence and purity of this compound.

Experimental Protocols

Protocol 1: Stability Assessment of Lyophilized this compound by RP-HPLC

This protocol outlines a method to assess the stability of lyophilized this compound over time under various storage conditions.

Materials:

  • Lyophilized this compound

  • Temperature and humidity-controlled storage chambers

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reconstitution solvent (e.g., HPLC-grade water)

Methodology:

  • Sample Preparation: Aliquot lyophilized this compound into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, 25°C).

  • Storage: Place the vials in their respective temperature-controlled environments.

  • Time Points: At designated time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition.

  • Reconstitution: Allow the vial to warm to room temperature in a desiccator. Reconstitute the peptide in a known volume of reconstitution solvent to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a standard volume (e.g., 20 µL) of the reconstituted peptide solution.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 220 nm.

  • Data Analysis: Integrate the peak areas from the chromatograms. The purity of this compound is calculated as the area of the main peptide peak as a percentage of the total area of all peaks. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.

Protocol 2: In Vitro Bioactivity Assay of this compound (Acetylcholine Release Inhibition)

This protocol is adapted from methods used to measure acetylcholine (B1216132) release from neuronal cells and can be used to assess the bioactivity of this compound.[7][8][9]

Materials:

  • Human neuroblastoma cell line (e.g., LA-N-2)[7][9]

  • Cell culture medium (e.g., DMEM/Ham's F-12 with 10% FBS)[7]

  • Assay medium (e.g., DMEM/Ham's F-12 without choline (B1196258) chloride, with 2% FBS)[7]

  • This compound stock solution

  • High-potassium stimulation buffer (to induce depolarization and acetylcholine release)

  • Acetylcholine assay kit (e.g., colorimetric or fluorometric)

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Seed the neuroblastoma cells in a 96-well plate and culture until they reach approximately 80-90% confluency.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in the assay medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Remove the culture medium from the cells and wash gently with assay medium.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (assay medium without the peptide).

    • Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Stimulation of Acetylcholine Release:

    • Remove the peptide-containing medium.

    • Add the high-potassium stimulation buffer to all wells to induce acetylcholine release.

    • Incubate for a short period (e.g., 5-10 minutes).

  • Sample Collection: Collect the supernatant (which contains the released acetylcholine) from each well.

  • Quantification of Acetylcholine: Measure the acetylcholine concentration in the collected supernatants using a suitable acetylcholine assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of acetylcholine release inhibition for each concentration of this compound compared to the vehicle control.

    • Plot a dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition of acetylcholine release).

Visualizations

Signaling Pathway Diagrams

Pentapeptide18_Mechanism cluster_presynaptic Presynaptic Neuron cluster_inhibition cluster_postsynaptic Postsynaptic Muscle Cell Action_Potential Action Potential Arrives Ca_Channel Voltage-Gated Ca²⁺ Channel Action_Potential->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & ACh Release Ca_Influx->Vesicle_Fusion ACh Acetylcholine (ACh) Vesicle_Fusion->ACh ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Pentapeptide18 This compound Enkephalin_Receptor Enkephalin Receptor Pentapeptide18->Enkephalin_Receptor Binds Enkephalin_Receptor->Ca_Channel Inhibits Muscle_Contraction Muscle Contraction ACh_Receptor->Muscle_Contraction

Caption: Mechanism of Action of this compound in Inhibiting Muscle Contraction.

Pentapeptide18_Melanin_Pathway cluster_melanocyte Melanocyte Pentapeptide18_D_Tyr This compound (with D-Tyrosine) Tyrosinase Tyrosinase Activity Pentapeptide18_D_Tyr->Tyrosinase Inhibits Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis Catalyzes Tyrosine Tyrosine Tyrosine->Melanin_Synthesis Substrate

Caption: Potential Influence of a Modified this compound on Melanin Synthesis.

Experimental Workflow Diagram

Stability_Workflow cluster_timepoint At Each Time Point (0, 1, 3, 6, 12 mo) start Start: Lyophilized This compound aliquot Aliquot into Vials for Each Storage Condition start->aliquot storage Store at Varied Temperatures (-80°C, -20°C, 4°C, 25°C) aliquot->storage remove_vial Remove One Vial from Each Condition storage->remove_vial equilibrate Equilibrate to Room Temp in Desiccator remove_vial->equilibrate reconstitute Reconstitute in Solvent (e.g., 1 mg/mL) equilibrate->reconstitute hplc_analysis Analyze via RP-HPLC reconstitute->hplc_analysis data_analysis Calculate Purity and Identify Degradation Products hplc_analysis->data_analysis end End: Stability Profile Determined data_analysis->end

References

Technical Support Center: Scaling Up Pentapeptide-18 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up the production of Pentapeptide-18.

Troubleshooting Guide

This guide is designed to help you navigate and resolve specific issues that may arise during the synthesis, purification, and handling of this compound on a larger scale.

Synthesis Phase

Question: We are experiencing a lower than expected yield during the scale-up of our Solid-Phase Peptide Synthesis (SPPS) for this compound. What are the potential causes and how can we troubleshoot this?

Answer: Low yield during SPPS scale-up is a common challenge that can stem from several factors. Here’s a systematic approach to identifying and resolving the issue:

  • Incomplete Reactions (Coupling/Deprotection): At a larger scale, reaction kinetics can be different. Insufficient mixing or reaction time can lead to incomplete coupling of amino acids or incomplete removal of protecting groups.

    • Solution: Increase mixing efficiency and extend reaction times. Monitor the completion of each step using a qualitative test like the ninhydrin (B49086) (Kaiser) test before proceeding to the next step.

  • Resin-Related Issues: The choice of resin and its handling are critical.

    • Solution: Ensure the resin has the appropriate substitution level for your target scale. Check for resin swelling, as inadequate swelling can limit the accessibility of reactive sites. Ensure even distribution of the resin in the reaction vessel to avoid clumping.[1]

  • Reagent Stoichiometry: The molar excess of amino acids and coupling reagents may need to be optimized for larger scales.

    • Solution: While a 3-5 fold excess is common in lab-scale synthesis, this may become inefficient and costly at a larger scale. A careful optimization study to determine the minimal necessary excess without compromising yield is recommended.

Experimental Protocol: Monitoring Coupling Efficiency with the Kaiser Test

  • Sample Preparation: After the coupling step, withdraw a small sample of the resin (a few beads).

  • Washing: Thoroughly wash the resin beads with dichloromethane (B109758) (DCM) and then with methanol (B129727) to remove any residual reagents.

  • Reagent Preparation:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 100 mL of pyridine.

  • Test Execution:

    • Add 2-3 drops of each reagent to the resin sample.

    • Heat the sample at 100°C for 5 minutes.

  • Result Interpretation:

    • Blue beads: Indicate the presence of free primary amines, signifying an incomplete coupling reaction.

    • Yellow/Colorless beads: Indicate the absence of free primary amines, signifying a complete coupling reaction.

Question: During the purification of scaled-up this compound, we are observing multiple impurity peaks on our HPLC chromatogram. How can we identify and minimize these impurities?

Answer: The presence of impurities is a significant challenge in peptide synthesis, often magnified during scale-up.[2] Common impurities include truncated sequences (shorter peptides), deletion sequences (missing an amino acid), and side-chain modifications.

  • Identification: Use a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the nature of these impurities.[3][4][5] Comparing the molecular weights of the impurity peaks with the expected product will help determine if they are truncated or modified sequences.

  • Minimization Strategies:

    • Capping: To minimize truncated sequences, introduce a capping step after each coupling reaction. This involves acetylating any unreacted free amines with acetic anhydride (B1165640), preventing them from reacting in subsequent steps.

    • Optimized Coupling: Ensure complete coupling at each step to prevent deletion sequences. As mentioned previously, monitor reactions using the Kaiser test.

    • Protecting Group Strategy: Review your protecting group strategy. Incomplete deprotection or premature cleavage of side-chain protecting groups can lead to modifications. Ensure the appropriate protecting groups are used for each amino acid and that the cleavage conditions are optimized.

Table 1: Common Impurities in this compound Synthesis and Mitigation Strategies

Impurity TypeCauseIdentification MethodMitigation Strategy
Truncated SequencesIncomplete coupling reactionHPLC-MS (Lower MW peaks)Implement a capping step with acetic anhydride after each coupling.
Deletion SequencesIncomplete coupling followed by successful subsequent couplingsHPLC-MS (Specific MW difference)Optimize coupling conditions (time, reagents); monitor with Kaiser test.
Side-Chain ModificationsPremature removal or side reactions of protecting groupsHPLC-MS (Higher or altered MW peaks)Use orthogonal protecting groups; optimize deprotection conditions.
RacemizationEpimerization of amino acids during activationChiral HPLC, Amino Acid AnalysisUse racemization-suppressing coupling reagents (e.g., HOBt/HBTU).
Purification and Handling

Question: We are facing challenges with the solubility and aggregation of this compound during purification and formulation at high concentrations. What can be done to address this?

Answer: Solubility and aggregation are common hurdles when working with peptides at the high concentrations required for large-scale production and formulation.[6][7][8]

  • Solubility Issues:

    • pH Adjustment: The solubility of peptides is highly dependent on pH. Conduct a pH-solubility profile study to determine the optimal pH at which this compound is most soluble. Often, moving the pH away from the isoelectric point (pI) of the peptide increases its net charge and, consequently, its solubility.

    • Solvent System: For purification, optimizing the mobile phase in RP-HPLC is crucial. While acetonitrile (B52724) (ACN) is common, exploring other organic modifiers or using additives like isopropanol (B130326) might improve solubility.

  • Aggregation: Peptide aggregation can be reversible or irreversible and can be triggered by factors like concentration, temperature, pH, and agitation.[6][9]

    • Excipients: In the final formulation, consider the use of excipients like sugars (e.g., mannitol, sucrose) or non-ionic surfactants (e.g., polysorbate 80) to prevent aggregation.[10]

    • Temperature Control: Maintain low temperatures during purification and storage to minimize aggregation kinetics.

    • Concentration Management: During purification, it might be necessary to work with slightly lower concentrations and pool more fractions to avoid on-column precipitation or aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable synthesis strategy for scaling up this compound production: Solid-Phase (SPPS) or Liquid-Phase (LPPS)?

A1: For a relatively short peptide like this compound, Solid-Phase Peptide Synthesis (SPPS) is generally the preferred method for scaling up.[11][12][13] SPPS is more easily automated, which is a significant advantage for large-scale production.[11] The purification process is also simpler as excess reagents and by-products can be washed away after each step while the peptide remains attached to the solid support.[14] Liquid-phase synthesis can be more labor-intensive and often results in lower yields for longer peptides due to the need for purification after each step.[15]

Table 2: Comparison of SPPS and LPPS for this compound Scale-Up

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Scalability Well-suited for milligram to kilogram scale.Better for very large scale of simple, short peptides.[14]
Automation Highly automatable, leading to higher throughput.[12][13]Less compatible with automation.[14]
Purification Simplified purification of intermediates.[12][14]Requires complex purification after each step.[14][15]
Yield Generally higher for short to medium peptides.[11]Can be lower due to losses during intermediate purifications.[15]
Cost Can be more cost-effective for peptides under ~30 amino acids due to automation and simpler purification.[12]May be more expensive due to larger solvent volumes and labor-intensive processes.[11]

Q2: What are the critical quality control (QC) tests that should be performed on the final this compound product?

A2: A comprehensive set of QC tests is essential to ensure the identity, purity, and safety of the final peptide product. Key analytical techniques include:

  • Appearance: Visual inspection of the lyophilized powder for color and form.

  • Identity: Confirmation of the correct peptide sequence and molecular weight, typically using High-Resolution Mass Spectrometry (HR-MS).[3]

  • Purity: Quantifying the percentage of the desired peptide relative to any impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][16]

  • Peptide Content: Determining the net peptide content, often through Amino Acid Analysis (AAA) or nitrogen analysis.[3][16]

  • Residual Solvents: Quantifying any remaining solvents from the synthesis and purification process using Gas Chromatography (GC).

  • Bioburden and Endotoxin: Testing for microbial contamination and endotoxins, which is critical for peptides intended for pharmaceutical or cosmetic use.[3]

Q3: How can we ensure process reproducibility when moving from a pilot scale to a large-scale manufacturing environment?

A3: Ensuring reproducibility is a major challenge during scale-up.[17] Key strategies include:

  • Process Parameter Control: Tightly control critical process parameters such as temperature, mixing speed, and reaction times. The impact of these parameters can change significantly with scale.[1]

  • Quality by Design (QbD): Implement a QbD approach to systematically understand how process variables affect the final product quality.[17]

  • Raw Material Consistency: Ensure the quality and consistency of all raw materials, including amino acids, solvents, and resins, as variability can impact the final product.[2]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every step of the manufacturing process.

  • Equipment Qualification: Ensure that the large-scale equipment is properly qualified and can replicate the conditions of the pilot scale.

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & QC Resin_Prep Resin Swelling & Preparation Coupling_1 1. First Amino Acid Coupling Resin_Prep->Coupling_1 Deprotection_1 Fmoc Deprotection Coupling_1->Deprotection_1 Coupling_2 2. Second Amino Acid Coupling Deprotection_1->Coupling_2 Deprotection_2 Fmoc Deprotection Coupling_2->Deprotection_2 Coupling_n n. Final Amino Acid Coupling Deprotection_2->Coupling_n ...Repeat Cycles... Final_Deprotection Final Deprotection Coupling_n->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Lyophilization_Crude Crude Lyophilization Precipitation->Lyophilization_Crude Purification RP-HPLC Purification Lyophilization_Crude->Purification Fraction_Analysis Fraction Analysis (HPLC/MS) Purification->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization_Final Final Lyophilization Pooling->Lyophilization_Final QC Final Quality Control Lyophilization_Final->QC troubleshooting_synthesis Start Low Yield or High Impurity? Check_Coupling Perform Kaiser Test after Coupling Start->Check_Coupling Kaiser_Result Test Result? Check_Coupling->Kaiser_Result Positive Positive (Blue Beads) Incomplete Coupling Kaiser_Result->Positive Positive Negative Negative (Clear) Coupling is Complete Kaiser_Result->Negative Negative Increase_Time Increase coupling time and/or reagent excess. Re-run coupling. Positive->Increase_Time Proceed Proceed to Deprotection Negative->Proceed Increase_Time->Check_Coupling Check_Impurities Analyze crude product with HPLC-MS Proceed->Check_Impurities Impurity_Type Impurity Profile? Check_Impurities->Impurity_Type Truncated Truncated Sequences Detected Impurity_Type->Truncated Truncated Other Other Impurities Impurity_Type->Other Other Add_Capping Implement Acetic Anhydride Capping Step Truncated->Add_Capping Optimize_Cleavage Optimize cleavage cocktail and deprotection conditions Other->Optimize_Cleavage purification_pathway Crude_Peptide Lyophilized Crude this compound Solubilization Solubilization in Aqueous Buffer (e.g., 0.1% TFA) Crude_Peptide->Solubilization Injection Injection onto Preparative RP-HPLC Column (e.g., C18) Solubilization->Injection Gradient_Elution Gradient Elution (Water/ACN with 0.1% TFA) Injection->Gradient_Elution Fraction_Collection Automated Fraction Collection Gradient_Elution->Fraction_Collection Analysis Analytical HPLC/MS of Fractions Fraction_Collection->Analysis Pooling Pooling of Fractions with >98% Purity Analysis->Pooling Solvent_Removal Removal of Organic Solvent (Rotary Evaporation) Pooling->Solvent_Removal Final_Lyophilization Final Lyophilization Solvent_Removal->Final_Lyophilization Final_Product Pure this compound Powder Final_Lyophilization->Final_Product

References

Validation & Comparative

A Comparative Study of Pentapeptide-18 and Acetyl Hexapeptide-8: Mechanisms and Efficacy in Wrinkle Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective, topically applied agents that can mitigate the visible signs of aging is a continuous endeavor. Among the most promising candidates in the cosmetic and dermatological fields are neuropeptides that modulate neurotransmitter release at the neuromuscular junction, thereby reducing the muscle contractions that lead to expression wrinkles. This guide provides a detailed comparative analysis of two such leading peptides: Pentapeptide-18 (Leuphasyl®) and Acetyl Hexapeptide-8 (Argireline®).

This document delves into their distinct mechanisms of action, presents a compilation of experimental data on their efficacy, and outlines the methodologies employed in key studies. The information is intended to serve as a valuable resource for those engaged in the research and development of next-generation anti-aging formulations.

Mechanisms of Action: A Tale of Two Pathways to Muscle Relaxation

Both this compound and Acetyl Hexapeptide-8 ultimately achieve their anti-wrinkle effects by inhibiting the release of acetylcholine (B1216132) (ACh), the primary neurotransmitter responsible for muscle contraction. However, they accomplish this through distinct molecular pathways.

This compound: Modulating Neuronal Excitability via Enkephalin Receptors

This compound is a synthetic peptide that mimics the action of enkephalins, which are endogenous opioid peptides.[1] Its mechanism involves binding to enkephalin receptors on the surface of nerve cells.[2][3] This binding initiates an intracellular cascade that leads to a decrease in the neuron's excitability.[1] Specifically, it is understood to modulate calcium (Ca2+) channels, reducing the influx of calcium ions into the presynaptic terminal.[1] Since calcium influx is a critical step for the fusion of synaptic vesicles with the neuronal membrane and the subsequent release of acetylcholine, this compound effectively "turns down" the signal for muscle contraction.[1][4] This leads to a relaxation of the facial muscles and a reduction in the appearance of expression lines.[1]

Acetyl Hexapeptide-8: Competitive Inhibition of the SNARE Complex

Acetyl Hexapeptide-8, a synthetic peptide composed of six amino acids, functions by a different, yet complementary, mechanism.[5][6] It is a structural mimic of the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[5][7] The SNARE complex is essential for the docking and fusion of acetylcholine-containing vesicles with the presynaptic membrane.[5][8] Acetyl Hexapeptide-8 competes with the natural SNAP-25 protein for a position within this complex.[5] This competition destabilizes the SNARE complex, making it less efficient at mediating vesicle fusion and, consequently, reducing the release of acetylcholine into the synaptic cleft.[5][7] The result is an attenuation of muscle contraction and a visible smoothing of expression wrinkles.[5][6]

Signaling Pathway of this compound

P18 This compound EnkR Enkephalin Receptor P18->EnkR G_protein Inhibitory G-protein EnkR->G_protein Ca_channel Calcium Channel (Closed) G_protein->Ca_channel  Inhibits Neuron_excitability Decreased Neuronal Excitability Ca_channel->Neuron_excitability ACh_release Reduced Acetylcholine Release Neuron_excitability->ACh_release Muscle_relaxation Muscle Relaxation ACh_release->Muscle_relaxation

Caption: this compound signaling pathway leading to muscle relaxation.

Signaling Pathway of Acetyl Hexapeptide-8

AH8 Acetyl Hexapeptide-8 SNAP25 SNAP-25 AH8->SNAP25  Competes with SNARE SNARE Complex (Destabilized) SNAP25->SNARE Vesicle_fusion Inhibited Vesicle Fusion SNARE->Vesicle_fusion ACh_release Reduced Acetylcholine Release Vesicle_fusion->ACh_release Muscle_relaxation Muscle Relaxation ACh_release->Muscle_relaxation

Caption: Acetyl Hexapeptide-8 mechanism of action via SNARE complex destabilization.

Comparative Efficacy: Quantitative Data from In Vitro and In Vivo Studies

The efficacy of this compound and Acetyl Hexapeptide-8, both individually and in combination, has been evaluated in various studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy Data

PeptideAssayConcentrationResult
This compoundGlutamate (B1630785) Release InhibitionNot Specified~11% reduction in glutamate release after two months of experimentation.[9]
Acetyl Hexapeptide-8Catecholamine Release Inhibition100 µM30% inhibition of total catecholamine exocytosis.
Acetyl Hexapeptide-8SNARE Complex Formation1 mM and 2 mMDose-dependent prevention of SNARE complex formation, with complete abrogation at 2 mM.

Table 2: In Vivo Wrinkle Reduction Efficacy (28-Day Study)

TreatmentConcentrationMean Wrinkle ReductionMaximum Wrinkle Reduction
This compound (Leuphasyl®)5% (of a 0.05% peptide solution)11.64%Not Specified
Acetyl Hexapeptide-8 (Argireline®)5% (of a 0.05% peptide solution)16.26%31.80%
This compound + Acetyl Hexapeptide-85% of each (of 0.05% peptide solutions)24.62%46.53%

Data sourced from a study conducted by Lipotec, the manufacturer of both peptides.[5]

These data suggest that while both peptides are effective in reducing the appearance of wrinkles, Acetyl Hexapeptide-8 may have a slightly greater individual effect. Importantly, their combination demonstrates a synergistic or additive effect, resulting in a more pronounced reduction in wrinkle depth.[5]

Experimental Protocols: Methodologies for Key Assays

To ensure the reproducibility and validation of the presented data, this section outlines the general protocols for the key experiments cited.

In Vitro Muscle Contraction Assay

This assay is designed to directly measure the ability of a peptide to inhibit muscle cell contraction.

Objective: To quantify the reduction in muscle cell contraction frequency upon exposure to test peptides.

General Protocol:

  • Cell Culture: Co-culture of neuronal cells and muscle cells (e.g., C2C12 myotubes) is established to form functional neuromuscular junctions.

  • Peptide Application: The cultured cells are treated with varying concentrations of the test peptides (this compound or Acetyl Hexapeptide-8) or a vehicle control.

  • Stimulation: Muscle contraction can be spontaneous or induced through electrical pulse stimulation (EPS) or chemical stimulation (e.g., with acetylcholine).

  • Data Acquisition: The contractions of the muscle cells are recorded using video microscopy.

  • Analysis: Image analysis software is used to quantify the number and amplitude of contractions over a defined period. The percentage reduction in contraction frequency and/or amplitude in the peptide-treated groups is then calculated relative to the control group.

Experimental Workflow for In Vitro Muscle Contraction Assay

Start Start Cell_Culture Co-culture of Neurons and Muscle Cells Start->Cell_Culture Peptide_Treatment Apply Test Peptides (or Vehicle Control) Cell_Culture->Peptide_Treatment Stimulation Induce Muscle Contraction (Electrical or Chemical) Peptide_Treatment->Stimulation Recording Record Contractions (Video Microscopy) Stimulation->Recording Analysis Quantify Contractions (Image Analysis Software) Recording->Analysis End End Analysis->End

Caption: Workflow for assessing in vitro muscle contraction inhibition.

In Vivo Skin Topography Analysis (Profilometry)

This non-invasive technique is used to quantify changes in the skin's surface, such as wrinkle depth and skin roughness, over time.

Objective: To measure the in vivo efficacy of topical peptide formulations in reducing the appearance of wrinkles.

General Protocol:

  • Subject Recruitment: A panel of volunteers with visible facial wrinkles is recruited.

  • Baseline Measurement: At the beginning of the study, the topography of the target wrinkle area (e.g., crow's feet) is measured using a profilometry device. This involves creating a silicone replica of the skin surface or using non-contact optical methods like fringe projection.

  • Product Application: Subjects are provided with the test formulation (containing this compound, Acetyl Hexapeptide-8, or their combination) and a placebo. They are instructed to apply the products to designated areas of their face over a specified period (e.g., 28 days).

  • Follow-up Measurements: At predefined time points, the profilometry measurements are repeated under the same conditions as the baseline.

  • Data Analysis: The collected data is analyzed to determine various parameters, such as the average and maximum wrinkle depth, wrinkle volume, and skin roughness. The percentage change in these parameters from baseline is calculated for both the active and placebo groups to determine the efficacy of the treatment.

Workflow for In Vivo Wrinkle Reduction Assessment

Start Start Recruitment Recruit Volunteers Start->Recruitment Baseline Baseline Wrinkle Measurement (Profilometry) Recruitment->Baseline Application Product Application (Active vs. Placebo) Baseline->Application FollowUp Follow-up Measurements Application->FollowUp Analysis Data Analysis and Comparison FollowUp->Analysis End End Analysis->End

Caption: Clinical trial workflow for evaluating anti-wrinkle efficacy.

Conclusion

This compound and Acetyl Hexapeptide-8 are both potent neuropeptides that offer a non-invasive approach to reducing the appearance of expression wrinkles. While they share the common goal of inhibiting acetylcholine release, their distinct mechanisms of action provide a rationale for their combined use to achieve a synergistic effect. The quantitative data from both in vitro and in vivo studies support their efficacy, with their combination demonstrating a superior anti-wrinkle effect compared to individual applications. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of formulations incorporating these and other "botox-like" peptides. For researchers and drug development professionals, a thorough understanding of these peptides' comparative performance and the methodologies to assess them is crucial for advancing the field of anti-aging skincare.

References

The Synergistic Efficacy of Pentapeptide-18 and Argireline in the Attenuation of Expression Wrinkles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective, non-invasive alternatives to botulinum toxin for the management of expression wrinkles has led to significant advancements in peptide-based cosmeceuticals. Among the most promising are Pentapeptide-18 and Acetyl Hexapeptide-8 (Argireline), which have demonstrated a synergistic relationship in reducing muscle contractions responsible for dynamic facial lines. This guide provides an objective comparison of their individual and combined performance, supported by experimental data, detailed protocols, and pathway visualizations.

Mechanism of Action: A Two-Pronged Approach to Muscle Relaxation

Expression wrinkles are the direct result of repeated muscle contractions. The release of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction is the critical trigger for these contractions. Both this compound and Argireline disrupt this process, but through distinct and complementary mechanisms.

Argireline (Acetyl Hexapeptide-8) acts as a competitive inhibitor within the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex.[1] Structurally, Argireline is a mimic of the N-terminal end of the SNAP-25 protein.[2] By competing with SNAP-25 for a position in the SNARE complex, Argireline destabilizes its formation.[1][3] This destabilization hinders the fusion of vesicles containing acetylcholine with the neuronal membrane, thereby inhibiting the release of this neurotransmitter and leading to muscle relaxation.[3]

This compound (Leuphasyl) , on the other hand, mimics the action of natural enkephalins, which are neuropeptides that modulate neuromuscular communication.[4][5] It functions by binding to enkephalin receptors on the neuron, which leads to the closure of calcium (Ca²⁺) channels.[4] The influx of calcium is an essential step for acetylcholine vesicle fusion. By reducing calcium influx, this compound diminishes the release of acetylcholine, resulting in a decrease in muscle excitability and contraction.[5]

Synergistic Interaction : The combination of this compound and Argireline, commercially known as Argirelox™, provides a more potent anti-wrinkle effect than either peptide alone.[4][6] This synergy arises from their dual-action mechanism, which targets two different stages of the pre-synaptic pathway for muscle contraction. Argireline directly interferes with the mechanical fusion machinery (SNARE complex), while this compound modulates the initial signaling cascade (calcium influx). This comprehensive inhibition leads to a more significant reduction in muscle contraction and, consequently, a greater smoothing of expression lines.[4][7]

Synergistic Mechanism of this compound and Argireline cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber Ca_channel Voltage-Gated Ca²⁺ Channel Vesicle Vesicle with Acetylcholine (ACh) Ca_channel->Vesicle Triggers Fusion Enk_receptor Enkephalin Receptor Enk_receptor->Ca_channel Inhibits SNARE SNARE Complex (Syntaxin, SNAP-25, VAMP) SNARE->Vesicle Mediates Fusion ACh_released Vesicle->ACh_released Release (Exocytosis) Ca_ion P18 This compound (Leuphasyl) P18->Enk_receptor Binds & Mimics Enkephalin Arg Argireline Arg->SNARE Competes with SNAP-25 & Destabilizes Muscle_receptor ACh Receptor ACh_released->Muscle_receptor Binds Contraction Muscle Contraction Muscle_receptor->Contraction Stimulates

Caption: Dual-inhibition pathway of this compound and Argireline.

Quantitative Data Presentation

The following table summarizes the anti-wrinkle efficacy of this compound, Argireline, and their combination from various in-vivo studies.

TreatmentConcentrationDurationEfficacy MetricResult
Argireline in O/W Emulsion10%30 daysWrinkle Depth ReductionUp to 30%[5][8][9]
Argireline (in Chinese subjects)Not specified4 weeksTotal Anti-Wrinkle Efficacy48.9%[10]
This compound (Leuphasyl)5%28 daysWrinkle Reduction (Average)11%[6]
This compound + Argireline5% + 5%28 daysWrinkle Reduction (Average)25%[6]
This compound + Argireline5% + 5%28 daysWrinkle Reduction (Maximum)Up to 47%[6]
Argireline + Leuphasyl CombinationNot specified28 daysWrinkle ReductionUp to 47%[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assessing the anti-wrinkle efficacy of topical peptides.

In-Vivo Efficacy Assessment of Anti-Wrinkle Peptides
  • Subject Recruitment:

    • A cohort of healthy female volunteers (e.g., n=10-60) aged 35-60 with mild to moderate periorbital wrinkles is selected.[8][10]

    • Exclusion criteria include other cosmetic procedures within the last 6 months and known allergies to cosmetic ingredients.

  • Study Design:

    • A randomized, double-blind, placebo-controlled study is conducted.[10]

    • Subjects are randomly assigned to receive a formulation containing the active peptide(s) (e.g., 10% Argireline, or a combination of 5% this compound and 5% Argireline) or a placebo vehicle (the same formulation without the peptides).

    • For split-face studies, one side of the face receives the active formulation while the contralateral side receives the placebo.[9]

  • Application Protocol:

    • Subjects apply the assigned formulation twice daily (morning and evening) to the target area (e.g., periorbital region) for a specified period (e.g., 28 or 30 days).[6][9]

  • Efficacy Measurement:

    • Baseline and Follow-up: Measurements are taken at baseline (Day 0) and at predefined intervals (e.g., Day 15, Day 30).[9]

    • Skin Topography Analysis:

      • Silicone replicas (imprints) of the skin surface in the target area are made.[8][9]

      • These replicas are then analyzed using techniques like confocal laser scanning microscopy or a specialized wrinkle-analysis apparatus.[8][9]

      • Parameters such as wrinkle depth, volume, and skin roughness are quantified.[10]

  • Data Analysis:

    • The percentage change in wrinkle parameters from baseline is calculated for both the active and placebo groups.

    • Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed differences between the treatment and placebo groups.

Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 28 Days) cluster_analysis Efficacy Analysis Recruitment Subject Recruitment (Healthy volunteers with wrinkles) Randomization Randomization (Active vs. Placebo Groups) Recruitment->Randomization Baseline Baseline Measurement (Day 0) (Silicone Replicas, Imaging) Randomization->Baseline Application Twice Daily Topical Application (Active or Placebo Formulation) Baseline->Application Start Treatment FollowUp Follow-up Measurement (e.g., Day 28) Application->FollowUp End Treatment Analysis Skin Topography Analysis (Confocal Microscopy on Replicas) FollowUp->Analysis Stats Statistical Analysis (% Wrinkle Reduction) Analysis->Stats

Caption: In-vivo workflow for anti-wrinkle peptide efficacy testing.

Conclusion

The combination of this compound and Argireline presents a compelling, multi-faceted approach to mitigating expression wrinkles. By targeting distinct, yet complementary, pathways in the process of neurotransmitter release, their synergistic action results in a significantly greater reduction in wrinkle depth and appearance compared to their individual applications. The robust quantitative data, supported by clear experimental protocols, underscores the potential of this peptide combination as a cornerstone for developing advanced, non-invasive anti-aging formulations. For drug development professionals, the dual-target mechanism offers a promising model for creating next-generation topical treatments for the management of dynamic facial lines.

References

The Anti-Wrinkle Efficacy of Pentapeptide-18: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-wrinkle efficacy of Pentapeptide-18 (commercially known as Leuphasyl) against other leading neuro-peptides. Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical and in-vitro data, details experimental methodologies, and visualizes key biological pathways and workflows.

Introduction

This compound is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its potential to reduce the appearance of expression wrinkles. Its mechanism of action is inspired by the body's natural pain-relieving peptides, enkephalins, which modulate the release of neurotransmitters that cause muscle contraction. By reducing the intensity of facial muscle contractions, this compound can soften the appearance of dynamic wrinkles, such as those on the forehead and around the eyes. This guide provides an objective comparison of this compound with other popular anti-wrinkle peptides, supported by experimental data.

Mechanism of Action: Modulating Neurotransmitter Release

This compound functions by mimicking the action of enkephalins. It binds to enkephalin receptors on the surface of nerve cells, which in turn influences the release of the neurotransmitter acetylcholine (B1216132) (ACh) at the neuromuscular junction. A reduced release of acetylcholine leads to a decrease in the intensity of muscle contractions, thereby relaxing the facial muscles and reducing the depth of expression wrinkles. This mechanism is distinct from but complementary to that of other neuro-peptides like Argireline, which interferes with the SNARE complex required for acetylcholine release.

This compound Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Nerve Impulse Nerve Impulse Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Ca2+ Channel 1. Activates Vesicle ACh Vesicle Ca2+ Channel->Vesicle 2. Ca2+ influx triggers vesicle fusion ACh Vesicle->ACh 3. ACh Release Enkephalin Receptor Enkephalin Receptor Enkephalin Receptor->Ca2+ Channel Inhibits Ca2+ influx This compound This compound This compound->Enkephalin Receptor Binds ACh Receptor Acetylcholine Receptor ACh->ACh Receptor 4. Binds Muscle Contraction Muscle Contraction ACh Receptor->Muscle Contraction 5. Initiates

Figure 1: this compound signaling pathway.

Comparative Efficacy Data

The following table summarizes the anti-wrinkle efficacy of this compound and its alternatives based on available clinical and manufacturer-provided data.

Peptide (Commercial Name)ConcentrationDuration of StudyFacial AreaReported Wrinkle ReductionCitation(s)
This compound (Leuphasyl) 2%60 daysForehead34.7% reduction in wrinkle depth
2%60 daysPeriorbital28.4% reduction in wrinkle depth
5%28 daysPeriorbital11.64% reduction in wrinkle depth
Acetyl Hexapeptide-8 (Argireline) 10%30 daysN/A30% reduction in wrinkle depth
N/A4 weeksPeriorbital48.9% total anti-wrinkle efficacy
This compound + Acetyl Hexapeptide-8 5% + 5%28 daysPeriorbital24.62% average reduction in wrinkle depth (up to 46.53%)
Acetyl Octapeptide-3 (SNAP-8) N/A28 daysN/AUp to 38% reduction in wrinkle depth
10%28 daysPeriorbitalUp to 63.13% reduction in wrinkle severity
Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN-Ake) 4%28 daysForeheadUp to 52% reduction in wrinkles
Pentapeptide-3 (Vialox) N/A28 daysN/A49% decrease in wrinkle size, 47% decrease in skin roughness

Experimental Protocols

Detailed experimental protocols are often proprietary and not fully disclosed in publicly available literature. However, based on the reviewed studies, the following outlines the general methodologies employed.

In-Vivo Efficacy Assessment of Anti-Wrinkle Peptides

In-Vivo Efficacy Workflow Subject Recruitment 1. Subject Recruitment (e.g., n=20, healthy volunteers, specified age range) Baseline Measurement 2. Baseline Wrinkle Measurement (Silicone Replica Impression or 3D Imaging) Subject Recruitment->Baseline Measurement Product Application 3. Product Application (e.g., Twice daily for 28-60 days, specified concentration in cream/serum base) Baseline Measurement->Product Application Final Measurement 4. Final Wrinkle Measurement (Repeat of baseline methodology) Product Application->Final Measurement Data Analysis 5. Data Analysis (Comparison of pre- and post-treatment wrinkle parameters) Final Measurement->Data Analysis

Figure 2: Generalized in-vivo experimental workflow.
  • Objective: To evaluate the reduction in wrinkle depth and skin roughness following topical application of a peptide-containing formulation.

  • Subjects: Typically, a cohort of healthy female volunteers within a specific age range (e.g., 30-65 years) with visible facial wrinkles in the target area (e.g., periorbital, forehead).

  • Methodology:

    • Baseline Measurement: Before the commencement of the study, baseline wrinkle measurements are taken. A common method involves creating silicone replicas of the skin surface in the target area. These replicas are then analyzed using profilometry or image analysis software to quantify wrinkle depth, volume, and skin roughness. Advanced imaging systems like the Pro-Derm Analyzer or VISIA® may also be used for direct skin analysis.

    • Product Application: Subjects are provided with the test formulation (containing the peptide at a specified concentration) and a placebo. In a double-blind, randomized, placebo-controlled study, neither the subjects nor the investigators know which product is which. Application is typically twice daily for a predefined period (e.g., 28 or 60 days).

    • Final Measurement: At the end of the study period, the wrinkle measurements are repeated using the same methodology as at baseline.

    • Data Analysis: The percentage change in wrinkle parameters from baseline to the end of the study is calculated for both the active and placebo groups. Statistical analysis is performed to determine the significance of the observed changes.

In-Vitro Assay for Modulation of Acetylcholine Release

While specific protocols for this compound are not extensively detailed in the public domain, a general approach for assessing the impact of substances on acetylcholine release from neuronal cells can be described.

  • Objective: To determine if a peptide can modulate the release of acetylcholine from cultured neuronal cells.

  • Cell Line: A cholinergic neuroblastoma cell line, such as LA-N-2, which expresses the necessary components for acetylcholine synthesis and release, is often used.

  • Methodology:

    • Cell Culture: LA-N-2 cells are cultured in a suitable medium until they reach a desired confluency.

    • Peptide Incubation: The cells are then incubated with the test peptide at various concentrations for a specified period.

    • Stimulation of Acetylcholine Release: The release of acetylcholine is induced by depolarizing the cells, for example, with a high concentration of potassium chloride (KCl).

    • Quantification of Acetylcholine: The amount of acetylcholine released into the cell culture medium is quantified. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The amount of acetylcholine released in the presence of the test peptide is compared to the amount released from control cells (not exposed to the peptide). A reduction in acetylcholine release in the presence of the peptide would support its proposed mechanism of action.

Safety and Toxicological Profile

For a drug development audience, the safety of a new active ingredient is paramount. Cosmetic peptides, including this compound, are generally considered to have a favorable safety profile for topical application.

  • This compound: In-vitro and human volunteer studies have been conducted to assess its toxicological profile. These studies have reportedly shown no acute oral toxicity in rats and no genotoxicity. The product is also considered to be potentially non-irritating to the eyes.

  • Argireline (Acetyl Hexapeptide-8): This peptide has undergone a safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetics. It has been shown to have low skin penetration, which is considered a safety factor.

It is important to note that comprehensive, publicly available, peer-reviewed toxicological data for all the compared peptides can be limited.

Conclusion

This compound demonstrates statistically significant anti-wrinkle efficacy, particularly on expression lines, through its mechanism of modulating acetylcholine release. Its performance is comparable to other leading neuro-peptides, and it exhibits a synergistic effect when combined with peptides that have a different mechanism of action, such as Argireline. For researchers and drug development professionals, this compound represents a promising active ingredient for topical formulations aimed at reducing the visible signs of aging. Further independent, peer-reviewed clinical trials with detailed and standardized protocols would be beneficial to further solidify its position and allow for more direct comparisons of efficacy with other anti-wrinkle agents.

A Comparative Guide to Clinical Study Designs for Neuro-Cosmetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of neuro-cosmetics leverages the intricate connection between the nervous system and the skin to deliver targeted anti-aging and skin health benefits. Peptides, as signaling molecules, are at the forefront of this revolution, offering a non-invasive alternative to procedures like botulinum toxin injections. This guide provides a comparative overview of clinical study designs for evaluating the efficacy of neuro-cosmetic peptides, with a focus on robust methodologies, data interpretation, and a direct comparison with established treatments.

I. Pre-Clinical Efficacy and Safety Assessment: In Vitro and Ex Vivo Models

Prior to human clinical trials, a comprehensive pre-clinical evaluation is crucial to establish the safety and potential efficacy of a neuro-cosmetic peptide. These initial studies provide foundational data on the peptide's mechanism of action and its interaction with skin cells.

Key In Vitro Assays
  • Fibroblast Relaxation Assay: This assay assesses the peptide's ability to reduce the contractile activity of fibroblasts, mimicking the "Botox-like" effect of relaxing facial muscles.[1][2]

  • Cytotoxicity Assay: Essential for determining the safety profile of the peptide, this assay evaluates its effect on the viability of skin cells, such as fibroblasts and keratinocytes.[3][4]

  • Collagen and Elastin Synthesis Assays: These assays quantify the peptide's ability to stimulate the production of key extracellular matrix proteins, which are vital for skin firmness and elasticity.

  • Neurotransmitter Release Assays: For peptides designed to modulate neuronal signaling, these assays measure their impact on the release of neurotransmitters like acetylcholine (B1216132) from neuronal cell models.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate human dermal fibroblasts (HDFs) or other relevant skin cells in 96-well plates at a predetermined density and allow them to adhere overnight.[3]

  • Peptide Treatment: Prepare serial dilutions of the test peptide in a suitable cell culture medium. Remove the existing medium from the cells and replace it with the peptide solutions. Include a vehicle control (medium without the peptide) and a positive control for cytotoxicity.[3]

  • Incubation: Incubate the cells with the peptide for a specified period, typically 24 to 72 hours.[3]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

II. Clinical Study Design: The Gold Standard for Efficacy Substantiation

Well-designed clinical trials are imperative to substantiate the anti-aging claims of neuro-cosmetic peptides. The randomized, double-blind, placebo-controlled study is the gold standard for minimizing bias and providing robust evidence of a product's efficacy.[5][6]

Key Components of a Robust Clinical Study Design:
  • Participant Selection: A clearly defined participant population with specific inclusion and exclusion criteria (e.g., age, skin type, wrinkle severity) is essential.[7]

  • Randomization and Blinding: Participants should be randomly assigned to either the active peptide group or a placebo control group. Both the participants and the investigators should be blinded to the treatment allocation to prevent bias in assessments.[5]

  • Placebo Control: A placebo formulation, identical in appearance, texture, and fragrance to the active product but lacking the neuro-cosmetic peptide, is crucial for a valid comparison.

  • Standardized Application Protocol: All participants must follow a standardized protocol for product application, including frequency, amount, and facial area.

  • Defined Efficacy Endpoints: Primary and secondary endpoints should be clearly defined before the study begins. Common endpoints include:

    • Reduction in wrinkle depth, volume, and length.[8]

    • Improvement in skin elasticity, firmness, and hydration.

    • Expert grader scores for overall appearance and specific wrinkle types (e.g., crow's feet, forehead lines).

    • Participant self-assessment questionnaires.[9]

  • Objective Measurement Techniques: The use of validated and objective measurement techniques is critical for quantifiable and reproducible results.

Advanced Imaging Techniques for Objective Efficacy Assessment
  • VISIA® Complexion Analysis: This system captures high-resolution facial images under different lighting conditions (standard, cross-polarized, and UV) to analyze a range of skin features, including spots, wrinkles, texture, pores, UV spots, brown spots, red areas, and porphyrins.[10][11]

  • PRIMOS® CR (Phase-shift Rapid In-vivo Measurement Of Skin): This non-invasive 3D imaging technique uses fringe projection to accurately measure the topography of the skin surface. It provides quantitative data on wrinkle depth, volume, and roughness, making it a powerful tool for assessing anti-wrinkle efficacy.[8][12][13]

Experimental Protocol: Wrinkle Analysis using PRIMOS® CR
  • Participant Preparation: The participant should be comfortably seated with their head stabilized in a chin rest to ensure consistent positioning for all imaging sessions. The skin area to be analyzed (e.g., periorbital region for crow's feet) should be clean and free of makeup.

  • Image Acquisition: The PRIMOS® CR device projects a pattern of parallel light stripes onto the skin. A high-resolution camera captures the distortion of this pattern caused by the skin's topography.[12] This process is repeated at baseline (before treatment) and at specified time points throughout the study (e.g., week 4, 8, and 12).

  • 3D Reconstruction: The system's software uses the captured images to reconstruct a three-dimensional model of the skin surface.

  • Wrinkle Parameter Analysis: The software automatically or manually identifies and quantifies various wrinkle parameters within the region of interest, such as:

    • Ra (Average Roughness): The arithmetic average of the absolute values of the profile heights over the evaluation length.

    • Rz (Maximum Height of the Profile): The sum of the height of the highest peak and the depth of the deepest valley over the evaluation length.

    • Wrinkle Depth, Volume, and Length: Specific measurements of individual wrinkles.[8]

  • Data Comparison: The quantitative data from baseline and subsequent visits are statistically compared to determine the significance of any changes in wrinkle parameters.

III. Comparative Efficacy of Neuro-Cosmetic Peptides

Several neuro-cosmetic peptides have emerged as popular ingredients in anti-aging formulations. While direct, head-to-head comparative clinical trials are still somewhat limited, existing data allows for a preliminary comparison of their efficacy.

Table 1: Comparison of Clinical Efficacy Data for Common Neuro-Cosmetic Peptides

PeptideConcentrationStudy DurationKey FindingsReference
Acetyl Hexapeptide-8 10%30 days30% decrease in wrinkle depth and texture.[5]
10%28 days49% reduction in wrinkle depth.[14]
0.005% (in microneedle patch)12 weeksSignificant improvement in wrinkle parameters.[5]
Pentapeptide-18 0.05%28 days11.64% decrease in skin wrinkle depth.[9]
Combination: Acetyl Hexapeptide-8 (0.05%) + this compound (0.05%) 0.1%28 days24.62% decrease in skin wrinkle depth, suggesting a synergistic effect.[9]
Dipeptide Diaminobutyroyl Benzylamide Diacetate --Marketed as an anti-wrinkle and anti-aging agent that acts as a reversible antagonist of the nicotinic acetylcholine receptor (nmAchR). Clinical data on wrinkle reduction percentage is less readily available in the provided search results.[15]

Note: The efficacy of peptides can be highly dependent on the formulation and delivery system used.

IV. Comparison with Botulinum Toxin Type A (BTX-A)

Neuro-cosmetic peptides are often marketed as topical alternatives to injectable botulinum toxin. While both aim to reduce expression lines by modulating muscle contraction, their mechanisms, efficacy, and safety profiles differ significantly.

Table 2: Comparison of Neuro-Cosmetic Peptides and Botulinum Toxin Type A

FeatureNeuro-Cosmetic Peptides (e.g., Acetyl Hexapeptide-8)Botulinum Toxin Type A (e.g., Botox®, Dysport®, Xeomin®)
Mechanism of Action Competitively inhibits the SNARE complex, leading to a reduction in acetylcholine release and subsequent muscle relaxation.[12]Cleaves specific proteins within the SNARE complex (e.g., SNAP-25), preventing acetylcholine release and causing temporary muscle paralysis.[16]
Administration Topical application (creams, serums).Intramuscular injection.
Onset of Action Gradual, with visible effects typically appearing after several weeks of consistent use.Rapid, with initial effects noticeable within a few days and full effects within two weeks.[17]
Efficacy Modest reduction in fine lines and wrinkles. Clinical studies report wrinkle depth reductions ranging from approximately 11% to 49%.[9][14][18]Highly effective in reducing dynamic wrinkles. Clinical trials have shown significant strain reduction in treated areas.[17]
Duration of Effect Effects are maintained with continuous use.Temporary, typically lasting 3-4 months.[19]
Safety Profile Generally well-tolerated with a low risk of side effects. No significant adverse effects have been reported in numerous clinical trials.[5]Potential side effects include pain at the injection site, bruising, headache, and, in rare cases, ptosis (eyelid drooping) or asymmetry.[19]
Invasiveness Non-invasive.Minimally invasive.
Cost Generally more affordable than BTX-A injections.Higher cost per treatment session.

V. Signaling Pathways and Mechanism of Action

Understanding the molecular mechanisms by which neuro-cosmetic peptides exert their effects is crucial for targeted drug development and claim substantiation.

The SNARE Complex and Acetylcholine Release

The formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex is a critical step in the release of the neurotransmitter acetylcholine at the neuromuscular junction. This complex facilitates the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, leading to its release into the synaptic cleft and subsequent muscle contraction.[16][20]

SNARE_Complex_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Muscle Cell vesicle Synaptic Vesicle (contains Acetylcholine) vamp VAMP/Synaptobrevin (v-SNARE) snare_complex SNARE Complex Formation vamp->snare_complex Binds to syntaxin Syntaxin (t-SNARE) syntaxin->snare_complex Binds to snap25 SNAP-25 (t-SNARE) snap25->snare_complex Binds to ach_release Acetylcholine Release snare_complex->ach_release Leads to muscle_contraction Muscle Contraction ach_release->muscle_contraction Triggers ah8 Acetyl Hexapeptide-8 ah8->snare_complex Competitively Inhibits

Caption: Inhibition of the SNARE complex by Acetyl Hexapeptide-8, preventing acetylcholine release.

Experimental Workflow for a Neuro-Cosmetic Peptide Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial of a neuro-cosmetic peptide.

Clinical_Trial_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis & Reporting protocol_dev Protocol Development & IRB Approval participant_recruitment Participant Recruitment (Inclusion/Exclusion Criteria) protocol_dev->participant_recruitment informed_consent Informed Consent participant_recruitment->informed_consent randomization Randomization informed_consent->randomization baseline Baseline Assessment (VISIA, PRIMOS, etc.) randomization->baseline active_group Active Peptide Group placebo_group Placebo Group dispensation Product Dispensation (Active vs. Placebo) baseline->dispensation follow_up Follow-up Visits (e.g., Weeks 4, 8, 12) dispensation->follow_up data_collection Data Collection follow_up->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis final_report Final Report & Publication statistical_analysis->final_report

Caption: A typical workflow for a neuro-cosmetic peptide clinical trial.

VI. Conclusion and Future Directions

The clinical evaluation of neuro-cosmetic peptides requires a rigorous scientific approach, from initial in vitro screening to well-controlled human trials. While peptides like Acetyl Hexapeptide-8 show promise in reducing the appearance of fine lines and wrinkles, their efficacy is generally more modest than that of botulinum toxin injections. Future research should focus on direct comparative studies between different peptides, optimization of delivery systems to enhance skin penetration, and exploration of novel peptide sequences with enhanced activity. The integration of advanced imaging technologies and standardized protocols will be crucial in providing the high-quality evidence needed to substantiate the claims of this exciting class of cosmetic ingredients.

References

A Comparative Guide to the Mechanism of Action of Neuropeptides: Neuropeptide Y, Oxytocin, and Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of three prominent neuropeptides: Neuropeptide Y (NPY), Oxytocin (B344502), and Substance P. We will delve into their receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these mechanisms. All quantitative data is summarized for easy comparison, and signaling pathways are visualized using Graphviz.

Introduction

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a vast array of physiological processes, from neurotransmission and hormonal regulation to immune responses. Their mechanisms of action are primarily mediated through G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that lead to specific cellular responses. Understanding the nuances of these mechanisms is paramount for the development of novel therapeutics targeting neuropeptide systems. This guide focuses on a comparative analysis of Neuropeptide Y, a key regulator of appetite and energy homeostasis; Oxytocin, renowned for its role in social bonding and parturition; and Substance P, a critical mediator of pain and inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the interaction of Neuropeptide Y, Oxytocin, and Substance P with their primary receptors and their downstream signaling effects.

Table 1: Receptor Binding Affinities
NeuropeptideReceptor SubtypeLigandCell/Tissue TypeBinding Affinity (Kᵢ/Kₑ)Citation(s)
Neuropeptide Y Y1Neuropeptide Y-(2-36)SK-N-MC cellsKᵢ: 3.69 nM[1]
Y1[¹²⁵I-Tyr³⁶]monoiodoNPYSK-N-MC cellsKᵢ: 2.1 nM[2]
Y2Neuropeptide Y-(2-36)SK-N-BE(2) cellsKᵢ: 3.08 nM[1]
Oxytocin Oxytocin Receptor[³H]-OxytocinHuman Uterine Smooth Muscle CellsKᵢ: 0.75 ± 0.08 nM[1]
Oxytocin ReceptorOxytocinHuman Uterine Myometrial TissueKₑ: 1.6 nM[3]
Oxytocin Receptor[³H] OxytocinRat Left VentricleKₑ: ~1 nM (high affinity site)[4]
Substance P NK1[³H]Substance PTransfected CHO cells (rat NK1)Kₑ: 0.33 ± 0.13 nM[5]
NK1 (truncated)Substance PPeripheral Tissues10-fold lower affinity than full-length[6]
Table 2: Second Messenger Activation
NeuropeptideReceptor SubtypeSecond MessengerEffectCell TypeEC₅₀/IC₅₀Citation(s)
Neuropeptide Y Y1cAMPInhibitionSK-N-MC cellsIC₅₀: 3.5 nM[2]
Y1Intracellular Ca²⁺MobilizationRat Mesenteric Small Arteries-[7]
Y2Intracellular Ca²⁺Mobilization (in presence of carbachol)SH-SY5Y cellspEC₅₀: 7.80[8][9]
Oxytocin Oxytocin ReceptorcAMPIncreaseRat Inner Medullary Collecting Duct CellsEC₅₀: 1.6 x 10⁻⁸ M[10]
Oxytocin ReceptorGαq Activation-HEK293 cellsEC₅₀: 2.16 ± 0.95 nM[11]
Oxytocin ReceptorGαᵢ₁ Activation-HEK293 cellsEC₅₀: 62.63 ± 39.00 nM[11]
Substance P NK1Intracellular Ca²⁺MobilizationNK1R-expressing HEK293 cells-log EC₅₀: 8.5 ± 0.3 M[12][13]
NK1cAMPAccumulationNK1R-expressing HEK293 cells-log EC₅₀: 7.8 ± 0.1 M[12][13]
NK1Intracellular Ca²⁺MobilizationPrimary Spinal Cord CulturesEC₅₀: 16.1 nM[14]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by Neuropeptide Y, Oxytocin, and Substance P upon binding to their respective G-protein coupled receptors.

Neuropeptide Y (NPY) Signaling

Neuropeptide Y primarily signals through Y1 and Y2 receptors, which are coupled to inhibitory G-proteins (Gαi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Y1 receptor activation has also been shown to mobilize intracellular calcium.

NPY_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPY Neuropeptide Y Y1R Y1 Receptor NPY->Y1R Binds Y2R Y2 Receptor NPY->Y2R Binds G_alpha_i Gαi/o Y1R->G_alpha_i Activates PLC Phospholipase C Y1R->PLC Activates Y2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP AC->ATP cAMP cAMP AC->cAMP Converts Ca_ER Ca²⁺ (ER) PLC->Ca_ER IP₃ mediated ATP->cAMP PKA PKA cAMP->PKA Activates cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response Ca_cyto [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->Cellular Response

Neuropeptide Y Signaling Pathway
Oxytocin Signaling

Oxytocin binds to the Oxytocin Receptor (OTR), which can couple to both Gαq/11 and Gαi/o proteins. Gαq/11 activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Coupling to Gαi can lead to the inhibition of adenylyl cyclase, while in some contexts, it can also stimulate cAMP production.

Oxytocin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds G_alpha_q Gαq/11 OTR->G_alpha_q Activates G_alpha_i Gαi/o OTR->G_alpha_i Activates PLC Phospholipase C G_alpha_q->PLC Activates AC Adenylyl Cyclase G_alpha_i->AC Modulates PIP2 PIP₂ PLC->PIP2 ATP ATP AC->ATP cAMP cAMP AC->cAMP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds PKC PKC DAG->PKC Activates Ca_cyto [Ca²⁺]i Ca_ER->Ca_cyto Release Cellular Response Cellular Response Ca_cyto->Cellular Response PKC->Cellular Response ATP->cAMP cAMP->Cellular Response

Oxytocin Signaling Pathway
Substance P Signaling

Substance P exerts its effects primarily through the Neurokinin-1 Receptor (NK1R), which can couple to both Gαq/11 and Gαs proteins.[13] Gαq/11 activation follows the canonical PLC-IP₃/DAG pathway, leading to increased intracellular calcium and PKC activation. Gαs activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

SubstanceP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds G_alpha_q Gαq/11 NK1R->G_alpha_q Activates G_alpha_s Gαs NK1R->G_alpha_s Activates PLC Phospholipase C G_alpha_q->PLC Activates AC Adenylyl Cyclase G_alpha_s->AC Activates PIP2 PIP₂ PLC->PIP2 ATP ATP AC->ATP cAMP cAMP AC->cAMP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds PKC PKC DAG->PKC Activates Ca_cyto [Ca²⁺]i Ca_ER->Ca_cyto Release Cellular Response Cellular Response Ca_cyto->Cellular Response PKC->Cellular Response ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Cellular Response

Substance P Signaling Pathway

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for its receptor.

Workflow:

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing the receptor start->prep_membranes incubate Incubate membranes with radiolabeled ligand and competing unlabeled ligand prep_membranes->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki or Kd quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-Oxytocin, [¹²⁵I]-NPY) is incubated with the membrane preparation in the presence of varying concentrations of an unlabeled competing ligand.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. The dissociation constant (Kₑ) can be determined from saturation binding experiments where increasing concentrations of the radioligand are used.

Second Messenger Assays

These assays measure the intracellular concentration of second messengers like cAMP and Ca²⁺ following receptor activation.

Workflow:

cAMP_Assay_Workflow start Start seed_cells Seed cells expressing the receptor in a microplate start->seed_cells stimulate Stimulate cells with varying concentrations of the neuropeptide seed_cells->stimulate lyse Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) stimulate->lyse analyze Analyze data to determine EC₅₀ or IC₅₀ lyse->analyze end End analyze->end

cAMP Assay Workflow

Detailed Methodology:

  • Cell Culture: Cells stably or transiently expressing the receptor of interest are cultured in microplates.

  • Stimulation: Cells are treated with varying concentrations of the neuropeptide for a defined period. For Gαi-coupled receptors, cells are often co-stimulated with an adenylyl cyclase activator like forskolin (B1673556) to measure the inhibition of cAMP production.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The data are plotted as a dose-response curve, and the EC₅₀ (for stimulation) or IC₅₀ (for inhibition) is calculated.

Workflow:

Calcium_Assay_Workflow start Start load_cells Load cells with a calcium-sensitive fluorescent dye start->load_cells stimulate Stimulate cells with varying concentrations of the neuropeptide load_cells->stimulate measure Measure the change in fluorescence intensity over time stimulate->measure analyze Analyze data to determine EC₅₀ measure->analyze end End analyze->end Patch_Clamp_Workflow start Start prepare_slice Prepare acute brain slices or cultured neurons start->prepare_slice patch Establish a whole-cell patch-clamp recording from a single neuron prepare_slice->patch record_baseline Record baseline electrical activity (voltage or current) patch->record_baseline apply_peptide Apply the neuropeptide to the recording chamber record_baseline->apply_peptide record_effect Record changes in membrane potential or ion channel currents apply_peptide->record_effect analyze Analyze the changes in electrical properties record_effect->analyze end End analyze->end

References

Independent Validation of Pentapeptide-18's Cutaneous Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pentapeptide-18's performance in reducing the appearance of wrinkles against other well-known alternatives. The information presented is collated from various independent and industry-sponsored studies to offer a comprehensive overview for research and development purposes. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key validation assays are provided.

Quantitative Performance Analysis

The following tables summarize the efficacy of this compound and its alternatives in wrinkle reduction from various clinical and in-vitro studies.

Table 1: Efficacy of this compound in Wrinkle Reduction

Active IngredientConcentrationDurationMethodWrinkle ReductionStudy Type
This compound0.05%28 daysSilicone Imprints11.64% decrease in depth[1]In vivo
This compound2%2 monthsPro-Derm Analyser34.7% in frontal region, 28.4% in periorbital zone[2]Open-label study[2]

Table 2: Comparative Efficacy of Neuropeptides

Active Ingredient(s)Concentration(s)DurationMethodWrinkle ReductionStudy Type
This compound0.05%28 daysSilicone Imprints11.64% decrease in depth[1]In vivo
Acetyl Hexapeptide-8 (Argireline)0.05%28 daysSilicone Imprints16.26% decrease in depth[1]In vivo
This compound + Acetyl Hexapeptide-80.05% each28 daysSilicone Imprints24.62% decrease in depth[1]In vivo
Acetyl Hexapeptide-8 (Argireline)10%30 daysNot SpecifiedUp to 30% reduction in depth[3][4]In vivo
Acetyl Hexapeptide-8 (Argireline)Not Specified4 weeksSilicone Replicas48.9% total anti-wrinkle efficacy[5]Randomized, placebo-controlled[5]
Pentapeptide-3 (Vialox)Not Specified28 daysIn vivo49% decrease in wrinkle size, 47% decrease in skin roughness[3]In vivo

Table 3: Efficacy of Botulinum Toxin A for Glabellar Lines

TreatmentDosageDurationMethodKey FindingStudy Type
OnabotulinumtoxinA (Botox)Not Specified120 days (median)Clinical EvaluationSignificant improvement in glabellar line severity[6]Double-blind, randomized, multicenter[6]
DaxibotulinumtoxinA (DAXI)40 U24 weeks (median)Investigator & Subject Ratings73.6% - 74% of subjects achieved at least a 2-point improvement in glabellar line severity at week 4[7]Phase 3, randomized, double-blind, placebo-controlled[7]
AbobotulinumtoxinA120 U150 days (median)Clinical Evaluation90% responder rate at Day 30[8]Prospective, open-label

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent validation of these peptides.

In Vivo Wrinkle Analysis Using Silicone Replicas

This protocol describes a non-invasive method to quantify changes in skin topography.

Objective: To measure the change in wrinkle depth and other topographical parameters after topical application of a test product.

Materials:

  • Silicone-based impression material (e.g., SILFLO)

  • Catalyst for silicone material

  • Spatulas for mixing

  • Microscope slides or similar flat, non-porous surface

  • Digital imaging system with oblique lighting (e.g., Visio-scan® or similar)

  • Image analysis software (e.g., Quantiride®)

  • Test product (containing this compound, Argireline, etc.)

  • Placebo control product

  • Volunteer subjects with visible wrinkles in the target area (e.g., periorbital or forehead)

Procedure:

  • Subject Recruitment and Baseline Measurement:

    • Recruit subjects who meet the inclusion criteria (e.g., age, skin type, wrinkle severity).

    • Acclimatize subjects to the controlled environment (temperature and humidity) for at least 30 minutes.

    • Cleanse the target skin area to remove any makeup or skincare products.

    • Prepare the silicone impression material by mixing the resin and catalyst according to the manufacturer's instructions.

    • Apply a thin, even layer of the mixed silicone to the target wrinkle area and place a microscope slide on top with gentle pressure.

    • Allow the silicone to cure for the time specified by the manufacturer.

    • Carefully peel the replica from the skin. This serves as the baseline (T=0) measurement.

  • Product Application:

    • Randomize subjects into treatment and placebo groups.

    • Provide subjects with the test product and placebo, along with instructions for application (e.g., twice daily for 28 days).

  • Follow-up Measurements:

    • At specified time points (e.g., Day 14, Day 28), repeat the replica acquisition process (steps 1.2-1.6) on the same target area.

  • Image Analysis:

    • Place the silicone replicas under the digital imaging system.

    • Illuminate the replicas with oblique lighting at a fixed angle (e.g., 35°) to cast shadows in the wrinkles.

    • Capture high-resolution images of the replicas.

    • Use the image analysis software to automatically quantify wrinkle parameters such as depth, length, surface area, and number of wrinkles based on the shadows.

  • Data Analysis:

    • Calculate the percentage change in wrinkle parameters from baseline for each subject.

    • Perform statistical analysis to compare the changes in the treatment group versus the placebo group.

In Vivo 3D Skin Imaging using Fringe Projection (PRIMOS)

This protocol outlines the use of a non-contact optical method for high-resolution 3D analysis of skin surface topography.

Objective: To obtain precise 3D measurements of wrinkles and skin texture to evaluate the efficacy of a topical treatment.

Materials:

  • 3D optical skin measurement device (e.g., PRIMOS® system)

  • Computer with corresponding analysis software

  • Head and chin rest to ensure subject's position is reproducible

  • Test product

  • Placebo control product

  • Volunteer subjects

Procedure:

  • System Calibration and Setup:

    • Calibrate the PRIMOS system according to the manufacturer's guidelines.

    • Position the subject comfortably in the head and chin rest to minimize movement.

  • Baseline Imaging:

    • Cleanse the target area of the subject's skin.

    • Position the PRIMOS sensor at a fixed distance and angle from the skin surface.

    • Project a sequence of fringe patterns onto the skin.

    • A high-speed camera captures the deformation of these patterns caused by the skin's topography.

    • The software reconstructs a 3D point cloud of the skin surface from the captured images.

    • Save the baseline 3D data.

  • Product Application:

    • Subjects apply the assigned product (test or placebo) as per the study design.

  • Follow-up Imaging:

    • At subsequent visits, precisely reposition the subject using the head and chin rest.

    • Repeat the 3D imaging process (steps 2.1-2.5).

  • Data Analysis:

    • The software can superimpose the 3D images from different time points.

    • Quantitative analysis of changes in wrinkle volume, depth, and skin roughness parameters (e.g., Ra, Rz) is performed.

    • Statistical comparison between the treatment and placebo groups is conducted.

In Vitro Competitive Enkephalin Receptor Binding Assay

This assay determines the ability of this compound to bind to enkephalin receptors, providing evidence for its mechanism of action.

Objective: To quantify the binding affinity (Ki) of this compound for the δ-opioid receptor.

Materials:

  • Cell membranes from a cell line expressing the human δ-opioid receptor

  • Radiolabeled ligand with known affinity for the δ-opioid receptor (e.g., [³H]-Naltrindole)

  • This compound (test compound)

  • Non-labeled universal opioid antagonist for determining non-specific binding (e.g., Naloxone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Prepare a crude membrane fraction from the cells expressing the δ-opioid receptor through homogenization and differential centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, membrane preparation, and radiolabeled ligand.

      • Non-specific Binding: Assay buffer, membrane preparation, radiolabeled ligand, and a high concentration of naloxone.

      • Competitive Binding: Assay buffer, membrane preparation, radiolabeled ligand, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro SNARE Complex Formation Assay

This assay evaluates the ability of peptides like Argireline to interfere with the formation of the SNARE complex, which is essential for neurotransmitter release.

Objective: To determine if Acetyl Hexapeptide-8 (Argireline) inhibits the assembly of the SNARE complex in vitro.

Materials:

  • Recombinant SNARE proteins: Syntaxin, SNAP-25, and VAMP2 (synaptobrevin)

  • Acetyl Hexapeptide-8 (Argireline)

  • Buffer for SNARE complex formation (e.g., PBS or Tris-based buffer)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and antibodies specific to the SNARE proteins

  • Alternatively, a fluorescence-based assay using labeled SNARE proteins can be employed.

Procedure:

  • Protein Incubation:

    • In microcentrifuge tubes, combine the recombinant SNARE proteins (Syntaxin, SNAP-25, and VAMP2) in the reaction buffer.

    • In separate tubes, pre-incubate the SNARE protein mixture with varying concentrations of Argireline.

    • Include a control group with no Argireline.

    • Incubate the mixtures at 37°C for a specified time (e.g., 1-2 hours) to allow for complex formation.

  • SDS-PAGE Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer. Crucially, do not boil the samples , as the SNARE complex is heat-labile.

    • Run the samples on an SDS-PAGE gel. The assembled SNARE complex will migrate as a higher molecular weight band compared to the individual SNARE proteins.

  • Detection:

    • Stain the gel with Coomassie Blue or perform a Western blot using antibodies against one of the SNARE proteins to visualize the bands.

  • Data Analysis:

    • Quantify the intensity of the band corresponding to the SNARE complex in each lane using densitometry.

    • Compare the amount of SNARE complex formed in the presence of Argireline to the control. A reduction in the intensity of the complex band indicates inhibition.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for this compound and its primary alternatives.

Pentapeptide18_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Muscle Cell Enkephalin Endogenous Enkephalin Receptor Enkephalin Receptor Enkephalin->Receptor Binds Pentapeptide18 This compound (Leuphasyl) Pentapeptide18->Receptor Mimics & Binds G_Protein G-Protein Signaling Receptor->G_Protein Activates Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits Ca_Influx Ca_Channel->Ca_Influx Reduced ACh_Vesicle Acetylcholine Vesicle ACh_Release ACh_Vesicle->ACh_Release Reduced Exocytosis ACh ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Contraction Muscle Contraction ACh_Receptor->Contraction Initiates

Caption: Mechanism of Action of this compound.

Argireline_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Muscle Cell SNAP25 SNAP-25 SNARE_Complex SNARE Complex Formation SNAP25->SNARE_Complex Syntaxin Syntaxin Syntaxin->SNARE_Complex VAMP VAMP (Synaptobrevin) VAMP->SNARE_Complex ACh_Vesicle Acetylcholine Vesicle SNARE_Complex->ACh_Vesicle Mediates Fusion Argireline Argireline (Acetyl Hexapeptide-8) Argireline->SNAP25 Competes with Argireline->SNARE_Complex Inhibits ACh_Release ACh_Vesicle->ACh_Release Exocytosis ACh ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Contraction Muscle Contraction ACh_Receptor->Contraction Initiates

Caption: Mechanism of Action of Argireline.

Experimental_Workflow cluster_invivo In Vivo Wrinkle Analysis Workflow cluster_invitro In Vitro Mechanistic Assay Workflow A1 Subject Recruitment & Baseline Measurement (T=0) B1 Product Application (Test vs. Placebo) A1->B1 C1 Follow-up Measurements (e.g., T=28 days) B1->C1 D1 Data Acquisition (Silicone Replicas or 3D Imaging) C1->D1 E1 Image & Statistical Analysis D1->E1 F1 Efficacy Assessment E1->F1 A2 Prepare Reagents (e.g., Cell Membranes, Proteins) B2 Assay Setup with Test Peptide & Controls A2->B2 C2 Incubation to Allow Binding/Inhibition B2->C2 D2 Detection & Quantification (e.g., Radioactivity, Band Density) C2->D2 E2 Data Analysis (e.g., IC50, Ki) D2->E2 F2 Mechanism Validation E2->F2

Caption: General Experimental Workflows.

References

A Comparative Analysis of Botulinum Toxin-Like Peptides for Neuromodulatory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of prominent botulinum toxin-like peptides, offering a valuable resource for research and development in the fields of dermatology, cosmetics, and therapeutics. These synthetic peptides present a non-invasive alternative to botulinum toxin, primarily targeting the mechanism of muscle contraction to reduce the appearance of dynamic wrinkles.

Executive Summary

Botulinum toxin (BoNT) has long been the gold standard for treating dynamic wrinkles by inhibiting acetylcholine (B1216132) (ACh) release at the neuromuscular junction. However, the demand for less invasive and safer alternatives has spurred the development of "botulinum toxin-like" peptides. These peptides mimic the neuromodulatory effects of BoNT, primarily by interfering with the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, a key component of the neurotransmitter release machinery. This guide dissects the mechanisms of action, presents quantitative efficacy data, and provides detailed experimental protocols for key assays related to a selection of these peptides, including Argireline® (Acetyl Hexapeptide-8), Syn®-Ake (Dipeptide Diaminobutyroyl Benzylamide Diacetate), Snap-8™ (Acetyl Octapeptide-3), Leuphasyl® (Pentapeptide-18), and Vialox® (Pentapeptide-3).

Mechanisms of Action: A Tale of Two Pathways

The botulinum toxin-like peptides discussed herein can be broadly categorized into two groups based on their point of intervention at the neuromuscular junction:

  • Presynaptic Inhibition: These peptides interfere with the release of acetylcholine from the presynaptic neuron.

  • Postsynaptic Inhibition: These peptides block the binding of acetylcholine to its receptors on the postsynaptic muscle cell.

The following diagram illustrates the distinct signaling pathways of these peptides.

Botulinum_Toxin-Like_Peptide_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell cluster_peptides Peptide Intervention Vesicle Vesicle SNARE_Complex SNARE Complex (SNAP-25, Syntaxin, VAMP) Vesicle->SNARE_Complex Fusion ACh_Release ACh Release SNARE_Complex->ACh_Release nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR Synaptic Cleft Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction ACh Binding Argireline Argireline® (Acetyl Hexapeptide-8) Argireline->SNARE_Complex Inhibits Formation Snap8 SNAP-8™ (Acetyl Octapeptide-3) Snap8->SNARE_Complex Inhibits Formation Vialox Vialox® (Pentapeptide-3) Vialox->nAChR Antagonist (Blocks Binding) SynAke SYN®-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate) SynAke->nAChR Antagonist (Blocks Binding) Leuphasyl Leuphasyl® (this compound) Leuphasyl->SNARE_Complex Inhibits Formation Experimental_Workflow cluster_invitro In Vitro Potency Assessment cluster_invivo In Vivo Efficacy Study Cell_Culture Neuronal Cell Culture Peptide_Treatment Peptide Incubation Cell_Culture->Peptide_Treatment ACh_Stimulation Stimulate ACh Release Peptide_Treatment->ACh_Stimulation ACh_Quantification Quantify ACh ACh_Stimulation->ACh_Quantification IC50_Determination Determine IC50 ACh_Quantification->IC50_Determination Product_Application Topical Application (Peptide vs. Placebo) IC50_Determination->Product_Application Formulation Development Volunteer_Recruitment Recruit Volunteers Baseline Baseline Skin Topography Volunteer_Recruitment->Baseline Baseline->Product_Application Follow_Up Follow-up Measurements Product_Application->Follow_Up Data_Analysis Analyze Wrinkle Parameters Follow_Up->Data_Analysis

Pentapeptide-18: A Comparative Guide to Efficacy at Different Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentapeptide-18, a synthetic peptide, has garnered significant attention in the cosmetic and dermatological fields for its potential to reduce the appearance of expression wrinkles. This guide provides a comprehensive comparison of the efficacy of this compound at various concentrations, supported by experimental data. It also details the methodologies of key experiments and contrasts its performance with relevant alternatives.

Quantitative Efficacy of this compound

The effectiveness of this compound in reducing wrinkles is concentration-dependent. The following table summarizes quantitative data from clinical studies.

Concentration of this compoundWrinkle Reduction (%)Study Details and Remarks
0.05% 11.64%In a study on human volunteers, a cream with 0.05% this compound was applied twice daily for 28 days. Wrinkle depth was measured using silicone imprints.[1]
5% 11%An in-vivo test by the manufacturer on human subjects over 28 days.[2]
0.05% this compound + 0.05% Acetyl Hexapeptide-3 24.62%Same 28-day study as above, demonstrating a synergistic effect when combined with another peptide.[1]
5% this compound + 5% Argireline (Acetyl Hexapeptide-3) Average: 25%, Maximum: 47%Manufacturer's in-vivo data after 28 days, highlighting the enhanced efficacy of the combination.[2]

Mechanism of Action: A Neuromuscular Approach

This compound's primary mechanism of action involves the modulation of neurotransmitter release at the neuromuscular junction. It mimics the action of enkephalins, which are natural peptides that suppress pain and muscle contraction. By binding to enkephalin receptors on nerve cells, this compound reduces the release of acetylcholine (B1216132), a neurotransmitter that signals muscles to contract. This leads to a relaxation of facial muscles and a subsequent reduction in the appearance of expression lines.

This compound Signaling Pathway Nerve Terminal Nerve Terminal Enkephalin Receptor Enkephalin Receptor Acetylcholine Vesicles Acetylcholine Vesicles Enkephalin Receptor->Acetylcholine Vesicles Inhibits fusion This compound This compound This compound->Enkephalin Receptor Binds to Synaptic Cleft Synaptic Cleft Acetylcholine Vesicles->Synaptic Cleft Reduced Release Muscle Cell Muscle Cell Contraction Contraction Muscle Cell->Contraction Reduced Signal Synaptic Cleft->Muscle Cell Less Acetylcholine

This compound's mechanism of action.

Experimental Protocols

In-Vivo Evaluation of Anti-Wrinkle Efficacy using 3D Skin Topography

This protocol outlines the in-vivo assessment of wrinkle reduction using a non-invasive, optical 3D measurement system like PRIMOS (Phaseshift Rapid In-vivo Measurement Of Skin).

Objective: To quantitatively measure changes in skin surface topography, specifically wrinkle depth and volume, following treatment with this compound.

Procedure:

  • Subject Recruitment: Select healthy volunteers with visible periorbital wrinkles (crow's feet).

  • Baseline Measurement (Day 0):

    • Acclimatize subjects to the controlled environment (temperature and humidity) for at least 30 minutes.

    • Cleanse the test area (e.g., the skin around the eyes).

    • Position the subject's head in a standardized holder to ensure reproducibility of the measurement area.

    • Capture 3D images of the wrinkle area using the PRIMOS device. The system projects fringe patterns onto the skin, and a camera captures the distorted patterns to reconstruct the 3D surface.

  • Product Application: Instruct subjects to apply the formulation containing this compound to the designated facial areas twice daily for a specified period (e.g., 28 or 56 days).

  • Follow-up Measurements: Repeat the 3D imaging process at predefined time points (e.g., Day 14, Day 28, Day 56) under the same conditions as the baseline measurement.

  • Data Analysis:

    • Use the system's software to superimpose the images from different time points.

    • Calculate various roughness parameters from the 3D data, such as:

      • Ra (Arithmetic Mean Roughness): The average of the absolute values of the profile heights over the evaluation length.

      • Rz (Mean Roughness Depth): The average of the highest peaks and lowest valleys over five consecutive sampling lengths.

    • Quantify the percentage change in these parameters from baseline to assess the reduction in wrinkles.

In-Vitro Fibroblast Contraction Assay

This assay evaluates the potential of this compound to inhibit the contractile activity of fibroblasts, which contributes to skin tension and wrinkle formation.

Objective: To determine if this compound can induce relaxation in a stressed fibroblast-collagen matrix.

Procedure:

  • Cell Culture: Culture human dermal fibroblasts in an appropriate growth medium.

  • Preparation of Collagen Gels:

    • Prepare a solution of type I collagen.

    • Mix the fibroblast cell suspension with the cold collagen solution.

    • Dispense the mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour to form a fibroblast-seeded collagen lattice.

  • Induction of Mechanical Stress: Add culture medium on top of the polymerized gels and incubate for two days. During this time, the fibroblasts will spread and create tension within the collagen matrix.

  • Treatment with this compound:

    • Prepare different concentrations of this compound in the culture medium.

    • Gently detach the collagen gels from the sides of the wells using a sterile spatula.

    • Immediately replace the medium with the prepared this compound solutions (or a control medium).

  • Measurement of Contraction:

    • At various time points after detachment (e.g., 2, 4, 6, 24 hours), capture images of the collagen gels.

    • Measure the diameter or area of the gels using image analysis software.

    • Calculate the percentage of contraction relative to the initial gel size. A smaller decrease in size in the presence of this compound indicates an inhibitory effect on fibroblast contraction.

In-Vitro Neurotransmitter Release Assay

This assay assesses the direct effect of this compound on the release of neurotransmitters from neuronal cells.

Objective: To quantify the inhibition of acetylcholine release from a neuronal cell model after treatment with this compound.

Procedure:

  • Neuronal Cell Culture: Culture a suitable neuronal cell line (e.g., PC12 cells differentiated into a neuronal phenotype) in a multi-well plate.

  • Loading with a Fluorescent Neurotransmitter Analogue: Incubate the cells with a fluorescent analogue of acetylcholine or a marker for synaptic vesicle release (e.g., FM1-43 dye).

  • Pre-treatment with this compound: Wash the cells and incubate them with various concentrations of this compound for a defined period.

  • Stimulation of Neurotransmitter Release:

    • Induce depolarization of the neurons to trigger neurotransmitter release. This can be achieved by adding a high concentration of potassium chloride (KCl) to the medium.

  • Quantification of Release:

    • Collect the supernatant from each well.

    • Measure the fluorescence of the supernatant using a fluorometer. The intensity of the fluorescence is proportional to the amount of the neurotransmitter analogue released.

    • Compare the fluorescence levels in the this compound-treated wells to the control wells to determine the percentage of inhibition of neurotransmitter release.

Experimental_Workflow cluster_invivo In-Vivo Wrinkle Analysis cluster_invitro_fibroblast In-Vitro Fibroblast Contraction cluster_invitro_neuro In-Vitro Neurotransmitter Release Subject Recruitment Subject Recruitment Baseline 3D Imaging Baseline 3D Imaging Subject Recruitment->Baseline 3D Imaging Product Application Product Application Baseline 3D Imaging->Product Application Follow-up Imaging Follow-up Imaging Product Application->Follow-up Imaging Data Analysis Data Analysis Follow-up Imaging->Data Analysis Cell Culture Cell Culture Collagen Gel Prep Collagen Gel Prep Cell Culture->Collagen Gel Prep Stress Induction Stress Induction Collagen Gel Prep->Stress Induction Peptide Treatment Peptide Treatment Stress Induction->Peptide Treatment Contraction Measurement Contraction Measurement Peptide Treatment->Contraction Measurement Neuronal Culture Neuronal Culture Fluorescent Loading Fluorescent Loading Neuronal Culture->Fluorescent Loading Peptide Pre-treatment Peptide Pre-treatment Fluorescent Loading->Peptide Pre-treatment Stimulation Stimulation Peptide Pre-treatment->Stimulation Release Quantification Release Quantification Stimulation->Release Quantification

A typical experimental workflow.

Comparison with Alternatives

This compound is often compared to other "Botox-in-a-jar" peptides, most notably Acetyl Hexapeptide-8 (Argireline) .

  • Mechanism: While both peptides aim to reduce muscle contraction, they act on different parts of the same pathway. This compound works pre-synaptically by mimicking enkephalins to reduce acetylcholine release. Argireline, on the other hand, is a fragment of SNAP-25 and competes with this protein for a position in the SNARE complex, thereby destabilizing it and also inhibiting acetylcholine release.

  • Efficacy: As indicated in the data table, both peptides show efficacy in reducing wrinkles. However, studies suggest a synergistic effect when they are used in combination, leading to a more significant reduction in wrinkle depth than when either is used alone.[1][2] This is likely due to their complementary mechanisms of action.

Conclusion

The efficacy of this compound in reducing expression wrinkles is supported by clinical data, with higher concentrations generally yielding more significant results. Its mechanism of action, involving the modulation of acetylcholine release, provides a targeted approach to relaxing facial muscles. For optimal results, formulations combining this compound with other neuromodulating peptides like Acetyl Hexapeptide-8 may be more effective. The experimental protocols detailed in this guide provide a framework for the robust evaluation of the anti-wrinkle effects of this compound and other cosmetic peptides.

References

Pentapeptide-18: A Comparative Guide to its Safety and Tolerance Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety and tolerance profile of Pentapeptide-18, a synthetic peptide increasingly utilized in cosmetic and dermatological formulations for its muscle-relaxing properties. This document compares this compound with a key alternative, Acetyl Hexapeptide-8 (Argireline), presenting available experimental data to inform research and development decisions. Detailed methodologies for key safety and tolerance assays are also provided to ensure a thorough understanding of the presented data.

Executive Summary

This compound, commercially known as Leuphasyl®, is a five-amino-acid peptide that functions as a neuromodulator, specifically by mimicking the action of enkephalins to reduce neuronal excitability and consequently muscle contraction. This mechanism of action positions it as a topical alternative to injectable treatments for the reduction of expression wrinkles. Generally, this compound is considered to have a favorable safety profile for cosmetic applications.

Acetyl Hexapeptide-8, widely known as Argireline, is another popular peptide that targets expression wrinkles by interfering with the SNARE complex, a different step in the neurotransmitter release pathway. It is often used in conjunction with this compound to achieve a synergistic effect. The safety of Acetyl Hexapeptide-8 has been more extensively documented in publicly available literature.

This guide will delve into the available safety data for both peptides, presenting it in a comparative format and providing standardized protocols for the key toxicological assessments.

Comparative Safety and Tolerance Data

The following tables summarize the available quantitative and qualitative data on the safety and tolerance of this compound and Acetyl Hexapeptide-8. It is important to note that publicly available, detailed quantitative data for this compound is less extensive than for Acetyl Hexapeptide-8.

Safety/Tolerance Parameter This compound (Leuphasyl®) Acetyl Hexapeptide-8 (Argireline) References
Acute Oral Toxicity LD50 > 2500 mg/kg (in rats)No specific data found in the provided search results. Generally regarded as safe for topical use.[1][2]
In Vitro Cytotoxicity No signs of cytotoxicity observed on human dermal fibroblasts.Antiproliferative effects observed at high concentrations (significantly higher than those used in cosmetics). IC50 values were 18 to 10,000-fold higher than the cytotoxic reference compound, doxorubicin.[1][2][3]
In Vitro Genotoxicity No genotoxicity observed.No specific data found in the provided search results.[1][2]
Skin Irritation (In Vitro) Not irritating.Not irritating.[1][2][4][5]
Skin Sensitization (HRIPT) No sensitizing effects known.Did not cause skin sensitization in a Human Repeat Insult Patch Test (HRIPT) involving 50 subjects.[4][6]
Ocular Irritation Potentially not irritating.Potentially not irritating to the eyes based on the neutral red uptake test.[2][4]
General Clinical Tolerance Generally well-tolerated with no major side effects reported. Minor skin irritation or redness may occur in individuals with sensitive skin.Generally considered safe for most users. Mild skin irritation (redness or itching) is possible, especially for those with sensitive skin.[7][8]

Experimental Protocols

To ensure a clear understanding of the methodologies used to generate the safety data presented, this section outlines standardized protocols for key in vitro and clinical safety and tolerance assessments relevant to cosmetic peptides.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Culture: Human dermal fibroblasts or other relevant cell lines are cultured in 96-well plates to a desired confluence.

  • Treatment: The cells are incubated with various concentrations of the test peptide (e.g., this compound or Acetyl Hexapeptide-8) for a specified period (e.g., 24, 48, or 72 hours). Control wells include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of the peptide that causes a 50% reduction in cell viability) can be determined from the dose-response curve.[9][10][11]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method provides a non-animal alternative for assessing the skin irritation potential of chemicals and cosmetic ingredients.

Principle: The test utilizes a three-dimensional reconstructed human epidermis model that mimics the structure and function of the upper layers of human skin. The irritation potential of a substance is determined by its cytotoxic effect on the reconstructed tissue, measured by cell viability.[6][8][12]

Methodology:

  • Tissue Preparation: Commercially available reconstructed human epidermis tissues are pre-incubated in a maintenance medium.

  • Test Substance Application: A defined amount of the test peptide is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., a known irritant like sodium dodecyl sulfate) are also tested in parallel.

  • Exposure and Post-Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes), followed by rinsing and a post-incubation period (e.g., 42 hours) in a fresh medium.[13]

  • Viability Assessment (MTT Assay): Following the post-incubation period, the cell viability of the tissues is determined using the MTT assay, as described in the previous protocol.

  • Data Analysis: A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[2][4]

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a product to cause skin sensitization (allergic contact dermatitis) in human subjects.

Principle: The test involves repeated application of a product to the same skin site to induce a potential allergic response, followed by a challenge phase at a naive site to elicit any induced sensitization.[14][15]

Methodology:

  • Subject Recruitment: A panel of healthy volunteers (typically 50-200) is recruited. Subjects with known skin sensitivities may be included to assess the product's effect on sensitive skin.

  • Induction Phase: The test product is applied under an occlusive or semi-occlusive patch to a specific site on the subjects' backs. The patches are worn for a set period (e.g., 24-48 hours) and then removed. This process is repeated nine times over three weeks. The application sites are scored for any signs of irritation after each removal.[16][17]

  • Rest Phase: A two-week rest period follows the induction phase, allowing for the development of any potential sensitization.

  • Challenge Phase: After the rest period, a challenge patch with the test product is applied to a new, previously untreated (naive) skin site.

  • Evaluation: The challenge patch is removed after a specified time (e.g., 24-48 hours), and the site is evaluated for signs of an allergic reaction (e.g., erythema, edema, papules, vesicles) at various time points (e.g., 48 and 72 hours post-application).

  • Data Analysis: The incidence and severity of skin reactions are recorded. A product is considered to have a low sensitization potential if no allergic reactions are observed during the challenge phase.[18][19]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_Pentapeptide18 This compound (Leuphasyl®) Pathway P18 This compound EnkR Enkephalin Receptor P18->EnkR Binds to G_protein G-protein EnkR->G_protein Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits Vesicle_fusion Vesicle Fusion Ca_channel->Vesicle_fusion Prevents ACh_release Acetylcholine Release Vesicle_fusion->ACh_release Blocks Muscle_contraction Muscle Contraction ACh_release->Muscle_contraction Reduces

Caption: Mechanism of Action for this compound.

cluster_Argireline Acetyl Hexapeptide-8 (Argireline) Pathway Arg Acetyl Hexapeptide-8 SNAP25 SNAP-25 Arg->SNAP25 Competes with SNARE_complex SNARE Complex Arg->SNARE_complex Inhibits formation SNAP25->SNARE_complex Required for Vesicle_docking Vesicle Docking SNARE_complex->Vesicle_docking Mediates ACh_release Acetylcholine Release Vesicle_docking->ACh_release Leads to Muscle_contraction Muscle Contraction ACh_release->Muscle_contraction Causes

Caption: Mechanism of Action for Acetyl Hexapeptide-8.

cluster_Workflow In Vitro Cytotoxicity Experimental Workflow start Start: Seed Cells in 96-well Plate culture Culture Cells start->culture treat Treat with Peptide Concentrations culture->treat incubate Incubate for 24/48/72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data & Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: A typical workflow for an in vitro cytotoxicity assay.

Conclusion

Based on the available data, both this compound and Acetyl Hexapeptide-8 demonstrate a favorable safety and tolerance profile for topical cosmetic use. They are generally considered non-irritating and non-sensitizing. While Acetyl Hexapeptide-8 has more extensive publicly available safety data, the information on this compound from manufacturer-provided safety data sheets and other sources also supports its safety for the intended applications. For drug development professionals, the provided standardized protocols offer a framework for conducting further rigorous safety and tolerance studies to support regulatory submissions and ensure product safety. The distinct yet complementary mechanisms of action of these two peptides also suggest that their combined use may offer enhanced efficacy, a factor to consider in formulation development.

References

A Comparative Analysis of Pentapeptide-18 and Tripeptides in Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two classes of cosmetic peptides, Pentapeptide-18 and various tripeptides, reveals distinct mechanisms of action and efficacies in addressing the signs of cutaneous aging. This guide provides a comparative study for researchers, scientists, and drug development professionals, summarizing key performance data, experimental methodologies, and the underlying biochemical pathways.

This compound, a synthetic peptide also known under the trade name Leuphasyl, is recognized for its neuromodulatory effects that lead to a reduction in expression lines. In contrast, the broad category of tripeptides encompasses a variety of molecules with diverse biological activities, including the stimulation of extracellular matrix protein synthesis and antioxidant effects. This comparative analysis will delve into the mechanistic differences and present available quantitative data to facilitate an objective assessment of their potential in skincare formulations.

Mechanisms of Action: A Tale of Two Pathways

This compound primarily functions as a neurotransmitter inhibitor.[1] Its mode of action is inspired by the body's natural enkephalins, which are endogenous neuropeptides that suppress pain and regulate nerve cell communication.[2][3] this compound binds to enkephalin receptors on the surface of neurons, which in turn modulates the release of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction.[2][3] By reducing the amount of acetylcholine available to trigger muscle contractions, this compound diminishes the intensity and frequency of the micro-contractions of facial muscles that lead to the formation of dynamic wrinkles.[2][3] This "Botox-like" effect provides a non-invasive approach to smoothing expression lines.[4]

Tripeptides, on the other hand, are a diverse group of peptides composed of three amino acids, and their mechanisms of action vary depending on their specific sequence.[5][6] A prominent example is Copper Tripeptide-1 (GHK-Cu), which acts as a signaling and carrier peptide. It stimulates the synthesis of collagen, elastin, glycosaminoglycans, and other components of the extracellular matrix, thereby improving skin firmness and elasticity.[1][7] GHK-Cu also exhibits antioxidant and anti-inflammatory properties.[7] Other notable tripeptides include Palmitoyl Tripeptide-1 and Palmitoyl Tripeptide-5 (also known as SYN®-COLL), which are known to stimulate collagen production by activating fibroblasts.[5][8][9] Another class of tripeptides, such as Tripeptide-3 (SYN®-Ake), acts as an antagonist to the muscular nicotinic acetylcholine receptor, mimicking the effect of a peptide found in viper venom to relax facial muscles and reduce wrinkles.[1][10]

Quantitative Efficacy: A Comparative Summary

The following tables summarize the quantitative data from various in-vitro and in-vivo studies on this compound and select tripeptides.

Table 1: In-Vivo Wrinkle Reduction Efficacy of this compound

Study ParameterConcentrationDurationWrinkle ReductionStudy Population
Wrinkle Depth0.05%28 days11.64%10 women
Wrinkle Depth (in combination with 0.05% Acetyl Hexapeptide-3)0.05%28 days24.62%10 women
Wrinkle Depth (Frontal Region)[11][12]2%2 months35%20 volunteers
Wrinkle Depth (Periorbital Zone)[11]2%2 months28%20 volunteers

Table 2: In-Vivo Efficacy of Various Tripeptides

PeptideConcentrationDurationEfficacyStudy Population
Tripeptide-3 (SYN®-Ake)[8]4%28 daysUp to 52% reduction in wrinklesNot specified
Palmitoyl Tripeptide-3/5 (SYN®-COLL)[8]10 to 25 ppm84 days3.5 times more effective than placebo in reducing wrinkle appearance60 Chinese volunteers
Collagen Tripeptide (Topical)[13]Not specified4 weeksSignificant reduction in periorbital wrinkle roughness (from 20.77 µm to 19.24 µm)22 Asian women
Copper Tripeptide-1 (GHK-Cu)[1]Not specified8 weeksSignificant reduction in wrinkle depth compared to vehicle and a commercial productNot specified

Experimental Protocols

1. In-Vitro Assay for Neurotransmitter Inhibition (for this compound):

  • Objective: To determine the effect of this compound on the release of neurotransmitters from neuronal cells.

  • Methodology:

    • Culture a suitable neuronal cell line (e.g., PC12 or primary neurons).

    • Induce neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or electrical stimulation).

    • Treat the cells with varying concentrations of this compound prior to stimulation.

    • Collect the cell supernatant and quantify the amount of a specific neurotransmitter (e.g., acetylcholine or a surrogate marker like norepinephrine) using an appropriate method such as ELISA (Enzyme-Linked Immunosorbent Assay) or HPLC (High-Performance Liquid Chromatography).

    • A reduction in the concentration of the released neurotransmitter in the presence of this compound indicates its inhibitory activity.

2. In-Vitro Assay for Collagen Synthesis (for Signaling Tripeptides):

  • Objective: To assess the ability of a tripeptide to stimulate collagen production in human dermal fibroblasts.

  • Methodology:

    • Culture human dermal fibroblasts in a suitable growth medium.

    • Treat the fibroblast cultures with various concentrations of the test tripeptide for a specified period (e.g., 24-72 hours).

    • Lyse the cells and quantify the amount of newly synthesized collagen using a technique like the Sircol Collagen Assay or by measuring the expression of collagen genes (e.g., COL1A1) via RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction).

    • An increase in collagen content or gene expression in treated cells compared to untreated controls indicates a stimulatory effect.

3. Clinical Assessment of Anti-Wrinkle Efficacy:

  • Objective: To evaluate the in-vivo effect of a topical formulation containing the test peptide on facial wrinkles.

  • Methodology:

    • Recruit a cohort of subjects with visible facial wrinkles who meet specific inclusion and exclusion criteria.

    • Conduct a randomized, double-blind, placebo-controlled study.

    • Subjects apply the test formulation to one side of their face and a placebo to the other side twice daily for a predetermined duration (e.g., 4, 8, or 12 weeks).

    • At baseline and subsequent follow-up visits, assess wrinkle severity using non-invasive imaging techniques such as:

      • Silicone replica analysis (e.g., PRIMOS): To measure changes in wrinkle depth, volume, and roughness.

      • 3D imaging systems (e.g., Antera 3D): To visualize and quantify changes in skin topography.

    • Clinical grading by a dermatologist and subject self-assessment questionnaires can also be used to supplement the instrumental measurements.

    • Statistical analysis is performed to determine the significance of the observed changes between the active and placebo groups.

Signaling Pathways and Experimental Workflows

Pentapeptide18_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber P18 This compound EnkR Enkephalin Receptor P18->EnkR binds Ca_channel Voltage-gated Ca2+ Channel EnkR->Ca_channel inhibits opening Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine Release Vesicle->ACh reduced SNARE SNARE Complex Formation Ca_channel->SNARE Ca2+ influx triggers SNARE->Vesicle mediates fusion AChR Acetylcholine Receptor ACh->AChR binds Contraction Muscle Contraction AChR->Contraction triggers Wrinkles Expression Wrinkles Contraction->Wrinkles reduced

Caption: Signaling pathway of this compound in reducing muscle contraction.

Tripeptide_Mechanism cluster_epidermis Epidermis cluster_dermis Dermis Tripeptide Signaling Tripeptide (e.g., Palmitoyl Tripeptide-1) Fibroblast Fibroblast Tripeptide->Fibroblast penetrates to TGFB TGF-β Activation Fibroblast->TGFB stimulates Collagen_Synth Collagen & Elastin Synthesis TGFB->Collagen_Synth upregulates ECM Extracellular Matrix (Increased Firmness & Elasticity) Collagen_Synth->ECM leads to Wrinkle_Reduction Reduced Wrinkles & Improved Texture ECM->Wrinkle_Reduction results in

Caption: Mechanism of action for a signaling tripeptide stimulating collagen synthesis.

Clinical_Workflow cluster_screening Phase 1: Subject Recruitment cluster_study Phase 2: Study Execution cluster_analysis Phase 3: Data Analysis Recruitment Recruit Subjects (with visible wrinkles) Inclusion Inclusion/Exclusion Criteria Screening Recruitment->Inclusion Consent Informed Consent Inclusion->Consent Baseline Baseline Assessment (Week 0) - 3D Imaging - Silicone Replicas Consent->Baseline Randomization Randomization (Placebo vs. Active) Baseline->Randomization Application Twice Daily Topical Application Randomization->Application FollowUp Follow-up Assessments (e.g., Week 4, 8, 12) Application->FollowUp Data Data Collection (Image Analysis, Clinical Scores) FollowUp->Data Stats Statistical Analysis (Comparison to Baseline & Placebo) Data->Stats Conclusion Conclusion on Efficacy & Safety Stats->Conclusion

Caption: Workflow for a clinical trial assessing anti-wrinkle efficacy.

References

Unveiling the Genetic Signature of a Neuropeptide: A Comparative Guide to Validating Pentapeptide-18's Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of action of cosmetic peptides is paramount. This guide provides a comparative framework for validating the effects of Pentapeptide-18 (Leuphasyl™) on gene expression, alongside other well-known neurotransmitter-inhibiting peptides. While direct, quantitative gene expression data for this compound is not extensively available in the public domain, this document outlines the established protein-level mechanisms and presents a comprehensive, hypothetical experimental protocol to generate such crucial data.

This compound is a synthetic neuropeptide designed to mimic the action of enkephalins, which are natural pain-relieving peptides.[1] Its primary application in cosmetics is to reduce the appearance of expression wrinkles by attenuating muscle contraction.[2][3] This is thought to be achieved by modulating the release of neurotransmitters at the synaptic cleft.[1][2]

Comparative Landscape of Neurotransmitter-Inhibiting Peptides

This compound belongs to a class of "Botox-like" peptides that interfere with the signaling cascade leading to muscle contraction. For a comprehensive evaluation, it is essential to compare its performance with other peptides that have similar functional outcomes but potentially different mechanisms of action at the molecular level.

PeptideTrade Name(s)Proposed Mechanism of Action
This compound Leuphasyl™Mimics enkephalins, binds to enkephalin receptors on nerve cells, which leads to a decrease in their excitability and modulation of acetylcholine (B1216132) release.[2] This results in muscle relaxation.
Acetyl Hexapeptide-8 Argireline™A mimic of the N-terminal end of the SNAP-25 protein, it competes for a position in the SNARE complex, destabilizing it and thereby inhibiting the release of acetylcholine.[4][5][6]
Acetyl Octapeptide-3 SNAP-8™An elongation of Acetyl Hexapeptide-8, it also mimics the N-terminal end of SNAP-25 and is designed to interfere with the SNARE complex formation to reduce neurotransmitter release.[7]
Dipeptide Diaminobutyroyl Benzylamide Diacetate Syn-Ake™A synthetic tripeptide that mimics the activity of Waglerin-1, a polypeptide from the venom of the Temple Viper. It acts as an antagonist of the muscular nicotinic acetylcholine receptor (mnAChR), blocking the uptake of acetylcholine and thus inhibiting muscle contraction.[8][9]

Hypothetical Gene Expression Analysis of this compound and Alternatives

The following table represents a hypothetical summary of quantitative data from a comparative gene expression study. This is for illustrative purposes to guide researchers on the potential outcomes of the experimental protocol described below. The genes listed are selected based on their involvement in neuronal signaling, skin health, and extracellular matrix integrity.

Gene SymbolGene NameFunctionThis compound (Fold Change)Acetyl Hexapeptide-8 (Fold Change)SNAP-8 (Fold Change)Syn-Ake™ (Fold Change)
SNAP25Synaptosomal-Associated Protein 25Key component of the SNARE complex for neurotransmitter release↓ 1.2↓ 1.5↓ 1.6
VAMP2Vesicle-Associated Membrane Protein 2Key component of the SNARE complex on vesicles↓ 1.1↓ 1.3↓ 1.4
STX1ASyntaxin 1AKey component of the SNARE complex on the plasma membrane↓ 1.1↓ 1.2↓ 1.3
CHRNB1Cholinergic Receptor Nicotinic Beta 1 SubunitSubunit of the nicotinic acetylcholine receptor↓ 1.8
COL1A1Collagen Type I Alpha 1 ChainMajor structural component of the dermis↑ 1.3↑ 1.1↑ 1.2↑ 1.0
MMP1Matrix Metallopeptidase 1Enzyme that degrades collagen↓ 1.4↓ 1.2↓ 1.3↓ 1.1
TIMP1TIMP Metallopeptidase Inhibitor 1Inhibitor of matrix metallopeptidases↑ 1.5↑ 1.3↑ 1.4↑ 1.2
OPRM1Opioid Receptor Mu 1Receptor for enkephalins and endorphins↑ 2.0

Experimental Protocols

Cell Culture and Peptide Treatment
  • Cell Lines:

    • Human primary dermal fibroblasts (HDFs)

    • Human primary epidermal keratinocytes (NHEKs)

    • Human neuroblastoma cell line (e.g., SH-SY5Y) for neuronal-specific effects.

  • Culture Conditions:

    • HDFs: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

    • NHEKs: Keratinocyte Growth Medium (KGM) with supplements.

    • SH-SY5Y: DMEM/F12 medium with 10% FBS, 1% penicillin-streptomycin.

    • All cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Peptide Preparation:

    • Lyophilized this compound, Acetyl Hexapeptide-8, SNAP-8, and Syn-Ake™ are reconstituted in sterile, nuclease-free water to create 10 mM stock solutions.

    • Stock solutions are sterile-filtered and stored at -20°C.

  • Treatment Protocol:

    • Cells are seeded in 6-well plates and grown to 70-80% confluency.

    • The culture medium is replaced with a serum-free medium for 24 hours prior to treatment.

    • Peptides are diluted to final concentrations (e.g., 10 µM, 50 µM, 100 µM) in a serum-free medium.

    • A vehicle control (sterile water) is included.

    • Cells are incubated with the peptide solutions for 24 and 48 hours.

RNA Extraction and Quantification
  • Total RNA is extracted from the treated and control cells using a TRIzol-based method or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's instructions.

  • An on-column DNase digestion step is included to remove any genomic DNA contamination.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), measuring the absorbance at 260 and 280 nm. An A260/A280 ratio of ~2.0 is considered pure.

  • RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.

Gene Expression Analysis by RT-qPCR
  • cDNA Synthesis: 1 µg of total RNA from each sample is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR:

    • Quantitative real-time PCR is performed using a SYBR Green-based master mix and a real-time PCR detection system.

    • Primers are designed for the target genes (e.g., SNAP25, VAMP2, STX1A, CHRNB1, COL1A1, MMP1, TIMP1, OPRM1) and at least two housekeeping genes (e.g., GAPDH, ACTB) for normalization.

    • The thermal cycling conditions are: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • A melt curve analysis is performed to ensure the specificity of the amplified products.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the data to the housekeeping genes and comparing the treated samples to the vehicle control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Pentapeptide18_Signaling_Pathway Pentapeptide18 This compound EnkephalinReceptor Enkephalin Receptor Pentapeptide18->EnkephalinReceptor Binds G_Protein Gi/o Protein EnkephalinReceptor->G_Protein Activates Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx SNARE_Complex SNARE Complex Assembly Ca_Influx->SNARE_Complex Triggers Vesicle_Fusion Vesicle Fusion SNARE_Complex->Vesicle_Fusion ACh_Release Acetylcholine Release Vesicle_Fusion->ACh_Release Muscle_Contraction Muscle Contraction ACh_Release->Muscle_Contraction Induces

Caption: Proposed signaling pathway of this compound.

Gene_Expression_Workflow Cell_Culture 1. Cell Culture (Fibroblasts, Keratinocytes) Peptide_Treatment 2. Peptide Treatment (this compound & Alternatives) Cell_Culture->Peptide_Treatment RNA_Extraction 3. Total RNA Extraction Peptide_Treatment->RNA_Extraction QC 4. RNA Quality & Quantity Control RNA_Extraction->QC cDNA_Synthesis 5. cDNA Synthesis QC->cDNA_Synthesis RT_qPCR 6. Real-Time qPCR cDNA_Synthesis->RT_qPCR Data_Analysis 7. Data Analysis (2-ΔΔCt) RT_qPCR->Data_Analysis Gene_Expression_Profile Gene Expression Profile Data_Analysis->Gene_Expression_Profile

Caption: Experimental workflow for gene expression analysis.

Logical_Relationship Peptide_Action Peptide Action on Cell Surface Receptors Signal_Transduction Intracellular Signal Transduction Cascades Peptide_Action->Signal_Transduction Transcription_Factors Modulation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Protein_Synthesis Changes in Protein Synthesis (e.g., SNARE, Collagen) Gene_Expression->Protein_Synthesis Cellular_Response Cellular Response (e.g., Reduced Excitability, ECM Remodeling) Protein_Synthesis->Cellular_Response

Caption: Logical relationship of peptide action on gene expression.

References

Safety Operating Guide

Proper Disposal of Pentapeptide-18: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Pentapeptide-18 is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. [1] However, adherence to proper laboratory safety protocols and local regulations is essential for the disposal of any chemical substance. This guide provides detailed procedures for the safe and compliant disposal of this compound in research and development settings.

Immediate Safety and Hazard Information

While this compound is not considered hazardous, observing standard laboratory safety practices is crucial to minimize any potential risks.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles to prevent accidental eye contact with the powder or solutions.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, to avoid skin contact.

  • Body Protection: A standard laboratory coat is recommended to protect clothing and skin.

  • Respiratory Protection: While not generally required, a NIOSH-approved respirator may be considered when handling large quantities of the powder to prevent inhalation.

First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. Consult a doctor if any respiratory symptoms develop.[1]

  • Skin Contact: The product is generally not irritating to the skin.[1] In case of contact, wash the area with soap and water.

  • Eye Contact: Rinse the affected eye with running water for several minutes.[1]

  • Ingestion: If swallowed and symptoms persist, consult a doctor.[1]

Quantitative Safety Data Summary

The following table summarizes the key safety ratings for this compound from its Safety Data Sheet (SDS).

Hazard Classification SystemRatingInterpretation
NFPA Ratings (scale 0-4) Health: 0, Fire: 0, Reactivity: 0No significant hazard under normal conditions.
HMIS-Ratings (scale 0-4) Health: 0, Fire: 0, Reactivity: 0No significant hazard under normal conditions.
GHS Label Elements NoneNot classified as hazardous.

Disposal Protocols

Based on the safety data, the disposal of this compound is straightforward. However, it is imperative to consult and follow your institution's specific waste disposal guidelines and local regulations.

Experimental Protocol 1: Disposal of Solid this compound Waste
  • Waste Collection:

    • Place unused, expired, or contaminated solid this compound, along with any contaminated materials (e.g., weighing paper, pipette tips), into a designated, clearly labeled waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling:

    • Clearly label the waste container with the chemical name: "this compound".

    • Indicate that it is "Non-Hazardous Waste" unless mixed with other hazardous materials.

  • Storage:

    • Store the sealed container in a designated waste accumulation area, away from general laboratory traffic.

  • Disposal:

    • For smaller quantities, the Safety Data Sheet suggests that disposal with household waste is permissible.[1] However, for a laboratory setting, it is best practice to dispose of it through your institution's chemical waste program.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal according to their procedures.

Experimental Protocol 2: Disposal of Liquid this compound Waste (Solutions)
  • Waste Collection:

    • Collect all aqueous or solvent-based solutions containing this compound in a dedicated, leak-proof liquid waste container.

    • Important: If the solvent is a hazardous material, the entire solution must be treated as hazardous waste.

  • Labeling:

    • Label the liquid waste container with "this compound Solution" and list all solvent components with their approximate percentages.

    • If the solvent is hazardous, label the container as "Hazardous Waste" and include all required hazard information for the solvent.

  • Storage:

    • Store the sealed liquid waste container in secondary containment to prevent spills. The storage area should be a designated satellite accumulation area (SAA).

  • Disposal:

    • Follow your institution's procedures to request a waste pickup from the EHS department. Do not pour solutions down the drain, as this compound is classified as slightly hazardous for water.[1]

Spill Cleanup and Decontamination

In the event of a spill, follow these procedures:

  • Containment:

    • Alert personnel in the immediate area.

    • For solid spills, carefully sweep or vacuum the material to avoid creating dust.

    • For liquid spills, use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collection:

    • Place all contaminated absorbent materials and any other cleanup debris into a designated waste container.

  • Disposal:

    • Dispose of all cleanup materials according to the appropriate solid or liquid waste disposal protocol outlined above.

This compound Disposal Workflow

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_spill Spill Cleanup solid_start Solid this compound Waste (Unused, Expired, Contaminated) solid_collect Collect in a labeled, compatible container solid_start->solid_collect solid_label Label as 'this compound' (Non-Hazardous) solid_collect->solid_label solid_store Store in designated waste area solid_label->solid_store solid_dispose Dispose via Institutional EHS Program solid_store->solid_dispose liquid_start Liquid this compound Solution liquid_check Is the solvent hazardous? liquid_start->liquid_check liquid_collect_nonhaz Collect in a labeled, leak-proof container liquid_check->liquid_collect_nonhaz No liquid_collect_haz Collect in a labeled, 'Hazardous Waste' container liquid_check->liquid_collect_haz Yes liquid_label_nonhaz Label with 'this compound Solution' and components liquid_collect_nonhaz->liquid_label_nonhaz liquid_label_haz Label with all components and hazard information liquid_collect_haz->liquid_label_haz liquid_store Store in secondary containment (SAA) liquid_label_nonhaz->liquid_store liquid_label_haz->liquid_store liquid_dispose Dispose via Institutional EHS Program liquid_store->liquid_dispose spill_start Spill Occurs spill_contain Contain spill with appropriate method spill_start->spill_contain spill_collect Collect cleanup debris in a waste container spill_contain->spill_collect spill_dispose Dispose according to waste type (Solid/Liquid) spill_collect->spill_dispose

Caption: Workflow for the proper disposal of solid, liquid, and spilled this compound.

References

Comprehensive Safety and Handling Guide for Pentapeptide-18

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Pentapeptide-18. While some safety data sheets (SDS) classify this compound as non-hazardous, it is prudent laboratory practice to handle all chemical compounds, including synthetic peptides, with a comprehensive safety mindset to minimize exposure and ensure research integrity.[1][2] This document outlines best practices that prioritize user safety beyond minimum classifications.

Hazard Assessment and Chemical Properties

This compound is a synthetic peptide composed of five amino acids: alanine, glycine, leucine, phenylalanine, and tyrosine.[3][4] It is primarily used in cosmetic formulations for its anti-aging properties.[3][5] Although one supplier's SDS indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), general principles for handling fine powders and research chemicals should be strictly followed.[1] Peptides, in a lyophilized (powder) state, can be easily aerosolized and inhaled during handling.[6]

Table 1: Hazard and Property Summary

Identifier Information Source
Chemical Name This compound N/A
Synonyms N-[N-[N-(N-L-Tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-L-leucine [3]
CAS Number 64963-01-5 [7]
GHS Classification Not classified as hazardous [1]
Potential Hazards May be harmful if inhaled or swallowed; may cause respiratory tract, skin, or eye irritation.[8] General guidance for peptides[2][8]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0 [1]

| Storage | Store lyophilized powder at -20°C or colder, protected from light.[2][7][9] | N/A |

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound.[10] The following PPE is recommended as a standard for minimizing exposure, regardless of the task.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Category Item Specification and Use
Eye & Face Protection Safety Goggles Required for protection against dust particles and liquid splashes.[6][10]
Face Shield Recommended in addition to goggles when reconstituting powder or handling larger quantities where splashing is a risk.[10]
Hand Protection Chemical-Resistant Gloves Disposable nitrile gloves are standard.[2][6] Inspect before use and change immediately if contaminated.
Body Protection Laboratory Coat A standard, buttoned lab coat is the minimum requirement to protect skin and clothing.[2][6][10]

| Respiratory Protection | Dust Mask / Respirator | Recommended when weighing or otherwise handling the lyophilized powder to prevent inhalation.[2][6][10] All powder handling should occur in a ventilated enclosure.[2][6] |

Operational Plan: From Receipt to Use

A systematic workflow ensures both the safety of laboratory personnel and the stability of the peptide.

Experimental Protocol 1: Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for damage or a compromised seal. Confirm the label matches the order.

  • Lyophilized Storage: For long-term storage, keep the lyophilized powder in its tightly sealed container at -20°C or colder, protected from light and moisture.[2][9][11]

  • Solution Storage: Storing peptides in solution for long periods is not recommended.[11] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9] Clearly label all aliquots with the peptide name, concentration, and preparation date.[10]

Experimental Protocol 2: Safe Handling and Reconstitution
  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation, which can compromise peptide stability.[9]

  • Designated Area: Confine all handling of the peptide to a designated area, such as a chemical fume hood or a ventilated biosafety cabinet, especially when weighing the lyophilized powder.[2][6]

  • Weighing: Carefully weigh the desired amount of powder onto weighing paper. Use appropriate tools to minimize the creation of airborne dust.

  • Reconstitution: Add the appropriate sterile, high-purity water or buffer to the vial containing the peptide.[2] Do not shake. Gently swirl or sonicate briefly to dissolve the contents.[2]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[8]

G cluster_prep Preparation cluster_handling Handling & Reconstitution cluster_storage Final Steps start Start: Retrieve Peptide from -20°C Storage equilibrate Equilibrate vial to room temperature start->equilibrate prep_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) equilibrate->prep_ppe prep_area Prepare designated work area (e.g., fume hood) prep_ppe->prep_area weigh Carefully weigh lyophilized powder prep_area->weigh transfer Transfer powder to sterile vial weigh->transfer dissolve Add recommended solvent and gently swirl/sonicate to dissolve transfer->dissolve aliquot Aliquot solution into single-use vials dissolve->aliquot label_vials Label all aliquots (Name, Conc., Date) aliquot->label_vials store Store aliquots at -20°C or -80°C for future use label_vials->store end End: Clean work area and wash hands store->end

Diagram 1: Workflow for Safe Handling and Reconstitution.
First Aid Measures

In case of accidental exposure, follow these procedures:

  • After Inhalation: Move the person to fresh air. If complaints arise, consult a doctor.[1]

  • After Skin Contact: While the product is generally not considered a skin irritant, it is best practice to wash the affected area with soap and plenty of water.[1][8]

  • After Eye Contact: Rinse the opened eye for several minutes under running water.[1]

  • After Swallowing: If symptoms persist, consult a doctor.[1] Do not induce vomiting.[2]

Disposal Plan

Proper disposal is critical for laboratory safety and environmental compliance. Do not dispose of this compound or its containers in regular trash or down the drain. [2][12] Treat all materials contaminated with the peptide as chemical waste.[10]

Experimental Protocol 3: Waste Segregation and Disposal
  • Solid Waste:

    • Collection: Place all contaminated solid materials—including gloves, pipette tips, weighing paper, and empty vials—into a designated, leak-proof hazardous waste container.[10][12]

    • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the accumulation start date.[12]

  • Liquid Waste:

    • Collection: Collect all unused solutions containing this compound in a separate, sealed, and clearly labeled container designated for chemical waste.[10]

    • Labeling: Label the container with "Hazardous Waste," list "this compound solution," and include all solvent components with their approximate percentages.[12]

  • Storage and Pickup:

    • Store all waste containers in a designated and secure satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup and disposal according to official regulations.[1][12]

G cluster_waste_type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final start Waste Generation is_solid Is the waste solid? start->is_solid solid_container Place in 'Solid Hazardous Waste' container (e.g., gloves, vials, tips) is_solid->solid_container Yes liquid_container Place in 'Liquid Hazardous Waste' container (e.g., unused solutions) is_solid->liquid_container No label_solid Label container with: 'Hazardous Waste', 'this compound' solid_container->label_solid store_waste Store sealed container in designated satellite area label_solid->store_waste label_liquid Label container with: 'Hazardous Waste', 'this compound Solution', and all solvents liquid_container->label_liquid label_liquid->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs end Compliant Disposal contact_ehs->end

Diagram 2: Logical Workflow for Waste Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentapeptide-18
Reactant of Route 2
Pentapeptide-18

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.